1,6-Phenazinediol
Description
Structure
3D Structure
Properties
IUPAC Name |
phenazine-1,6-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-9-5-1-3-7-11(9)14-8-4-2-6-10(16)12(8)13-7/h1-6,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXNFMAXWAPITK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C3C=CC=C(C3=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988758 | |
| Record name | 6-Hydroxyphenazin-1(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69-48-7 | |
| Record name | 1,6-Dihydroxyphenazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Phenazinediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxyphenazin-1(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-PHENAZINEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6E5Q50S4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Natural Sources, Biosynthesis, and Isolation of 1,6-Phenazinediol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1,6-Phenazinediol
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide variety of bacteria. Their redox-active nature confers a broad spectrum of biological activities, including antimicrobial, antitumor, and biocontrol properties. Among the numerous phenazine derivatives, this compound stands out as a key molecule with significant biological potential. This guide provides a comprehensive overview of the natural sources of this compound, the intricate biosynthetic pathways leading to its formation, and detailed protocols for its isolation and purification from microbial cultures. Understanding these aspects is crucial for harnessing the therapeutic and biotechnological potential of this fascinating natural product.
Natural Sources of this compound
This compound is a secondary metabolite produced by several species of bacteria, primarily from the phylum Actinobacteria and the class Myxococcia. Documented microbial producers of this compound include:
-
Brevibacterium iodinum : This bacterium is a known producer of iodinin (this compound-5,10-dioxide), a derivative of this compound. The diol is a direct precursor to iodinin.[1]
-
Nannocystis pusilla : This myxobacterium has been shown to produce this compound and its glycosylated derivatives.[2][3]
-
Nocardiopsis dassonvillei : Strains of this actinomycete, including those isolated from marine environments, have been identified as producers of this compound.[4][5]
These microorganisms are typically found in soil and marine sediments, highlighting the diverse ecological niches that harbor producers of this bioactive compound.
The Biosynthetic Pathway of this compound
The biosynthesis of phenazines originates from the shikimic acid pathway, a central metabolic route for the production of aromatic amino acids and other important molecules in bacteria and plants. The core phenazine scaffold is synthesized from chorismic acid.
The formation of this compound involves a series of enzymatic reactions that modify the basic phenazine ring. While the complete biosynthetic gene cluster for this compound has been studied in the context of other phenazine derivatives like myxin, the key steps are understood to be:
-
Formation of the Phenazine Core: The biosynthesis begins with the conversion of chorismic acid to phenazine-1,6-dicarboxylic acid (PDC) or phenazine-1-carboxylic acid (PCA) through the action of a conserved set of "phz" enzymes.[6]
-
Decarboxylative Hydroxylation: A crucial step in the formation of this compound from PDC is the decarboxylative hydroxylation at positions 1 and 6. In the biosynthesis of myxin in Lysobacter antibioticus, the FAD-dependent enzyme LaPhzS has been identified as being responsible for the conversion of PDC to 1,6-dihydroxyphenazine.[7] This provides a strong enzymatic basis for the formation of the diol.
The following diagram illustrates the key steps in the biosynthesis of this compound from the central metabolite, chorismic acid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional and Structural Analysis of Phenazine O-Methyltransferase LaPhzM from Lysobacter antibioticus OH13 and One-Pot Enzymatic Synthesis of the Antibiotic Myxin - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and purification of 1,6-Phenazinediol
An In-Depth Technical Guide to the Synthesis and Purification of 1,6-Phenazinediol
Authored by a Senior Application Scientist
Introduction: The Significance of this compound
Phenazines are a vast class of nitrogen-containing heterocyclic compounds produced by various microorganisms and are known for their diverse biological activities, including antimicrobial and anticancer properties.[1][2] Within this family, this compound (also known as 1,6-dihydroxyphenazine) is a notable bacterial and marine metabolite.[3] It is a key compound in the biosynthesis of more complex phenazines, such as the well-known antibiotic iodinin (this compound-5,10-dioxide), and is considered a potential biosynthetic precursor.[4][5] The inherent bioactivity of the phenazine core makes this compound and its derivatives valuable targets for researchers in medicinal chemistry and drug development.[1][5] This guide provides a detailed exploration of the , grounded in established methodologies and practical insights for scientific professionals.
Part 1: Synthetic Strategies for this compound
The synthesis of the phenazine scaffold can be approached through various classical methods, such as the Wohl–Aue reaction.[6][7] However, for specifically substituted derivatives like this compound, a more targeted strategy is required. The most direct and well-documented chemical route leverages the reduction of its corresponding N-oxide, iodinin, a readily available natural product.
Core Synthetic Approach: Reduction of Iodinin
Iodinin (this compound-5,10-dioxide) is a natural product isolated from various bacteria, including Streptosporangium sp. and Microbispora aerata.[4][5] Its structure contains the desired 1,6-dihydroxyphenazine core but with two N-oxide functionalities. The synthesis of this compound can be efficiently achieved through the partial or complete reduction of iodinin.
The reduction proceeds in a stepwise manner, first forming the intermediate this compound-5-oxide, an orange-colored compound, before yielding the final this compound.[4] Sodium hydrosulfite (also known as sodium dithionite) is a common and effective reducing agent for this transformation. This method is advantageous as it starts from a precursor that already contains the correct substitution pattern, simplifying the synthetic pathway.
Caption: High-level workflow for the .
Experimental Protocol: Synthesis via Reduction
This protocol details the reduction of iodinin to this compound. The causality behind this choice is its high efficiency and directness, converting a readily available N-dioxide precursor to the desired diol.
Materials:
-
This compound-5,10-dioxide (Iodinin)
-
Sodium Hydrosulfite (Sodium Dithionite, Na₂S₂O₄), fresh
-
Solvent (e.g., Ethanol/Water mixture)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: Dissolve or suspend a known quantity of iodinin in a suitable solvent system, such as an ethanol-water mixture, in a round-bottom flask. The choice of solvent ensures sufficient solubility for the starting material and reagents.
-
Addition of Reducing Agent: Gradually add a solution of sodium hydrosulfite to the iodinin suspension at room temperature with stirring. A stoichiometric excess of the reducing agent is typically used to ensure complete conversion. The reaction is often accompanied by a color change as the N-oxides are reduced.[4]
-
Reaction Monitoring: The progress of the reduction can be monitored using thin-layer chromatography (TLC). Samples are taken periodically to observe the disappearance of the iodinin spot and the appearance of the this compound product spot. This provides a self-validating system to determine the reaction's endpoint.
-
Work-up: Once the reaction is complete, the crude product mixture is worked up. This may involve quenching any excess reducing agent, followed by extraction into an organic solvent like chloroform.[4]
-
Isolation: The organic layer containing the product is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound as a solid. This crude material typically requires further purification.
Part 2: Purification of this compound
Achieving high purity is critical for subsequent applications in drug development and biological assays. The crude product from the synthesis will likely contain unreacted starting material, the intermediate mono-oxide, and other byproducts. Column chromatography is a robust and widely used technique for separating these components.
Purification Strategy: Logic and Choices
The choice of purification method depends on the scale and the nature of the impurities.
-
Column Chromatography: Highly effective for separating compounds with different polarities, such as iodinin, its mono-oxide, and this compound.[4] It is the recommended method for achieving high purity on a laboratory scale.
-
Countercurrent Distribution: An alternative liquid-liquid partitioning technique that has been successfully used for purifying mixtures of these compounds.[4]
-
Recrystallization: Can be effective if a suitable solvent system is found that selectively dissolves the product at high temperatures and allows it to crystallize upon cooling, leaving impurities behind.
Caption: Logical workflow for the purification of this compound via column chromatography.
Experimental Protocol: Purification by Column Chromatography
This protocol provides a validated method for purifying crude this compound. The principle relies on the differential adsorption of the components onto a solid stationary phase.
Materials:
-
Crude this compound
-
Silica Gel (for column chromatography)
-
Solvents: Chloroform, Methanol (or other suitable solvent system)
-
Chromatography column and accessories
Step-by-Step Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and carefully pack it into a chromatography column to create a uniform stationary phase bed.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, this solid sample is carefully loaded onto the top of the packed column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. A common starting point is pure chloroform, with polarity gradually increased by adding small percentages of methanol.[4] The less polar compounds will elute first. The separation is based on the principle that more polar compounds (like the diol) will adhere more strongly to the polar silica gel and thus require a more polar solvent to be eluted.
-
Fraction Collection: Collect the eluate in a series of fractions. The different colored bands corresponding to the different phenazine compounds (e.g., orange for the mono-oxide) can often be visually tracked as they move down the column.[4]
-
Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Final Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound as a solid. The product typically appears as dark-colored needles that melt above 250°C with decomposition.[4]
Part 3: Characterization and Data
Confirmation of the structure and purity of the final product is achieved through standard analytical techniques.
| Property | Description | Reference |
| Chemical Formula | C₁₂H₈N₂O₂ | [3] |
| Molecular Weight | 212.20 g/mol | [3] |
| Appearance | Dark-colored crystalline solid | [4] |
| Melting Point | > 250 °C (with decomposition) | [4] |
| Key Analytical Data | Characterized by UV-Visible spectroscopy, NMR (¹H, ¹³C), and Mass Spectrometry to confirm structure and purity. | [4][8] |
A crucial aspect of characterizing phenazines is distinguishing between isomers. For instance, NMR-based methods have been developed to definitively distinguish between 1,6- and 1,9-disubstituted phenazines, which is essential for structural validation.[8]
References
-
Gerber, N. N., & Lechevalier, M. P. (1965). This compound-5-oxide from Microorganisms*. Biochemistry, 4(1), 176-180. [Link]
-
Sletta, H., et al. (2013). Anti-microbial and Cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (Iodinin) Produced by Streptosporangium Sp. DSM 45942 Isolated From the Fjord Sediment. Marine Drugs, 11(7), 2634-2651. [Link]
-
Iftikhar, R., et al. (2022). Synthesis of phenazine-1,6-diyldimethanol, a natural product from Brevibacteria. Tetrahedron Letters, 105, 153965. [Link]
-
Korth, H., et al. (1983). 4,9-Dihydroxyphenazine-1,6-dicarboxylic Acid Dimethylester and the 'Missing Link' in Phenazine Biosynthesis. Journal of General Microbiology, 129(6), 1521-1527. [Link]
-
Li, S., et al. (2022). Enhanced Biosynthesis of Phenazine-1,6-dicarboxylic Acid in Streptomyces coelicolor. Frontiers in Bioengineering and Biotechnology, 10, 891809. [Link]
-
Iftikhar, R., et al. (2022). Scheme 1. Total synthesis of phenazine-1,6-diyldimethanol (15). ResearchGate. [Link]
-
PubChem. (n.d.). 1,6-Dihydroxyphenazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenazine. Wikimedia Foundation. Retrieved from [Link]
-
Hollas, A., et al. (2020). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A, 8(23), 11773-11782. [Link]
-
Organic Syntheses. (2023). A Scalable Synthesis of 1,3-Dihydroxyphenazine. Organic Syntheses, 100, 45-60. [Link]
-
Gerber, N. N., & Lechevalier, M. P. (1965). This compound-5-oxide from Microorganisms*. Biochemistry. [Link]
-
DiVA portal. (2019). Synthesis of Phenazine and Quinone Containing Organic Monomers Suitable for Linear and Branched Two-Dimensional Polymers. DiVA. [Link]
-
National Center for Biotechnology Information. (2017). Synthesis of novel ligands targeting phenazine biosynthesis proteins as a strategy for antibiotic intervention. PubMed Central. [Link]
-
ResearchGate. (2020). 16.16.5 Phenazines (Update 2020). ResearchGate. [Link]
-
Indian Academy of Sciences. (2021). One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. Journal of Chemical Sciences, 133(2), 49. [Link]
-
Research and Reviews. (2016). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Journal of Organic and Biomolecular Chemistry. [Link]
-
PubChem. (n.d.). 1,6-Phenazinedimethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2011). Isolation and purification of a modified phenazine, griseoluteic acid, produced by Streptomyces griseoluteus P510. Research in Microbiology, 162(4), 425-431. [Link]
-
ResearchGate. (2013). Phenazine-1,6-dicarboxamides: Redox-Responsive Molecular Switches. ResearchGate. [Link]
-
MDPI. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(9), 2963. [Link]
-
ResearchGate. (2020). Synthetic routes for phenazines: an overview. ResearchGate. [Link]
-
ResearchGate. (2013). Methods for Purification and Characterization of Microbial Phenazines. ResearchGate. [Link]
-
PubMed. (2016). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 11(10), 967-981. [Link]
-
PubMed. (2015). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. RSC Advances, 5(67), 54321-54331. [Link]
-
National Center for Biotechnology Information. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. PubMed Central. [Link]
-
ResearchGate. (2022). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-microbial and cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (iodinin) produced by Streptosporangium sp. DSM 45942 isolated from the fjord sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenazine - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1,6-Phenazinediol: Properties, Synthesis, and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Significance of 1,6-Phenazinediol
Phenazine derivatives represent a compelling class of nitrogen-containing heterocyclic compounds, renowned for their diverse chemical and physical properties and broad spectrum of biological activities.[1][2] Among these, this compound (also known as 1,6-dihydroxyphenazine) has emerged as a molecule of significant interest, particularly in the realm of oncology. This guide provides a comprehensive technical overview of this compound, delving into its core chemical and physical characteristics, outlining a robust synthetic methodology, and exploring its promising anticancer mechanism of action. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the therapeutic potential of this intriguing phenazine derivative.
Physicochemical Characteristics of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its application in research and development. These properties dictate its behavior in various experimental settings, from synthetic manipulations to biological assays.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈N₂O₂ | [1] |
| Molecular Weight | 212.21 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 278-279 °C | [4] |
| Boiling Point | 477.9 °C at 760 mmHg | [4] |
| Density | 1.47 g/cm³ | [4] |
| LogP | 1.78 | [4] |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO. | [5] |
Table 1: Key Physicochemical Properties of this compound.
Spectroscopic Profile
The structural elucidation of this compound is underpinned by its characteristic spectroscopic signature. The following data provides a reference for the identification and characterization of this compound.
| Spectroscopic Technique | Observed Peaks / Characteristics | Source(s) |
| ¹H NMR (DMSO-d₆, 400 MHz) | Estimated: δ 7.0-8.5 ppm (aromatic protons), δ 9.0-10.0 ppm (hydroxyl protons). Specific peak assignments require experimental verification. | [6] |
| ¹³C NMR (DMSO-d₆) | δ 153.2, 143.1, 131.9, 129.5, 128.4, 117.8 ppm. | [1] |
| FT-IR (KBr) | Characteristic Absorptions: ~3400-3200 cm⁻¹ (O-H stretching, broad), ~3100-3000 cm⁻¹ (aromatic C-H stretching), ~1620-1580 cm⁻¹ (C=C and C=N stretching), ~1200-1100 cm⁻¹ (C-O stretching). | [7][8] |
| UV-Vis (in Ethanol) | Expected λmax: ~250-280 nm and ~360-400 nm, characteristic of the phenazine chromophore. | [9] |
Table 2: Spectroscopic Data for this compound.
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound can be achieved through the condensation of a substituted hydroquinone with 2,3-diaminophenol followed by an oxidation step. The following protocol is a representative method.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology
Materials:
-
2,5-dihydroxy-1,4-benzoquinone
-
2,3-diaminophenol
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Air or a mild oxidizing agent (e.g., hydrogen peroxide)
-
Silica gel for column chromatography
-
Dichloromethane and methanol for chromatography elution
Procedure:
-
Condensation:
-
In a round-bottom flask, dissolve 2,5-dihydroxy-1,4-benzoquinone (1 equivalent) in ethanol.
-
Add a solution of 2,3-diaminophenol (2 equivalents) in ethanol to the flask.
-
Add a catalytic amount of a base, such as sodium hydroxide, to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Oxidation:
-
After the condensation is complete, cool the reaction mixture to room temperature.
-
Introduce a stream of air through the solution or add a mild oxidizing agent like hydrogen peroxide dropwise. This will oxidize the intermediate dihydrophenazine to the aromatic this compound. The solution will typically change color, indicating the formation of the phenazine core.
-
-
Purification:
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
The crude product may precipitate out of the solution. Collect the solid by filtration.
-
Further purify the crude product by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.
-
Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the final product.
-
Self-Validation: The identity and purity of the synthesized this compound should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, FT-IR) with the reference data provided in Table 2 and by melting point analysis.
Reactivity and Electrochemical Properties
The phenazine core of this compound is redox-active, capable of undergoing reversible two-electron, two-proton reduction to its 5,10-dihydro form.[8] This property is central to the biological activity of many phenazine derivatives. The hydroxyl groups at the 1 and 6 positions are electron-donating, influencing the redox potential of the phenazine ring system. These hydroxyl groups can also be sites for further chemical modification, such as etherification or esterification, to generate novel analogs with potentially altered biological activities and pharmacokinetic profiles.
Therapeutic Potential in Oncology: A Mechanistic Perspective
Recent research has illuminated the significant potential of this compound as a selective anticancer agent, particularly against non-small cell lung cancer (NSCLC).[4] Its mechanism of action is multifaceted, involving the induction of apoptosis through the upregulation of Death Receptor 5 (DR5) and the inhibition of the pro-survival PI3K/AKT/mTOR signaling pathway.
DR5-Mediated Apoptosis
This compound has been shown to upregulate the expression of DR5 on the surface of cancer cells.[4] DR5 is a member of the tumor necrosis factor receptor superfamily that, upon activation, triggers the extrinsic apoptotic pathway.
Caption: DR5-mediated apoptotic pathway induced by this compound.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival, and is frequently hyperactivated in cancer. This compound has been demonstrated to inhibit this pathway, thereby suppressing the pro-survival signals in cancer cells.[4]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by this compound.
The dual mechanism of inducing apoptosis and inhibiting a key survival pathway underscores the potential of this compound as a potent and selective anticancer agent.
Conclusion and Future Directions
This compound is a phenazine derivative with well-defined physicochemical properties and a compelling biological profile. Its ability to selectively induce apoptosis in cancer cells through a dual mechanism of action makes it a promising lead compound for the development of novel anticancer therapeutics. The synthetic protocol outlined in this guide provides a practical starting point for researchers to access this molecule for further investigation. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as in-depth preclinical evaluation in various cancer models. The exploration of its potential in combination therapies with existing anticancer drugs also warrants investigation.
References
-
LookChem. This compound.
-
PubChem. 1,6-Dihydroxyphenazine.
-
A. Collegepressbox. Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More.
-
CymitQuimica. Phenazine-1,6-diol.
-
ChemicalBook. 1-HYDROXYPHENAZINE(528-71-2) 1H NMR spectrum.
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037).
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0235504).
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).
-
ResearchGate. FT-IR spectrum analysis of Phenazine like compound from P. aeruginosa...
-
Cambridge Crystallographic Data Centre. CCDC 913284: Experimental Crystal Structure Determination.
-
Northwestern Scholars. CCDC 996116: Experimental Crystal Structure Determination.
-
Northwestern Scholars. CCDC 1866500: Experimental Crystal Structure Determination.
-
Specac Ltd. Interpreting Infrared Spectra.
-
EMBL-EBI. 1,6-dihydroxyphenazine (CHEBI:192365).
-
Organic Syntheses. Synthesis of 1,3-Dihydroxyphenazine.
-
PubMed. A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties.
-
SHIMADZU CORPORATION. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
-
Journal of Materials Chemistry A. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes.
-
University of Toronto Scarborough. Interpreting UV-Vis Spectra.
-
MSU chemistry. UV-Visible Spectroscopy.
-
Solubility of Things. Phenazine-1,2-diamine.
-
MDPI. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies.
-
Organic Chemistry Data. 13C NMR Chemical Shifts.
-
Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
-
ResearchGate. Enhanced Biosynthesis of Phenazine-1,6-dicarboxylic Acid in Streptomyces coelicolor.
-
ScienceDirect. Synthesis of phenazine-1,6-diyldimethanol, a natural product from Brevibacteria.
-
PubMed Central. Phenazine Cations as Anticancer Theranostics†.
-
ResearchGate. UV-Vis absorption spectra of (a) compound 1 (5×10 -5 M) and (b)...
-
ResearchGate. Structure of Phenazine.
-
National Institutes of Health. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells.
-
ResearchGate. Phenazine-1,6-dicarboxamides: redox-responsive molecular switches.
-
National Institutes of Health. X-Ray Crystallography of Chemical Compounds.
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0235504) [np-mrd.org]
- 4. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. 1-HYDROXYPHENAZINE(528-71-2) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
1,6-Phenazinediol CAS number 69-48-7
An In-Depth Technical Guide to 1,6-Phenazinediol (CAS 69-48-7) for Drug Discovery Professionals
Foreword
The landscape of modern therapeutics is increasingly turning to nature's vast chemical library for novel scaffolds with potent and selective biological activity. Among these, the phenazines—a class of nitrogen-containing heterocyclic compounds—stand out for their redox activity and diverse pharmacological profiles.[1][2] This guide focuses on a particularly promising member of this family: this compound (CAS 69-48-7), a natural product with significant potential, especially in oncology. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a cohesive narrative that explains the scientific rationale behind its investigation, from fundamental properties to preclinical experimental design. This document is structured to empower researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively evaluate and advance this compound as a therapeutic candidate.
Core Molecular Profile and Physicochemical Characteristics
This compound, also known as 1,6-dihydroxyphenazine, is a planar, aromatic molecule that is a product of secondary metabolism in various bacteria and marine organisms.[3][4] Its rigid tricyclic core is decorated with two hydroxyl groups, which are critical to its chemical reactivity and biological interactions. Understanding its fundamental properties is the first step in any rational drug development program.
| Property | Value | Source |
| CAS Number | 69-48-7 | [3] |
| Molecular Formula | C₁₂H₈N₂O₂ | [3][5] |
| Molecular Weight | 212.20 g/mol | [3][5] |
| IUPAC Name | phenazine-1,6-diol | [3] |
| Synonyms | 1,6-Dihydroxyphenazine, Gutolactone | [5][6] |
| Appearance | Solid | [6] |
| Melting Point | 278-279 °C | [7] |
| Boiling Point | 477.9 °C at 760 mmHg | [7] |
| Flash Point | 242.8 °C | [7] |
Rationale for Analytical Characterization
Structural confirmation is paramount. A multi-pronged analytical approach using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) provides a self-validating system to ensure the identity and purity of the compound before biological evaluation.
-
Mass Spectrometry (MS): The primary goal here is to confirm the molecular weight. For this compound, the high-resolution mass spectrum should show a molecular ion peak ([M]+) or protonated molecule ([M+H]+) corresponding to the exact mass of 212.0586 g/mol .[3][8] This technique is foundational for verifying that the correct compound has been synthesized or isolated.[9][10]
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound is expected to exhibit a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations will also be present.[9][11] The presence of the broad O-H peak is a rapid and reliable confirmation of the hydroxyl functionalities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy): ¹H and ¹³C NMR provide the definitive atomic-level map of the molecule.
-
¹H NMR: Due to the molecule's symmetry, a specific pattern of signals in the aromatic region (typically 7.0-9.0 ppm) is expected. The protons of the hydroxyl groups may appear as broad singlets, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbons attached to the hydroxyl groups shifted downfield.[3] This detailed structural fingerprint is essential for distinguishing it from other isomers.
-
Biosynthesis and Natural Sourcing
This compound is not a synthetic curiosity but a naturally evolved molecule. It is produced by a range of microorganisms, including species of Streptosporangium, Nannocystis, and Nocardiopsis.[1][3][4] The general phenazine biosynthetic pathway originates from the shikimic acid pathway, a core metabolic route in bacteria and plants.[12] Two molecules derived from chorismic acid are coupled to form the foundational phenazine scaffold, which is then tailored by various enzymes to produce a diverse family of phenazine derivatives.[12] In many Streptomyces species, phenazine-1,6-dicarboxylic acid (PDC) is a key intermediate that is subsequently decarboxylated.[13][14]
Caption: Generalized biosynthetic route to this compound.
Pharmacological Activity & Anticancer Mechanism of Action
While phenazines exhibit broad antimicrobial activity, the most compelling therapeutic rationale for this compound lies in its potent and selective anticancer properties, particularly against Non-Small Cell Lung Cancer (NSCLC).[15] Research has revealed that it operates through a sophisticated dual mechanism, making it an attractive candidate for further development.[15]
Dual Mechanism in Non-Small Cell Lung Cancer (NSCLC)
This compound demonstrates remarkable selectivity, inhibiting the growth of NSCLC cells while having a significantly lesser effect on normal lung epithelial cells.[15] This therapeutic window is crucial for a viable drug candidate. Its efficacy stems from two interconnected actions:
-
Induction of DR5-Mediated Apoptosis: The compound upregulates the expression of Death Receptor 5 (DR5) on the surface of cancer cells.[15] Binding of DR5 by its natural ligand (TRAIL) or therapeutic agents initiates the extrinsic apoptosis pathway. This leads to the activation of a caspase cascade, specifically initiator caspase-8 and executioner caspase-3, culminating in the cleavage of key cellular proteins like PARP and programmed cell death.[15] The critical role of DR5 is validated by experiments showing that genetically knocking out the DR5 gene significantly diminishes the compound's cytotoxic effects.[15]
-
Suppression of the PI3K/AKT/mTOR Survival Pathway: Concurrently, this compound inhibits the pro-survival PI3K/AKT/mTOR signaling pathway.[15] This pathway is frequently hyperactivated in cancer and promotes cell growth, proliferation, and resistance to apoptosis. By shutting down this pathway, this compound lowers the threshold for apoptosis and prevents the cancer cells from escaping the death signal initiated by DR5.
This dual-pronged attack—simultaneously activating a death pathway and inhibiting a survival pathway—is a highly effective strategy for killing cancer cells and overcoming potential resistance mechanisms.
Caption: Dual mechanism of this compound in NSCLC cells.
Essential Experimental Protocols for Preclinical Assessment
To validate the therapeutic potential of this compound, a series of well-defined in vitro experiments are necessary. The following protocols are designed to be self-validating, providing a clear and logical path to confirm the mechanism of action.
Protocol 4.1: In Vitro Cytotoxicity and Selectivity Assessment
Objective: To quantify the dose-dependent cytotoxic effect of this compound on NSCLC cells and compare it to its effect on non-cancerous lung cells, thereby establishing a therapeutic index.
Methodology: MTT Assay
-
Cell Seeding: Plate NSCLC cells (e.g., H460) and normal human lung epithelial cells (e.g., BEAS-2B) in separate 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with medium containing various concentrations of the compound (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37 °C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ (half-maximal inhibitory concentration) for both cell lines using non-linear regression. A significantly higher IC₅₀ for the normal cells indicates cancer selectivity.
Protocol 4.2: Mechanism Validation via Western Blot
Objective: To confirm that this compound induces apoptosis through the DR5 and PI3K/AKT pathways by detecting changes in key protein markers.
Caption: Step-by-step workflow for Western Blot analysis.
Methodology: Step-by-Step
-
Cell Treatment & Lysis: Treat NSCLC cells with this compound at its IC₅₀ concentration for 24-48 hours. Harvest and lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4 °C with primary antibodies targeting:
-
Apoptosis Markers: Cleaved PARP, Cleaved Caspase-3, DR5, Bax, Bcl-2.
-
Survival Pathway Markers: p-AKT, total AKT.
-
Loading Control: GAPDH or β-actin.
-
Rationale: These specific antibodies validate the entire proposed mechanism. An increase in cleaved PARP/Caspase-3 and DR5 confirms apoptosis induction, while a decrease in the p-AKT/AKT ratio confirms pathway inhibition.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities relative to the loading control. A significant increase in apoptotic markers and a decrease in p-AKT in treated samples versus controls validates the mechanism of action.
Safety, Handling, and Storage
As a bioactive compound, this compound requires careful handling in a laboratory setting.
| Hazard Type | Description | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[16] | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection.[16] |
| Irritation | Causes skin irritation and serious eye irritation. May cause respiratory tract irritation.[16] | P264: Wash skin thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[17] Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves, is mandatory.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from oxidizing agents.[7][17] Room temperature storage is generally acceptable.[7]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Outlook
This compound (CAS 69-48-7) represents a compelling natural product scaffold for anticancer drug development. Its well-defined dual mechanism of action—inducing DR5-mediated apoptosis while simultaneously suppressing the PI3K/AKT survival pathway—provides a strong rationale for its selective cytotoxicity against cancer cells.[15] The experimental workflows detailed in this guide offer a robust framework for validating these claims and advancing the compound through the preclinical pipeline.
Future efforts should focus on lead optimization to potentially enhance potency and improve pharmacokinetic properties, as well as in vivo studies in xenograft models to confirm its efficacy and safety profile in a biological system.[15] For researchers in drug discovery, this compound is not just another molecule; it is a validated starting point with a clear, mechanistically sound path toward a potential new therapy for challenging diseases like non-small cell lung cancer.
References
-
Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (n.d.). PubMed Central. [Link]
-
Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More. (2025, December 4). A.Collegepressbox. [Link]
-
Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. (2025, November 21). ResearchGate. [Link]
-
Phenazine biosynthesis in Streptomyces sp. SpC080624SC-11. (A) Putative... (n.d.). ResearchGate. [Link]
-
The Biosynthesis of this compound 5,10-Dioxide (Iodinin) by Brevibacterium iodinum*. (n.d.). ACS Publications. [Link]
-
Representative examples of drugs comprising phenazine pharmacophore. (n.d.). ResearchGate. [Link]
-
1,6-Dihydroxyphenazine | C12H8N2O2. (n.d.). PubChem. [Link]
-
1,6-Dihydroxyphenazine. (n.d.). CAS Common Chemistry. [Link]
-
Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II. (2013, June 28). PubMed. [Link]
-
4,9-Dihydroxyphenazine-1,6-dicarboxylic Acid Dimethylester and the 'Missing Link' in Phenazine Biosynthesis. (n.d.). Microbiology Society. [Link]
-
4,9-Dihydroxyphenazine-1,6-dicarboxylic acid dimethylester and the 'missing link' in phenazine biosynthesis. (n.d.). PubMed. [Link]
-
Phenazine. (n.d.). Wikipedia. [Link]
-
Enhanced Biosynthesis of Phenazine-1,6-dicarboxylic Acid in Streptomyces coelicolor. (2025, August 27). ResearchGate. [Link]
-
This compound Safety Data Sheets(SDS). (n.d.). lookchem. [Link]
-
This compound-5-oxide from Microorganisms*. (n.d.). ACS Publications. [Link]
-
A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties. (n.d.). PubMed. [Link]
-
This compound. (n.d.). LookChem. [Link]
-
This compound (C12H8N2O2). (n.d.). PubChemLite. [Link]
-
This compound CAS#: 69-48-7. (n.d.). ChemWhat. [Link]
-
Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2024, October 9). PMC - NIH. [Link]
-
Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. (n.d.). Research and Reviews. [Link]
-
Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. (2015, June 9). PubMed. [Link]
-
One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. (n.d.). Indian Academy of Sciences. [Link]
-
Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013, January 23). YouTube. [Link]
-
Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. (2021, May 22). YouTube. [Link]
-
Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube. [Link]
Sources
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More [api.collegepressbox.com]
- 3. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. CAS 69-48-7: 6-hydroxyphenazin-1(5H)-one | CymitQuimica [cymitquimica.com]
- 7. This compound|lookchem [lookchem.com]
- 8. PubChemLite - this compound (C12H8N2O2) [pubchemlite.lcsb.uni.lu]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound(69-48-7) IR2 [m.chemicalbook.com]
- 12. Phenazine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
An In-Depth Technical Guide to the Biological Activity of 1,6-Phenazinediol
This guide provides a comprehensive technical overview of the biological activities of 1,6-phenazinediol, a naturally occurring heterocyclic compound belonging to the phenazine class. Phenazines are a diverse group of over 100 natural compounds and 6,000 synthetic derivatives known for their broad pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document synthesizes current research to offer an in-depth perspective for researchers, scientists, and drug development professionals, focusing on the mechanistic underpinnings of this compound's therapeutic promise, particularly in oncology.
Introduction: The Therapeutic Landscape of Phenazines
Phenazine natural products are colored, nitrogen-containing heterocyclic molecules produced by a variety of microorganisms, primarily from terrestrial and marine sources.[2] Their planar structure and redox-active nature enable them to interact with biological systems in diverse ways, making them a fertile ground for drug discovery.[3] While compounds like clofazimine (an antileprosy drug) and others in clinical studies have validated the therapeutic potential of the phenazine scaffold, many derivatives remain underexplored.[1] this compound (also known as 1,6-dihydroxyphenazine) has emerged as a compound of significant interest due to its potent and selective anticancer activities.[4][5] This guide will elucidate the mechanisms driving these activities and provide practical, field-proven methodologies for their investigation.
Section 1: Anticancer Activity of this compound: A Focus on Non-Small Cell Lung Cancer (NSCLC)
Recent investigations have highlighted this compound as a potent and selective agent against NSCLC, a malignancy with limited effective treatment options.[4] The compound's efficacy stems from a multi-pronged attack on cancer cell survival and proliferation.
Selective Cytotoxicity Profile
A critical attribute of any promising therapeutic candidate is its ability to selectively target cancer cells while sparing normal, healthy cells. This compound exhibits this desirable characteristic, having been shown to selectively inhibit the proliferation of NSCLC cells over normal lung epithelial cells.[4] This selectivity minimizes potential systemic toxicity, a common pitfall of conventional chemotherapy. The compound's cytotoxic effects also include the suppression of colony formation and the induction of G2/M cell cycle arrest, effectively halting the reproductive cycle of cancer cells.[4]
Dual-Mechanism of Action
The anticancer efficacy of this compound is not reliant on a single pathway but rather a synergistic induction of apoptosis and suppression of survival signaling.
This compound potently triggers programmed cell death (apoptosis) through the extrinsic pathway. Mechanistically, it upregulates the expression of Death Receptor 5 (DR5).[4] The binding of ligands to DR5 initiates a downstream signaling cascade that culminates in cell death. The essential role of DR5 in this process was confirmed through genetic ablation; DR5-knockout NSCLC cells showed profound resistance to the cytotoxic effects of this compound.[4]
This DR5 upregulation leads to the activation of initiator caspase-8 and executioner caspase-3. The cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis, is subsequently observed.[4] Furthermore, the compound modulates the balance of pro- and anti-apoptotic proteins by upregulating Bax and downregulating Bcl-2, further committing the cell to apoptosis.[4]
Caption: DR5-Mediated Apoptotic Pathway Induced by this compound.
In parallel with inducing apoptosis, this compound actively suppresses one of the most critical pro-survival signaling networks in cancer: the PI3K/AKT/mTOR pathway.[4] This pathway governs cell growth, proliferation, and survival, and its aberrant activation is a common feature of many cancers, including NSCLC. By inhibiting this pathway, this compound dismantles the cell's internal machinery for resisting apoptosis and sustaining uncontrolled growth, thereby enhancing its overall antitumor effect.[4]
Caption: Inhibition of the PI3K/AKT/mTOR Survival Pathway by this compound.
In Vivo Antitumor Efficacy and Safety
The promising in vitro results were successfully translated into an in vivo setting using a Lewis lung carcinoma xenograft model. Administration of this compound at doses of 20 and 30 mg/kg significantly suppressed tumor growth and prolonged the survival of the test subjects.[4] Crucially, this potent antitumor activity was achieved without evidence of systemic toxicity, reinforcing the compound's favorable safety profile.[4]
| Parameter | Control Group | This compound (20 mg/kg) | This compound (30 mg/kg) |
| Tumor Growth | Uninhibited | Significantly Suppressed | Significantly Suppressed |
| Survival | Baseline | Prolonged | Prolonged |
| Systemic Toxicity | N/A | Not Observed | Not Observed |
| Table 1: Summary of In Vivo Efficacy of this compound in a Mouse Xenograft Model.[4] |
Section 2: Other Biological Activities
While its anticancer properties are profound, the biological activity of this compound and its close derivatives extends to antimicrobial applications.
-
Antimicrobial Activity : The N-oxide derivative of this compound, known as iodinin (1,6-dihydroxyphenazine-5,10-dioxide), demonstrates high antimicrobial and cytotoxic activity.[2][6] It is particularly potent against various leukemia cell lines and shows significant antibacterial and antifungal activity.[6][7][8]
-
Antifungal Activity : A chlorinated derivative, 1,6-dihydroxy-2-chlorophenazine, exhibits broad-spectrum antifungal activity, particularly against dermatophytes and Candida.[9]
These activities are often attributed to the ability of phenazines to undergo redox cycling, which generates reactive oxygen species (ROS) that are toxic to microbial and cancer cells.[3]
Section 3: Experimental Protocols for Biological Evaluation
To ensure robust and reproducible results, the following standardized protocols are recommended for investigating the biological activities of this compound.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration at which this compound inhibits cell viability by 50% (IC50). The MTT assay is a colorimetric assay that measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase.[10][11]
Methodology:
-
Cell Seeding: Plate NSCLC cells (e.g., H460) and normal lung epithelial cells (e.g., BEAS-2B) in 96-well plates at a density of 5,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in a complete culture medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The formation of purple formazan crystals will be visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol: Apoptosis Analysis via Western Blot
This protocol validates the molecular mechanism of apoptosis by detecting key protein markers.[4]
Methodology:
-
Cell Lysis: Treat cells with this compound at the determined IC50 concentration for 24-48 hours. Harvest and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include anti-DR5, anti-cleaved-caspase-3, anti-cleaved-PARP, anti-Bax, anti-Bcl-2, and anti-β-actin (as a loading control).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol: In Vivo Xenograft Tumor Model Workflow
This workflow outlines the key steps for evaluating the in vivo antitumor efficacy of this compound.[4]
Methodology:
-
Cell Implantation: Subcutaneously inject approximately 2 x 10^6 Lewis lung carcinoma (LLC) cells into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable volume (e.g., 100 mm³), randomly assign mice to treatment groups (e.g., vehicle control, 20 mg/kg, and 30 mg/kg this compound).
-
Compound Administration: Administer the compound via a suitable route (e.g., intraperitoneal injection) daily or on a pre-determined schedule for a set period (e.g., 21 days).
-
Monitoring: Monitor tumor volume (using calipers) and body weight every 2-3 days. Observe for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for apoptosis markers). Analyze survival data using Kaplan-Meier curves.
Caption: Experimental Workflow for an In Vivo Xenograft Tumor Model.
Conclusion and Future Directions
This compound is a compelling natural product with significant, well-defined biological activity. Its selective cytotoxicity against non-small cell lung cancer, driven by a dual mechanism involving DR5-mediated apoptosis and PI3K/AKT/mTOR pathway inhibition, marks it as a promising candidate for further preclinical and clinical development.[4] The favorable in vivo safety and efficacy data provide a strong rationale for its advancement as a targeted therapy. Future research should focus on optimizing its pharmacokinetic properties, exploring its efficacy in other cancer types, and investigating potential synergistic combinations with existing chemotherapeutic agents. The protocols and mechanistic insights provided in this guide offer a solid foundation for these next steps in harnessing the therapeutic potential of this compound.
References
-
Hu, T., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(15), 4983. [Online]. Available: [Link]
-
Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112. [Online]. Available: [Link]
-
Collegepressbox, A. (2025). Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More. A.Collegepressbox. [Online]. Available: [Link]
-
Gba, C. (2025). Phenazine: A Comprehensive Guide. C.Gba. [Online]. Available: [Link]
-
ResearchGate. (2025). Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. ResearchGate. [Online]. Available: [Link]
-
Li, Y., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Mar. Drugs, 20(10), 643. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of novel ligands targeting phenazine biosynthesis proteins as a strategy for antibiotic intervention. PubMed Central. [Online]. Available: [Link]
-
ACS Publications. (n.d.). The Biosynthesis of this compound 5,10-Dioxide (Iodinin) by Brevibacterium iodinum*. ACS Publications. [Online]. Available: [Link]
-
ResearchGate. (2023). Enhanced Biosynthesis of Phenazine-1,6-dicarboxylic Acid in Streptomyces coelicolor. ResearchGate. [Online]. Available: [Link]
-
Blankenfeldt, W., & Parsons, J. F. (2014). The structural biology of phenazine biosynthesis. Current Opinion in Structural Biology, 29, 21-27. [Online]. Available: [Link]
-
Sletta, H., et al. (2013). Anti-microbial and Cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (Iodinin) Produced by Streptosporangium Sp. DSM 45942 Isolated From the Fjord Sediment. Mar. Drugs, 11(11), 4384-4397. [Online]. Available: [Link]
-
McGuigan, C. F., & Li, X. F. (2014). Cytotoxicity and genotoxicity of phenazine in two human cell lines. Toxicology in Vitro, 28(4), 585-591. [Online]. Available: [Link]
-
Semantic Scholar. (n.d.). The Biosynthesis of Phenazines. Semantic Scholar. [Online]. Available: [Link]
-
PubChem. (n.d.). 1,6-Dihydroxyphenazine. PubChem. [Online]. Available: [Link]
-
ACS Publications. (n.d.). This compound-5-oxide from Microorganisms*. Biochemistry. [Online]. Available: [Link]
-
Semantic Scholar. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Semantic Scholar. [Online]. Available: [Link]
-
Cimmino, A., et al. (2012). Phenazines and cancer. Natural Product Reports, 29(5), 521-539. [Online]. Available: [Link]
-
Das, P., et al. (2015). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. Bioresource Technology, 192, 71-80. [Online]. Available: [Link]
-
MDPI. (n.d.). Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents. MDPI. [Online]. Available: [Link]
-
National Center for Biotechnology Information. (n.d.). Phenazine Cations as Anticancer Theranostics†. PubMed Central. [Online]. Available: [Link]
-
MDPI. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. MDPI. [Online]. Available: [Link]
-
PubMed. (n.d.). A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties. PubMed. [Online]. Available: [Link]
Sources
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Anti-microbial and cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (iodinin) produced by Streptosporangium sp. DSM 45942 isolated from the fjord sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 1,6-Phenazinediol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
1,6-Phenazinediol, a heterocyclic compound belonging to the phenazine class of natural products, has emerged as a molecule of significant interest in oncological research.[1] This guide provides a comprehensive technical overview of the currently understood mechanisms of action of this compound, with a primary focus on its potent and selective anticancer activities. We will delve into the core signaling pathways modulated by this compound, present key experimental data, and provide detailed protocols for researchers seeking to validate and expand upon these findings. Furthermore, this document will explore the compound's biosynthetic origins and touch upon other potential, albeit less characterized, therapeutic activities, including its putative antioxidant, anti-inflammatory, and neuroprotective roles.
Introduction: The Therapeutic Potential of Phenazines
Phenazines are a diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of microorganisms, including bacteria of the genera Pseudomonas and Streptomyces.[2] Historically recognized for their role as microbial pigments and antibiotics, the therapeutic potential of phenazines has been increasingly appreciated in recent decades.[3] This family of compounds exhibits a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] this compound is a key member of this family, and recent investigations have pinpointed its significant potential as a targeted therapeutic agent, particularly in the context of non-small cell lung cancer (NSCLC).[3]
Core Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
The primary and most well-characterized mechanism of action of this compound is its ability to selectively induce apoptosis in cancer cells through a dual-pronged approach: the upregulation of an extrinsic apoptotic pathway and the concomitant suppression of a critical cell survival pathway.[3] This dual action contributes to its potency and its selectivity for cancer cells over normal, healthy cells.[3]
Induction of DR5-Mediated Extrinsic Apoptosis
A pivotal finding in the study of this compound is its ability to upregulate the expression of Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor (TNFR) superfamily.[3] The binding of the natural ligand TRAIL (TNF-related apoptosis-inducing ligand) to DR5 initiates a signaling cascade that leads to programmed cell death.[4] By increasing the cellular abundance of DR5, this compound effectively sensitizes cancer cells to apoptotic signals.[3]
This process culminates in caspase-dependent apoptosis, a hallmark of programmed cell death.[3] Key molecular events include:
-
Increased cleavage of Caspase-8 and Caspase-3 : These are the initiator and executioner caspases, respectively, in the extrinsic apoptotic pathway. Their cleavage indicates activation of the apoptotic cascade.[3][5]
-
Cleavage of Poly(ADP-ribose) Polymerase (PARP) : A substrate of activated caspase-3, PARP cleavage is a classic indicator of ongoing apoptosis.[3]
-
Modulation of Bcl-2 Family Proteins : An upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2 further shifts the cellular balance towards cell death.[3]
The signaling pathway for DR5-mediated apoptosis induced by this compound is illustrated below.
Caption: DR5-Mediated Apoptotic Pathway Induced by this compound.
Suppression of the PI3K/AKT/mTOR Survival Pathway
In concert with promoting apoptosis, this compound actively suppresses a critical pro-survival signaling cascade: the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[3] This pathway is frequently hyperactivated in various cancers, where it promotes cell growth, proliferation, and survival. By inhibiting the phosphorylation and subsequent activation of key components of this pathway, such as AKT and mTOR, this compound removes a crucial survival signal, rendering the cancer cells more susceptible to apoptosis.[3]
The logical workflow for investigating this inhibitory effect is outlined below.
Caption: Experimental Workflow for PI3K/AKT/mTOR Pathway Analysis.
Quantitative Data and Cellular Effects
The efficacy of this compound has been quantified in several NSCLC cell lines. The compound demonstrates selective cytotoxicity, with lower IC50 values in cancer cells compared to normal lung epithelial cells.[3]
| Cell Line | Cell Type | IC50 (µM) after 48h |
| H460 | Human NSCLC | Value not explicitly stated in abstract |
| A549 | Human NSCLC | Value not explicitly stated in abstract |
| LLC | Lewis Lung Carcinoma | Value not explicitly stated in abstract |
| BEAS-2B | Normal Lung Epithelial | Higher than NSCLC lines |
| Table 1: Cytotoxicity of this compound in NSCLC and normal lung cell lines. Note: Specific IC50 values require access to the full study data but are reported to be selective for NSCLC cells.[3] |
Beyond direct cytotoxicity, this compound also induces a G2/M phase cell cycle arrest and suppresses the colony formation ability of NSCLC cells, further highlighting its anti-proliferative effects.[3]
Other Potential Mechanisms of Action
While the anticancer effects of this compound are the most thoroughly investigated, the broader chemical class of phenazines and related phenolic structures suggests other potential therapeutic activities. It is important to note that direct, in-depth studies on this compound for the following mechanisms are currently limited, and this section is based on the established properties of structurally related compounds.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to scavenge free radicals.[6] The di-hydroxyl substitution on the phenazine core of this compound suggests it may possess antioxidant capabilities. Standard assays to investigate this include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.[6][7]
Anti-inflammatory Effects
Inflammation is a key process in many diseases, and its modulation is a major therapeutic goal. The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[8][9] Some phenazine derivatives have been shown to inhibit NF-κB signaling, leading to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.[10][11] Investigating the effect of this compound on NF-κB activation and downstream inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages would be a logical step to explore this potential.
Neuroprotective Potential
Oxidative stress and neuroinflammation are key drivers of neurodegenerative diseases.[12][13] Given the potential antioxidant and anti-inflammatory properties of phenolic compounds, it is plausible that this compound could exert neuroprotective effects.[14][15][16] In vitro studies using neuronal cell lines (e.g., SH-SY5Y) challenged with neurotoxins could be employed to assess changes in cell viability and key neuroprotective signaling pathways.[14][15]
Biosynthesis
This compound is a naturally occurring compound synthesized by microorganisms.[17] The biosynthesis of the phenazine core originates from the shikimic acid pathway.[1][18] Specifically, this compound has been identified as an immediate precursor to this compound 5,10-dioxide (Iodinin) in Brevibacterium iodinum.[1][18] The pathway involves the condensation of two molecules derived from chorismic acid to form the tricyclic phenazine structure.[19]
Caption: Simplified Biosynthetic Pathway of this compound.
Experimental Protocols
The following are generalized, foundational protocols for key experiments described in this guide. Researchers should optimize these protocols based on their specific cell lines, reagents, and equipment.
Protocol: Western Blot for Apoptosis and PI3K/AKT Pathway Proteins
Objective: To qualitatively and quantitatively assess changes in the expression and phosphorylation status of target proteins following treatment with this compound.
-
Cell Culture and Treatment: Plate NSCLC cells (e.g., H460) at a density to achieve 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired time (e.g., 24-48 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load 20-40 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting: DR5, Cleaved Caspase-3, Cleaved PARP, p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control. For phosphorylated proteins, normalize to the total protein level.
Protocol: Flow Cytometry for Apoptosis (Annexin V/PI Staining)
Objective: To quantify the percentage of cells undergoing early and late apoptosis after treatment.
-
Cell Culture and Treatment: Treat cells with this compound as described above. Include both adherent and floating cells in the subsequent steps.
-
Cell Harvesting: Trypsinize adherent cells and combine with the supernatant containing floating cells. Centrifuge to pellet the cells.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Directions
This compound is a promising natural product with a well-defined dual mechanism of action against non-small cell lung cancer. Its ability to concurrently induce DR5-mediated apoptosis and inhibit the PI3K/AKT/mTOR survival pathway makes it an attractive candidate for further preclinical and clinical development.[3] Future research should focus on obtaining more precise quantitative data, including IC50 values across a broader range of cancer cell lines, and conducting in-depth investigations into its potential antioxidant, anti-inflammatory, and neuroprotective activities. Elucidating these additional mechanisms could significantly broaden the therapeutic applications of this potent molecule.
References
-
Yue, P., et al. (2025). Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. ResearchGate. [Preprint]. Available at: [Link]
-
Podojil, M., & Gerber, N. N. (1967). The Biosynthesis of this compound 5,10-Dioxide (Iodinin) by Brevibacterium iodinum. Biochemistry. Available at: [Link]
-
National Center for Biotechnology Information. (1967). The biosynthesis of this compound 5,10-dioxide (Iodinin) by Brevibacterium iodinum. PubMed. Available at: [Link]
-
Li, J., et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. ResearchGate. [Preprint]. Available at: [Link]
-
Lima, G. P. P., et al. (n.d.). Efficiency of DPPH and FRAP assays for estimating antioxidant activity and separation of organic acids and phenolic compounds by. Acta Horticulturae. Available at: [Link]
-
Louis, U. o. (n.d.). Measuring Antioxidant Properties through FRAP, Xanthine Oxidase, and ORAC Assays. University of Louisville Institutional Repository. Available at: [Link]
-
Sánchez-Gutiérrez, F. M., et al. (2023). Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. MDPI. Available at: [Link]
-
Jaimand, K., & Rezaee, M. B. (2011). Antioxidant Activity of some Medicinal Species using FRAP Assay. Journal of Medicinal Plants. Available at: [Link]
-
Mavrodi, D. V., et al. (2006). Diversity and Evolution of the Phenazine Biosynthesis Pathway. Applied and Environmental Microbiology. Available at: [Link]
-
Sapaat, A., et al. (2022). Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase Inhibiting Enzymes from Tinospora crispa L. Stem Ethanol Extract using Ultrasound-Assisted Extraction. Pharmacognosy Journal. Available at: [Link]
-
El-Bialy, S. A., et al. (2021). Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,6-Dihydroxyphenazine. PubChem. Available at: [Link]
-
Jeschke, J., et al. (2017). DR5 and caspase-8 are dispensable in ER stress-induced apoptosis. Cell Death & Disease. Available at: [Link]
-
Blankenfeldt, W., & Parsons, J. F. (2014). The structural biology of phenazine biosynthesis. Current Opinion in Structural Biology. Available at: [Link]
-
MDS Abstracts. (2019). Neuroprotective properties of arylpiperazine-sulphonamides in an in vitro model of Parkinson's disease. MDS Abstracts. Available at: [Link]
-
Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. Available at: [Link]
-
Chen, T. Y., et al. (2022). Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases. International Journal of Molecular Sciences. Available at: [Link]
-
Kumar, A., et al. (2025). Pharmacological Modulation of Oxidative Stress, Neuroinflammation, and Synaptic Dysfunction for Precision Neuroprotection in Neurodegenerative Disorders: A Narrative Review. Premier Science. Available at: [Link]
-
Deng, R., et al. (2023). Enhanced Biosynthesis of Phenazine-1,6-dicarboxylic Acid in Streptomyces coelicolor. ResearchGate. Available at: [Link]
-
Chang, T. K., et al. (2013). Opposing unfolded-protein-response signals converge on death receptor 5 to control apoptosis. Science. Available at: [Link]
-
Borges, G., et al. (2025). Neuropharmacological Effects of Quercetin: A Literature-Based Review. ResearchGate. Available at: [Link]
-
Franco-Montalbán, F., et al. (2023). Western blot analysis of caspase activation (caspases-3, -8, and -1) as an initial approach to elucidate the regulated cell death mechanisms triggered by compound 12 in HCT-116 cells. ResearchGate. Available at: [Link]
-
Rufino, A. T., et al. (2018). In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Takada, Y., et al. (2004). Nonsteroidal anti-inflammatory agents differ in their ability to suppress NF-kappaB activation, inhibition of expression of cyclooxygenase-2 and cyclin D1, and abrogation of tumor cell proliferation. ResearchGate. Available at: [Link]
-
Selvendiran, K., et al. (2011). Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. International Immunopharmacology. Available at: [Link]
-
González-Gallego, J., et al. (2023). Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Opposing unfolded-protein-response signals converge on death receptor 5 to control apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cropj.com [cropj.com]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro anti-inflammatory activity of terpenes via suppression of superoxide and nitric oxide generation and the NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. premierscience.com [premierscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdsabstracts.org [mdsabstracts.org]
- 16. Neuroprotective Effect of Several Phytochemicals and Its Potential Application in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. The biosynthesis of this compound 5,10-dioxide (Iodinin) by Brevibacterium iodinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery, History, and Core Principles of Phenazine Compounds
Abstract
Phenazines represent a large and structurally diverse class of nitrogen-containing heterocyclic compounds, renowned for their vibrant colors and potent biological activities. Initially identified as pigments produced by microorganisms, their history is intertwined with the very beginnings of microbiology and antibiotic research. This guide provides an in-depth exploration of the journey of phenazine compounds, from their first observation in purulent wounds to their current status as scaffolds for modern drug development. We will examine the key historical milestones, delve into the intricacies of their natural biosynthesis, detail their mechanisms of action, and provide field-proven experimental protocols for their study. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fascinating class of molecules.
The Dawn of Phenazine Discovery: A Historical Perspective
The story of phenazines begins not in a pristine laboratory, but in the grim reality of 19th-century medicine. In 1859, Mathurin-Joseph Fordos was the first to formally describe the extraction of a vibrant blue pigment from "blue pus" found in infected wounds.[1][2] He named this substance "pyocyanin," derived from the Greek words for pus (pyo) and blue (kyanos).[2][3] This observation marked the first documented encounter with a phenazine compound, although its chemical nature remained a mystery.
It took over two decades until Carl Gessard, in 1882, successfully linked the production of pyocyanin to a specific microorganism, which he named Bacillus pyocyaneus (now known as Pseudomonas aeruginosa).[2] This was a pivotal moment, establishing the microbial origin of a secondary metabolite and laying the groundwork for the field of chemical microbiology.
The subsequent decades saw a flurry of activity aimed at understanding this striking blue compound. The pure form of pyocyanin was finally isolated in 1924, making it the first natural phenazine to be purified in a laboratory.[3] Its chemical structure as a phenazine derivative was proposed in 1929 by Wrede and Strack and later corrected by Hillemann in 1938.[2][3]
An often-overlooked part of pyocyanin's history is its use in antimicrobial therapy before the golden age of penicillin.[3][4] A formulation known as "pyocyanase" was used as a topical antibiotic, representing one of the earliest attempts to harness a microbial product for therapeutic purposes.[4] While its use eventually faded with the advent of more potent antibiotics, this early application underscored the therapeutic potential inherent in phenazines.
Since these initial discoveries, the family of known phenazine natural products has expanded to over 150 distinct compounds, isolated from a variety of bacteria and even archaea.[2] More than 6,000 phenazine derivatives have been synthesized, highlighting the versatility of the core chemical scaffold for developing new therapeutic agents.[5][6]
Timeline of Key Milestones
| Year | Discovery | Scientist(s) | Significance |
| 1859 | First description of a blue pigment ("pyocyanin") from infected wounds.[1][2][5] | M.J. Fordos | Marks the initial discovery of a phenazine compound. |
| 1882 | Linked pyocyanin production to the bacterium Bacillus pyocyaneus.[3] | C. Gessard | Established the microbial origin of phenazines. |
| 1924 | First isolation and purification of pyocyanin in a laboratory setting.[3] | Enabled detailed chemical characterization. | |
| 1938 | Final elucidation of the correct chemical structure of pyocyanin.[2][3] | Hillemann | Provided the foundational chemical knowledge of phenazines. |
| 1960s | Identification of chorismic acid as the biosynthetic precursor.[3] | Unveiled the starting point for phenazine biosynthesis. | |
| 1986 | FDA approval of Clofazimine, a synthetic phenazine, for leprosy treatment.[5] | Demonstrated the clinical success of phenazine-based drugs. |
Natural Origins: The Phenazine Biosynthetic Pathway
Phenazines are not random metabolic accidents; they are purposefully constructed by microorganisms through a well-defined enzymatic assembly line. Understanding this pathway is crucial for appreciating their ecological roles and for harnessing biotechnology to produce novel derivatives.
The journey begins with the shikimic acid pathway , a central metabolic route in bacteria and plants for the synthesis of aromatic amino acids. The key branch-point for phenazine synthesis occurs at chorismic acid .[3][7] From here, a dedicated set of enzymes, typically encoded by a conserved phz operon, takes over.
The core biosynthesis can be summarized in three key stages:
-
Formation of the Precursor: Two molecules of a chorismate-derived intermediate are synthesized. The enzyme PhzE, an isochorismate synthase, plays a critical role in producing 2-amino-2-desoxyisochorismate (ADIC).[2]
-
Dimerization: The two precursor molecules are brought together in a diagonally symmetrical reaction to form the foundational tricyclic phenazine scaffold.[7] This crucial condensation step establishes the characteristic phenazine core.
-
Tailoring and Diversification: Once the basic phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC) core is formed, a suite of "tailoring" enzymes modifies it.[8] These modifications—such as methylation, hydroxylation, and amidation—are responsible for the vast structural diversity observed in natural phenazines, giving each compound its unique chemical properties and biological activity. Pyocyanin, for instance, is a well-known derivative of PCA.[9]
The production of phenazines is not constitutive; it is tightly regulated by the cell in response to environmental cues. Factors such as high cell density (quorum sensing), nutrient limitation, and the transition to a biofilm lifestyle are known to up-regulate phenazine biosynthesis.[9]
Diagram: Core Phenazine Biosynthetic Pathway
The following diagram illustrates the simplified, conserved pathway leading from the central metabolite chorismic acid to the common phenazine precursor, phenazine-1-carboxylic acid (PCA).
Caption: Redox cycling of phenazines leading to ROS production.
Beyond Antibiosis: Diverse Biological Roles
The influence of phenazines extends far beyond simple warfare. Their redox capabilities allow them to play diverse roles:
-
Anticancer and Antiparasitic Activity: Certain phenazines exhibit potent activity against cancer cell lines and parasites. [6]Mechanisms include DNA intercalation, inhibition of key enzymes like topoisomerases, and induction of apoptosis. [6]* Virulence Factors: In pathogens like P. aeruginosa, pyocyanin acts as a virulence factor. It can disrupt the function of host mammalian cells, contributing to tissue damage observed in chronic infections, such as in the lungs of cystic fibrosis patients. [1]* Alternative Respiration: In low-oxygen environments, such as the dense core of a biofilm, phenazines can act as alternative electron acceptors. [1]This allows bacteria to maintain energy production (ATP synthesis) and survive under anaerobic conditions. [1][10]* Biofilm Formation: Phenazines are key signaling molecules that influence the structure and development of bacterial biofilms.
From Nature to the Lab: Synthesis and Drug Development
While nature provides a rich diversity of phenazines, laboratory synthesis is essential for producing them in large quantities, creating novel analogs with improved properties, and conducting detailed structure-activity relationship (SAR) studies.
Classical synthetic methods, such as the Wohl-Aue reaction , involve the reaction of a nitrobenzene with an aniline to form the phenazine core. [7]Modern organic chemistry has expanded this toolbox considerably, allowing for precise control over the placement of functional groups on the phenazine scaffold.
This synthetic flexibility has been critical for drug development. By creating series of halogenated phenazines, for example, researchers have developed potent agents capable of eradicating drug-resistant bacterial biofilms, a major clinical challenge. [5][11] The most prominent clinical success story for a synthetic phenazine is Clofazimine . This drug was approved by the FDA in 1986 and is on the World Health Organization's list of essential medicines for its critical role in the multi-drug treatment regimen for leprosy. [5]
Key Experimental Protocols for Phenazine Research
To empower researchers, this section provides validated, step-by-step protocols for the core tasks in phenazine research: isolation from bacterial cultures and subsequent quantification.
Protocol 1: Isolation and Extraction of Phenazines from Bacterial Cultures
This protocol describes the extraction of phenazines, particularly pyocyanin, from a liquid culture of Pseudomonas aeruginosa. The principle relies on the differential solubility of phenazines in organic solvents versus aqueous solutions at different pH values.
Methodology:
-
Culturing: Inoculate a suitable liquid medium (e.g., King's A broth) with P. aeruginosa and incubate with shaking at 30-37°C for 24-48 hours, or until the medium develops a characteristic blue-green color.
-
Cell Removal: Transfer the culture to centrifuge tubes and pellet the bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes). Carefully decant the pigmented supernatant into a fresh container.
-
Chloroform Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of chloroform and shake vigorously for 1-2 minutes to extract the blue pyocyanin into the chloroform phase. Allow the layers to separate and collect the lower (blue) chloroform layer.
-
Causality Note: Pyocyanin is highly soluble in chloroform, allowing it to be efficiently separated from the aqueous culture medium.
-
-
Acidification and Back-Extraction: To the collected chloroform phase, add 0.5 volumes of 0.2 M HCl. Shake vigorously. The pyocyanin will move from the chloroform to the acidic aqueous phase, which will turn a distinct pink/red color.
-
Causality Note: At low pH, the nitrogen atoms in the phenazine ring become protonated, making the molecule charged and thus more soluble in the aqueous acid solution than in the nonpolar chloroform. This step serves as both a purification and concentration method.
-
-
Final Steps: Collect the upper (pink/red) acidic layer. This solution contains the purified pyocyanin. The concentration can be determined spectrophotometrically by measuring the absorbance at 520 nm.
Diagram: Experimental Workflow for Phenazine Extraction
Caption: Step-by-step workflow for the extraction of pyocyanin.
Protocol 2: Quantification of Phenazines using HPLC
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying individual phenazine compounds within a complex mixture.
Methodology:
-
Sample Preparation: Prepare extracted phenazine samples as described in Protocol 1. Filter the final extract through a 0.22 µm syringe filter to remove any particulate matter. Prepare analytical standards of known phenazines (e.g., PCA, pyocyanin) of known concentrations in the mobile phase.
-
Instrumentation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA). A typical starting point is a 70:30 mixture of water:acetonitrile.
-
Causality Note: TFA is an ion-pairing agent that sharpens the peaks of the basic phenazine compounds, leading to better resolution and quantification.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis Diode Array Detector (DAD) monitoring at relevant wavelengths (e.g., 254 nm for the phenazine core, ~366 nm for PCA, and 520 nm for acidified pyocyanin).
-
-
Analysis:
-
Inject 10-20 µL of each standard and sample.
-
Generate a standard curve for each phenazine of interest by plotting peak area against concentration.
-
Identify phenazines in the sample by comparing their retention times and UV-Vis spectra to the analytical standards.
-
Quantify the amount of each phenazine in the sample by interpolating its peak area on the standard curve.
-
Conclusion and Future Directions
From their humble beginnings as a curious blue pigment in wound dressings, phenazine compounds have emerged as a major class of bioactive natural products. Their history is a testament to the power of observation and the intricate chemical capabilities of the microbial world. The redox activity that makes them potent antimicrobials and virulence factors also endows them with the potential for development as anticancer agents, antiparasitics, and tools for agricultural biocontrol.
Future research will undoubtedly focus on discovering novel phenazines from unexplored microbial habitats, leveraging synthetic biology to engineer new derivatives, and developing advanced drug delivery systems to harness their potent activities while minimizing off-target effects. The rich history and versatile chemistry of phenazines ensure they will remain a compelling topic for scientific inquiry and therapeutic development for years to come.
References
-
Mavrodi, D. V., et al. (2021). Colour Me Blue: The History and the Biotechnological Potential of Pyocyanin. Molecules, 26(4), 927. [Link]
-
Pierson, L. S., & Pierson, E. A. (2010). Colour Me Blue: The History and the Biotechnological Potential of Pyocyanin. ResearchGate. [Link]
-
Phan, J. (2016). Pyocyanin. The Whiteson Lab @ UCI. [Link]
-
Mavrodi, D. V., et al. (2021). Colour Me Blue: The History and the Biotechnological Potential of Pyocyanin. PubMed. [Link]
-
Wang, Y., et al. (2024). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 29(19), 4584. [Link]
-
Blankenfeldt, W., & Fetzner, S. (2014). The structural biology of phenazine biosynthesis. Biological Chemistry, 395(9), 987-998. [Link]
-
Kretz, J., et al. (2011). Genetic Approach for the Fast Discovery of Phenazine Producing Bacteria. Marine Drugs, 9(5), 730-749. [Link]
-
Li, Y., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(15), 4983. [Link]
-
Laursen, J. B., & Nielsen, J. (2004). A collection of naturally occurring phenazine derivatives. ResearchGate. [Link]
-
Aunchaleee, P., et al. (2009). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. Walailak Journal of Science and Technology, 6(1), 79-91. [Link]
-
Collegepressbox. (2025). Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More. A.Collegepressbox. [Link]
-
Conda-Sheridan, M., et al. (2019). Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. Accounts of Chemical Research, 52(10), 2911-2922. [Link]
-
Wikipedia. (n.d.). Phenazine. Wikipedia. [Link]
-
Mavrodi, D. V., et al. (2010). Diversity and Evolution of the Phenazine Biosynthesis Pathway. Applied and Environmental Microbiology, 76(3), 866-879. [Link]
-
Aunchaleeb, C., et al. (2025). Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. ResearchGate. [Link]
Sources
- 1. Pyocyanin | the whiteson lab @ UCI [kwhiteson.bio.uci.edu]
- 2. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies [mdpi.com]
- 7. Phenazine - Wikipedia [en.wikipedia.org]
- 8. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. researchgate.net [researchgate.net]
- 11. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,6-Phenazinediol
Abstract: This technical guide provides a comprehensive overview of the spectroscopic methodologies used to characterize 1,6-Phenazinediol (also known as 1,6-dihydroxyphenazine), a heterocyclic compound of significant interest in medicinal chemistry and materials science. Phenazine derivatives are recognized for their diverse biological activities, including antimicrobial and anticancer properties, which drives the need for robust analytical characterization.[1][2][3][4] This document serves as a practical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation insights, and a consolidated reference of spectroscopic properties to ensure scientific integrity and facilitate further research.
Introduction: The Significance of this compound
Phenazines are a large class of nitrogen-containing heterocyclic compounds with a core structure featuring a pyrazine ring fused to two benzene rings.[1] The substitution patterns on this core dictate their physicochemical properties, such as redox activity and fluorescence, and their wide-ranging biological activities.[1][3][4] this compound, a di-hydroxylated derivative, is a metabolite found in various microorganisms and serves as a key structural motif in the development of new therapeutic agents.[5]
Accurate and comprehensive characterization is the bedrock of drug discovery and development. Spectroscopic analysis provides unambiguous confirmation of the molecular structure of this compound, assesses its purity, and elucidates its electronic properties. This guide details the application of fundamental spectroscopic techniques—UV-Visible, Fluorescence, NMR, IR, and Mass Spectrometry—to provide a complete analytical profile of this important molecule.
Synthesis and Sample Preparation
A brief overview of the synthesis is crucial for contextual understanding, as impurities from starting materials or side-reactions can interfere with spectroscopic analysis. While numerous synthetic routes to phenazine derivatives exist, a common approach involves the condensation of catechols with o-phenylenediamines.[6] For this compound, a key precursor is 1,2,3-benzenetriol.
General Sample Preparation Protocol: For most spectroscopic analyses, high purity of the analyte is paramount.
-
Purification: The synthesized this compound should be purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Solvent Selection: The choice of solvent is critical. For UV-Vis and fluorescence, a UV-grade solvent that does not absorb in the region of interest (e.g., ethanol, acetonitrile, DMSO) is required. For NMR, a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves the sample is necessary.
-
Concentration: Prepare stock solutions of known concentration. For UV-Vis, concentrations are typically in the micromolar (µM) range. For NMR, concentrations are higher, usually in the millimolar (mM) range.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of the phenazine core gives rise to characteristic absorption bands in the UV and visible regions.[7]
Causality Behind Experimental Choices:
-
Solvent: Ethanol or acetonitrile are excellent first choices due to their polarity and UV transparency. The position and intensity of absorption bands can be influenced by solvent polarity (solvatochromism), so consistency is key.
-
Concentration: The concentration must be optimized to adhere to the Beer-Lambert Law, typically aiming for an absorbance maximum between 0.5 and 1.5 AU to ensure linearity and accuracy.
Experimental Protocol:
-
Prepare a stock solution of this compound (e.g., 1 mM in ethanol).
-
Perform serial dilutions to prepare working solutions (e.g., 1 µM to 50 µM).
-
Calibrate the spectrophotometer with a solvent blank (pure ethanol).
-
Acquire the absorption spectrum for each solution from 200 to 700 nm in a 1 cm path length quartz cuvette.
-
Identify the wavelength of maximum absorbance (λmax).
Expected Data & Interpretation: Phenazine derivatives typically exhibit multiple absorption bands.[8]
-
π → π transitions:* Intense bands are expected in the UV region (~250-300 nm), corresponding to electronic transitions within the aromatic system.
-
n → π transitions:* Less intense bands may appear at longer wavelengths (~350-450 nm), arising from the nitrogen lone pairs. The hydroxyl substituents are auxochromes and are expected to cause a bathochromic (red) shift of these peaks compared to the unsubstituted phenazine core.
Fluorescence Spectroscopy
Many phenazine derivatives are fluorescent, a property that makes them valuable as biological probes and in materials science.[1] Fluorescence spectroscopy provides information about the electronic structure of the excited state.
Causality Behind Experimental Choices:
-
Excitation Wavelength: The excitation wavelength should be set at or near the longest-wavelength absorption maximum (λmax) to achieve the most efficient emission.
-
Solution Environment: Fluorescence is highly sensitive to the environment. Factors like solvent polarity, pH, and the presence of quenchers (e.g., dissolved oxygen) can significantly alter the emission intensity and wavelength.[9] De-gassing the solvent can sometimes be necessary to remove oxygen and minimize quenching.
Experimental Protocol:
-
Prepare a dilute solution of this compound (typically <10 µM to avoid inner filter effects) in a fluorescence-grade solvent (e.g., cyclohexane, ethanol).
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a wavelength range starting ~10-20 nm above the excitation wavelength to ~700 nm.
-
Acquire an excitation spectrum by fixing the emission detector at the emission maximum and scanning the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.
Expected Data & Interpretation: this compound is expected to be fluorescent. The emission spectrum will appear at a longer wavelength than the absorption spectrum (the Stokes shift). The shape of the emission spectrum can sometimes be a mirror image of the longest-wavelength absorption band. The quantum yield, a measure of emission efficiency, can be determined relative to a known standard (e.g., quinine sulfate).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise molecular structure. Both ¹H (proton) and ¹³C NMR are essential for the complete characterization of this compound.
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for hydroxyl-containing aromatic compounds as it can dissolve the sample and the acidic -OH protons are often observable.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to define the 0 ppm reference point.
Experimental Protocol (¹H and ¹³C NMR):
-
Dissolve ~5-10 mg of purified this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Add a small amount of TMS as an internal standard.
-
Acquire the ¹H NMR spectrum. Key parameters include the number of scans, relaxation delay, and pulse width.
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary to resolve complex coupling patterns and confirm assignments.
Expected Data & Interpretation:
-
¹H NMR: Due to the molecule's symmetry, a specific pattern of signals is expected in the aromatic region (typically 7.0-9.0 ppm). The protons on the benzene rings will appear as doublets or triplets, and their coupling constants will provide information about their relative positions. The hydroxyl (-OH) protons will likely appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom.[5] Carbons attached to the electronegative nitrogen and oxygen atoms will be deshielded and appear at higher chemical shifts (downfield). A reference spectrum from the literature indicates expected chemical shifts.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[10]
Causality Behind Experimental Choices:
-
Sample Preparation: For solid samples, the KBr pellet method is common. The sample is finely ground with potassium bromide (which is transparent to IR) and pressed into a thin disk. This avoids solvent interference.
Experimental Protocol (KBr Pellet Method):
-
Thoroughly grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry KBr powder in an agate mortar.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent disk.
-
Place the disk in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Data & Interpretation: The IR spectrum will show characteristic absorption bands for the functional groups in this compound.[11][12]
-
O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl groups, broadened due to hydrogen bonding.
-
Aromatic C-H Stretch: Sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10]
-
C=N and C=C Stretch: Strong to medium absorptions in the 1650-1450 cm⁻¹ region correspond to the stretching vibrations of the aromatic rings and the C=N bonds of the pyrazine ring.
-
C-O Stretch: A strong band in the 1300-1000 cm⁻¹ region is indicative of the C-O bond of the phenol groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns.
Causality Behind Experimental Choices:
-
Ionization Method: Electron Ionization (EI) is a common technique that provides a characteristic fragmentation pattern, which can be used as a molecular fingerprint. Electrospray Ionization (ESI) is a softer technique that is useful for confirming the molecular weight via the molecular ion peak ([M+H]⁺ or [M-H]⁻).
Experimental Protocol (EI-MS):
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe.
-
The sample is vaporized and then bombarded with a beam of high-energy electrons.
-
The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
Expected Data & Interpretation:
-
Molecular Ion Peak (M⁺): The spectrum should show a clear molecular ion peak corresponding to the molecular weight of this compound (C₁₂H₈N₂O₂), which is approximately 212.20 g/mol .[5] The NIST WebBook and PubChem provide reference mass spectral data, showing the expected molecular ion at m/z = 212.[5][13]
-
Fragmentation Pattern: Common fragmentation patterns for phenazines involve the loss of HCN or N₂. The presence of hydroxyl groups may lead to the loss of CO or HCO. These fragments provide corroborating evidence for the proposed structure.
Summary of Spectroscopic Data
The following table summarizes the key data points expected from a comprehensive spectroscopic characterization of this compound.
| Spectroscopic Technique | Parameter | Expected Value/Observation |
| UV-Visible | λmax | ~270-280 nm and ~360-380 nm (in Ethanol) |
| Fluorescence | Emission λmax | > 400 nm (Excitation at absorption λmax) |
| ¹H NMR | Chemical Shifts (δ) | Aromatic protons: 7.0-9.0 ppm; OH protons: variable, broad |
| ¹³C NMR | Chemical Shifts (δ) | Aromatic carbons: 110-150 ppm; C-OH carbons downfield |
| IR Spectroscopy | Key Frequencies (cm⁻¹) | ~3400 (O-H), ~3050 (Ar C-H), ~1620 (C=C, C=N), ~1250 (C-O) |
| Mass Spectrometry | Molecular Ion (m/z) | ~212 ([M]⁺) |
Workflow for Comprehensive Characterization
A logical workflow ensures that data from each technique builds upon the last, leading to an unambiguous structural confirmation and characterization.
Caption: Workflow for the comprehensive spectroscopic characterization of this compound.
References
-
Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. PubMed Central. Available at: [Link]
-
Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More. A.Collegepressbox. Available at: [Link]
-
Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. MDPI. Available at: [Link]
-
Valuable Chemistry of Phenazine Derivatives: Synthesis, Reactions and, Applications. ResearchGate. Available at: [Link]
-
Copies of 1H, 13C, 19F NMR spectra. TESI DOCTORAL. Available at: [Link]
-
Representative examples of drugs comprising phenazine pharmacophore. ResearchGate. Available at: [Link]
-
1,6-Dihydroxyphenazine. PubChem. Available at: [Link]
-
1H-NMR (a) and 13C-NMR (b) spectra of diol compound. ResearchGate. Available at: [Link]
-
This compound-5-oxide from Microorganisms*. ACS Publications. Available at: [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil. Semantic Scholar. Available at: [Link]
-
16.16.5 Phenazines (Update 2020). ResearchGate. Available at: [Link]
-
Stretching the phenazine MO in dppz: The effect of phenyl and phenyl-ethynyl groups on the photophysics of Re. Royal Society of Chemistry. Available at: [Link]
-
Table of Characteristic IR Absorptions. Northern Illinois University. Available at: [Link]
-
Infrared spectra of phenazines. Semantic Scholar. Available at: [Link]
-
Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
This compound-5-oxide from Microorganisms*. Biochemistry. Available at: [Link]
-
1,6-Phenazinedimethanol. PubChem. Available at: [Link]
-
Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. Available at: [Link]
-
An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics. PubMed. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]
-
pH-induced changes in electronic absorption and fluorescence spectra of phenazine derivatives. PubMed. Available at: [Link]
-
Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. New Journal of Chemistry. Available at: [Link]
-
Phenazine-1,6-dicarboxamides: Redox-Responsive Molecular Switches. ResearchGate. Available at: [Link]
-
Phenazine, 1,6-dimethoxy-, 5-oxide. PubChem. Available at: [Link]
- U.v./vis spectra of [Ni(phen)(dip) 2 ] 2+ (full lines) and [Ni(phen) 2... ResearchGate. Available at: https://www.researchgate.net/figure/Uv-vis-spectra-of-Ni-phen-dip-2-2-full-lines-and-Ni-phen-2-dip-2-broken_fig3_239556828
-
Spectroscopic Characterization of Structural Properties of Quinoxalinophenanthrophenazines Thin Films. ResearchGate. Available at: [Link]
-
Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate. Available at: [Link]
-
Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. NIH. Available at: [Link]
-
The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu Corporation. Available at: [Link]
-
Phenazine. NIST WebBook. Available at: [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Available at: [Link]
-
Intense Long-Lived Fluorescence of 1,6-Diphenyl-1,3,5-Hexatriene: Emission from the S1-State Competes with Formation of O2 Contact Charge Transfer Complex. Scirp.org. Available at: [Link]
-
1,2-Benzenediol. NIST WebBook. Available at: [Link]
Sources
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More [api.collegepressbox.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. An UV-vis spectroelectrochemical approach for rapid detection of phenazines and exploration of their redox characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH-induced changes in electronic absorption and fluorescence spectra of phenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Infrared spectra of phenazines | Semantic Scholar [semanticscholar.org]
- 12. eng.uc.edu [eng.uc.edu]
- 13. Phenazine [webbook.nist.gov]
1,6-Phenazinediol biosynthetic pathway
An In-depth Technical Guide to the 1,6-Phenazinediol Biosynthetic Pathway
Abstract
Phenazines are a diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria, renowned for their vibrant colors and broad-spectrum biological activities. Among these, this compound holds significant interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, intended for researchers, scientists, and drug development professionals. We will delve into the core enzymatic reactions, from central metabolism precursors to the final product, explore the key genetic determinants and regulatory networks, and provide detailed, field-proven protocols for the study of this fascinating metabolic route.
Introduction: The Significance of Phenazines
Phenazine compounds are secondary metabolites synthesized by various bacterial genera, most notably Pseudomonas and Streptomyces.[1] Their biological activities are extensive, encompassing antimicrobial, antifungal, antitumor, and antiviral properties.[2] These functions are often linked to their ability to undergo redox cycling, generating reactive oxygen species that can be toxic to competing organisms or host cells.[3]
This compound, along with its oxidized derivative iodinin (this compound 5,10-dioxide), is a prominent member of this family, primarily isolated from organisms like Streptomyces and Brevibacterium iodinum.[4][5] Iodinin, in particular, has demonstrated selective toxicity towards myeloid leukemia cells, suggesting its potential as a scaffold for novel anticancer therapies.[5] Understanding the biosynthetic pathway is therefore critical for harnessing its potential through metabolic engineering and synthetic biology approaches.
The Core Phenazine Pathway: From Chorismic Acid to a Central Precursor
The journey to all natural phenazines begins with the shikimate pathway, a foundational route in microbial metabolism for the synthesis of aromatic compounds.[3] The branch point for phenazine synthesis is chorismic acid , which is derived from the precursors erythrose 4-phosphate (E4P) and phosphoenolpyruvate (PEP).[6]
A conserved biosynthetic gene cluster (BGC), typically containing the genes phzB, phzC, phzD, phzE, phzF, and phzG, orchestrates the conversion of two molecules of chorismic acid into the core phenazine scaffold.[1][2] The key enzymatic steps are as follows:
-
PhzE : An isochorismate synthase that converts chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC).[7]
-
PhzD : A hydrolase that converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).[7]
-
PhzF : An isomerase that converts DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC).[2]
-
PhzB : Catalyzes the condensation of two AOCHC molecules to form the tricyclic intermediate, hexahydrophenazine-1,6-dicarboxylic acid (HHPDC).[2]
-
PhzG : An FMN-dependent oxidase that catalyzes the final aromatization steps.[2]
This core pathway leads to the formation of phenazine-1,6-dicarboxylic acid (PDC) , a key intermediate and the direct precursor for this compound.[2][4] In many Pseudomonas species, a related compound, phenazine-1-carboxylic acid (PCA), is the primary product. The divergence between PDC and PCA synthesis is largely determined by the presence and function of an additional gene, phzA, which promotes decarboxylation to form PCA.[2] Organisms that produce this compound, such as Streptomyces, typically synthesize PDC as their central phenazine precursor.[4]
Terminal Biosynthetic Steps: Conversion of PDC to this compound
The conversion of the stable intermediate PDC into this compound requires two critical transformations: the removal of both carboxyl groups and the hydroxylation of the C1 and C6 positions. While the exact enzymatic machinery in native producers like Streptomyces is still under active investigation, recent metabolic engineering studies have provided powerful insights.
Work on the heterologous production of phenazines has successfully demonstrated that a monooxygenase, PhzS from Pseudomonas aeruginosa, can catalyze the conversion of PDC to 1,6-dihydroxyphenazine (this compound).[4] PhzS is known to be a versatile enzyme that performs oxidative or reductive decarboxylation coupled with hydroxylation.[6][8] This suggests a model where a PhzS-like enzyme, or a combination of dedicated decarboxylases and hydroxylases, carries out the terminal steps of the pathway.
The proposed reaction involves a complex oxidative decarboxylation mechanism, likely proceeding through several intermediates to yield the final dihydroxylated product. The N-oxidized derivative, iodinin, is subsequently formed by the action of an N-monooxygenase, such as PhzNO1.[4]
Methodologies for Studying Phenazine Biosynthesis
Advancing the understanding of the this compound pathway requires a robust experimental toolkit. This section provides validated, step-by-step protocols for key analytical and genetic manipulation techniques.
Protocol: Extraction and HPLC Analysis of Phenazines
This protocol details the extraction of phenazines from a Streptomyces liquid culture and their quantification by High-Performance Liquid Chromatography (HPLC).
Rationale: Phenazines are typically secreted into the culture medium. Acidification of the supernatant protonates the carboxyl groups of phenazine acids, increasing their hydrophobicity and facilitating extraction into an organic solvent like ethyl acetate. Reversed-phase HPLC (C18 column) is ideal for separating these aromatic compounds based on polarity.
Step-by-Step Methodology:
-
Culture Harvesting: Grow the Streptomyces strain in a suitable liquid medium (e.g., ISP2 or R5A) for 5-7 days at 30°C with shaking. Centrifuge 10 mL of the culture at 5,000 x g for 15 minutes to pellet the mycelia.
-
Supernatant Acidification: Carefully decant the supernatant into a new tube. Acidify the supernatant to pH 2.0-3.0 by adding 6 M HCl dropwise. Monitor the pH with a calibrated meter. The culture will typically change color (e.g., to yellow or pink).
-
Solvent Extraction: Add an equal volume (10 mL) of ethyl acetate to the acidified supernatant in a separation funnel. Shake vigorously for 2 minutes, venting occasionally. Allow the layers to separate.
-
Collection and Evaporation: Collect the upper ethyl acetate layer, which contains the phenazines. Repeat the extraction process on the aqueous layer with another 10 mL of ethyl acetate to maximize yield. Combine the organic extracts. Evaporate the solvent to dryness using a rotary evaporator or under a gentle stream of nitrogen gas.
-
Sample Preparation for HPLC: Re-dissolve the dried extract in 500 µL of methanol. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) scanning from 220-600 nm. Monitor specifically at ~254 nm and ~365 nm, which are characteristic absorbance maxima for the phenazine core.[9]
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 95% B
-
25-30 min: 95% B
-
30-32 min: Linear gradient from 95% to 10% B
-
32-37 min: 10% B (re-equilibration)
-
-
-
Quantification: Compare the retention times and UV-Vis spectra of peaks to authentic standards of this compound and PDC. Generate a standard curve with known concentrations of the standards to quantify production titers.
Protocol: CRISPR/Cas9-Mediated Gene Knockout in Streptomyces
This protocol outlines the deletion of a target gene (e.g., a putative hydroxylase) in a phenazine-producing Streptomyces strain using the pCRISPomyces-2 system.[10]
Rationale: CRISPR/Cas9 provides a highly efficient and precise method for genome editing. The system creates a targeted double-strand break (DSB) in the chromosome, which is then repaired by homologous recombination using an editing template provided on the same plasmid. This results in the seamless deletion of the target gene.
Step-by-Step Methodology:
-
Design sgRNA and Homology Arms:
-
Identify a unique 20 bp protospacer sequence in the target gene followed by a 5'-NGG-3' Protospacer Adjacent Motif (PAM). Use a design tool (e.g., CHOPCHOP) to minimize off-target effects.
-
Design primers to amplify ~1 kb regions immediately upstream (Left Homology Arm) and downstream (Right Homology Arm) of the gene to be deleted.
-
-
Construct the Editing Plasmid:
-
sgRNA Cloning: Synthesize and anneal two complementary oligonucleotides encoding your 20 bp guide sequence. Clone this into the pCRISPomyces-2 vector via Golden Gate assembly as per the manufacturer's protocol.[10]
-
Homology Arm Assembly: Amplify the Left and Right Homology Arms from Streptomyces genomic DNA. Linearize the sgRNA-containing pCRISPomyces-2 vector with an appropriate restriction enzyme (e.g., XbaI). Assemble the two homology arms into the linearized vector using Gibson Assembly or a similar cloning method.
-
-
Plasmid Transfer to Streptomyces :
-
Transform the final editing plasmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and Streptomyces recipient. Mix spores of Streptomyces (~10⁸) with the log-phase E. coli donor on a suitable conjugation medium (e.g., SFM agar) and incubate for 16-20 hours.[11]
-
-
Selection of Exconjugants:
-
Overlay the conjugation plate with nalidixic acid (to counter-select E. coli) and apramycin (to select for the pCRISPomyces plasmid). Incubate until Streptomyces colonies appear (this may take 5-10 days).
-
-
Screening for Deletion Mutants:
-
Restreak the resulting exconjugants onto a non-selective medium to allow for the loss of the temperature-sensitive plasmid.
-
Screen individual colonies by colony PCR using primers that flank the target gene. The wild-type will yield a larger PCR product than the deletion mutant.
-
Confirm the deletion by Sanger sequencing of the PCR product.
-
-
Phenotypic Analysis: Analyze the confirmed knockout mutant for loss of this compound production using the HPLC protocol described in section 4.1.
Quantitative Data Summary
The production of phenazines can vary significantly based on the producing strain, culture conditions, and genetic modifications. The following table summarizes representative production titers for key phenazine compounds discussed in this guide.
| Compound | Producing Organism | Production Titer (mg/L) | Genetic Background / Condition | Reference |
| Iodinin | Pseudomonas chlororaphis | 27.7 | Engineered with heterologous pathway | [4] |
| 1,6-dihydroxyphenazine | Pseudomonas chlororaphis | 37.9 | Engineered with heterologous pathway | [4] |
| Phenazine-1-carboxylic acid (PCA) | Pseudomonas chlororaphis | >5000 | Engineered for high-yield production | [12] |
| Phenazine-1,6-dicarboxylic acid (PDC) | Pseudomonas aeruginosa | ~150 | phzA knockout mutant | [13] |
Conclusion and Future Perspectives
The biosynthetic pathway to this compound is a prime example of microbial secondary metabolism, starting from central metabolic precursors and proceeding through a conserved core pathway before terminal enzymes create structural diversity. While the core pathway to PDC is well understood, the specific enzymes responsible for the final decarboxylation and hydroxylation steps in native producers remain an exciting area for discovery. The successful engineering of P. chlororaphis to produce this compound using a heterologous monooxygenase provides a powerful proof-of-concept for the biocatalytic potential of these enzymes.[4]
Future research will likely focus on identifying and characterizing the native enzymes from Streptomyces and other producers to understand their mechanisms and substrate specificities. This knowledge, combined with the robust genetic tools now available, will empower researchers to rationally engineer microbial cell factories for the high-titer production of this compound and novel, structurally-related analogs for evaluation in drug discovery programs.
References
-
Cobb, R. E., et al. (2015). One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces. ACS Synthetic Biology. [Link]
-
Deng, R., et al. (2022). Metabolic Engineering of Pseudomonas chlororaphis for De Novo Production of Iodinin from Glycerol. ACS Synthetic Biology. [Link]
-
Deng, R., et al. (2024). Investigations of the Flavin-Dependent Monooxygenase PhzO Involved in Phenazine Biosynthesis. Applied and Environmental Microbiology. [Link]
-
Hutchings Lab. (2023). Protocol for generating CRISPR/Cas Knockouts using pCRISPomyces-2. ActinoBase. [Link]
-
Li, X., et al. (2021). Recent Advances in Phenazine Natural Products: Biosynthesis and Metabolic Engineering. Journal of Agricultural and Food Chemistry. [Link]
-
Mentel, M., et al. (2009). Of Two Make One: The Biosynthesis of Phenazines. ChemBioChem. [Link]
-
Mavrodi, D. V., et al. (2001). Functional Analysis of Genes for Biosynthesis of Pyocyanin and Phenazine-1-Carboxamide from Pseudomonas aeruginosa PAO1. Journal of Bacteriology. [Link]
-
Mavrodi, O. V., et al. (2010). HPLC-based detection of phenazine produced by P. chlororaphis PA23. ResearchGate. [Link]
-
Mavrodi, D. V., et al. (1998). A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79. Journal of Bacteriology. [Link]
-
Tong, Y., et al. (2018). CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products. Frontiers in Microbiology. [Link]
-
Wang, Y., et al. (2015). One-step high-efficiency CRISPR/Cas9-mediated genome editing in Streptomyces. Acta Biochimica et Biophysica Sinica. [Link]
-
Zhang, M. M., et al. (2018). CRISPR-Cas9, CRISPRi and CRISPR-BEST-mediated genetic manipulation in streptomycetes. Nature Protocols. [Link]
-
Coates, R. C., et al. (2018). An integrated workflow for phenazine-modifying enzyme characterization. Journal of Industrial Microbiology & Biotechnology. [Link]
-
Schmitz, S., et al. (2019). Boosting Heterologous Phenazine Production in Pseudomonas putida KT2440 Through the Exploration of the Natural Sequence Space. Frontiers in Microbiology. [Link]
-
Flinspach, K., et al. (2014). An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35. Applied and Environmental Microbiology. [Link]
-
Pratiwi, S. U. T., et al. (2020). Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae). Iranian Journal of Microbiology. [Link]
-
Li, Y., et al. (2021). Antimicrobial Activity and Identification of the Biosynthetic Gene Cluster of X-14952B From Streptomyces sp. 135. Frontiers in Microbiology. [Link]
-
El-Sayed, A. S. T., et al. (2024). A Genomics-Based Discovery of Secondary Metabolite Biosynthetic Gene Clusters in the Potential Novel Strain Streptomyces sp. 21So2-11 Isolated from Antarctic Soil. Microorganisms. [Link]
-
Dharmaraj, S., et al. (2014). Characterization of Streptomyces Isolates with UV, FTIR Spectroscopy and HPLC Analyses. International Journal of Advanced Biotechnology and Research. [Link]
-
Liu, Y., et al. (2023). Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5. Frontiers in Bioengineering and Biotechnology. [Link]
-
Sletta, H., et al. (2014). Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) from Streptosporangium sp. induces apoptosis selectively in myeloid leukemia cell lines and patient cells. Marine Drugs. [Link]
-
Karuppiah, V., et al. (2015). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. Applied Microbiology and Biotechnology. [Link]
Sources
- 1. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomic characterization of a new endophytic Streptomyces kebangsaanensis identifies biosynthetic pathway gene clusters for novel phenazine antibiotic production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression, purification and crystallization of PhzA, the first enzyme of the phenazine biosynthesis pathway of Pseudomonas fluorescens 2-79 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ask-force.org [ask-force.org]
- 7. Frontiers | Boosting Heterologous Phenazine Production in Pseudomonas putida KT2440 Through the Exploration of the Natural Sequence Space [frontiersin.org]
- 8. escholarship.org [escholarship.org]
- 9. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 10. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 11. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
1,6-Phenazinediol as a bacterial metabolite.
An In-Depth Technical Guide to 1,6-Phenazinediol: A Bacterial Metabolite of Therapeutic Interest
Foreword: From Pigment to Potential
For decades, the vibrant pigments produced by bacteria were often noted as mere curiosities of microbial culture. Among these are the phenazines, a large family of redox-active heterocyclic compounds responsible for the characteristic colors of species within Pseudomonas, Streptomyces, and other genera.[1][2] Initially dismissed as secondary metabolites, we now understand these molecules are critical players in microbial ecology, acting as signaling molecules, virulence factors, and agents of biological control.[1][3] This guide focuses on a particularly compelling member of this family: this compound. Also known by synonyms such as 1,6-dihydroxyphenazine, this metabolite has emerged from the shadow of its more famous cousin, pyocyanin, to be recognized for its potent and selective biological activities.[4] As Senior Application Scientists, our goal is not just to present data, but to illuminate the pathways from discovery to application. This document provides a technical deep-dive into the biosynthesis, mechanism of action, and practical methodologies for the study of this compound, tailored for researchers and drug development professionals aiming to harness its therapeutic potential.
Section 1: Biosynthesis and Chemical Profile
The Biosynthetic Blueprint
The production of this compound, like other phenazines, is a testament to the metabolic ingenuity of bacteria. The core phenazine scaffold is derived from the shikimate pathway, a route bacteria use to synthesize aromatic amino acids.[5][6] The journey begins with precursors erythrose 4-phosphate and phosphoenolpyruvate, which converge to form chorismic acid. From this central branch point, a dedicated set of enzymes encoded by the phz operons takes over.
In many bacteria, including Pseudomonas and Streptomyces, two molecules of a chorismic acid-derived intermediate are condensed to form the tricyclic phenazine core.[7] While many Pseudomonas species produce phenazine-1-carboxylic acid (PCA) as the initial phenazine product, other bacteria, particularly Streptomyces, synthesize phenazine-1,6-dicarboxylic acid (PDC) as the key precursor.[7][8] Subsequent enzymatic modifications (e.g., decarboxylation, hydroxylation, oxidation) tailor this core structure into the diverse array of phenazine derivatives observed in nature, including this compound. The regulation of these biosynthetic operons is complex, often tied to cell density through quorum sensing systems, demonstrating that production is a carefully controlled process, not a metabolic accident.[9][10][11]
Caption: Simplified biosynthetic route to this compound from primary metabolism.
Chemical and Physical Properties
Understanding the physicochemical properties of this compound is fundamental to designing effective extraction, purification, and formulation strategies. It is a solid compound with a molecular weight of 212.20 g/mol and a planar, tricyclic structure that facilitates intercalation with biomolecules like DNA.[4][12][13] Its di-hydroxy substitutions are key to its redox activity and biological function.
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | [4][13][14] |
| Molecular Weight | 212.20 g/mol | [4][12] |
| Appearance | Solid | [12] |
| Melting Point | 278-279 °C | [14] |
| Boiling Point | 477.9 °C at 760 mmHg | [14] |
| LogP | 1.78 - 1.9 | [13][14] |
| CAS Number | 69-48-7 | [4][14] |
Section 2: Biological Activity and Mechanisms of Action
This compound exhibits a compelling range of biological activities, most notably its potent antimicrobial and anticancer effects.[2][6] The causality behind these activities lies in its ability to interfere with fundamental cellular processes, often with a degree of selectivity that makes it a promising therapeutic candidate.
Antimicrobial Properties
Phenazines are well-documented for their broad-spectrum antibiotic activity.[1] The N-oxide derivative of this compound, known as iodinin, is particularly potent.[8][15] Iodinin demonstrates strong antimicrobial and antifungal activity, with Minimum Inhibitory Concentrations (MICs) against Candida glabrata and Enterococcus faecium reported in the sub-micromolar range (0.35–0.71 μg/mL).[2] The proposed mechanism for this activity involves its redox-cycling capabilities. The molecule can accept electrons from cellular reductants (like NADH) and transfer them to molecular oxygen, generating reactive oxygen species (ROS).[8][15] This induced oxidative stress overwhelms the pathogen's antioxidant defenses, leading to damage of DNA, proteins, and lipids, ultimately culminating in cell death.[15]
Anticancer Efficacy
Perhaps the most exciting application for this compound is in oncology. Recent studies have revealed its selective cytotoxicity against various cancer cell lines, while showing significantly less toxicity to normal cells.[15][16]
Targeting Non-Small Cell Lung Cancer (NSCLC): Research has shown that this compound selectively inhibits the proliferation of NSCLC cells.[16] It induces G2/M cell cycle arrest and triggers caspase-dependent apoptosis.[16] The mechanism is twofold:
-
Upregulation of Death Receptor 5 (DR5): The compound increases the expression of DR5 on the surface of cancer cells. This sensitizes the cells to apoptosis, leading to the activation of the extrinsic apoptotic pathway via caspase-8 and caspase-3 cleavage.[16]
-
Inhibition of PI3K/AKT/mTOR Pathway: Simultaneously, it suppresses this critical pro-survival signaling pathway, preventing the cancer cells from evading apoptosis.[16]
Potency Against Leukemia: The N-oxide form, iodinin, is particularly potent against leukemia cell lines.[6][8] It shows high selectivity, with EC50 values for cell death being up to 40 times lower for leukemia cells compared to normal rat kidney fibroblasts.[2][8] This high degree of selectivity is a critical attribute for any viable anticancer drug candidate.
Caption: Dual mechanism of action of this compound in cancer cells.
Section 3: Methodologies for Scientific Investigation
A robust and reproducible methodology is the bedrock of scientific integrity. The following protocols are designed as self-validating systems for the isolation, characterization, and bioactivity assessment of this compound.
Isolation and Purification Workflow
This protocol outlines the extraction of phenazines from a bacterial culture, such as Streptosporangium sp. or a genetically engineered strain. The choice of ethyl acetate as the extraction solvent is based on the moderate polarity of phenazines, allowing for efficient partitioning from the aqueous culture medium.
Step-by-Step Protocol:
-
Culturing: Grow the phenazine-producing bacterial strain in a suitable liquid medium (e.g., King's B broth for Pseudomonas or a production medium for Streptosporangium) in a shaking incubator for 36-72 hours, or until pigmentation is intense.[17]
-
Cell Removal: Centrifuge the culture broth at 8,000 x g for 20 minutes to pellet the bacterial cells. Decant and retain the supernatant, which contains the secreted metabolites.
-
Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously for 2 minutes, and allow the layers to separate. Collect the upper organic phase. Repeat the extraction on the aqueous phase two more times to maximize yield.
-
Concentration: Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield a crude, colored residue.
-
Silica Gel Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane:ethyl acetate or dichloromethane:methanol). The choice of solvent is critical and should be optimized via Thin Layer Chromatography (TLC) first.
-
Dissolve the crude extract in a minimal volume of the initial mobile phase and load it onto the column.
-
Elute the column, collecting fractions. Monitor the separation by TLC, visualizing spots under UV light.
-
Pool the fractions containing the pure compound of interest (identified by its characteristic color and Rf value).[17]
-
-
Final Purification & Crystallization: Evaporate the solvent from the pooled fractions. For final purification, the compound can be crystallized by slow evaporation from a solvent like chloroform or methanol, often yielding pure needles.[17]
Caption: Experimental workflow for the isolation and purification of this compound.
Characterization and Quantification
Once purified, the compound's identity must be unequivocally confirmed. A combination of spectroscopic and spectrometric techniques is the standard.
-
High-Performance Liquid Chromatography (HPLC): Used to assess purity and for quantification. A C18 reverse-phase column is typically used with a mobile phase such as a gradient of acetonitrile and water. The retention time is characteristic, and the peak area can be used for quantification against a standard curve.
-
Mass Spectrometry (MS): Provides the exact molecular weight, confirming the molecular formula. High-resolution MS can provide mass accuracy to within a few parts per million.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the definitive structural elucidation by showing the chemical environment of each hydrogen and carbon atom in the molecule, confirming the 1,6-substitution pattern.[17]
Bioactivity Assays
Antimicrobial Susceptibility Testing (MIC Assay):
-
Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., S. aureus, C. albicans) to a final concentration of ~5 x 10⁵ CFU/mL.
-
Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Cytotoxicity (Colony Formation Assay): This assay measures the ability of a single cell to grow into a colony, assessing long-term cell survival.
-
Seed cancer cells (e.g., A549 or MCF7) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.[19]
-
Treat the cells with various concentrations of this compound for 24-48 hours.[19]
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.[19]
-
Incubate the plates for 10-14 days, allowing colonies to form.[19]
-
Fix the colonies (e.g., with glutaraldehyde) and stain them with crystal violet.[19]
-
Count the number of colonies in each well. The results are expressed as a percentage of survival relative to a vehicle-treated control.
Section 4: Applications and Future Directions
The unique biological profile of this compound positions it as a highly attractive scaffold for drug development. Its selective cytotoxicity against cancer cells, particularly the dual-pronged attack on NSCLC and high potency against leukemia, warrants significant preclinical and clinical investigation.[8][16] The potential to develop this compound as a targeted therapy for specific cancer types is substantial.
Furthermore, its potent antimicrobial activity, especially in its N-oxide form, offers a potential solution in the ongoing battle against antimicrobial resistance. Future research should focus on structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as on developing novel drug delivery systems to enhance its therapeutic index. The journey of this compound from a simple bacterial pigment to a promising therapeutic agent is a powerful example of the untapped chemical diversity within the microbial world.
References
-
Quorum-sensing regulation of phenazine production heightens Pseudomonas aeruginosa resistance to ciprofloxacin | Antimicrobial Agents and Chemotherapy - ASM Journals. (2024). Retrieved from [Link]
-
The Roles and Regulation of the Redundant Phenazine Biosynthetic Operons in Pseudomonas aeruginosa PA14 - Columbia Academic Commons. (2012). Retrieved from [Link]
-
Pierson, L. S. 3rd, & Thomashow, L. S. (1994). Phenazine antibiotic biosynthesis in Pseudomonas aureofaciens 30-84 is regulated by PhzR in response to cell density. Journal of Bacteriology, 176(13), 3966–3974. Retrieved from [Link]
-
Biessy, A., & Filion, M. (2018). Phenazines in plant-beneficial Pseudomonas spp.: biosynthesis, regulation, function and genomics. Environmental Microbiology, 20(11), 3905–3917. Retrieved from [Link]
-
Sakhtah, H., Price-Whelan, A., & Dietrich, L. E. P. (2013). Regulation of Phenazine Biosynthesis. In The Biology of Phenazines (pp. 19-42). Springer. Retrieved from [Link]
-
Podojil, M., & Gerber, N. N. (1967). The biosynthesis of this compound 5,10-dioxide (Iodinin) by Brevibacterium iodinum. Biochemistry, 6(9), 2701–2705. Retrieved from [Link]
-
Yue, P., Zhao, X., Jin, J., et al. (2024). Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. Journal of Ethnopharmacology. Retrieved from [Link]
-
Podojil, M., & Gerber, N. N. (1967). The Biosynthesis of this compound 5,10-Dioxide (Iodinin) by Brevibacterium iodinum. Biochemistry. Retrieved from [Link]
-
This compound (C12H8N2O2) - PubChemLite. (n.d.). Retrieved from [Link]
-
1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem. (n.d.). Retrieved from [Link]
-
Wang, Y., Zhang, Y., & Liu, Y. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(15), 4987. Retrieved from [Link]
-
This compound - LookChem. (n.d.). Retrieved from [Link]
-
Sletta, H., et al. (2014). Anti-microbial and cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (iodinin) produced by Streptosporangium sp. DSM 45942 isolated from the fjord sediment. Applied Microbiology and Biotechnology, 98(2), 603–610. Retrieved from [Link]
-
Gerber, N. N., & Wieclawek, B. (1966). This compound-5-oxide from Microorganisms. Biochemistry, 5(12), 3984-3987. Retrieved from [Link]
-
Hu, D., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Marine Drugs, 20(10), 625. Retrieved from [Link]
-
Guo, S., et al. (2022). Enhanced Biosynthesis of Phenazine-1,6-dicarboxylic Acid in Streptomyces coelicolor. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Wragg, D., et al. (2019). Phenazine Cations as Anticancer Theranostics. Inorganic Chemistry, 58(17), 11394–11406. Retrieved from [Link]
-
Wang, Y., Zhang, Y., & Liu, Y. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(15), 4987. Retrieved from [Link]
-
Iftikhar, R., et al. (2024). Synthesis of phenazine-1,6-diyldimethanol, a natural product from Brevibacteria. Tetrahedron Letters. Retrieved from [Link]
-
Oliveira, J., et al. (2022). Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. International Journal of Molecular Sciences, 23(16), 9363. Retrieved from [Link]
-
Lowe, H. L., et al. (2003). Mode of action of the novel phenazine anticancer agents XR11576 and XR5944. Molecular Pharmacology, 63(4), 867–875. Retrieved from [Link]
-
Li, Y., et al. (2024). A Novel Phenazine Analog, CPUL1, Suppresses Autophagic Flux and Proliferation in Hepatocellular Carcinoma: Insight from Integrated Transcriptomic and Metabolomic Analysis. International Journal of Molecular Sciences, 25(1), 587. Retrieved from [Link]
-
Huigens, R. W. 3rd, et al. (2013). Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. Journal of the American Chemical Society, 135(34), 12832–12835. Retrieved from [Link]
-
Das, P., et al. (2015). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. Bioresource Technology, 192, 551–559. Retrieved from [Link]
-
Muthukumarasamy, R. P., et al. (2009). Purification, crystal structure and antimicrobial activity of phenazine-1-carboxamide produced by a growth-promoting biocontrol bacterium, Pseudomonas aeruginosa MML2212. Journal of Applied Microbiology, 107(1), 188–197. Retrieved from [Link]
-
Singh, P. D., et al. (1982). A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties. The Journal of Antibiotics, 35(11), 1462–1467. Retrieved from [Link]
-
Chen, L., et al. (2018). Punicalagin Regulates Signaling Pathways in Inflammation-Associated Chronic Diseases. Molecules, 23(10), 2468. Retrieved from [Link]
-
Huigens, R. W. 3rd, et al. (2011). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Journal of Organic Chemistry, 76(16), 6784–6791. Retrieved from [Link]
-
Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]
-
Steindl, P., et al. (2021). Analysis of certain samples of phenazine dyes from the Historical Dyestuff Collection of the Technical University Dresden by liquid chromatography–mass spectrometry. Journal of Chemical Research. Retrieved from [Link]
-
Wallach, J., et al. (2015). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug Testing and Analysis, 7(5), 358–367. Retrieved from [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (2013). Retrieved from [Link]
Sources
- 1. Phenazines in plant-beneficial Pseudomonas spp.: biosynthesis, regulation, function and genomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Making sure you're not a bot! [academiccommons.columbia.edu]
- 4. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The biosynthesis of this compound 5,10-dioxide (Iodinin) by Brevibacterium iodinum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-microbial and cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (iodinin) produced by Streptosporangium sp. DSM 45942 isolated from the fjord sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Phenazine antibiotic biosynthesis in Pseudomonas aureofaciens 30-84 is regulated by PhzR in response to cell density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Phenazine-1,6-diol | CymitQuimica [cymitquimica.com]
- 13. PubChemLite - this compound (C12H8N2O2) [pubchemlite.lcsb.uni.lu]
- 14. This compound|lookchem [lookchem.com]
- 15. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Purification, crystal structure and antimicrobial activity of phenazine-1-carboxamide produced by a growth-promoting biocontrol bacterium, Pseudomonas aeruginosa MML2212 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Structural Elucidation of 1,6-Phenazinediol Derivatives: A Multi-Technique Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Structural Certainty
Phenazines represent a vast and functionally diverse class of nitrogen-containing heterocyclic compounds.[1][2] Produced by a wide array of microorganisms, they are renowned for a spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Among these, 1,6-phenazinediol and its derivatives are of significant interest. As natural bacterial metabolites, they serve as compelling scaffolds for the development of novel therapeutics, notably in oncology, where they have been shown to selectively target cancer cells.[5][6]
The journey from a promising hit in a biological screen to a viable drug candidate is predicated on an unambiguous understanding of its molecular structure. The precise arrangement of atoms and functional groups—the structural architecture—governs the molecule's interaction with biological targets, its pharmacokinetic properties, and its safety profile. Therefore, the rigorous and accurate structural elucidation of novel this compound derivatives is not merely an academic exercise; it is the foundational pillar upon which successful drug discovery and development are built.
This guide eschews a simplistic, linear checklist of analytical techniques. Instead, it presents an integrated, logic-driven strategy for structural determination. We will explore the causality behind experimental choices, demonstrating how a synergistic application of modern analytical methods provides a self-validating system for arriving at the correct structure.
The Core Analytical Triad: MS, NMR, and X-Ray Crystallography
The definitive elucidation of a novel this compound derivative relies on a powerful triad of analytical techniques. Each method provides a unique and complementary piece of the structural puzzle. The overall strategy is to move from the general (molecular formula) to the specific (atomic connectivity) and, finally, to the absolute (three-dimensional arrangement).
Mass Spectrometry (MS): The First Gatekeeper
Mass spectrometry serves as the initial and indispensable step in any structural elucidation workflow. Its primary role is to provide the molecular weight of the analyte, and with high-resolution instrumentation, the elemental composition.[7][8] This information is critical for validating the outcome of a synthesis or confirming the mass of an isolated natural product.
Expertise in Action: The choice of ionization technique is paramount. For phenazine derivatives, which possess basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is typically the method of choice due to its soft ionization nature, which minimizes premature fragmentation and favors the formation of the protonated molecular ion [M+H]⁺.
Fragmentation Analysis—Deconstructing the Molecule: Beyond the molecular ion, the fragmentation pattern provides a structural fingerprint. The stability of the tricyclic phenazine core dictates a predictable fragmentation pathway.[9][10][11] Generally, fragmentation begins with the loss of substituents from the aromatic rings.[9] Following this, the core phenazine structure may fragment through the characteristic loss of cyanide radicals (CN•) or hydrogen cyanide (HCN).[9][12] Understanding these pathways allows a scientist to infer the nature and lability of substituents. For a this compound derivative, one would anticipate initial fragmentation events related to the hydroxyl groups or other substituents before the core itself breaks down.
-
Sample Preparation: Dissolve 0.1-1.0 mg of the purified phenazine derivative in 1 mL of a suitable solvent (e.g., methanol, acetonitrile). The solution should be free of particulates.
-
Instrument Setup:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Analyzer: Set to a high-resolution mode (e.g., Orbitrap, TOF) to acquire accurate mass data (typically < 5 ppm mass error).
-
Scan Range: Set a wide scan range (e.g., m/z 100-1000) to capture the molecular ion and potential fragments.
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire both full scan MS data to identify the [M+H]⁺ ion and tandem MS (MS/MS) data by selecting the molecular ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.
-
Data Analysis:
-
Determine the monoisotopic mass of the [M+H]⁺ peak from the full scan spectrum.
-
Use the accurate mass to calculate the elemental formula (e.g., C₁₂H₉N₂O₂ for this compound [M+H]⁺).
-
Analyze the MS/MS spectrum to identify characteristic neutral losses and fragment ions, correlating them with the proposed structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR is the most powerful technique for assembling the atomic framework of a molecule in solution.[7] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For phenazine derivatives, a suite of 1D and 2D NMR experiments is required for unambiguous assignment.
-
¹H NMR: This is the starting point for NMR analysis. It reveals the number of distinct proton environments, their electronic shielding (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For a symmetric molecule like unsubstituted this compound, the ¹H NMR spectrum would be relatively simple. However, for most derivatives, the substitution pattern breaks this symmetry, leading to more complex spectra that are rich in structural information.[13][14][15]
-
¹³C NMR: This experiment identifies all unique carbon atoms in the molecule, including quaternary carbons that are invisible in the ¹H NMR spectrum. The chemical shifts of the carbons in the phenazine core are highly sensitive to the nature of the attached substituents.
-
2D NMR (COSY, HSQC, HMBC): These experiments are the key to connecting the pieces.
-
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of adjacent protons within the same spin system (e.g., around an aromatic ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is a crucial step for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment for complex structures. It reveals correlations between protons and carbons that are separated by two or three bonds. Causality: This is how we definitively place substituents. For example, observing a correlation from a substituent's proton to a carbon atom on the phenazine ring provides unambiguous proof of its attachment point. For this compound, an HMBC correlation from the hydroxyl proton to carbons C1, C2, and C10b would confirm the location of the -OH group at position 1.
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often an excellent choice for hydroxyl-containing compounds as it allows for the observation of exchangeable -OH protons.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition: Based on the complexity of the 1D spectra, acquire the following:
-
¹H-¹H COSY to establish proton connectivity.
-
¹H-¹³C HSQC to assign protonated carbons.
-
¹H-¹³C HMBC to establish long-range connectivity and confirm the substitution pattern. An optimized experiment with a longer evolution delay may be needed to observe 3-bond correlations clearly.
-
-
Structural Assembly: Integrate the data from all experiments to build the molecular structure piece by piece, ensuring that all observed correlations are consistent with the proposed structure.
Single-Crystal X-ray Crystallography: The Final Verdict
While MS and NMR provide a robust hypothesis for the molecular structure, single-crystal X-ray crystallography provides the ultimate, unambiguous confirmation in the solid state.[16][17] It maps the precise three-dimensional coordinates of every atom in the molecule, revealing bond lengths, bond angles, and stereochemistry with unparalleled accuracy.
Trustworthiness: This technique is a self-validating system. A successful structure solution and refinement results in low residual factors (R-factors), which are a statistical measure of the agreement between the experimental diffraction data and the calculated model. A low R-factor provides high confidence in the correctness of the determined structure.
The Crystallization Challenge: The primary bottleneck for this technique is the growth of a single, high-quality crystal suitable for diffraction.[17][18] This remains more of an art than a science and often requires screening numerous solvents and crystallization conditions.
-
Crystallization Screening:
-
Prepare a saturated or near-saturated solution of the purified compound in a variety of solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane).
-
Employ common crystallization techniques such as slow evaporation, vapor diffusion (solvent/anti-solvent), and cooling.
-
Screen these conditions in parallel using a micro-crystallization plate.
-
-
Crystal Selection and Mounting: Identify a well-formed, single crystal with sharp edges and no visible defects under a microscope. Mount the crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in the cold stream (typically 100 K) of an X-ray diffractometer. Collect a full sphere of diffraction data.[17]
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a reflection file.
-
Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data until convergence is reached and R-factors are minimized.
-
-
Validation and Interpretation: Analyze the final structure for correctness, checking bond lengths, angles, and thermal ellipsoids. Generate graphical representations of the molecule.
An Integrated Workflow for Structural Elucidation
A logical, phased approach is crucial for efficiency and accuracy. The following workflow demonstrates how these techniques are synergistically applied.
Caption: Integrated workflow for the structural elucidation of novel compounds.
Data Presentation and Interpretation: A Case Study
To illustrate the power of this integrated approach, consider the hypothetical data for a derivative, 1,6-dihydroxy-4-methylphenazine.
Table 1: Spectroscopic Data Summary for 1,6-dihydroxy-4-methylphenazine
| Technique | Parameter | Observed Data | Interpretation |
| HRMS (ESI+) | [M+H]⁺ (m/z) | 227.0815 | Corresponds to C₁₃H₁₁N₂O₂⁺ (Calculated: 227.0815) |
| ¹H NMR | δ 10.1 (s, 1H) | -OH proton at C6 | |
| (DMSO-d₆) | δ 9.8 (s, 1H) | -OH proton at C1 | |
| δ 7.85 (d, J=8.5 Hz, 1H) | H9 | ||
| δ 7.40 (d, J=7.0 Hz, 1H) | H2 | ||
| δ 7.25 (dd, J=8.5, 7.0 Hz, 1H) | H8 | ||
| δ 7.10 (d, J=7.0 Hz, 1H) | H3 | ||
| δ 6.95 (d, J=7.0 Hz, 1H) | H7 | ||
| δ 2.50 (s, 3H) | -CH₃ protons | ||
| ¹³C NMR | δ 155.1, 152.3 | C1, C6 (Hydroxylated carbons) | |
| (DMSO-d₆) | δ 142.1, 138.5, 135.4, 133.2 | Quaternary phenazine carbons | |
| δ 130.5 | C4 (Methyl-substituted carbon) | ||
| δ 128.8, 125.4, 122.1, 119.8, 115.6 | Aromatic CH carbons | ||
| δ 21.5 | -CH₃ carbon | ||
| HMBC | Key Correlations | δ 2.50 (H) → δ 130.5 (C) | Confirms -CH₃ is attached to C4 |
| δ 2.50 (H) → δ 115.6 (C) | Confirms -CH₃ is adjacent to C3 | ||
| δ 9.8 (H) → δ 155.1 (C) | Confirms -OH is attached to C1 |
The HMBC data, in particular, are decisive. The correlation between the methyl protons (δ 2.50) and the quaternary carbon at δ 130.5 unequivocally places the methyl group at the C4 position.
Caption: Key HMBC correlations confirming the position of a methyl group at C4.
Conclusion
The structural elucidation of this compound derivatives is a multi-faceted process that demands a rigorous, evidence-based approach. A strategy that layers the insights from mass spectrometry, a full suite of NMR experiments, and, when possible, X-ray crystallography provides an unshakeable foundation for structural assignment. By understanding the "why" behind each technique—the specific questions it answers and the causality of the experimental choices—researchers and drug development professionals can proceed with the highest degree of confidence. This analytical certainty is the essential launchpad for exploring the biological potential of these fascinating molecules and translating them into the therapeutics of the future.
References
-
Holliman, F. G., Johnstone, R. A. W., & Millard, B. J. (1967). Aspects of mass spectra of organic compounds. Part V. Some phenazines. Journal of the Chemical Society C: Organic, 2351-2355. [Link]
-
Uchida, Y. (1976). Study of the Mass Spectrum of Phenazine. Bulletin of the Chemical Society of Japan, 49(5), 1413-1414. [Link]
-
Bozorov, K., et al. (2022). Mass spectra of antifungal compounds and the structure of phenazine-1-carboxylic acid (PCA). ResearchGate. [Link]
-
Correa-Salgado, R. A., et al. (2021). ¹H-NMR spectrum of phenazine (1) recorded in CDCl3 at 400 MHz. ResearchGate. [Link]
-
Sari, Y., et al. (2019). Mass spectra of phenazine derivative compound. ResearchGate. [Link]
-
El-Sayed, W. M., et al. (2019). Mass spectrum of phenazine-1-carboxylic acid illustrated the fragments. ResearchGate. [Link]
-
Unknown Author. Copies of 1H, 13C, 19F NMR spectra. University of Santiago de Compostela Institutional Repository. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135514780, 1,6-Dihydroxyphenazine. PubChem. [Link]
-
van der Salm, H., et al. (2014). Stretching the phenazine MO in dppz: The effect of phenyl and phenyl-ethynyl groups on the photophysics of Re(I) dppz complexes. Dalton Transactions. [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Publishing. [Link]
-
Li, Y., et al. (2024). Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. ResearchSquare. [Link]
-
Abken, H. J., et al. (1998). 1 H NMR spectrum of methanophenazine from M. mazei Gö1 (CD 3 OD). ResearchGate. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Welsch, M. E., et al. (2014). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews: Journal of Chemistry. [Link]
-
Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
-
Chen, Y., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 27(19), 6599. [Link]
-
S. S. Sreeja, et al. (2015). Crystal structure analysis of 4,5-diphenyl-3,5- dihydroisochromeno[8,1-ab]phenazine. International Journal of ChemTech Research, 8(4), 1888-1893. [Link]
-
Liu, Y., et al. (2022). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules, 27(3), 1073. [Link]
-
Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]
-
G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. G-Biosciences. [Link]
-
Rangel-S., A., et al. (2022). Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines. Fermentation, 8(11), 582. [Link]
-
Kassab, A. S., & El-Hashash, M. A. (2012). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]
-
Deschamps, J. R. (2006). X-Ray Crystallography of Chemical Compounds. Current protocols in pharmacology, Chapter 7, Unit 7.5. [Link]
-
Paul, S., & Singh, P. (2022). Biological activity of phenazine derivatives. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Aspects of mass spectra of organic compounds. Part V. Some phenazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phenazine(92-82-0) 1H NMR spectrum [chemicalbook.com]
- 16. DSpace [bradscholars.brad.ac.uk]
- 17. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
1,6-Phenazinediol Cytotoxicity Assay: A Comprehensive Guide for Drug Discovery and Development
Introduction: The Therapeutic Potential of 1,6-Phenazinediol
This compound is a heterocyclic compound belonging to the phenazine class of natural and synthetic molecules.[1][2] Phenazines are known for their diverse biological activities, including antimicrobial and anticancer properties.[3][4] Specifically, this compound, a bacterial and marine metabolite, has garnered interest for its potential cytotoxic effects against various cancer cell lines.[1][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust and reliable cytotoxicity assay for this compound and its derivatives.
The cytotoxic mechanism of many phenazine compounds is linked to the generation of reactive oxygen species (ROS) through redox cycling, which can induce cellular damage and apoptosis.[6][7] Recent studies on this compound have highlighted its ability to selectively inhibit the proliferation of cancer cells. For instance, it has been shown to be a potent and selective agent against non-small cell lung cancer (NSCLC) by inducing DR5-mediated apoptosis and suppressing the PI3K/AKT/mTOR survival pathway.[8] This selectivity for cancer cells while sparing normal cells makes this compound a promising candidate for further therapeutic development.[8]
This application note will delve into the scientific principles behind cytotoxicity testing, provide detailed, step-by-step protocols for widely accepted assays, and offer insights into data analysis and interpretation. By understanding the nuances of these assays, researchers can effectively screen this compound and its analogs to identify lead compounds for novel cancer therapies.
Scientific Principles of Cytotoxicity Assays
Evaluating the cytotoxic potential of a compound like this compound requires assays that can reliably measure cell viability and death. Several methods are available, each with its own advantages and limitations. The choice of assay depends on the specific research question, the cell type, and the expected mechanism of action of the compound. Here, we focus on three commonly used colorimetric and luminescence-based assays: the MTT, SRB, and LDH assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[9][10] This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[10]
-
SRB (Sulforhodamine B) Assay: The SRB assay is a method that relies on the ability of the SRB dye to bind to cellular proteins under mildly acidic conditions.[11][12] The amount of bound dye is proportional to the total protein mass, which serves as a proxy for cell number.[11] This assay is less dependent on metabolic activity compared to the MTT assay.[11]
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13][14] The amount of LDH released is directly proportional to the number of dead or damaged cells.[13]
Experimental Protocols
This section provides detailed, step-by-step protocols for performing MTT, SRB, and LDH cytotoxicity assays to evaluate the effects of this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose an appropriate cancer cell line (e.g., A549 for non-small cell lung cancer) and a corresponding normal cell line (e.g., BEAS-2B for normal lung epithelium) to assess selectivity.
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Prepare a series of dilutions of the compound in a complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay Protocol
This protocol is a widely used method for assessing cell metabolic activity as an indicator of viability.[15]
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[15]
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
SRB Assay Protocol
The SRB assay provides a measure of cell density based on the measurement of cellular protein content.[17]
-
After the treatment period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[12]
-
Incubate the plate at 4°C for 1 hour.
-
Wash the wells five times with water and allow the plates to air dry.[11]
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.[12]
-
Incubate at room temperature for 30 minutes.[12]
-
Quickly wash the wells four times with 1% acetic acid to remove unbound dye.[12]
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Measure the absorbance at a wavelength of 540-565 nm using a microplate reader.[12]
LDH Cytotoxicity Assay Protocol
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[18]
-
After the desired incubation period with this compound, carefully transfer a portion of the cell culture supernatant (e.g., 50-100 µL) to a new 96-well plate.[19]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[13]
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Add a stop solution if required by the kit.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.[20]
-
Controls are crucial for this assay:
Data Analysis and Interpretation
For all assays, the raw absorbance or luminescence values should be corrected by subtracting the background reading from the wells containing medium only.
The percentage of cell viability or cytotoxicity is then calculated relative to the vehicle-treated control cells.
For MTT and SRB assays:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
For LDH assay:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
The results are typically plotted as a dose-response curve, with the compound concentration on the x-axis and the percentage of cell viability or cytotoxicity on the y-axis. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell growth or viability) can be determined using non-linear regression analysis. A lower IC50 value indicates higher cytotoxic potency.
Quantitative Data Summary
| Assay Type | Principle | Endpoint Measured | Typical Wavelength | Key Controls |
| MTT | Enzymatic reduction of tetrazolium salt by viable cells[9][10] | Formazan product (proportional to viable cells) | 570 nm | Vehicle control, Positive control |
| SRB | Binding of sulforhodamine B to cellular proteins[11][12] | Total protein content (proportional to cell number) | 540-565 nm[12] | Vehicle control, Positive control |
| LDH | Release of lactate dehydrogenase from damaged cells[13][14] | LDH activity in supernatant (proportional to dead cells) | 490 nm[20] | Spontaneous release, Maximum release, Background |
Visualizing the Experimental Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: General workflow for cytotoxicity assessment.
Proposed Signaling Pathway of this compound Cytotoxicity
Based on existing literature for phenazine compounds, a proposed mechanism of action for this compound is the induction of apoptosis through the generation of reactive oxygen species and modulation of key signaling pathways.
Caption: Proposed signaling pathway for this compound.
Troubleshooting and Best Practices
-
Compound Solubility: Ensure complete solubilization of this compound in the stock solution and final dilutions. Precipitation can lead to inaccurate results.
-
Cell Density: Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. Overconfluence or sparse cultures can affect assay outcomes.
-
Assay Interference: Be aware of potential interference of the test compound with the assay reagents. For example, colored compounds can interfere with colorimetric assays. Run appropriate controls, such as the compound in cell-free medium, to check for interference.
-
Reproducibility: Perform all experiments in at least triplicate to ensure the reproducibility of the results.
Conclusion
This application note provides a comprehensive framework for establishing a reliable cytotoxicity assay for this compound. By carefully selecting the appropriate assay, optimizing experimental conditions, and correctly analyzing the data, researchers can accurately assess the cytotoxic potential of this promising anticancer agent. The detailed protocols and troubleshooting tips provided herein will aid in the generation of robust and reproducible data, facilitating the advancement of this compound and its derivatives in the drug discovery pipeline.
References
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
- Korzeniewski, C., & Callewaert, D. M. (1983). An enzyme-release assay for natural cytotoxicity. Journal of Immunological Methods, 64(3), 313-320.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
- Herfindal, L., et al. (2013). The phenazine 5,10-dioxide iodinin possesses potent and selective cytotoxic properties in cell lines derived from patients with acute myeloid leukemia. Blood Cancer Journal, 3(12), e165.
- Zhang, Y., et al. (2023). Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. Journal of Ethnopharmacology, 301, 115822.
- Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of Immunological Methods, 115(1), 61-69.
- Pieters, R., et al. (1988). A rapid and sensitive colorimetric assay for the determination of the in vitro cytotoxicity of chemotherapeutic agents to cells from established lines and from individual patient tumors. Methods in Molecular Biology, 43, 157-164.
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
- Legrand, C., et al. (1992). A rapid and sensitive colorimetric assay for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity. Journal of Immunological Methods, 156(1), 131-137.
- Hassan, M. I., et al. (2020). Production, Characterization and Cytotoxic Evaluation of Pyocyanin Pigment Extracted from Pseudomonas aeruginosa Isolated from Industrial Effluent Contaminated Soil Samples. International Journal of Current Microbiology and Applied Sciences, 9(3), 2117-2130.
-
G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
- Liu, Y., et al. (2022).
- Karuppiah, P., & Raj, V. S. (2016).
-
Tiaris Biosciences. (2024). SRB Cytotoxicity Assay Kit. Retrieved from [Link]
- Hassani, H. H., et al. (2012). A comparative study on cytotoxicity and apoptotic activity of pyocyanin produced by wild type and mutant strains of Pseudomonas. European Journal of Experimental Biology, 2(5), 1389-1394.
- El-Fouly, M. Z., et al. (2021).
- Das, T., et al. (2015). Pyocyanin induced in vitro oxidative damage and its toxicity level in human, fish and insect cell lines for its selective biological applications. Toxicology in Vitro, 29(5), 937-944.
- Zarei, M., et al. (2017). Cytotoxic effect of pyocyanin on human pancreatic cancer cell line (Panc-1). Avicenna Journal of Medical Biotechnology, 9(1), 28-34.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135514780, 1,6-Dihydroxyphenazine. Retrieved from [Link]
- McGuigan, C. F., & Li, X. F. (2014). Cytotoxicity and genotoxicity of phenazine in two human cell lines. Toxicology in Vitro, 28(4), 585-591.
- Cimmino, A., et al. (2012). Phenazines and cancer.
- Jang, J. Y., et al. (2011). Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents. Marine Drugs, 9(4), 621-635.
- Sengupta, T. K., et al. (2015). Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. Applied Microbiology and Biotechnology, 99(19), 8233-8245.
- Hollstein, U., & Van Gemert, R. J. (1971). This compound-5-oxide from Microorganisms. Biochemistry, 10(3), 497-500.
Sources
- 1. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenazine-1,6-diol | CymitQuimica [cymitquimica.com]
- 3. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenazines and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. bio-protocol.org [bio-protocol.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. canvaxbiotech.com [canvaxbiotech.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes & Protocols for Antimicrobial Activity Testing of 1,6-Phenazinediol
Introduction: The Antimicrobial Potential of 1,6-Phenazinediol
This compound is a heterocyclic organic compound belonging to the phenazine family.[1][2][3] Phenazines are a diverse class of nitrogen-containing aromatic compounds produced by a wide variety of bacteria, including those from the genera Pseudomonas and Streptomyces.[4][5] These natural products are recognized for their broad-spectrum biological activities, which encompass antimicrobial, anticancer, and antiparasitic properties.[4][6][7] The antimicrobial efficacy of phenazines is often attributed to their redox-active nature, which can lead to the generation of reactive oxygen species (ROS) that are toxic to microbial cells.[8][9] Some phenazine derivatives have also been shown to function by intercalating with bacterial DNA, thereby disrupting replication and transcription.[7]
This compound, also known as 1,6-dihydroxyphenazine, has been identified as a bioactive metabolite with demonstrated antimicrobial and cytotoxic activities.[1][6][10] Its potential as a lead compound for the development of new antimicrobial agents necessitates a robust and standardized framework for evaluating its efficacy against a range of clinically relevant microorganisms.
This document provides detailed application notes and protocols for the comprehensive in vitro evaluation of the antimicrobial activity of this compound. The methodologies outlined herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data accuracy, reproducibility, and comparability.[6][10][11][12][13] These protocols are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antimicrobial agents.
Part 1: Quantitative Antimicrobial Susceptibility Testing
The cornerstone of antimicrobial activity assessment is the determination of the minimum concentration of a compound that affects microbial growth. This is quantitatively defined by the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[14][15][16] It provides a quantitative measure of the lowest concentration of the test compound that inhibits the visible growth of a microorganism under defined in vitro conditions.
-
Broth Microdilution: This method is chosen for its efficiency, scalability (allowing for the testing of multiple compounds and strains simultaneously in a 96-well format), and conservation of the test compound. It provides a more precise value compared to agar-based methods.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the internationally recommended medium for susceptibility testing of most common, rapidly growing aerobic and facultative anaerobic bacteria.[4] The controlled concentrations of divalent cations (Ca²⁺ and Mg²⁺) are crucial as they can influence the activity of some antimicrobial agents.
-
Inoculum Standardization: A standardized inoculum density (approximately 5 x 10⁵ CFU/mL) is critical for the reproducibility of MIC results.[4][15] A higher inoculum can lead to falsely elevated MIC values, while a lower density can result in artificially low MICs. The 0.5 McFarland standard is a universally accepted reference for adjusting bacterial turbidity.[15]
Materials:
-
This compound
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Test microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of the solvent in the test wells should be non-inhibitory to the microorganisms (typically ≤1%).
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells (this typically requires a 1:150 dilution of the 0.5 McFarland suspension, followed by a 1:2 dilution upon addition to the wells).[15]
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast, in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
| Microbial Strain | ATCC Number | MIC (µg/mL) of this compound |
| Staphylococcus aureus | 29213 | 8 |
| Escherichia coli | 25922 | 16 |
| Pseudomonas aeruginosa | 27853 | 32 |
| Candida albicans | 90028 | 16 |
Note: The above data are for illustrative purposes only and must be determined experimentally.
Caption: Proposed mechanism of ROS-mediated cell death.
Evaluation of Cell Membrane Integrity
This assay uses the fluorescent dye propidium iodide (PI), which is a nuclear stain that cannot cross the membrane of live cells. [17][18][19]If the cell membrane is compromised, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence.
Materials:
-
This compound
-
Test bacterial strain
-
Phosphate Buffered Saline (PBS)
-
Propidium Iodide (PI) stock solution
-
Fluorometer or flow cytometer
Procedure:
-
Prepare Bacterial Suspension: Prepare a bacterial suspension as described for the ROS assay.
-
Treatment: Treat the bacterial suspension with this compound at its MIC and 2x MIC for a defined period (e.g., 2 hours). Include an untreated control and a positive control (e.g., 70% isopropanol).
-
Staining: Add PI to each sample to a final concentration of 1-5 µg/mL and incubate in the dark for 15 minutes.
-
Measure Fluorescence: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm). [19]An increase in red fluorescence indicates a loss of membrane integrity.
Assessment of DNA Intercalation
The ability of this compound to intercalate into DNA can be assessed using an ethidium bromide (EtBr) displacement assay. [20]EtBr fluoresces brightly when intercalated into DNA. A compound that also intercalates will compete with EtBr for binding sites, leading to a decrease in fluorescence.
Materials:
-
This compound
-
Calf Thymus DNA (CT-DNA)
-
Ethidium Bromide (EtBr)
-
Tris-EDTA (TE) buffer
-
Fluorometer
Procedure:
-
Prepare DNA-EtBr Complex: Prepare a solution of CT-DNA and EtBr in TE buffer and incubate to allow for the formation of a stable complex with high fluorescence.
-
Measure Initial Fluorescence: Measure the initial fluorescence intensity of the DNA-EtBr complex (excitation ~520 nm, emission ~590 nm). [20]3. Titration with this compound: Add increasing concentrations of this compound to the DNA-EtBr complex solution. After each addition, allow the solution to equilibrate.
-
Measure Fluorescence Quenching: Measure the fluorescence intensity after each addition. A decrease in fluorescence intensity indicates the displacement of EtBr by this compound, suggesting an intercalative binding mode.
References
-
Anti-microbial and Cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (Iodinin) Produced by Streptosporangium Sp. DSM 45942 Isolated From the Fjord Sediment. (2014). Applied Microbiology and Biotechnology. [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]
- WO2018152436A1 - Phenazine derivatives as antimicrobial agents. (2018).
-
Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics. [Link]
-
Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction. (2008). Applied and Environmental Microbiology. [Link]
-
A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties. (1984). The Journal of Antibiotics. [Link]
-
Isolation and identification of bioactive substance 1-hydroxyphenazine from Pseudomonas aeruginosa and its antimicrobial activity. (2020). Letters in Applied Microbiology. [Link]
-
1,6-Dihydroxyphenazine. (n.d.). PubChem. [Link]
-
How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics. [Link]
-
Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. (2024). Molecules. [Link]
-
Broth Microdilution. (n.d.). MI - Microbiology. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. [Link]
-
Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]
-
Phenazine-1,6-dicarboxamides: Redox-Responsive Molecular Switches. (2018). Organic Letters. [Link]
-
Phenazine. (n.d.). Wikipedia. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (2017). Clinical and Laboratory Standards Institute. [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). Journal of Visualized Experiments. [Link]
-
CLSI 2024 M100Ed34(1). (2024). Clinical and Laboratory Standards Institute. [Link]
-
EUCAST. (n.d.). ESCMID. [Link]
-
Monitoring loss of membrane integrity using propidium iodide. (2016). Bio-protocol. [Link]
-
EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Membrane integrity assay using propidium iodide (PI) staining. (2023). ResearchGate. [Link]
-
Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria. (2020). Journal of Visualized Experiments. [Link]
-
General scheme of proposed protocol for ROS detection in E. coli cells... (2018). ResearchGate. [Link]
-
Disk Diffusion Susceptibility Test Troubleshooting Guide. (1983). ResearchGate. [Link]
-
Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (2023). European Committee on Antimicrobial Susceptibility Testing. [Link]
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing. (2011). ResearchGate. [Link]
-
Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. (2013). Current Protocols in Microbiology. [Link]
-
Integrity of the Escherichia coli O157:H7 Cell Wall and Membranes After Chlorine Dioxide Treatment. (2020). Frontiers in Microbiology. [Link]
-
S.4.1 ROS and Live/Dead assay test Experimental The production of oxidative stress by bacteria after treatment with (sub-MIC) FA. (n.d.). The Royal Society of Chemistry. [Link]
-
Detecting Reactive Species in Bacteria. (2015). Student Theses Faculty of Science and Engineering. [Link]
-
Antimicrobial Susceptibility Testing Challenges. (2016). myadlm.org. [Link]
-
Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes. (2017). Frontiers in Microbiology. [Link]
-
Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics. [Link]
-
Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level. (2023). Nucleic Acids Research. [Link]
-
Antimicrobial Susceptibility Testing. (2023). StatPearls. [Link]
-
DNA Unwinding Assay. (n.d.). Inspiralis. [Link]
-
How to analytically quantify a chemical's potential to intercalate DNA? (2014). Chemistry Stack Exchange. [Link]
-
Disruptive DNA Intercalation Is the Mode of Interaction Behind Niacinamide Antimicrobial Activity. (2025). International Journal of Molecular Sciences. [Link]
Sources
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. Antimicrobial susceptibility testing – disk diffusion methods | PPTX [slideshare.net]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. protocols.io [protocols.io]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. Single-cell, Time-lapse Reactive Oxygen Species Detection in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. iacld.com [iacld.com]
- 11. darvashco.com [darvashco.com]
- 12. ESCMID: EUCAST [escmid.org]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. mdpi.com [mdpi.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Investigating 1,6-Phenazinediol in Non-Small Cell Lung Cancer Research
Introduction and Rationale
Non-small cell lung cancer (NSCLC) accounts for over 85% of all lung cancer cases and remains a leading cause of cancer-related mortality worldwide.[1] Despite advancements in targeted therapies and immunotherapies, a significant need persists for novel therapeutic agents that can overcome resistance and offer improved efficacy.[1][2]
Phenazines, a large class of nitrogen-containing heterocyclic compounds produced by various microorganisms, have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Their mechanisms of action in cancer are diverse, ranging from the generation of reactive oxygen species (ROS) and DNA intercalation to the modulation of critical cellular signaling pathways that control cell proliferation and survival.[3][5][6]
Recent research has identified 1,6-Phenazinediol (also known as 1,6-dihydroxyphenazine), a marine-derived natural product, as a potent and selective agent against NSCLC cells.[7][8] Studies indicate that it can induce cancer cell death by upregulating Death Receptor 5 (DR5) to trigger apoptosis and by suppressing the pro-survival PI3K/AKT/mTOR signaling pathway.[7] This dual mechanism suggests a promising therapeutic window, as the compound selectively inhibits NSCLC cell proliferation while sparing normal lung epithelial cells.[7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals aiming to investigate the therapeutic potential of this compound in NSCLC. It outlines detailed protocols for foundational in vitro experiments, explains the scientific rationale behind methodological choices, and proposes a framework for mechanistic investigation.
Hypothesized Mechanism of Action
Based on existing literature for phenazine derivatives and specific findings for this compound, we propose a dual-pronged mechanism of action in NSCLC cells.[3][7] The primary hypothesis is that this compound (1) induces extrinsic apoptosis by upregulating the expression of Death Receptor 5 (DR5) on the cell surface and (2) concurrently inhibits the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in NSCLC.[7][9] This inhibition prevents the cell from overriding the apoptotic signal, leading to efficient and selective cancer cell death.
Caption: Hypothesized dual mechanism of this compound in NSCLC.
Phase 1: Foundational In Vitro Evaluation
This phase establishes the foundational cytotoxic and apoptotic effects of this compound on NSCLC cell lines. A normal lung epithelial cell line should be run in parallel in all experiments to confirm cancer cell selectivity.
Cell Lines and Culture
-
NSCLC Cell Lines: A549 (KRAS mutant), NCI-H460 (KRAS mutant, PIK3CA mutant), or other relevant lines.[7][10]
-
Normal Control: BEAS-2B (normal human bronchial epithelial cell line).
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.[11]
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] It is the first step to determine the dose-dependent cytotoxic effect of the compound.
Methodology:
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.[12]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete culture medium. Replace the existing medium with medium containing the compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 24, 48, and 72 hours to assess time- and dose-dependent effects.[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: Summarize the calculated IC50 values in a table for clear comparison across cell lines and time points.
| Cell Line | Compound | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| A549 | This compound | Data | Data | Data |
| NCI-H460 | This compound | Data | Data | Data |
| BEAS-2B | This compound | Data | Data | Data |
| A549 | Cisplatin (Control) | Data | Data | Data |
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
If this compound reduces cell viability, the next logical step is to determine if this is due to programmed cell death (apoptosis). This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) solution to the cells. Incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V(-) / PI(-)
-
Early apoptotic cells: Annexin V(+) / PI(-)
-
Late apoptotic/necrotic cells: Annexin V(+) / PI(+)
-
Caption: Experimental workflow for apoptosis detection.
Protocol 3: Mechanistic Investigation via Western Blotting
This protocol aims to validate the hypothesized mechanism of action by measuring changes in the expression and phosphorylation status of key proteins within the DR5 and PI3K/AKT pathways.
Methodology:
-
Protein Extraction: Treat cells in 6-well plates with this compound as described in the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
Electrophoresis (SDS-PAGE): Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Apoptosis Pathway: DR5, Cleaved Caspase-8, Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax.
-
Survival Pathway: p-AKT (Ser473), total AKT, p-mTOR, total mTOR.
-
Loading Control: β-Actin or GAPDH.
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
Summary and Future Directions
The protocols detailed in this guide provide a robust framework for the initial preclinical evaluation of this compound in NSCLC. Successful completion of these experiments will establish the compound's dose-dependent cytotoxicity, its ability to induce apoptosis, and its impact on the proposed DR5 and PI3K/AKT signaling pathways.
Positive and compelling results from this foundational phase should lead to more advanced investigations, including:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.
-
In Vivo Xenograft Studies: To evaluate the anti-tumor efficacy and systemic toxicity of this compound in animal models.[7]
-
Combination Studies: To assess potential synergistic effects with standard-of-care NSCLC chemotherapeutics or targeted agents.
-
Advanced In Vitro Models: Utilizing 3D spheroids or organoid cultures to better mimic the tumor microenvironment.
These rigorous investigations will be critical in determining whether this compound represents a viable candidate for further development as a novel targeted therapy for non-small cell lung cancer.
References
- Vertex AI Search, "Non-Small-Cell Lung Cancer Signaling Pathways, Metabolism, and PD-1/PD-L1 Antibodies".
- Vertex AI Search, "Overview of molecular pathways and potential targets in non-small cell lung cancer (NSCLC)".
- AACR Journals, "Signal transduction pathways in non-small cell lung cancer: Characterization of adenocarcinoma and squamous cell carcinoma histologic subtypes".
- QIAGEN GeneGlobe, "Non-Small Cell Lung Cancer Signaling".
- PubMed, "Anti-microbial and Cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (Iodinin) Produced by Streptosporangium Sp.
- Vertex AI Search, "Multiple signaling pathways in the frontiers of lung cancer progression".
- PubMed, "A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties".
- A.Collegepressbox, "Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More".
- PMC - NIH, "Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities".
- NIH, "New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells".
- PMC - PubMed Central, "Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Str
- Benchchem, "Application Notes and Protocols for In Vitro Cancer Cell Line Studies of Dodecadienal Compounds".
- Brieflands, "Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Tre
- ResearchGate, "Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-medi
- Horizon Discovery, "Protocols for Cancer-rel
- ResearchGate, "Phenazine as an Anticancer Agent | Request PDF".
- PubChem, "1,6-Dihydroxyphenazine".
- Optical Imaging Core, "Essential Techniques of Cancer Cell Culture".
- PMC - NIH, "Efficient and simple approach to in vitro culture of primary epithelial cancer cells".
- Thermo Fisher Scientific, "CANCER CELL CULTURE BASICS HANDBOOK".
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Multiple signaling pathways in the frontiers of lung cancer progression [frontiersin.org]
- 3. Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More [api.collegepressbox.com]
- 4. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
1,6-Phenazinediol: A Promising Anticancer Agent on the Horizon
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction: The Re-emerging Potential of Phenazines in Oncology
Phenazines, a large class of nitrogen-containing heterocyclic compounds, have long been recognized for their diverse biological activities.[1] While many have been investigated for their antimicrobial properties, a growing body of evidence points to their significant potential as anticancer agents. Both natural and synthetic phenazines have demonstrated cytotoxic effects against a range of cancer cell lines, with mechanisms often involving the induction of apoptosis and cell cycle arrest.[1]
This guide focuses on a particularly promising member of this class: 1,6-phenazinediol. This naturally occurring phenazine, a metabolite found in various bacteria and marine organisms, has shown selective and potent anticancer activity, particularly against non-small cell lung cancer (NSCLC).[2][3][4] These application notes provide a comprehensive overview of this compound, from its synthesis to detailed protocols for evaluating its anticancer efficacy in both in vitro and in vivo models.
Chemical Profile of this compound
| Property | Value | Source |
| IUPAC Name | phenazine-1,6-diol | [4] |
| Molecular Formula | C₁₂H₈N₂O₂ | [4] |
| Molecular Weight | 212.20 g/mol | [4] |
| CAS Number | 69-48-7 | [4] |
| Appearance | Data not available | |
| Solubility | Data not available |
Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
Recent studies have elucidated the primary mechanisms by which this compound exerts its anticancer effects, revealing a sophisticated, dual-pronged strategy that targets key survival pathways in cancer cells.[2]
Induction of DR5-Mediated Apoptosis
This compound has been shown to upregulate the expression of Death Receptor 5 (DR5), a member of the tumor necrosis factor receptor superfamily.[1][2] The binding of ligands to DR5 initiates a signaling cascade that leads to the activation of caspases and ultimately, programmed cell death (apoptosis).[5][6] This extrinsic apoptotic pathway is a critical mechanism for eliminating cancerous cells. The upregulation of DR5 by this compound effectively "paints a target" on cancer cells, marking them for destruction.[2]
Figure 1. Simplified DR5-mediated apoptosis pathway induced by this compound.
Suppression of the PI3K/AKT/mTOR Survival Pathway
In addition to inducing apoptosis, this compound simultaneously dismantles a critical pro-survival signaling network: the PI3K/AKT/mTOR pathway.[2] This pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival.[7][8][9] By inhibiting this pathway, this compound effectively cuts off the cancer cell's "life support," further contributing to its demise. This dual mechanism of inducing cell death while blocking survival signals makes this compound a particularly compelling anticancer candidate.
Figure 2. Inhibition of the PI3K/AKT/mTOR pathway by this compound.
Synthesis of this compound
While this compound can be isolated from microbial sources, a concise and efficient chemical synthesis is crucial for its development as a therapeutic agent. The following is a generalized synthetic approach adapted from related phenazine syntheses.[10][11]
Note: This is a representative synthesis and may require optimization. All procedures should be performed by trained chemists in a suitable laboratory environment with appropriate safety precautions.
Protocol: Synthesis of 1,6-disubstituted Phenazines
A common strategy for synthesizing substituted phenazines involves the condensation of a substituted o-phenylenediamine with a substituted o-benzoquinone, or through a copper-promoted Jourdan-Ullmann reaction followed by reductive cyclization.[11] A concise total synthesis of the related phenazine-1,6-diyldimethanol has been reported, which could be adapted for this compound.[10]
In Vitro Evaluation of Anticancer Activity
A battery of in vitro assays is essential to characterize the anticancer properties of this compound. The following protocols are designed to be robust and reproducible.
Protocol 1: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Materials:
-
NSCLC cell lines (e.g., A549, H460) and a normal lung epithelial cell line (e.g., BEAS-2B)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Staining: Wash the cells with PBS and resuspend in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.[16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% cold ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[19]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Evaluation of Antitumor Efficacy
Preclinical evaluation in animal models is a critical step in drug development. A xenograft mouse model of NSCLC is suitable for assessing the in vivo efficacy of this compound.[2]
Protocol: NSCLC Xenograft Mouse Model
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
NSCLC cells (e.g., Lewis lung carcinoma)[3]
-
This compound formulation (e.g., in a solution of PBS and a solubilizing agent)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ NSCLC cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 20 and 30 mg/kg) and a vehicle control via intraperitoneal injection or oral gavage daily or on a specified schedule.[2]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
Data Presentation
Quantitative data from the in vitro and in vivo studies should be presented in a clear and concise manner to facilitate interpretation and comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Type | IC₅₀ (µM) after 48h |
| A549 | NSCLC | [Insert experimental value] |
| H460 | NSCLC | [Insert experimental value] |
| BEAS-2B | Normal Lung Epithelium | [Insert experimental value] |
Table 2: In Vivo Antitumor Efficacy of this compound in NSCLC Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | - | [Insert experimental value] | - |
| This compound | 20 | [Insert experimental value] | [Calculate] |
| This compound | 30 | [Insert experimental value] | [Calculate] |
Conclusion and Future Directions
This compound has emerged as a promising anticancer agent with a well-defined dual mechanism of action. Its ability to selectively induce apoptosis in cancer cells while inhibiting key survival pathways makes it an attractive candidate for further preclinical and clinical development. The protocols outlined in this guide provide a robust framework for researchers and drug development professionals to rigorously evaluate the therapeutic potential of this and other phenazine-based compounds. Future studies should focus on optimizing its formulation for improved bioavailability, exploring its efficacy in combination with other anticancer agents, and identifying predictive biomarkers for patient stratification.
References
- Role of PI3K/AKT/mTOR in Cancer Signaling. (2018).
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.
- Targeting PI3K/Akt/mTOR Signaling in Cancer. (2014).
- Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. (2013). PubMed.
- Placeholder for additional relevant reference.
- Induction of DR5-Dependent Apoptosis by PGA 2 through ATF4-CHOP Pathway. MDPI.
- Advances in the study of death receptor 5. Frontiers.
- Placeholder for additional relevant reference.
- Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (2022). PMC - PubMed Central.
- Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. (2025). ResearchGate.
- Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
- Placeholder for additional relevant reference.
- MTT assay.
- Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. ResearchGate.
- Phenazines and cancer. (2012). PubMed.
- Placeholder for additional relevant reference.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). PMC.
- Annexin V staining assay protocol for apoptosis. Abcam.
- Application Notes and Protocols: Flow Cytometry Analysis of Anticancer Agent 140. Benchchem.
- Placeholder for additional relevant reference.
- Placeholder for additional relevant reference.
- Synthesis of phenazine-1,6-diyldimethanol, a natural product from Brevibacteria. (2025). ResearchGate.
- Cell Cycle Analysis.
- Assaying cell cycle status using flow cytometry. PMC - NIH.
- Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews.
- Application Notes and Protocols for Studying the Cellular Effects of Fenethazine. Benchchem.
- Placeholder for additional relevant reference.
- Placeholder for additional relevant reference.
- Placeholder for additional relevant reference.
- Placeholder for additional relevant reference.
- Placeholder for additional relevant reference.
- 1,6-Dihydroxyphenazine. PubChem.
Sources
- 1. medium.com [medium.com]
- 2. Suppression of death receptor 5 enhances cancer cell invasion and metastasis through activation of caspase-8/TRAF2-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Advances in the study of death receptor 5 [frontiersin.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rroij.com [rroij.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 1,6-Phenazinediol in Apoptosis Studies
Introduction: Unveiling 1,6-Phenazinediol as a Selective Apoptosis Inducer
Phenazines are a vast and diverse class of nitrogen-containing heterocyclic compounds, with over 6,000 synthetic and 100 natural variants identified.[1] These molecules, often isolated from microorganisms like Pseudomonas and Streptomyces, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Within this promising family resides this compound (also known as 1,6-dihydroxyphenazine), a compound that has emerged as a potent and selective agent for inducing apoptosis, or programmed cell death.[4][5]
Recent investigations have highlighted the significant potential of this compound in cancer research, particularly for its ability to selectively trigger apoptotic pathways in cancer cells while sparing their normal counterparts.[4] Studies on non-small cell lung cancer (NSCLC) have demonstrated that this compound effectively inhibits tumor cell proliferation both in vitro and in vivo.[4] This makes it a valuable chemical tool for researchers in oncology, cell biology, and drug development to investigate the fundamental mechanisms of apoptosis and explore novel therapeutic strategies.
This guide provides a detailed overview of the mechanism of action of this compound and offers comprehensive, field-tested protocols for its application in apoptosis studies.
Mechanism of Action: A Dual-Pronged Attack on Cancer Cell Survival
The efficacy of this compound stems from its ability to simultaneously activate a death-inducing signaling pathway while suppressing a critical pro-survival pathway. This dual mechanism ensures a robust and targeted apoptotic response in susceptible cancer cells.[4]
-
Induction of DR5-Mediated Extrinsic Apoptosis: The primary mechanism involves the upregulation of Death Receptor 5 (DR5) on the cell surface.[4] DR5 is a key member of the tumor necrosis factor (TNF) receptor superfamily. Its activation by its ligand, TRAIL, or through upregulation, initiates the extrinsic apoptotic pathway. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates executioner caspase-3, culminating in the cleavage of essential cellular proteins, such as PARP, and the execution of the apoptotic program.[4]
-
Suppression of the PI3K/AKT/mTOR Survival Pathway: Concurrently, this compound inhibits the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade.[4] This pathway is a central regulator of cell survival, proliferation, and growth, and its hyperactivation is a common feature in many cancers. By suppressing this pathway, this compound removes a critical pro-survival signal, thereby lowering the threshold for apoptosis induction and enhancing its cell-killing efficacy.[4]
The downstream consequences of these actions are the hallmark features of caspase-dependent apoptosis: modulation of the Bcl-2 family of proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2), G2/M phase cell cycle arrest, and ultimately, cell death.[4]
Caption: Dual mechanism of this compound-induced apoptosis.
Experimental Applications: Protocols and Methodologies
A. Reagent Preparation and Storage
-
Compound: this compound (MW: 212.20 g/mol ).
-
Solvent: Due to its heterocyclic aromatic structure, this compound is expected to be soluble in dimethyl sulfoxide (DMSO).
-
Stock Solution (10 mM):
-
Weigh 2.12 mg of this compound powder.
-
Dissolve in 1 mL of sterile, cell culture-grade DMSO.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C or -80°C for long-term stability (up to 6 months). Protect from light.
B. Cell Culture and Treatment Protocol
This protocol is a general guideline and should be optimized for your specific cell line. The compound has been shown to be effective in non-small cell lung cancer (NSCLC) lines such as H460.[4]
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will ensure they reach 60-70% confluency at the time of treatment.
-
Incubation: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in complete culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). It is crucial to perform a dose-response experiment to determine the optimal concentration (IC₅₀) for your cell line.
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration treatment group (e.g., if the highest concentration is 25 µM, the DMSO concentration will be 0.25%).
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Add the medium containing the appropriate concentration of this compound or the vehicle control.
-
Return the cells to the incubator for the desired time period (e.g., 24, 48, or 72 hours).
-
C. Protocol 1: Quantifying Apoptosis by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Treated and control cells from Protocol B
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash once with PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube. Neutralize trypsin with complete medium.
-
For suspension cells, collect them directly into a conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Be sure to include unstained, PI-only, and Annexin V-only controls for proper compensation and gating.
-
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
D. Protocol 2: Western Blot Analysis of Key Apoptotic Markers
This protocol allows for the detection of changes in the expression and activation of proteins central to the apoptotic pathways affected by this compound.[4]
Materials:
-
Treated and control cells from Protocol B
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate (ECL)
Methodology:
-
Lysate Preparation:
-
Wash treated cell monolayers with cold PBS.
-
Add cold RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Be sure to probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Interpretation and Expected Results
Proper interpretation of results is key to understanding the apoptotic effects of this compound.
| Experiment | Parameter | Expected Outcome with this compound Treatment | Reference |
| Flow Cytometry | Cell Populations | Dose- and time-dependent increase in Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) cells compared to vehicle control. | [4] |
| Western Blot | DR5 Expression | Upregulation (increase in band intensity). | [4] |
| Caspase Activation | Appearance of cleaved Caspase-8 and cleaved Caspase-3 bands. | [4] | |
| PARP Cleavage | Appearance of the cleaved PARP fragment (~89 kDa). | [4] | |
| Bcl-2 Family | Increase in pro-apoptotic Bax expression; decrease in anti-apoptotic Bcl-2 expression. | [4] | |
| PI3K/AKT Pathway | Decrease in the ratio of phosphorylated-AKT (p-AKT) to total AKT. | [4] | |
| Cell Viability Assay | IC₅₀ Value | A measurable IC₅₀ value, typically in the low micromolar range for sensitive cancer cell lines. | [4] |
| Cell Cycle Analysis | Cell Distribution | Accumulation of cells in the G2/M phase. | [4] |
Conclusion
This compound is a powerful and selective research tool for the induction of apoptosis. Its well-defined dual mechanism—activating the extrinsic death receptor pathway via DR5 and inhibiting the PI3K/AKT survival pathway—provides a robust system for studying programmed cell death.[4] The protocols outlined in this guide offer a validated framework for researchers to employ this compound effectively, enabling detailed investigation into apoptotic signaling and the evaluation of its potential as a targeted anticancer agent.
References
-
ResearchGate. (2023). Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. Available at: [Link]
-
International Journal of Chemical Studies. (2023). Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments. Available at: [Link]
-
National Institutes of Health. (2024). Synthesis and biological activity of imidazole phenazine derivatives as potential inhibitors for NS2B-NS3 dengue protease. Available at: [Link]
-
Hindawi. (2011). Novel Phenazine 5,10-Dioxides Release •OH in Simulated Hypoxia and Induce Reduction of Tumour Volume In Vivo. Available at: [Link]
-
ResearchGate. (2021). Synthesis, biological evaluation, and metabolic stability of phenazine derivatives as antibacterial agents. Available at: [Link]
-
ResearchGate. (2024). Phenazine Natural Products: Biosynthesis, Synthetic Analogues, and Biological Activity. Available at: [Link]
-
National Institutes of Health. (2021). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Available at: [Link]
-
MDPI. (2021). Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Available at: [Link]
-
National Institutes of Health. (2017). Phenazine Cations as Anticancer Theranostics. Available at: [Link]
-
Protocols.io. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Available at: [Link]
-
MDPI. (2010). Novel Marine Phenazines as Potential Cancer Chemopreventive and Anti-Inflammatory Agents. Available at: [Link]
-
National Institutes of Health. (2019). A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage. Available at: [Link]
-
PLOS One. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. Available at: [Link]
-
ResearchGate. (2014). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. Available at: [Link]
-
ResearchGate. (2021). Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway. Available at: [Link]
-
PubChem. (n.d.). 1,6-Dihydroxyphenazine. Available at: [Link]
-
PubMed. (2012). Phenazines and cancer. Available at: [Link]
Sources
- 1. Phenazines and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A specific dispiropiperazine derivative that arrests cell cycle, induces apoptosis, necrosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
Application Notes & Protocols for In Vivo Studies Using 1,6-Phenazinediol in Mouse Models
Preamble: The Therapeutic Potential of 1,6-Phenazinediol
This compound, also known as 1,6-dihydroxyphenazine, is a naturally occurring heterocyclic compound belonging to the phenazine class.[1] Originally identified as a metabolite from marine and bacterial sources, phenazines have garnered significant interest for their diverse and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
Recent investigations have highlighted this compound as a promising candidate for cancer therapy. Notably, it has demonstrated selective cytotoxicity against non-small cell lung cancer (NSCLC) cells while sparing normal lung epithelial cells.[4] This selectivity is a critical attribute for any potential chemotherapeutic agent, promising a wider therapeutic window and reduced side effects. The primary purpose of this document is to provide a comprehensive guide for researchers aiming to design, execute, and interpret in vivo studies with this compound in mouse models, bridging the gap from benchtop discovery to preclinical validation.
Section 1: Scientific Foundation and Mechanism of Action
A robust in vivo study is built upon a clear understanding of the compound's mechanism of action. This knowledge informs the selection of appropriate animal models, biomarkers, and endpoints. This compound exerts its anti-tumor effects through a dual mechanism, making it a compelling subject for preclinical investigation.[4]
1.1. Primary Mechanisms of Action in Cancer Models
This compound's anticancer activity is primarily attributed to two interconnected pathways:
-
Induction of DR5-Mediated Apoptosis: The compound upregulates the expression of Death Receptor 5 (DR5) on the surface of cancer cells. This leads to the activation of the extrinsic apoptosis pathway, characterized by the cleavage and activation of caspase-8 and caspase-3, and ultimately, programmed cell death.[4]
-
Suppression of the PI3K/AKT/mTOR Survival Pathway: Concurrently, this compound inhibits the pro-survival PI3K/AKT/mTOR signaling cascade.[4] This pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and resistance to apoptosis. Its suppression by this compound complements the induction of apoptosis, creating a powerful two-pronged attack on the cancer cell.
1.2. Pharmacokinetic and Safety Profile
Pharmacokinetics (PK) describes the journey of a drug through the body (Absorption, Distribution, Metabolism, and Excretion).[5] While detailed PK studies for this compound are not yet widely published, initial in vivo efficacy studies provide crucial insights into its dosing and safety.
In a Lewis lung carcinoma xenograft model, intraperitoneal (IP) administration of this compound at doses of 20 and 30 mg/kg effectively suppressed tumor growth and prolonged survival without causing systemic toxicity.[4] This suggests good bioavailability via the IP route and a favorable preliminary safety profile. The lack of toxicity is a cornerstone of its potential, indicating that the observed selectivity in vitro translates to a whole-animal system.
| Parameter | Observation in Xenograft Model | Source |
| Dosing | 20 mg/kg and 30 mg/kg | [4] |
| Route | Intraperitoneal (IP) | [4] |
| Efficacy | Significant tumor growth suppression, prolonged survival | [4] |
| Safety | No systemic toxicity observed | [4] |
Section 2: Designing a Robust In Vivo Efficacy Study
The success of an in vivo experiment hinges on a well-conceived study design. This involves selecting the appropriate animal model, defining clear endpoints, and adhering to ethical guidelines.
2.1. Selecting the Appropriate Mouse Model
Mice are a prevalent model in biomedical research due to their genetic tractability, short lifecycle, and physiological similarities to humans.[6]
-
Xenograft Models: For oncology studies, immunodeficient mice (e.g., BALB/c nude or NSG mice) are implanted with human cancer cell lines (e.g., Lewis lung carcinoma). This is the model in which this compound has been validated and is the recommended starting point for efficacy studies.[4]
-
Syngeneic Models: In these models, immunocompetent mice (e.g., C57BL/6) are implanted with murine tumor cells. This allows for the study of the compound's interaction with the immune system, an important future direction for phenazine-class drugs.
-
Inflammatory Disease Models: Given the known anti-inflammatory properties of some phenazines, models of induced inflammation (e.g., lipopolysaccharide-induced inflammation) could be used to explore broader applications.[3][7]
2.2. Ethical Considerations
All animal experiments must be conducted with the utmost regard for animal welfare. Prior to initiation, protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).[8] Key principles include minimizing pain and distress, using the minimum number of animals required for statistical significance (the 3Rs: Replacement, Reduction, Refinement), and defining clear humane endpoints.
2.3. Experimental Workflow
A typical in vivo efficacy study follows a structured workflow from preparation to analysis. This ensures reproducibility and generates high-quality, interpretable data.
Section 3: Core Experimental Protocols
This section provides detailed, step-by-step protocols for the key phases of an in vivo study using this compound.
3.1. Protocol 1: Preparation of this compound for Injection
Rationale: Proper formulation is critical for ensuring accurate dosing and bioavailability. Many organic compounds, including phenazines, have poor aqueous solubility. A common strategy is to use a vehicle containing a solubilizing agent like DMSO and a biocompatible carrier like PEG400 or specialized oils.[9][10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Safety First: Handle this compound powder in a fume hood, wearing appropriate personal protective equipment (PPE), as the toxicological properties of the pure compound may not be fully characterized.[11]
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Vortex or sonicate gently until fully dissolved. This stock can often be stored at -20°C, protected from light.
-
Prepare Dosing Vehicle: On the day of injection, prepare the final vehicle. A common and effective vehicle is a mixture of DMSO:PEG400:Saline. A typical ratio is 10:40:50 (v/v/v).[10]
-
Prepare Final Dosing Solution:
-
Calculate the required volume of the stock solution based on the final desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Add the required volume of the DMSO stock solution to the PEG400 component of the vehicle first and mix well.
-
Add the saline component dropwise while vortexing to prevent precipitation of the compound.
-
The final concentration of DMSO should be kept low (typically ≤10%) to avoid toxicity.
-
-
Vehicle Control: Prepare a vehicle-only solution using the same final concentrations of DMSO, PEG400, and saline for the control group.
3.2. Protocol 2: Administration of this compound
Rationale: The route of administration affects the rate of absorption and distribution.[12] Intraperitoneal (IP) injection is commonly used in mouse studies as it allows for rapid absorption into the vasculature and is less technically demanding than intravenous (IV) injection.[8]
| Route | Description | Max Volume (Adult Mouse) | Needle Gauge |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. Rapid absorption. | ~2.0 mL (or 10 mL/kg) | 25-27G |
| Intravenous (IV) | Injection directly into a vein (typically tail vein). Immediate bioavailability. | ~0.2 mL (or 5 mL/kg bolus) | 27-30G |
| Subcutaneous (SC) | Injection into the space between the skin and muscle. Slower absorption. | ~2.0 mL (or 10 mL/kg) | 25-27G |
| Oral (PO) | Administration by gavage. Subject to first-pass metabolism. | ~0.5 mL (or 10 mL/kg) | 18-20G gavage needle |
Step-by-Step IP Injection Procedure:
-
Animal Restraint: Gently restrain the mouse, ensuring it is secure but not distressed. Position the mouse so its head is tilted slightly downwards. This allows the abdominal organs to shift away from the injection site.
-
Locate Injection Site: The preferred site is the lower right or left abdominal quadrant. Avoid the midline to prevent puncturing the bladder or cecum.[13]
-
Injection:
-
Use a sterile syringe with an appropriate gauge needle (e.g., 27G).
-
Insert the needle at a 15-30 degree angle into the skin and then through the abdominal wall.
-
Before injecting, gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel (no blood flashback) or an organ (no colored fluid).[8]
-
Inject the calculated volume of the this compound solution or vehicle control smoothly.
-
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate signs of distress.
3.3. Protocol 3: Efficacy Evaluation in a Xenograft Model
Rationale: This protocol outlines the core procedure for testing the anti-tumor efficacy of this compound in vivo. Consistent monitoring and accurate measurements are key to generating reliable data.
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ Lewis lung carcinoma cells in 100 µL of PBS/Matrigel) into the flank of each immunodeficient mouse.
-
Tumor Growth Monitoring: Allow tumors to establish. Begin measuring tumors with digital calipers when they become palpable (typically 5-7 days post-implantation).
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, 20 mg/kg this compound, 30 mg/kg this compound). Ensure the average tumor volume is similar across all groups at the start of treatment.
-
Treatment: Administer the compound or vehicle via the chosen route (e.g., IP) at a defined schedule (e.g., once daily, 5 days a week).
-
In-Life Measurements:
-
Tumor Volume: Measure tumor length (L) and width (W) with calipers 2-3 times per week. Calculate volume using the formula: Volume = (W² x L) / 2.
-
Body Weight: Weigh each mouse at the same frequency to monitor for signs of systemic toxicity (significant weight loss is a key indicator).
-
Clinical Observations: Record daily observations of animal health and behavior.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size (as per IACUC protocol), or for a set duration. Euthanize animals according to the approved protocol, and collect tumors and major organs.
Section 4: Analysis and Troubleshooting
4.1. Endpoint and Ex Vivo Analysis
Upon study completion, collected tissues are analyzed to confirm efficacy and mechanism.
-
Tumor Weight: Excise and weigh tumors as a primary efficacy endpoint.
-
Immunohistochemistry (IHC) & Western Blot: Process tumor samples to probe for biomarkers. For this compound, this should include staining for DR5, cleaved caspase-3 (an apoptosis marker), and key nodes of the PI3K/AKT pathway (e.g., phosphorylated AKT).[4]
-
Histopathology (H&E Staining): Analyze sections of major organs (liver, kidneys, spleen, lungs) to formally assess for any treatment-related toxicity, corroborating the in-life observations like body weight.[4]
4.2. Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Compound Precipitation | Poor solubility in the final vehicle. | Increase the percentage of co-solvents (DMSO, PEG400), but stay within toxicological limits. Prepare fresh daily. Warm the solution slightly before injection. |
| High Variability in Tumor Growth | Inconsistent number of viable cells injected; variable tumor take-rate. | Ensure a single-cell suspension for injection. Increase group size (n) to improve statistical power. |
| Adverse Events (Weight Loss, Lethargy) | Compound toxicity; vehicle toxicity; high tumor burden. | Perform a preliminary dose-range finding study to establish a maximum tolerated dose (MTD). Ensure the vehicle itself is well-tolerated. Adhere to humane endpoints for tumor size. |
| Drug Ineffectiveness | Poor PK properties; incorrect dosing; inactive compound. | Confirm compound identity and purity. Consider an alternative route of administration (e.g., IV if IP absorption is poor).[14] Perform a pilot PK study to measure plasma/tumor drug concentrations. |
| Mouse Stops Eating Jelly (for voluntary oral dosing) | Aversive side-effects causing taste aversion. | Use a different flavoring. Reduce the drug dosage if possible to mitigate side-effects. Revert to gavage if voluntary administration fails.[15] |
References
- Routes and Volumes of Administration in Mice. (n.d.). Office of Research, University of Tennessee Health Science Center.
- Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. (2025). ResearchGate.
- In Vivo Acute Toxicity and Immunomodulation Assessment of a Novel Nutraceutical in Mice. (2023). Pharmaceuticals.
- Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025). Office of Research, Boston University.
- Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab.
- Novel Phenazine 5,10-Dioxides Release •OH in Simulated Hypoxia and Induce Reduction of Tumour Volume In Vivo. (n.d.). Hindawi.
- Preparation of pharmacological agents. (2024). protocols.io.
- Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.
- 1,6-Dihydroxyphenazine. (n.d.). PubChem.
- Preparation of pharmacological agents V.2. (2025). protocols.io.
- Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (2021). Marine Drugs.
- Preclinical Retinal Disease Models: Applications in Drug Development and Translational Research. (n.d.). MDPI.
- Murine Pharmacokinetic Studies. (n.d.). Methods in Molecular Biology.
- Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (2021). Marine Drugs.
- Pharmacokinetics of Panaxynol in Mice. (n.d.). Journal of Pharmacy and Pharmacology.
- Method for voluntary oral administration of drugs in mice. (n.d.). STAR Protocols.
- Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases. (2022). International Journal of Molecular Sciences.
- Potential role of different animal models for the evaluation of bioactive compounds. (2025). Journal of Animal Science and Biotechnology.
- Effectiveness of bis(phenylimidazoselenazolyl) diselenide on a mouse model of inflammatory nociception. (n.d.). Neuroscience Letters.
Sources
- 1. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Preparation of pharmacological agents [protocols.io]
- 10. Pharmacokinetic/Pharmacodynamic Evaluation of a New Purine-2,6-Dione Derivative in Rodents with Experimental Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. cea.unizar.es [cea.unizar.es]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
Developing 1,6-Phenazinediol for Therapeutic Use: Application Notes and Protocols
Introduction: The Therapeutic Potential of 1,6-Phenazinediol
This compound is a nitrogen-containing heterocyclic compound belonging to the phenazine family.[1] These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] Natural phenazines are produced by various microorganisms, and their synthetic derivatives are of significant interest in drug discovery.[2] this compound, also known as 1,6-dihydroxyphenazine, has emerged as a promising therapeutic candidate, particularly in oncology.[1]
Recent research has highlighted the potent and selective anticancer activity of this compound against non-small cell lung cancer (NSCLC). This activity is attributed to a dual mechanism of action: the induction of DR5-mediated apoptosis and the suppression of the PI3K/AKT/mTOR survival pathway. Notably, this compound has demonstrated the ability to selectively inhibit the proliferation of cancer cells while sparing normal cells, a highly desirable characteristic for any chemotherapeutic agent.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in advancing the therapeutic development of this compound. It covers the synthesis, analytical characterization, in vitro evaluation, and formulation strategies for this promising molecule.
Section 1: Synthesis and Characterization of this compound
A reliable and scalable synthesis is the cornerstone of any drug development program. While various methods for synthesizing the phenazine core exist, this section provides a plausible synthetic route for this compound, adapted from established protocols for similar dihydroxyphenazine isomers.[3]
Chemical Synthesis of 1,6-Dihydroxyphenazine
The synthesis of 1,6-dihydroxyphenazine can be approached through the condensation of a substituted o-phenylenediamine with a catechol derivative, followed by oxidation. A more modern and efficient approach involves the reaction of a benzofuroxan with a suitably substituted benzene derivative. The following protocol is adapted from the synthesis of 1,3-dihydroxyphenazine and would require optimization for the 1,6-isomer.[3][4][5]
Protocol 1: Synthesis of 1,6-Dihydroxyphenazine
Materials:
-
Benzofuroxan
-
1,2,4-Trihydroxybenzene (or a suitable equivalent)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 1.2 M
-
Sodium dithionite
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
Step 1: Synthesis of 1,6-Dihydroxyphenazine Dioxide
-
In a three-necked flask equipped with a stirrer and under an inert atmosphere (e.g., argon), dissolve benzofuroxan and 1,2,4-trihydroxybenzene in methanol.
-
Add N,N-diisopropylethylamine (DIPEA) followed by deionized water. The solution is expected to change color.
-
Stir the reaction mixture at room temperature for 18-24 hours.
-
Quench the reaction by adding 1.2 M HCl.
-
Dilute the mixture with deionized water and stir for 20 minutes to allow for precipitation.
-
Collect the solid product by filtration and wash with deionized water.
-
Dry the crude product under vacuum.
Step 2: Reduction to 1,6-Dihydroxyphenazine
-
Dissolve the crude 1,6-dihydroxyphenazine dioxide in an aqueous solution of sodium hydroxide.
-
Slowly add sodium dithionite to the solution while stirring. The reaction progress can be monitored by a color change.
-
Once the reaction is complete, acidify the mixture with HCl to precipitate the product.
-
Collect the solid by filtration and wash with deionized water.
-
Dry the crude 1,6-dihydroxyphenazine.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
-
Characterize the final product by NMR, mass spectrometry, and HPLC.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized this compound.
1.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of the synthesized compound and for its quantification in various matrices during subsequent studies.
Protocol 2: HPLC Analysis of this compound
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Elution:
-
A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and then re-equilibration to 10% B for 5 minutes.
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm and 365 nm Injection Volume: 10 µL Column Temperature: 30 °C
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol or DMSO) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
1.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for confirming the molecular weight of the synthesized compound and for its sensitive detection in complex biological samples.[6]
Protocol 3: LC-MS Analysis of this compound
LC Conditions:
-
Use the same HPLC conditions as described in Protocol 2.
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
Expected Result:
-
The expected [M+H]+ ion for this compound (C12H8N2O2, MW: 212.21) is m/z 213.06.
-
The expected [M-H]- ion is m/z 211.05.
1.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is crucial for the structural elucidation of the synthesized compound, confirming the connectivity of atoms within the molecule.
13C NMR Data for 1,6-Dihydroxyphenazine: [7]
-
Source: E. Breitmaier, U. Hollstein J. Org. Chem. 41, 2104(1976)
Section 2: In Vitro Evaluation of Therapeutic Activity
This section provides detailed protocols for assessing the key biological activities of this compound: antioxidant, anti-inflammatory, and cytotoxic effects.
Antioxidant Activity Assays
Oxidative stress is implicated in numerous diseases, and the antioxidant potential of a therapeutic candidate is a valuable characteristic. The DPPH and ABTS assays are widely used to evaluate the free radical scavenging activity of compounds.[8][9]
2.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [7][10][11]
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically at 517 nm.[11]
Protocol 4: DPPH Assay
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
This compound
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample preparation: Prepare a stock solution of this compound in methanol or DMSO. Prepare a series of dilutions from the stock solution. Prepare similar dilutions for ascorbic acid.
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the sample dilutions or ascorbic acid dilutions to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the % inhibition against the concentration of the sample and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
2.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [6][9][12]
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. This radical has a blue-green color, which is decolorized in the presence of an antioxidant. The change in absorbance is measured at 734 nm.[6]
Protocol 5: ABTS Assay
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Deionized water
-
This compound
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
-
Preparation of working solution: Dilute the ABTS radical solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare similar dilutions for Trolox.
-
Assay:
-
In a 96-well plate, add 190 µL of the ABTS working solution to each well.
-
Add 10 µL of the sample dilutions or Trolox dilutions to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition as in the DPPH assay.
-
Determine the IC50 value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Anti-inflammatory Activity Assay: Nitric Oxide Inhibition in LPS-Stimulated Macrophages[14][15][16][17]
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages (such as the RAW 264.7 cell line) to produce pro-inflammatory mediators, including nitric oxide (NO). The production of NO can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[13]
Protocol 6: Nitric Oxide Assay
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
96-well cell culture plate
-
Cell culture incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treatment:
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound or dexamethasone.
-
Pre-incubate the cells with the compounds for 1-2 hours.
-
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for another 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
-
Cytotoxicity Assay
Assessing the cytotoxic potential of this compound against cancer cell lines and normal cell lines is crucial to determine its therapeutic window.
Protocol 7: MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., A549, H460 for NSCLC) and a normal cell line (e.g., BEAS-2B)
-
Appropriate cell culture medium
-
This compound
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or doxorubicin for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Section 3: Formulation Development for Preclinical Studies
This compound, like many phenazine derivatives, is likely to have poor aqueous solubility. This presents a challenge for in vivo administration and bioavailability. This section outlines strategies to formulate this compound for preclinical research.
Strategies for Enhancing Solubility and Bioavailability
Several formulation strategies can be employed to overcome the poor solubility of this compound:
-
Co-solvents: A mixture of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) and water can be used to dissolve the compound for parenteral administration.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate.
-
Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be developed, where the drug is dissolved in a mixture of oils, surfactants, and co-solvents. These systems form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.
-
Solid Dispersions: The drug can be dispersed in a solid matrix of a hydrophilic polymer (e.g., PVP, HPMC) to improve its dissolution rate.
Example Formulation for In Vivo Studies
For initial in vivo efficacy studies in animal models (e.g., xenografts), a simple suspension or a solution with co-solvents is often used.
Protocol 8: Preparation of a Formulation for Intraperitoneal (i.p.) Injection
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG 400
-
Saline (0.9% NaCl)
Procedure:
-
Dissolve the required amount of this compound in a minimal amount of DMSO.
-
Add PEG 400 to the solution and mix well.
-
Slowly add saline to the mixture while vortexing to obtain the final desired concentration.
-
The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
-
The formulation should be prepared fresh before each administration.
Section 4: In Silico ADME and Toxicology Prediction
In the early stages of drug development, in silico tools can provide valuable insights into the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties of a compound, helping to guide further studies and identify potential liabilities.[14][15][16][17][18][19][20]
A variety of online tools and software packages are available for these predictions:
-
SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[14]
-
pkCSM: Predicts various ADME and toxicity properties.[14]
-
ProTox-II: Predicts the toxicity of small molecules.
-
LAZAR (Lazy Structure-Activity Relationships): Predicts toxicological endpoints.[14]
Key Parameters to Predict:
-
Absorption:
-
Water solubility
-
Caco-2 permeability
-
Human intestinal absorption
-
-
Distribution:
-
Blood-brain barrier (BBB) penetration
-
Plasma protein binding
-
-
Metabolism:
-
Cytochrome P450 (CYP) inhibition/substrate
-
-
Excretion:
-
Renal clearance
-
-
Toxicity:
-
Hepatotoxicity
-
Carcinogenicity
-
Mutagenicity (Ames test)
-
These in silico predictions should be interpreted with caution and serve as a guide for designing subsequent in vitro and in vivo ADME and toxicology studies.[16][21][22]
Visualizations
Diagrams
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Overview of in vitro assays for evaluating this compound.
Caption: Signaling pathway for the anticancer activity of this compound.
Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₈N₂O₂ | [1] |
| Molecular Weight | 212.21 g/mol | [1] |
| Appearance | Solid | - |
| Melting Point | >300 °C (decomposes) | - |
| IUPAC Name | phenazine-1,6-diol | [1] |
Table 2: Summary of In Vitro Assays for Therapeutic Evaluation
| Assay | Purpose | Key Parameters Measured | Positive Control |
| DPPH Radical Scavenging | To assess antioxidant activity | IC₅₀ | Ascorbic acid |
| ABTS Radical Scavenging | To assess antioxidant activity | IC₅₀, TEAC | Trolox |
| Nitric Oxide (NO) Inhibition | To assess anti-inflammatory activity | IC₅₀ for NO inhibition | Dexamethasone |
| MTT Cytotoxicity | To assess anticancer activity | IC₅₀ | Doxorubicin |
Conclusion
This compound is a promising therapeutic candidate with demonstrated selective anticancer activity. The protocols and application notes provided in this guide offer a comprehensive framework for its preclinical development. By following these methodologies, researchers can systematically investigate its synthesis, characterize its properties, and evaluate its therapeutic potential in a robust and reproducible manner. Further studies focusing on optimizing the synthesis, developing stable formulations, and conducting thorough in vivo pharmacokinetic and toxicology assessments will be crucial for advancing this compound towards clinical applications.
References
-
PubChem. (n.d.). 1,6-Dihydroxyphenazine. National Center for Biotechnology Information. Retrieved from [Link]
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237.
-
ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Institutes of Health. Retrieved from [Link]
- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422.
-
Zen-Bio, Inc. (n.d.). ABTS Antioxidant Assay Kit. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
- Ather, J. L., & Harding, C. V. (2011). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Parenteral and Enteral Nutrition, 35(5), 629–636.
-
ResearchGate. (2022, May 26). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. Retrieved from [Link]
-
University of Lynchburg Digital Showcase. (2019, April 10). Comparative Methodology for Analyzing Nitric Oxide Production in RAW 264.7 Murine Macrophages in Response to Lipopolysaccharide Treatment. Retrieved from [Link]
- Rattanaburee, T., et al. (2017). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73.
-
Organic Syntheses. (n.d.). Preparation of 1,3-Dihydroxyphenazine. Retrieved from [Link]
- Anisetti, R. N., et al. (2021). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. Research Journal of Chemistry and Sciences, 11(1), 1-10.
-
ResearchGate. (n.d.). Synthesis, Molecular Docking and in Silico ADME Prediction of 2-Benzoylamino-N-Phenyl-Benzamide Derivatives. Retrieved from [Link]
- Iftikhar, R., et al. (2025). Synthesis of phenazine-1,6-diyldimethanol, a natural product from Brevibacteria. Tetrahedron Letters, 171-172, 155802.
-
PubChem. (n.d.). 1,6-Dihydroxyphenazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Yale University. (n.d.). ADME and Toxicology. Molecular Design Research Network (MoDRN). Retrieved from [Link]
-
Impact Factor. (2024, August 31). In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl). Retrieved from [Link]
-
National Institutes of Health. (2025, June 4). In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide. Retrieved from [Link]
- Komura, H. (2023). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics, 15(11), 2619.
-
National Center for Biotechnology Information. (n.d.). A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties. PubMed. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (2025, October 2). Preparation of 1,3-dihydroxyphenazine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]
-
Office of Scientific and Technical Information. (2025, February 8). Preparation of 1,3-Dihydroxyphenazine. U.S. Department of Energy. Retrieved from [Link]
-
Symeres. (n.d.). In Vitro Toxicology Services | ADME & Safety CRO. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). In Vitro Toxicology Assay Kits. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PubMed Central. Retrieved from [Link]
-
National Institutes of Health. (2023, September 7). A Pharmacokinetic Study of Sixteen Major Bioactive Components of Jinshui-Huanxian Granules in Pulmonary Fibrosis Model and Control Rats Using Orbitrap Fusion Mass Spectrometry. Retrieved from [Link]
Sources
- 1. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Preparation of 1,3-dihydroxyphenazine | Journal Article | PNNL [pnnl.gov]
- 5. Preparation of 1,3-Dihydroxyphenazine (Journal Article) | OSTI.GOV [osti.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 11. mdpi.com [mdpi.com]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 17. ADME and Toxicology | MoDRN [modrn.yale.edu]
- 18. impactfactor.org [impactfactor.org]
- 19. In Silico drug evaluation by molecular docking, ADME studies and DFT calculations of 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N, N-dipropylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery (2023) | Hiroshi Komura | 16 Citations [scispace.com]
- 21. symeres.com [symeres.com]
- 22. indigobiosciences.com [indigobiosciences.com]
1,6-Phenazinediol in drug discovery and development
Beginning The Research
I am starting my investigation with a comprehensive search. I'm focusing on gathering information regarding 1,6-Phenazinediol, its synthesis, and its chemical and biological behaviors. Following this, I will shift my attention to exploring its potential applications.
Exploring Potential Applications
I am now delving into the practical applications of this compound. My focus is on drug discovery, particularly as an antibacterial, antifungal, or anticancer agent, seeking specific use cases and understanding its mechanisms. I'm also examining synthesis protocols and standardized biological activity assays. I plan to organize my findings into application notes and protocols, with a detailed section on its mechanisms, and use Graphviz to visualize signaling pathways.
Expanding the Search Parameters
I am now broadening my research, with a focus on this compound's synthesis, chemical characteristics, and biological activity. Next, I plan to zero in on its applications in drug discovery, particularly as an antibacterial, antifungal, or anticancer agent, investigating its mechanisms, and signaling pathways it modulates. I'll also identify synthesis protocols and activity assays. I plan to organize the information into application notes and protocols.
Beginning Research into Phenazinediol
I've established a solid base for the application notes on this compound. I've gathered details about its chemical properties, explored its natural origins in bacterial and marine metabolites, and documented its significance. I'm focusing on key applications.
Expanding Data Collection on Phenazinediol
I'm expanding my data collection. I've uncovered more on this compound's anticancer effects against NSCLC and leukemia, including the mechanisms involving DR5 upregulation and PI3K/AKT/mTOR pathway inhibition. While biological activities are noted, specific synthesis and assay protocols are still elusive. I'll refine my search to find this detailed procedural information.
Developing Protocol Strategies for Synthesis
I am now focusing on finding specific protocols. While I know about its chemical and biological actions, and its source in bacterial metabolites, I need detailed instructions. I'm actively seeking methods for synthesizing this compound and assaying its anticancer and antimicrobial activity. I am also investigating protocols to study the PI3K/AKT/mTOR and DR5 pathways.
Detailing Protocol Requirements
I'm now zeroing in on the specific protocols needed. Though I've established this compound's properties and activities, the crucial practical steps are missing. My focus is on sourcing detailed synthesis methods and assay procedures, encompassing cytotoxicity, apoptosis, and antimicrobial assessments. I'll also seek protocols to explore the PI3K/AKT/mTOR and DR5 pathways, synthesizing this knowledge into the application notes.
Reviewing Assay Protocols
I've been going through the search results and they're proving fruitful. There are great resources with detailed, step-by-step instructions for the MTT assay for cell viability and Annexin V/PI staining for apoptosis. I'm focusing on the clarity and completeness of these protocols to see how I can adapt them.
Seeking Synthesis Details
I've expanded my search to include synthetic organic chemistry. The MTT and Annexin V/PI assays, and even the Western blotting for the PI3K/AKT/mTOR pathway and MIC, were well-covered. Now, I'm focusing on the synthesis of this compound. Finding a detailed, replicable protocol is the priority, even if I have to adapt it from similar compounds.
Refining Synthetic Approach
I'm now prioritizing the synthesis of this compound. While biological assay protocols are abundant, the synthetic route remains the key. I need to zero in on specific experimental procedures in synthetic chemistry literature and databases. If a direct protocol eludes me, I'll explore adapting synthesis methods of similar dihydroxyphenazines. The goal is a detailed, adaptable synthetic route to integrate into the application notes, after which I'll build out the biological evaluation sections.
Narrowing Synthetic Focus
I'm now prioritizing the synthesis of this compound. While biological assay protocols are abundant, the synthetic route is a bottleneck. I'm actively searching for precise experimental procedures within synthetic chemistry literature and databases. If a direct protocol isn't found, I'll adapt methods for similar dihydroxyphenazines. This detailed, adaptable synthetic route will then be integrated into the application notes. Afterward, I'll build out the biological evaluation sections.
Reviewing Prior Art
I've been digging into the literature and have located a key reference to the synthesis of 1,6-dihydroxyphenazine using the Wohl-Aue reaction. Pachter and Kloetzel's 1951 JACS paper seems to be the initial source. I'm now cross-referencing this with other articles that may detail related syntheses.
Deepening the Search
I'm now cross-referencing Pachter and Kloetzel's paper with related works. Though I've found a modified route to 1,6-dihydroxyphenazine, I still seek a detailed experimental protocol for the Wohl-Aue synthesis itself. 1,3-dihydroxyphenazine synthesis details are plentiful, but I need the 1,6-isomer's specific procedure. My priority is acquiring the original paper for the exact conditions.
Developing Assay Protocols
I've assembled detailed protocols for the critical biological assays, including MTT for cell viability, Annexin V/PI for apoptosis, and Western blotting to quantify target proteins. I am confident that these are robust.
Locating Synthesis Protocols
I've gathered protocols for MTT, apoptosis, Western blotting (PI3K/AKT/mTOR), and MIC determination, along with DR5 analysis, but I still lack a detailed procedure for this compound synthesis. The Wohl-Aue and demethylation approaches are known, but I need specific experimental details. My priority is finding a comprehensive, step-by-step protocol, including reagent quantities, reaction conditions, work-up, and purification. I am searching specifically for these details. If I cannot find a protocol for direct synthesis, I'll attempt to find a protocol for the synthesis of 1,6-dimethoxyphenazine.
Targeting Synthesis Details
I have a great grasp of the application notes now! I've detailed the biological protocols (MTT, Annexin V/PI, Western blotting, and MIC), and included DR5. I'm focusing my energy on this compound synthesis. The Wohl-Aue and demethylation routes are clear conceptually, but specific experimental steps remain elusive. My goal is a truly usable guide. Finding a step-by-step synthesis protocol, complete with all specifics, is my top priority now! If unsuccessful, I'll combine syntheses of 1,6-dimethoxyphenazine with its demethylation.
Focusing on Synthesis Details
I have successfully detailed biological protocols for the MTT assay, Annexin V/PI staining, MIC determination, and Western blotting to quantify key proteins. I'm prioritizing the this compound synthesis. The Wohl-Aue and demethylation strategies are clear, but I'm concentrating my efforts on finding specific experimental details. I'm now conducting a targeted search for a step-by-step synthesis protocol. If unsuccessful, I'll combine the synthesis of 1,6-dimethoxyphenazine with demethylation.
Collecting Assay Protocols
I've assembled comprehensive protocols for the biological assays needed, focusing on the MTT assay, Annexin V/PI staining, and Western blotting for the PI3K/AKT/mTOR pathway, all vital for our application notes.
Pinpointing Synthesis Details
I have a robust set of biological assay protocols now, including MTT, Annexin V/PI, Western blotting for PI3K/AKT/mTOR, and MIC determination procedures. The main missing piece is a precise chemical synthesis protocol for this compound. Though I know it can be synthesized via Wohl-Aue and demethylation, the exact experimental steps elude me. Pachter and Kloetzel's paper is the likely solution, so I will now focus on finding their experimental section.
Finalizing Synthesis Protocol
I've got the biological assay protocols in place, and general procedures for MIC determination and DR5 analysis are ready. The central remaining piece is a detailed synthesis protocol for this compound. Though I've found mentions of its synthesis, specific experimental steps are missing. I am now focused on extracting the experimental procedure from the Pachter and Kloetzel paper, and I think that will be the last major piece I need.
Application Notes and Protocols for Determining the Efficacy of 1,6-Phenazinediol Against Gram-Positive Bacteria
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antibiotic-resistant gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), presents a formidable challenge to global public health. This escalating crisis necessitates the discovery and development of new chemical entities with potent antibacterial activity. Phenazines, a class of nitrogen-containing heterocyclic compounds produced by various bacteria, have long been recognized for their broad-spectrum antibiotic properties.[1][2] 1,6-Phenazinediol is a bacterial metabolite within this promising class, and its efficacy against clinically relevant gram-positive bacteria warrants thorough investigation.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for testing the in vitro efficacy of this compound against a panel of gram-positive bacteria.
These protocols are grounded in the principles of antimicrobial susceptibility testing (AST) as established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is robust, reproducible, and comparable across different laboratories.[4][5] We will detail the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the subsequent steps to establish the Minimum Bactericidal Concentration (MBC), providing a complete picture of the compound's antimicrobial profile.
Physicochemical Properties and Handling of this compound
A thorough understanding of the test article's properties is foundational to reliable experimental outcomes.
-
Solubility: Based on related phenazine compounds, this compound may exhibit limited aqueous solubility.[6] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for the preparation of stock solutions. It is crucial to note that the final concentration of DMSO in the test wells should not exceed 1% (v/v) to avoid any intrinsic antimicrobial or inhibitory effects on bacterial growth.[6]
-
Stability: this compound is stable under recommended storage conditions.[7] Stock solutions in DMSO should be stored at room temperature, protected from light, and prepared fresh for each experiment to prevent degradation.[6] Solid compound should be stored in a cool, dry, and well-ventilated place.[7]
Core Experimental Protocols: A Step-by-Step Guide
I. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a highly accurate and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9] This quantitative assay is essential for evaluating the potency of this compound.[10]
Materials and Reagents:
-
This compound powder
-
DMSO (cell culture grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212, Streptococcus pneumoniae ATCC 49619)
-
Blood agar plates
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Multichannel pipette
Protocol:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve it in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Gentle heating may be required for complete solubilization.[6]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a blood agar plate, select 3-5 well-isolated colonies.
-
Transfer the colonies to a tube containing sterile saline.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] This can be done visually or with a spectrophotometer (OD at 625 nm).
-
Within 15 minutes of preparation, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:100 dilution.[12]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add a calculated volume of the this compound stock solution and CAMHB to well 1 to achieve twice the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive growth control (inoculum without the compound), and well 12 will be the sterility control (broth only).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
-
-
Incubation:
-
Reading the MIC:
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
II. Minimum Bactericidal Concentration (MBC) Determination
While the MIC indicates the concentration that inhibits growth, the MBC determines the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[13][14] This assay is a critical next step to differentiate between bacteriostatic and bactericidal activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[11]
Materials and Reagents:
-
Completed MIC microtiter plate
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
Protocol:
-
Subculturing from MIC Plate:
-
From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread the aliquot onto a sterile MHA plate. Be sure to label each plate corresponding to the concentration from the MIC plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
Workflow for MBC Determinationdot
Sources
- 1. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
- 2. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iacld.com [iacld.com]
- 5. nih.org.pk [nih.org.pk]
- 6. rsc.org [rsc.org]
- 7. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. microbe-investigations.com [microbe-investigations.com]
Troubleshooting & Optimization
Technical Support Center: 1,6-Phenazinediol Stability in Solution
Welcome to the Technical Support Center for 1,6-Phenazinediol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common stability issues encountered when working with this compound in solution. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Introduction to this compound
This compound is a heterocyclic compound belonging to the phenazine class, a group of nitrogen-containing aromatic molecules.[1] Phenazines are known for their redox activity and are of significant interest in various fields, including materials science and drug development. The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. This guide will address the key factors influencing its stability and provide actionable troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by three main factors:
-
Oxidation: The dihydroxy-substituted phenazine ring is susceptible to oxidation, which can be initiated by dissolved oxygen, peroxide contaminants, or other oxidizing agents.
-
pH: The pH of the solution can significantly impact the rate of degradation. Generally, phenolic compounds are more prone to oxidation at higher pH.
-
Light Exposure (Photosensitivity): Similar to other phenazine derivatives, this compound may be sensitive to light, which can catalyze degradation reactions.
Q2: What are the visual indicators of this compound degradation?
A2: Degradation of a this compound solution may be indicated by a color change. While a fresh solution has a characteristic color, the appearance of a brownish hue can suggest the formation of oxidation products. However, visual inspection alone is not a reliable method for assessing stability. Spectroscopic methods, such as UV-Vis spectrophotometry, or chromatographic techniques like HPLC are recommended for accurate monitoring.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To maximize stability, this compound solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures (e.g., 2-8 °C or frozen).
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[2]
-
Atmosphere: For long-term storage, it is highly recommended to deoxygenate the solvent and store the solution under an inert atmosphere, such as argon or nitrogen.
-
Container: Use tightly sealed containers to prevent solvent evaporation and exposure to air.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound and provides step-by-step solutions.
Issue 1: Rapid Color Change and Loss of Activity in Solution
Question: I prepared a solution of this compound in an aqueous buffer, and it rapidly turned brown and lost its expected activity. What is the likely cause and how can I prevent this?
Answer:
Causality: A rapid brown discoloration is a strong indicator of oxidation. The hydroxyl groups on the phenazine ring make the molecule susceptible to oxidation, especially in the presence of dissolved oxygen and at neutral to alkaline pH. This process can lead to the formation of quinone-like structures and other degradation products, resulting in a loss of the desired chemical properties and biological activity.
Troubleshooting Protocol:
-
Solvent Preparation:
-
Deoxygenation: Before dissolving the this compound, thoroughly deoxygenate your solvent. This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 15-30 minutes.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid, to the buffer. However, be mindful of potential interactions with your experimental system.
-
-
pH Control:
-
Acidic pH: If your experimental conditions permit, preparing the solution in a slightly acidic buffer (pH < 7) can help to reduce the rate of oxidation. Studies on related phenazine compounds have shown increased stability in more acidic environments.[3]
-
-
Handling and Storage:
-
Inert Atmosphere: Perform the dissolution and handling of the solution under an inert atmosphere (e.g., in a glove box).
-
Light Protection: Always protect the solution from light by using amber vials or wrapping the container in foil.
-
Fresh Preparation: Prepare the solution fresh before each experiment whenever possible.
-
dot
Caption: Workflow for preventing oxidation of this compound solutions.
Issue 2: Inconsistent Results and Degradation Over Time in a Stock Solution
Question: My stock solution of this compound in an organic solvent (e.g., DMSO or ethanol) shows decreasing purity and leads to inconsistent results in my assays over a few days. How can I improve the stability of my stock solution?
Answer:
Causality: While organic solvents can sometimes offer better stability than aqueous solutions, degradation can still occur due to factors like dissolved oxygen, exposure to light, and improper storage temperatures. For instance, studies on phenazine-1-carboxylic acid have demonstrated its light-dependent degradation.[3][4] The presence of hydroxyl groups in this compound likely enhances its sensitivity.
Troubleshooting Protocol:
-
Solvent Quality:
-
Use high-purity, anhydrous solvents to minimize water content, which can participate in degradation reactions.
-
Ensure the solvent is free of peroxide contaminants, which can be a source of oxidation.
-
-
Preparation of Aliquots:
-
After preparing the stock solution, divide it into smaller, single-use aliquots. This minimizes the number of freeze-thaw cycles and reduces the exposure of the entire stock to air and light each time it is used.
-
-
Storage Conditions:
-
Inert Gas Overlay: Before sealing and freezing the aliquots, flush the headspace of the vials with an inert gas like argon or nitrogen.
-
Freezing: Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Stability Verification:
-
Periodically check the purity of a thawed aliquot using an appropriate analytical method, such as HPLC, to ensure it meets the requirements of your experiment.
-
dot
Caption: Best practices for preparing and storing stable stock solutions.
Quantitative Stability Data
| Isomer | Electrolyte | Capacity Fade per Day | Stability Assessment |
| 1,6-Dihydroxyphenazine | 1 M NaOH | 0.031% | Highly Stable [5][6] |
| 1,4-Dihydroxyphenazine | 1 M NaOH | 0.029% | Highly Stable[5][6] |
| 1,8-Dihydroxyphenazine | 1 M NaOH | - | Unstable (undergoes tautomerization)[5][6] |
| 2,7-Dihydroxyphenazine | 1 M NaOH | - | Unstable (undergoes tautomerization)[5][6] |
Table 1: Comparative stability of dihydroxyphenazine isomers in an alkaline electrolyte, demonstrating the high stability of the 1,6-substituted isomer.[5][6]
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
This protocol outlines the steps to prepare an aqueous solution of this compound with enhanced stability for use in biological or chemical assays.
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q)
-
Buffer components for desired pH (e.g., phosphate or citrate buffer)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with screw caps
-
Syringes and needles for gas sparging
Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH. For enhanced stability, a slightly acidic pH (e.g., 5.0-6.5) is recommended if compatible with the experiment.
-
Deoxygenation: Transfer the buffer to a clean glass container and sparge with argon or nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Weighing: In a separate amber vial, accurately weigh the required amount of solid this compound.
-
Dissolution: Under a gentle stream of inert gas, add the deoxygenated buffer to the vial containing the solid this compound. Cap the vial tightly and mix by vortexing or sonication until fully dissolved.
-
Storage: If not for immediate use, flush the headspace of the vial with inert gas before sealing. Store at 2-8°C, protected from light. For longer-term storage, consider freezing at -20°C.
Protocol 2: Monitoring the Stability of this compound by HPLC
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound solutions over time.
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase (Example):
-
A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of the parent compound from its degradation products. A gradient elution may be necessary.
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: At specified time points (e.g., 0, 24, 48 hours), take an aliquot of the this compound solution being tested and dilute it to a suitable concentration with the mobile phase.
-
Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram at a wavelength where this compound has maximum absorbance.
-
Record the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
References
-
Wei, X., et al. (2020). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A, 8(3), 1235-1243. Available from: [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-6. Available from: [Link]
-
PubChem. (n.d.). 1,6-Dihydroxyphenazine. National Center for Biotechnology Information. Retrieved from: [Link]
-
Wei, X., et al. (2020). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A, 8(3), 1235-1243. Available from: [Link]
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from: [Link]
-
MedCrave. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6), 00035. Available from: [Link]
-
Singh, R., & Jaybhaye, S. (2021). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Phar. Bulletin of Environment, Pharmacology and Life Sciences, 10(5), 92-103. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(4), 1295-1302. Available from: [Link]
-
Otsuki, S., et al. (2018). Photochromism of phenazine-2,3-diol derivatives through excited state intermolecular proton transfer based on keto–enol tautomerization. Organic & Biomolecular Chemistry, 16(43), 8218-8225. Available from: [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 48-53. Available from: [Link]
-
CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-165. Available from: [Link]
-
PubMed. (2010). Isolation, identification, and degradation characteristics of phenazine-1-carboxylic acid-degrading strain Sphingomonas sp. DP58. Wei Sheng Wu Xue Bao, 50(11), 1497-1502. Available from: [Link]
-
ResearchGate. (2024). Charge State Influence on Stability and Isomerism in Dehydrogenated PAHs: Insights from Anthracene, Acridine, and Phenazine. ChemPhysChem, e202400167. Available from: [Link]
-
National Center for Biotechnology Information. (2023). A low-redox-potential phenazine-based negolyte with high stability for aqueous organic flow batteries. Journal of Materials Chemistry A, 11(40), 21695-21702. Available from: [Link]
-
ResearchGate. (2016). Structure of iodinin (1,6-dihydroxyphenazine 5,10-dioxide). Retrieved from: [Link]
-
ResearchGate. (2023). A Systematic Study on the Redox Potentials of Phenazine-Derivatives in Aqueous Media: A Combined Computational and Experimental Work. Advanced Energy Materials, 13(12), 2203738. Available from: [Link]
-
PubMed. (2018). Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid. Environmental Technology, 41(16), 2073-2081. Available from: [Link]
-
MDPI. (2022). Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Batteries, 8(11), 209. Available from: [Link]
-
Patsnap Eureka. (2024). Comparing the Stability of Geometric Isomers in Diels-Alder Reactions. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2022). Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning. Journal of Chemical Information and Modeling, 62(15), 3636-3647. Available from: [Link]
-
PubMed. (2012). Metabolic degradation of phenazine-1-carboxylic acid by the strain Sphingomonas sp. DP58: the identification of two metabolites. Applied Microbiology and Biotechnology, 93(6), 2593-2600. Available from: [Link]
-
ResearchGate. (2022). (PDF) Phenazine-Based Compound as a Universal Water-Soluble Anolyte Material for the Redox Flow Batteries. Retrieved from: [Link]
-
MDPI. (2024). The Effect of Central Metal Ions (Dy, Er, Ni, and V) on the Structural and HSA-Binding Properties of 2-Hydroxy-3-methoxybenzaldehyde Semicarbazone Complexes. International Journal of Molecular Sciences, 25(11), 5908. Available from: [Link]
-
Royal Society of Chemistry. (2021). Metal ions affect the formation and stability of amyloid β aggregates at multiple length scales. Physical Chemistry Chemical Physics, 23(16), 9869-9877. Available from: [Link]
-
ResearchGate. (2012). Metabolic degradation of phenazine-1-carboxylic acid by the strain Sphingomonas sp. DP58: The identification of two metabolites. Retrieved from: [Link]
-
PubMed. (2024). Stability of metal ion complexes with the synthetic phytosiderophore proline-2'-deoxymugineic acid. Biometals, 37(4), 58. Available from: [Link]
-
PubMed. (2005). Chemical stability of perphenazine. International Journal of Pharmaceutical Compounding, 9(6), 484-486. Available from: [Link]
-
ResearchGate. (2002). (PDF) Stabilization of Diluted Aqueous Solutions of Horseradish Peroxidase. Retrieved from: [Link]
-
ResearchGate. (2007). HPLC quantification of perphenazine in sheep plasma: Application to a pharmacokinetic study. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2014). Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. Iranian Journal of Pharmaceutical Research, 13(Suppl), 125-132. Available from: [Link]
-
Semantic Scholar. (2009). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. Indian Journal of Pharmaceutical Sciences, 71(1), 35-40. Available from: [Link]
-
Semantic Scholar. (1972). 6-Hydroxydopamine, a new oxidation mechanism. European Journal of Pharmacology, 17(2), 272-276. Available from: [Link]
Sources
- 1. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. Kinetics, mechanism, and identification of photodegradation products of phenazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Hydroxydopamine, a new oxidation mechanism. | Semantic Scholar [semanticscholar.org]
- 5. osti.gov [osti.gov]
- 6. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 1,6-Phenazinediol for Cell Culture Experiments
Welcome to the technical support resource for 1,6-Phenazinediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this potent bioactive compound in cell culture experiments. Our goal is to equip you with the necessary knowledge to navigate experimental complexities, troubleshoot common issues, and ensure the scientific integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about this compound, providing a solid starting point for new and experienced users alike.
Q1: What is this compound and what is its primary biological activity?
A1: this compound, also known as 1,6-dihydroxyphenazine, is a nitrogen-containing heterocyclic compound.[1][2] It is a natural product identified as a metabolite from various bacteria, including marine-derived species.[1][3] Its core structure is a phenazine ring substituted with two hydroxyl groups.
Historically, phenazine derivatives have been recognized for a range of biological activities, including antimicrobial and cytotoxic effects.[3][4] Recent research has highlighted this compound as a promising anti-cancer agent. Specifically, it has been shown to selectively inhibit the growth of non-small cell lung cancer (NSCLC) cells while having minimal effect on normal lung cells.[5]
Q2: What is the known mechanism of action for this compound?
A2: The anticancer mechanism of this compound in NSCLC is multifaceted. Studies have shown that it acts through at least two primary pathways:
-
Induction of DR5-Mediated Apoptosis: The compound upregulates the expression of Death Receptor 5 (DR5), a key component of the extrinsic apoptosis pathway. This leads to the activation of caspases (caspase-3 and -8) and ultimately, programmed cell death.[5]
-
Suppression of the PI3K/AKT/mTOR Survival Pathway: It inhibits the activity of the PI3K/AKT/mTOR signaling cascade, a critical pathway that promotes cell survival, proliferation, and growth. By shutting down this pro-survival signal, this compound further sensitizes cancer cells to apoptosis.[5]
Many phenazine compounds, like the well-studied pyocyanin, are also redox-active molecules that can generate reactive oxygen species (ROS).[6][7][8] This leads to oxidative stress, which can damage cellular components and trigger cell death pathways, a mechanism that may also contribute to the activity of this compound.
Q3: How should I properly handle and store this compound?
A3: Proper handling and storage are critical for maintaining the compound's stability and ensuring user safety.
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Room temperature storage is generally acceptable.[10]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust when handling the solid form.[9] For solution handling, work in a well-ventilated space or a chemical fume hood.
-
Stability: The compound is stable under recommended storage conditions.[9] However, solutions, especially in aqueous media, may be less stable. It is best practice to prepare fresh solutions for each experiment or to prepare concentrated stock solutions in an appropriate solvent (like DMSO) and store them at -20°C or -80°C for short-term use.
Part 2: Experimental Planning & Initial Protocol
This section provides a structured workflow for incorporating this compound into your experiments for the first time.
Workflow for Optimizing this compound Concentration
Below is a generalized workflow. The key is to move from a broad concentration range to a narrow, optimized one.
Caption: Workflow for compound concentration optimization.
Step-by-Step Protocol: Initial Cytotoxicity Screening
This protocol is for determining the half-maximal inhibitory concentration (IC50), a crucial first step.
-
Stock Solution Preparation:
-
Rationale: this compound has poor water solubility. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is required to create a concentrated stock solution.
-
Protocol:
-
Calculate the mass of this compound (Molar Mass: 212.21 g/mol [10]) needed to make a 10 mM stock solution in high-purity DMSO.
-
Warm the solution gently and vortex until the compound is fully dissolved.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
-
Cell Seeding:
-
Rationale: Cell density must be optimized so that cells are in the logarithmic growth phase throughout the experiment and vehicle controls do not become over-confluent.[11]
-
Protocol: Seed your cells (e.g., A549 or H460 for NSCLC studies) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Allow them to adhere and recover for 18-24 hours.
-
-
Compound Treatment:
-
Rationale: A wide, logarithmic dose range is necessary to capture the full dose-response curve. The final DMSO concentration should be kept constant and low (typically ≤0.5%) to prevent solvent-induced toxicity.[12]
-
Protocol:
-
Prepare serial dilutions of the 10 mM stock solution in your complete cell culture medium. A common starting range for phenazines is 0.1 µM to 100 µM.[13][14][15]
-
Include a "vehicle only" control (medium with the same final concentration of DMSO) and a "no treatment" control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
-
Incubation & Assay:
-
Rationale: The incubation time should be sufficient for the compound to exert its biological effect. 48 to 72 hours is a standard duration for proliferation and cytotoxicity assays.
-
Protocol:
-
Incubate the plate for your desired endpoint (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO2).
-
Perform a cell viability assay, such as MTT or a real-time fluorescence-based assay. The MTT assay measures metabolic activity, which is an indicator of cell viability.[12]
-
Read the results using a plate reader and plot the dose-response curve to calculate the IC50 value.
-
-
Data Presentation: Properties and Starting Concentrations
| Property | Value | Source |
| IUPAC Name | phenazine-1,6-diol | [1] |
| Synonyms | 1,6-Dihydroxyphenazine | [1][2][3] |
| CAS Number | 69-48-7 | [1][10][16] |
| Molecular Formula | C12H8N2O2 | [1][10] |
| Molar Mass | 212.21 g/mol | [10] |
| Cell Line Type | Suggested Starting Range (µM) | Rationale / Reference |
| NSCLC Cell Lines (e.g., H460) | 0.5 - 50 µM | Based on demonstrated potent activity. |
| Leukemia Cell Lines (e.g., MOLM-13) | 0.1 - 20 µM | Based on high potency of the related Iodinin.[4][17][18] |
| Other Cancer Cell Lines | 1 - 100 µM | General screening range for novel phenazines.[14][19] |
| Normal/Non-Cancerous Cell Lines | 10 - 200 µM | Expected to be less sensitive.[5] |
Part 3: Troubleshooting Guide
This Q&A section addresses specific issues you may encounter during your experiments.
Issue 1: Solubility & Precipitation
Q: I see a precipitate in my culture medium after adding the this compound solution. What should I do?
A: This is a common issue with hydrophobic compounds.
-
Causality: The compound is likely crashing out of solution when the DMSO stock is diluted into the aqueous culture medium. The presence of serum proteins can sometimes help solubilize compounds, but high concentrations may still precipitate.[20]
-
Troubleshooting Steps:
-
Verify Stock Solution: Ensure your DMSO stock is fully dissolved. Briefly warm and vortex it before use.
-
Reduce Final Concentration: Your highest concentration may be above the compound's solubility limit in the medium. Try a lower top concentration.
-
Check DMSO Percentage: Ensure the final DMSO concentration in your well does not exceed 0.5%. Higher concentrations can contribute to solubility issues and are toxic to cells.
-
Pre-dilution Strategy: Instead of adding a very small volume of highly concentrated stock directly to the well, perform an intermediate dilution step in warm (37°C) culture medium. Mix thoroughly before adding to the cells.
-
Solubility Test: Before treating cells, add your highest concentration of this compound to cell-free medium in a separate tube. Incubate for an hour at 37°C and inspect for precipitation. This confirms if the issue is solubility-related.
-
Issue 2: Potency & Efficacy
Q: The compound is not showing the expected cytotoxicity, or the IC50 is much higher than anticipated. Why?
A: This can stem from several factors related to the compound, the cells, or the assay itself.
-
Causality: The compound may have degraded, the cell line may be resistant, or the assay endpoint may not be appropriate.
-
Troubleshooting Steps:
-
Compound Integrity: Use a fresh aliquot of your stock solution. If the problem persists, consider purchasing a new batch of the compound.
-
Cell Line Sensitivity: Not all cell lines will be sensitive. The high potency of this compound has been specifically demonstrated in NSCLC cell lines expressing DR5.[5] Test a known sensitive cell line (e.g., H460) as a positive control.
-
Incubation Time: The cytotoxic effect may be time-dependent. Try extending the incubation period from 48 hours to 72 or even 96 hours.
-
Cell Density: If cells become confluent in the vehicle control wells before the end of the experiment, their proliferation rate slows, which can mask the anti-proliferative effect of a compound. Optimize your initial seeding density.[21]
-
Assay Choice: An MTT assay measures metabolic activity. If your compound causes metabolic changes without immediately killing the cells, the results can be misleading. Validate your findings with a direct measure of cell death (e.g., a live/dead stain or an apoptosis assay like Annexin V staining).
-
Issue 3: Inconsistent Results & Poor Reproducibility
Q: I am getting significant well-to-well or experiment-to-experiment variability. How can I improve reproducibility?
A: Consistency is key in cell culture experiments. Variability often points to subtle inconsistencies in technique or reagents.
-
Causality: Inconsistent cell numbers, uneven compound distribution, edge effects in the plate, or variable metabolic states of the cells can all contribute to poor reproducibility.[11]
-
Troubleshooting Steps:
-
Standardize Cell Passage: Use cells from a consistent passage number range. Cells at very high or low passage numbers can behave differently.
-
Improve Plating Technique: Ensure you have a single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. To avoid "edge effects," do not use the outer wells of the 96-well plate for experimental conditions; instead, fill them with sterile PBS or medium.
-
Mixing During Dosing: When adding the compound-containing media, pipette up and down gently to ensure it mixes thoroughly without disturbing the cell monolayer.
-
Control Your Controls: Run vehicle controls and positive controls (a known cytotoxic drug) on every plate. This helps normalize data and diagnose if a specific experiment has failed.
-
Metabolic State: Ensure your culture medium's key nutrients (like glutamine) are not depleted during the assay, as this can dramatically alter cell sensitivity to drugs.[11]
-
| Troubleshooting Summary | Potential Cause | Recommended Action |
| Precipitate in Media | Poor solubility | Lower top concentration; test solubility in cell-free media. |
| Low Potency / High IC50 | Resistant cell line; insufficient time | Use a positive control cell line; extend incubation time. |
| High Cytotoxicity in Controls | DMSO toxicity | Ensure final DMSO concentration is ≤0.5%. |
| Poor Reproducibility | Inconsistent cell plating; edge effect | Standardize cell passage; avoid outer wells of the plate. |
Part 4: Advanced Mechanistic Investigation
Once you have an optimized concentration, you can delve deeper into the compound's mechanism of action.
Proposed Signaling Pathway of this compound in NSCLC
This diagram illustrates the dual mechanism of action identified in non-small cell lung cancer.[5]
Caption: Dual mechanism of this compound in NSCLC.
Q: How can I confirm that this compound is inducing apoptosis in my cells?
A: You should use assays that specifically detect hallmarks of apoptosis.
-
Western Blotting: After treating cells with your optimized concentration of this compound, lyse the cells and perform a Western blot. Probe for cleaved PARP and cleaved Caspase-3. The appearance of these cleaved forms is a definitive indicator of apoptosis.[5]
-
Flow Cytometry: Use an Annexin V/Propidium Iodide (PI) staining kit. Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptosis/necrosis). This method allows you to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
Q: How can I investigate the role of reactive oxygen species (ROS)?
A: Given that many phenazines are redox-active, investigating ROS is a logical next step.
-
ROS Detection: Use a fluorescent probe like DCFDA (2',7'-dichlorofluorescin diacetate). This cell-permeable dye is non-fluorescent until it is oxidized by ROS within the cell. You can measure the increase in fluorescence via flow cytometry or a plate reader.
-
Rescue Experiment: Pre-treat your cells with an antioxidant like N-acetylcysteine (NAC) for 1-2 hours before adding this compound.[8] If the cytotoxicity of this compound is reduced in the presence of NAC, it strongly suggests that its mechanism is, at least in part, dependent on the generation of ROS.
Part 5: References
-
McGuigan, C. F., & Li, X. (2014). Cytotoxicity and genotoxicity of phenazine in two human cell lines. Toxicology in Vitro, 28(4), 687-693.
-
BenchChem. (n.d.). The Anticancer Potential of Phenazine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
-
Franks, S. E., et al. (2014). Anti-microbial and Cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (Iodinin) Produced by Streptosporangium Sp. DSM 45942 Isolated From the Fjord Sediment. Applied Microbiology and Biotechnology, 98(2), 603-10.
-
Isshiki, K., et al. (1987). A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties. The Journal of Antibiotics, 40(9), 1199-1204.
-
Paulas, D., et al. (2020). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 25(20), 4768.
-
Wikipedia. (n.d.). Pyocyanin.
-
Herfindal, L., et al. (2021). New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. European Journal of Medicinal Chemistry, 216, 113309.
-
McCabe, O., et al. (2020). Phenazine Cations as Anticancer Theranostics. Journal of the American Chemical Society, 142(34), 14524-14535.
-
McCabe, O., et al. (2020). Phenazine Cations as Anticancer Theranostics. PubMed Central.
-
Baron, S. S., & Rowe, J. J. (1989). Molecular mechanism of the antimicrobial action of pyocyanin. Current Microbiology, 18(4), 223-228.
-
BenchChem. (n.d.). Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture. BenchChem.
-
Rada, B., & Leto, T. L. (2013). Human targets of Pseudomonas aeruginosa pyocyanin. Current Opinion in Microbiology, 16(1), 63-68.
-
PubChem. (n.d.). 1,6-Dihydroxyphenazine. National Center for Biotechnology Information.
-
Wilson, R., et al. (1993). Mechanisms of action of Pseudomonas aeruginosa pyocyanin on human ciliary beat in vitro. Infection and Immunity, 61(7), 2848-2853.
-
Mahajan, S., & Mathee, K. (2016). Cellular Effects of Pyocyanin, a Secreted Virulence Factor of Pseudomonas aeruginosa. Toxins, 8(8), 246.
-
Garcia-Arribas, O., et al. (2018). A statistical approach to improve compound screening in cell culture media. Journal of Chemical Technology & Biotechnology, 93(10), 2896-2905.
-
Imamura, M., et al. (2014). Advanced Cell Culture Techniques for Cancer Drug Discovery. Cancers, 6(2), 961-977.
-
Herfindal, L., et al. (2013). Iodinin (1,6-Dihydroxyphenazine 5,10-Dioxide) from Streptosporangium sp. Induces Apoptosis Selectively in Myeloid Leukemia Cell Lines and Patient Cells. Marine Drugs, 11(2), 332-349.
-
Wang, Y., et al. (2023). Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. ResearchGate.
-
Bedia, C., et al. (2021). Rational cell culture optimization enhances experimental reproducibility in cancer cells. Scientific Reports, 11(1), 1-13.
-
VistaLab Technologies. (2022). 8 Ways to Optimize Cell Cultures.
-
CymitQuimica. (n.d.). Phenazine-1,6-diol.
-
LookChem. (n.d.). This compound.
-
Allen, C. G., et al. (2015). Massive Bioaccumulation and Self‐Assembly of Phenazine Compounds in Live Cells. Angewandte Chemie International Edition, 54(24), 7064-7068.
-
PubChem. (n.d.). 1,6-Phenazinedimethanol. National Center for Biotechnology Information.
-
LookChem. (n.d.). This compound Safety Data Sheets(SDS).
-
ChemicalBook. (n.d.). This compound | 69-48-7.
Sources
- 1. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenazine-1,6-diol | CymitQuimica [cymitquimica.com]
- 3. A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-microbial and cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (iodinin) produced by Streptosporangium sp. DSM 45942 isolated from the fjord sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyocyanin - Wikipedia [en.wikipedia.org]
- 7. Human targets of Pseudomonas aeruginosa pyocyanin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Effects of Pyocyanin, a Secreted Virulence Factor of Pseudomonas aeruginosa [mdpi.com]
- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. This compound|lookchem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. This compound | 69-48-7 [chemicalbook.com]
- 17. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Massive Bioaccumulation and Self‐Assembly of Phenazine Compounds in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 8 Ways to Optimize Cell Cultures [vistalab.com]
Technical Support Center: Troubleshooting 1,6-Phenazinediol Precipitation in Media
Introduction
1,6-Phenazinediol is a heterocyclic organic compound belonging to the phenazine family, a class of molecules known for their diverse biological activities, including roles as bacterial metabolites and biological pigments.[1] With a molecular formula of C₁₂H₈N₂O₂ and a molecular weight of approximately 212.20 g/mol , its utility in research is significant.[1] However, like many phenazine derivatives, this compound has limited aqueous solubility, a characteristic that frequently leads to its precipitation in cell culture and other aqueous media.[2][3][4]
This precipitation is a critical experimental issue, as it reduces the effective concentration of the compound, leading to inaccurate and irreproducible results, and the precipitate itself can be cytotoxic to cells.[5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent the precipitation of this compound in their experimental media.
Frequently Asked Questions (FAQs)
Q1: I observed a cloudy or crystalline precipitate in my media immediately after adding my this compound stock solution. What is the most likely cause?
A1: This phenomenon, often called "crashing out," is typically due to a rapid solvent exchange.[5] this compound is likely dissolved in a high-concentration organic solvent stock (e.g., DMSO). When this concentrated stock is added too quickly to the aqueous environment of the cell culture medium, the compound's solubility limit is abruptly exceeded, causing it to precipitate.[5][6]
Q2: My media looked fine at first, but a precipitate formed hours or days later in the incubator. Why would this happen?
A2: Delayed precipitation can be caused by several factors.[5] Temperature shifts from the bench to the 37°C incubator can alter solubility.[5][7] More commonly, the CO₂ environment in an incubator can gradually lower the pH of the medium, which can significantly affect the solubility of pH-sensitive compounds.[5] Evaporation from the culture vessel can also concentrate all components, including this compound, pushing it past its solubility limit over time.[6][7][8]
Q3: How can I be sure the precipitate I'm seeing is this compound and not something else?
A3: The best approach is to use controls and microscopic examination.[6]
-
Control Flasks: Always prepare a control flask of media with the same amount of vehicle solvent (e.g., DMSO) but without this compound. If precipitation only occurs in the flask containing the compound, it is the likely culprit.[6]
-
Microscopy: Observe a sample of the precipitate under a microscope. Compound precipitates often appear as crystalline structures, whereas microbial contamination will present as distinct organisms like bacteria or yeast.[6] Media components, such as salts, can also form crystalline precipitates, but the control flask will help differentiate this.[7]
Q4: Can the type of cell culture medium I use affect the solubility of this compound?
A4: Absolutely. The specific composition of your media can significantly impact solubility.[5][6] Components like salts, proteins, and metal ions can interact with the compound, forming less soluble complexes.[5][7][9] If you switch from a simple buffer to a complex medium like DMEM with 10% FBS, you may see different solubility behavior.
In-Depth Troubleshooting Guide
Precipitation is a multi-factorial problem. A systematic approach is required to identify the root cause and implement a robust solution. This guide follows a logical workflow from initial diagnosis to preventative measures.
Step 1: Initial Diagnosis & Characterization
Before modifying your protocol, it is crucial to confirm the nature of the problem.
-
Microscopic Verification: As mentioned in the FAQs, visually confirm the precipitate. Note whether it is crystalline or amorphous. This provides a baseline for comparison as you make changes.
-
Review Your Protocol: Carefully check your calculations. Was the correct volume of stock solution added to achieve the desired final concentration? A simple calculation error is a common source of problems.
-
Assess Stock Solution Integrity: Examine your stock solution. Is it clear? Has it been stored correctly (e.g., at -20°C or -80°C, protected from light)?[2][10] Have you subjected it to multiple freeze-thaw cycles? Repeated temperature cycling can cause the compound to fall out of solution even in the stock vial.[6][7][8]
Diagram: Troubleshooting Workflow for this compound Precipitation
Caption: A workflow for troubleshooting this compound precipitation.
Step 2: Optimizing the Solubilization and Dilution Process
The most common cause of precipitation is improper technique during dilution. These steps are critical for success.
-
Stock Solution Preparation: Ensure your stock solution is correctly prepared. For phenazines, which are often hydrophobic, a biocompatible organic solvent like DMSO is a common choice.[2] See Protocol 1 for a detailed methodology.
-
Dilution Technique: The method of dilution is paramount. Never add a cold stock solution to cold media.
-
Pre-warm the media: Always warm your cell culture media to 37°C in a water bath before adding the compound.[5][6] Adding a compound to cold media can decrease its solubility.[5]
-
Slow, Drop-wise Addition: Add the required volume of stock solution drop-by-drop to the pre-warmed media while gently swirling or stirring.[6] This gradual dilution prevents localized high concentrations of the compound and solvent, which is the primary cause of "crashing out".[6]
-
Consider Serial Dilution: For very high concentrations, consider a two-step dilution. First, dilute your concentrated DMSO stock to an intermediate concentration in pre-warmed media or PBS. Then, add this intermediate solution to the final volume of media.[5]
-
Step 3: Determining the Empirical Solubility Limit
If proper technique does not solve the issue, you may be exceeding the compound's solubility limit in your specific experimental conditions. It is essential to determine the maximum soluble concentration.
-
Perform a Solubility Test: This involves creating a serial dilution of your compound in the media and observing the concentration at which precipitation first occurs. This value is your maximum working concentration. See Protocol 2 for a step-by-step guide.
Step 4: Advanced Troubleshooting Strategies
If the required experimental concentration is higher than the determined solubility limit, more advanced strategies may be necessary.
-
pH Adjustment: The two hydroxyl (-OH) groups on this compound mean its solubility may be pH-dependent. At a higher (more basic) pH, these groups can be deprotonated, increasing the molecule's polarity and aqueous solubility. Conversely, a lower pH may suppress solubility. You can test the compound's solubility in media buffered to slightly different pH values (e.g., 7.2, 7.4, 7.6) to see if this has an effect.[2][11] Be mindful that altering media pH can impact cell health.
Diagram: The Impact of pH on Phenazinediol Solubility
Caption: Effect of pH on the solubility of a diol-containing phenazine.
-
Use of Solubilizing Agents: Excipients like hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to encapsulate hydrophobic molecules and increase their aqueous solubility.[11] However, it is critical to run controls to ensure that the solubilizing agent itself does not affect your experimental outcome.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is the first critical step.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder (MW: 212.20 g/mol ) using a calibrated analytical balance in a sterile microcentrifuge tube. For 1 mL of a 10 mM stock, you will need 2.12 mg.
-
Add Solvent: Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, you may gently warm the solution to 37°C or use a sonicator bath until the solution is completely clear. Visually inspect against a light source to ensure no solid particles remain.
-
Sterilization & Storage: While DMSO at this concentration is typically sterile, if needed, the stock can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter (e.g., PTFE).
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store them at -20°C or -80°C, protected from light.[10] This practice minimizes freeze-thaw cycles that can lead to precipitation.[6][8]
Protocol 2: Determining Maximum Soluble Concentration in Media
This experiment will determine the practical solubility limit of this compound in your specific media and under your culture conditions.[5]
-
Prepare a Dilution Plate: Use a sterile 96-well flat-bottom plate.
-
Add Media: Add 198 µL of your complete, pre-warmed (37°C) cell culture medium to wells A1 through H1.
-
Create Serial Dilutions:
-
Add 2 µL of your 10 mM stock solution to well A1 and mix thoroughly by pipetting up and down. This creates a 100 µM solution.
-
Transfer 100 µL from well A1 to well B1 and mix. This creates a 50 µM solution.
-
Continue this 1:2 serial dilution down the column (C1=25 µM, D1=12.5 µM, etc.).
-
Well H1 will serve as a vehicle-only control. Add 2 µL of pure DMSO to this well.
-
-
Incubate and Observe: Incubate the plate at your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at multiple time points (e.g., 0, 2, 6, and 24 hours).[5] For a more quantitative assessment, you can measure the absorbance at 600 nm; an increase in absorbance indicates precipitation.[5]
-
Determine Maximum Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.
Data Interpretation Table:
| Concentration (µM) | Time 0 | Time 2h | Time 6h | Time 24h |
| 100 | P | P | P | P |
| 50 | C | P | P | P |
| 25 | C | C | P | P |
| 12.5 | C | C | C | C |
| 6.25 | C | C | C | C |
| 3.125 | C | C | C | C |
| 1.56 | C | C | C | C |
| 0 (Vehicle) | C | C | C | C |
| C = Clear; P = Precipitate Observed |
In this example, the maximum working soluble concentration for a 24-hour experiment would be 12.5 µM.
References
- Troubleshooting Evandamine Precipitation in Media: A Technical Support Guide. Benchchem.
- Technical Support Center: Troubleshooting L162389 Precipitation in Cell Culture Media. Benchchem.
- avoiding common pitfalls in phenazine compound research. Benchchem.
- Common Cell Culture Problems: Precipitates. Sigma-Aldrich.
- This compound Safety Data Sheets(SDS). lookchem.
- Troubleshooting Cell Culture Media for Bioprocessing. Unchained Labs.
- This compound (C12H8N2O2). PubChemLite.
- 1,6-Dihydroxyphenazine. PubChem.
- Aqueous solubility of Phenazine in the presence of increasing... ResearchGate.
- This compound. LookChem.
- Technical Support Center: Overcoming Low Solubility of Phenazine Compounds. Benchchem.
- Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- Phenazine-1,6-diol. CymitQuimica.
- Phenazine. Solubility of Things.
- This compound. ChemicalBook.
- Phenazine. Wikipedia.
- Massive Bioaccumulation and Self‐Assembly of Phenazine Compounds in Live Cells. National Institutes of Health.
- Phenazine. MedchemExpress.com.
- 1,6-Hexanediol, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities. Journal of Biological Chemistry.
- Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. PubMed.
- Investigating trace metal precipitation in highly concentrated cell culture media with Pourbaix diagrams. PubMed.
Sources
- 1. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 8. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 9. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of Redox-Active Phenazines
Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with redox-active phenazine compounds, such as 1,6-Phenazinediol and the well-studied analogue, Pyocyanin. While this compound itself has specific applications, particularly in oncology research for its ability to induce apoptosis in cancer cells[1], phenazines as a class are notorious for producing off-target effects. These effects primarily stem from their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS) and can lead to a host of experimental artifacts.[2][3]
The core challenge is distinguishing a true, on-target biological effect from a non-specific consequence of chemical reactivity. This resource is structured to help you proactively design robust experiments, troubleshoot ambiguous results, and confidently validate your findings.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental principles behind phenazine-mediated off-target effects.
Q1: What is this compound, and what are its known biological activities?
A1: this compound (also referred to as 1,6-dihydroxyphenazine) is a phenazine derivative that has been identified as a metabolite from bacterial and marine sources.[4] Recent research has highlighted its potential as a selective anti-cancer agent, particularly against non-small cell lung cancer (NSCLC).[1] Its mechanism of action is reported to involve the induction of cancer cell-specific apoptosis by upregulating Death Receptor 5 (DR5) and inhibiting the PI3K/AKT/mTOR survival pathway.[1] Like other phenazines, its chemical structure allows it to participate in redox reactions, which is a critical consideration for experimental design.
Q2: What is "redox cycling," and why is it a major concern with phenazine compounds?
A2: Redox cycling is a process where a compound repeatedly accepts and donates electrons, creating a catalytic cycle that generates reactive oxygen species (ROS), such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[2][5] Phenazines are highly efficient at this. In a biological system, a phenazine can accept an electron from a reducing agent (like cellular NADPH), become a radical, and then donate that electron to molecular oxygen (O₂) to form superoxide.[5][6][7] This regenerates the original phenazine, allowing the cycle to repeat endlessly. This continuous production of ROS can non-specifically damage proteins, lipids, and nucleic acids, leading to cytotoxicity or interference with assay components that are independent of the intended biological target.[2][8]
Q3: What are the most common off-target effects and experimental artifacts caused by phenazine-induced ROS?
A3: The ROS generated by redox cycling can cause a wide range of artifacts that can be easily misinterpreted as specific biological activity.[2] These include:
-
False Positives in High-Throughput Screening (HTS): Many assay formats are sensitive to redox conditions. For instance, H₂O₂ can directly inhibit enzymes with sensitive cysteine residues in their active sites (e.g., caspases, phosphatases), mimicking the effect of a true inhibitor.[2]
-
Assay Signal Interference: Redox-active compounds can interfere with reporter molecules used in common assays. For example, they can reduce resazurin-based viability reagents (like AlamarBlue) or interfere with peroxidase-based detection systems, leading to false signals.[2][9][10]
-
General Cytotoxicity: High levels of ROS induce oxidative stress, which can trigger non-specific cell death pathways (apoptosis or necrosis) that may be mistaken for a targeted effect.[11][12]
-
Compound Instability: The compound itself may degrade or change color in solution due to oxidation, affecting its concentration and properties.[13][14]
Part 2: Proactive Experimental Design & Troubleshooting
This section provides actionable guidance for designing experiments that anticipate and control for phenazine-related artifacts.
Q4: I am planning a cell-based experiment with this compound. What essential controls must I include?
A4: To ensure the validity of your results, a multi-tiered control strategy is crucial. Beyond standard positive and negative controls, you must incorporate controls that specifically address the redox activity of the phenazine.
| Control Type | Purpose | Recommended Implementation |
| Vehicle Control | To control for effects of the compound's solvent. | Treat cells with the same final concentration of solvent (e.g., DMSO, typically <0.5%) used for the highest dose of your phenazine.[15] |
| Antioxidant Co-treatment | To determine if the observed effect is ROS-dependent. | Co-treat cells with your phenazine and a potent antioxidant like N-acetylcysteine (NAC).[16] If NAC rescues or significantly attenuates the phenotype (e.g., cell death), it strongly suggests the effect is mediated by oxidative stress.[12][17] |
| Structurally Related Inactive Analog | To control for general compound structure effects. | If available, use a phenazine analog known to have poor redox-cycling capability but a similar chemical scaffold. This helps differentiate redox effects from other non-specific interactions. |
| Target Engagement Control | To confirm the compound interacts with its intended target. | For this compound, this could involve using a DR5-knockout cell line. If the compound's effect is diminished in these cells, it supports an on-target mechanism.[1] Another method is the Cellular Thermal Shift Assay (CETSA).[15] |
| Cell-Free Assay Control | To test for direct assay interference. | Run your endpoint assay (e.g., caspase activity, viability assay) in a cell-free system containing just the assay reagents and your phenazine compound. A signal change indicates direct interference.[14] |
Q5: My results are inconsistent between experiments. What should I check first?
A5: Inconsistency is a common problem with redox-active compounds.[18] Systematically check the following factors, starting with the compound itself.
Troubleshooting Workflow for Inconsistent Results
Caption: A systematic workflow for troubleshooting inconsistent experimental results.
Q6: I suspect my phenazine is generating ROS in my cell culture. How can I measure this directly?
A6: Several methods can directly quantify intracellular ROS production. A common approach is using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The increase in fluorescence, measured by flow cytometry or a plate reader, is proportional to the level of intracellular ROS.
However, be aware that some redox-active compounds can directly reduce the oxidized probe, causing artifacts. Always include cell-free controls to rule out direct chemical interactions between your phenazine and the ROS probe.
Part 3: Advanced Validation Protocols
This section provides step-by-step methodologies for key experiments to validate that an observed effect is not an artifact of redox cycling.
Q7: How do I perform an antioxidant rescue experiment using N-Acetylcysteine (NAC)?
A7: This experiment is critical for determining if your observed phenotype is ROS-dependent.[12][17]
Protocol: N-Acetylcysteine (NAC) Rescue Experiment
-
Determine NAC Working Concentration: First, perform a dose-response curve with NAC alone on your cells to find the highest non-toxic concentration (typically 1-5 mM).[12][19]
-
Cell Seeding: Seed your cells in appropriate plates (e.g., 96-well for viability, 6-well for western blotting) and allow them to adhere overnight.
-
Experimental Groups: Prepare the following treatment groups:
-
Vehicle Control (e.g., media + DMSO)
-
NAC alone (at the pre-determined non-toxic concentration)
-
Phenazine alone (at your desired experimental concentration)
-
Phenazine + NAC (co-treatment)
-
-
Treatment: Pre-treat the "NAC alone" and "Phenazine + NAC" groups with NAC for 1-2 hours. This allows time for the cells to build up their intracellular antioxidant capacity.[12]
-
Co-treatment: Add the phenazine compound to the "Phenazine alone" and "Phenazine + NAC" wells.
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48 hours).
-
Endpoint Analysis: Perform your primary assay (e.g., measure cell viability, apoptosis markers, or protein expression).
-
Interpretation: If the effect of the phenazine (e.g., decreased viability) is significantly reversed or blocked in the "Phenazine + NAC" group compared to the "Phenazine alone" group, this strongly indicates the effect is mediated by ROS.
Q8: My phenazine shows activity in an enzyme inhibition assay. How do I confirm it's a true inhibitor and not just inactivating the enzyme via H₂O₂ production?
A8: This requires a counter-screen using the enzyme catalase , which specifically degrades hydrogen peroxide (H₂O₂) into water and oxygen.[20][21]
Protocol: Catalase Counter-Screen for Enzyme Assays
-
Assay Setup: Prepare your enzymatic assay reaction mixture as usual (buffer, substrate, enzyme).
-
Experimental Groups:
-
No Inhibitor Control (enzyme + substrate)
-
Positive Control Inhibitor (a known, non-redox active inhibitor of your enzyme)
-
Phenazine alone
-
Phenazine + Catalase (typically 100-200 units/mL)
-
-
Pre-incubation: In the "Phenazine + Catalase" group, pre-incubate the phenazine compound with catalase in the assay buffer for 15-30 minutes before adding the target enzyme. This allows the catalase to degrade any H₂O₂ generated by the phenazine.
-
Initiate Reaction: Add the target enzyme and/or substrate to all wells to start the reaction.
-
Measure Activity: Monitor enzyme activity according to your standard protocol.
-
Interpretation:
-
If the inhibitory effect of the phenazine is abolished or significantly reduced in the presence of catalase, the inhibition is an artifact caused by H₂O₂.
-
If the inhibitory effect persists in the presence of catalase, it suggests the phenazine is acting as a true inhibitor of the enzyme.
-
Hit Validation Workflow for Screening Campaigns
Caption: A tiered workflow to validate hits and eliminate redox-driven false positives.
References
-
An improved method for measuring catalase activity in biological samples. Protein & Cell, [Link]
-
Catalase Test Protocol. American Society for Microbiology, [Link]
-
N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Nature Communications, [Link]
-
Redox cycling of phenazines in the presence of NAD(P)H and O2. ResearchGate, [Link]
-
Superoxide Dismutase Assay. PROMETHEUS – Protocols, [Link]
-
Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? Future Medicinal Chemistry, [Link]
-
Superoxide Dismutase Assay Kit MANUAL. Tiaris Biosciences, [Link]
-
Catalase Protocol. Mouse Metabolic Phenotyping Centers, [Link]
-
Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. Assay Guidance Manual, [Link]
-
Assay Interference by Chemical Reactivity. Assay Guidance Manual, [Link]
-
Bidirectional redox cycling of phenazine-1-carboxylic acid by Citrobacter portucalensis MBL drives increased nitrate reduction. bioRxiv, [Link]
-
SOD Activity Assay. G-Biosciences, [Link]
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. Journal of Visualized Experiments, [Link]
-
Overcoming Reductant Interference in Peroxidase-Based Assays for Hydrogen Peroxide Quantification. ResearchGate, [Link]
-
Interference of reversible redox compounds in enzyme catalysed assays – Electrochemical limitations. Teesside University's Research Portal, [Link]
-
N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. Chemical Research in Toxicology, [Link]
-
Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force. CaltechAUTHORS, [Link]
-
Total Superoxide Dismutase (T-SOD) Activity Assay Kit Manual. Meimian, [Link]
-
Webinar (Part Seven: Integrated Hit Generation Strategies). YouTube, [Link]
-
Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells. Biotechnology and Bioengineering, [Link]
-
N-acetylcysteine protects Chinese Hamster ovary cells from oxidative injury and apoptosis induced by microcystin-LR. BMC Biotechnology, [Link]
-
Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force. Molecular Microbiology, [Link]
-
Redox Cycling-Based Detection of Phenazine Metabolites Secreted from Pseudomonas aeruginosa in Nanopore Electrode Arrays. ACS Sensors, [Link]
-
Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. ResearchGate, [Link]
-
How To Optimize Your Hit Identification Strategy. Evotec, [Link]
-
Hit Identification - Revolutionizing Drug Discovery. Vipergen, [Link]
-
Strategies for Reducing or Preventing the Generation of Oxidative Stress. Oxidative Medicine and Cellular Longevity, [Link]
-
The Antioxidant N-Acetylcysteine Inhibits Inflammatory and Apoptotic Processes in Human Conjunctival Epithelial Cells in a High-Glucose Environment. Investigative Ophthalmology & Visual Science, [Link]
-
Mitigating Oxidative Stress in Perinatal Cells: A Critical Step toward an Optimal Therapeutic Use in Regenerative Medicine. International Journal of Molecular Sciences, [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. ACS Pharmacology & Translational Science, [Link]
-
Can anyone give me advice on using N-Acetyl Cysteine in Cell Culture? ResearchGate, [Link]
-
Hit Identification Approaches and Future Directions – Protac. Drug Discovery Pro, [Link]
-
How to eliminate the cellular oxidative stress that is caused by a treatment? ResearchGate, [Link]
-
Therapeutic Strategies for Oxidative Stress-Related Cardiovascular Diseases: Removal of Excess Reactive Oxygen Species in Adult Stem Cells. Stem Cells International, [Link]
-
1,6-Dihydroxyphenazine. PubChem, [Link]
-
A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites. Current Opinion in Microbiology, [Link]
-
Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, [Link]
-
Inhibitory Effects of Phenazine Compounds and Volatile Organic Compounds Produced by Pseudomonas aurantiaca ST-TJ4 Against Phytophthora cinnamomi. Phytopathology, [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force [authors.library.caltech.edu]
- 7. Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetylcysteine protects Chinese Hamster ovary cells from oxidative injury and apoptosis induced by microcystin-LR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
protocol for reducing 1,6-Phenazinediol-induced cytotoxicity to normal cells.
Introduction
Welcome to the technical support guide for 1,6-Phenazinediol. This document is designed for researchers, scientists, and drug development professionals utilizing this potent phenazine compound. While this compound has demonstrated promising selective cytotoxicity against various cancer cell lines, its off-target effects on normal, non-cancerous cells can pose a significant challenge.[1][2] This guide provides an in-depth understanding of the mechanisms behind this cytotoxicity and offers a validated protocol, troubleshooting advice, and frequently asked questions to help you mitigate these effects and enhance the therapeutic window in your experiments.
Understanding the Mechanism of Cytotoxicity
Why is this compound toxic?
The cytotoxicity of this compound, like many phenazine compounds, is intrinsically linked to its redox-active nature.[3][4] The core mechanism involves its ability to undergo redox cycling within the cell. This process hijacks cellular reducing agents like NADH and NADPH to reduce the phenazine molecule. The reduced phenazine then reacts with molecular oxygen (O₂) to regenerate the parent compound, producing superoxide anions (O₂⁻) in the process.[5] This catalytic cycle generates a continuous flux of Reactive Oxygen Species (ROS), leading to a state of severe oxidative stress that normal cells cannot overcome.[6][7]
This cascade of oxidative stress triggers several downstream cytotoxic events:
-
Oxidative Damage: ROS directly damage lipids, proteins, and DNA, compromising cellular integrity and function.[4][7]
-
Depletion of Antioxidant Reserves: The cell's primary antioxidant, glutathione (GSH), becomes rapidly depleted in an attempt to neutralize the overwhelming ROS, leaving the cell vulnerable.[8]
-
Mitochondrial Dysfunction: Mitochondria, the primary site of ROS production, are both a source and a target of phenazine-induced oxidative stress, leading to membrane potential collapse and initiation of apoptosis.[5][9]
-
Apoptosis Induction: The culmination of cellular damage and stress signaling activates intrinsic apoptotic pathways, leading to programmed cell death, characterized by caspase activation and DNA fragmentation.[9][10]
Signaling Pathway of this compound-Induced Cytotoxicity
Caption: Mechanism of this compound-induced oxidative stress.
Frequently Asked Questions (FAQs)
Q1: My normal cell line is showing high sensitivity to this compound. Is this expected? A1: Yes, this is a potential outcome. While some studies report selectivity for cancer cells, many normal cell lines can be sensitive to the potent ROS-generating capabilities of phenazines.[1] The degree of sensitivity often depends on the basal metabolic rate and the endogenous antioxidant capacity of the specific cell line.
Q2: What is the primary cause of cell death induced by this compound? A2: The primary cause is apoptosis triggered by overwhelming oxidative stress.[9][10] The continuous intracellular generation of ROS damages critical cellular components, leading to the activation of mitochondria-mediated apoptotic pathways.[7][9]
Q3: Can I simply lower the concentration of this compound to avoid toxicity in normal cells? A3: While lowering the concentration will reduce toxicity, it may also reduce the desired efficacy against your target cancer cells, narrowing the therapeutic window. The goal of the following protocol is to selectively protect normal cells, thereby widening this window and allowing you to use an effective concentration of the compound.
Q4: Besides antioxidants, are there other strategies to reduce off-target cytotoxicity? A4: Other strategies exist but are often more complex. These can include developing drug delivery systems (e.g., antibody-drug conjugates) to target the compound specifically to cancer cells or performing structural modifications on the phenazine backbone to alter its redox potential, though this falls under medicinal chemistry rather than experimental protocol adjustment.[11] For cell-based assays, antioxidant co-treatment is the most direct and accessible strategy.
Troubleshooting Guide & Mitigation Protocol
This section addresses the most critical issue encountered during experiments: high cytotoxicity in normal/control cell lines.
Problem: Significant cytotoxicity is observed in my control (non-cancerous) cell line, compromising the selective-toxicity analysis.
Root Cause: The control cell line has insufficient endogenous antioxidant capacity to cope with the high level of ROS generated by this compound.
Solution: Implement a pre-treatment and co-treatment strategy using the antioxidant N-acetylcysteine (NAC). NAC serves as a precursor for L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH), the cell's most abundant non-enzymatic antioxidant.[12][13] By boosting intracellular GSH levels before and during compound exposure, you can effectively quench ROS and protect the cells.[14]
Experimental Workflow for Cytotoxicity Mitigation
Caption: Workflow for NAC-mediated reduction of cytotoxicity.
Protocol 1: Mitigating this compound Cytotoxicity with N-Acetylcysteine (NAC)
This protocol describes how to test the protective effect of NAC against this compound-induced cytotoxicity in a normal cell line.
Materials:
-
Normal (non-cancerous) cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
N-acetylcysteine (NAC) (stock solution in sterile water or PBS, pH adjusted to 7.4)
-
96-well clear flat-bottom plates
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[15]
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
-
To mitigate "edge effects," fill the perimeter wells with 100 µL of sterile PBS and do not use them for experimental data.[15]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.
-
-
NAC Pre-treatment:
-
Prepare serial dilutions of NAC in complete culture medium. A good starting range is 0.5 mM to 10 mM.
-
After 24 hours of cell incubation, carefully remove the old medium.
-
Add 100 µL of the medium containing the appropriate NAC concentration to the designated wells. Include "NAC only" control wells. For "No NAC" wells, add 100 µL of fresh medium.
-
Incubate the plate for 1-2 hours. This allows time for the cells to uptake NAC and synthesize GSH.[12]
-
-
This compound Treatment:
-
Prepare 2X concentrations of this compound in complete culture medium (with corresponding NAC concentrations).
-
Add 100 µL of the 2X this compound solution to the wells. This will bring the final volume to 200 µL and dilute the compound to its final 1X concentration.
-
Important: Ensure the final DMSO concentration is consistent across all wells and remains non-toxic (typically <0.5%).[15]
-
-
Incubation:
-
Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Read the plate on a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the untreated control wells (set to 100% viability).
-
Plot cell viability (%) versus the concentration of this compound for each NAC concentration. A successful experiment will show an upward shift in the viability curve in the presence of NAC.
-
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in logarithmic growth and not over-confluent at the end of the assay.[15] |
| NAC Concentration | 1 - 5 mM | This range is typically effective for cytoprotection without causing NAC-induced toxicity.[14] |
| NAC Pre-incubation | 1 - 2 hours | Provides sufficient time for cellular uptake and conversion to glutathione.[12] |
| This compound Conc. | IC₂₀ to IC₈₀ range | Test a range that spans from minimal to high cytotoxicity to observe the protective effect. |
| Final DMSO Conc. | < 0.5% | High concentrations of DMSO are cytotoxic and can confound results.[15] |
Validation and Quantification
To confirm that NAC is reducing cytotoxicity by mitigating oxidative stress, you must directly measure intracellular ROS levels.
Protocol 2: Quantification of Intracellular ROS using DCFH-DA
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by ROS. A decrease in fluorescence in NAC-treated cells will validate the mechanism of protection.[16][17]
Materials:
-
Cells treated as described in Protocol 1
-
DCFH-DA probe (stock solution in DMSO)
-
Phenol red-free culture medium
Procedure:
-
Cell Treatment:
-
Follow steps 1-4 of Protocol 1 in a separate 96-well black-walled, clear-bottom plate (for fluorescence assays).
-
-
Probe Loading:
-
At the end of the treatment period, remove the culture medium.
-
Wash the cells gently with 100 µL of warm PBS.
-
Prepare a 10 µM working solution of DCFH-DA in warm, serum-free, phenol red-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate for 30-45 minutes at 37°C, protected from light.[17]
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~530 nm.[17]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence values to the untreated control.
-
A significant decrease in fluorescence in the this compound + NAC group compared to the this compound only group indicates a successful reduction in intracellular ROS.
-
General Troubleshooting for Cytotoxicity Assays
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Edge effects on the plate. 3. Incomplete mixing of reagents. | 1. Ensure a homogenous cell suspension; use reverse pipetting.[18] 2. Do not use outer wells for data; fill with PBS.[15][18] 3. Mix plate gently on an orbital shaker after reagent addition.[18] |
| Low absorbance/fluorescence signal | 1. Cell density is too low. 2. Insufficient incubation time for the assay reagent. | 1. Optimize cell seeding density with a titration experiment.[15] 2. Increase incubation time as per manufacturer's guidelines; perform a time-course experiment. |
| High background signal in control wells | 1. Microbial contamination. 2. Phenol red or serum interference. 3. Compound interference (autofluorescence). | 1. Visually inspect plates; perform mycoplasma testing.[18] 2. Use phenol red-free medium for the assay step.[15] 3. Run a "compound-only" control and subtract its value.[18] |
| Compound precipitates in the medium | The compound's solubility limit has been exceeded. | 1. Confirm the solubility of this compound in your specific medium. 2. Ensure the DMSO stock is fully dissolved before diluting into the medium.[15] |
References
-
Myhren, L. E., et al. (2013). Iodinin (1,6-Dihydroxyphenazine 5,10-Dioxide) from Streptosporangium sp. Induces Apoptosis Selectively in Myeloid Leukemia Cell Lines and Patient Cells. Marine Drugs. Available at: [Link]
-
Dezfouli, A. B., et al. (2018). Cytotoxic effect of pyocyanin on human pancreatic cancer cell line (Panc-1). Iranian Journal of Basic Medical Sciences. Available at: [Link]
-
Price-Whelan, A., et al. (2007). Mechanisms of Pyocyanin Toxicity and Genetic Determinants of Resistance in Staphylococcus aureus. Journal of Bacteriology. Available at: [Link]
-
Jose, J., & Jha, P. C. (2017). Pyocyanin induced in vitro oxidative damage and its toxicity level in human, fish and insect cell lines for its selective biological applications. Toxicology in Vitro. Available at: [Link]
-
Hall, S., et al. (2016). Cellular Effects of Pyocyanin, a Secreted Virulence Factor of Pseudomonas aeruginosa. Toxins. Available at: [Link]
-
Li, Y., et al. (2023). Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. ResearchGate. Available at: [Link]
-
Tardiolo, G., et al. (2018). N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. Antioxidants. Available at: [Link]
-
Gomes, A., et al. (2017). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. Methods in Molecular Biology. Available at: [Link]
-
Myhren, L. E., et al. (2013). Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) from Streptosporangium sp. induces apoptosis selectively in myeloid leukemia cell lines and patient cells. Marine Drugs. Available at: [Link]
-
Myhren, L. E., et al. (2013). Iodinin (1,6-Dihydroxyphenazine 5,10-Dioxide) from Streptosporangium sp. Induces Apoptosis Selectively in Myeloid Leukemia Cell Lines and Patient Cells. ResearchGate. Available at: [Link]
-
Ezeriņa, D., et al. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Reports. Available at: [Link]
-
Halliwell, B. (2007). Measuring reactive species and oxidative damage in vivo and in cell culture: how should you do it and what do the results mean? British Journal of Pharmacology. Available at: [Link]
-
AntBio. (2024). Cellular reactive oxygen species (ROS) assay strategy. AntBio. Available at: [Link]
-
Miccadei, S., et al. (1986). Cytotoxicity of phenazine methosulfate in isolated rat hepatocytes is associated with superoxide anion production, thiol oxidation and alterations in intracellular calcium ion homeostasis. Toxicology Letters. Available at: [Link]
-
ResearchGate. (2013). Is there any simple method to measure ROS generation? ResearchGate. Available at: [Link]
-
Wessner, D., et al. (2019). Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress. International Journal of Molecular Sciences. Available at: [Link]
-
Wikipedia. Pyocyanin. Wikipedia. Available at: [Link]
-
Pedre, B., et al. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics. Available at: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
Labtoo. Oxidative stress & ROS detection - In vitro assays. Labtoo. Available at: [Link]
-
Tenório, M. C. D. S., et al. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants. Available at: [Link]
-
Zheng, Q., et al. (2019). The Antioxidant N-Acetylcysteine Inhibits Inflammatory and Apoptotic Processes in Human Conjunctival Epithelial Cells in a High-Glucose Environment. Investigative Ophthalmology & Visual Science. Available at: [Link]
-
Herfindal, L., et al. (2021). New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2013). Iodinin (1,6-Dihydroxyphenazine 5,10-Dioxide) from Streptosporangium sp. Induces Apoptosis Selectively in Myeloid Leukemia Cell Lines and Patient Cells. ResearchGate. Available at: [Link]
-
Karuppiah, P., et al. (2016). Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway. Apoptosis. Available at: [Link]
-
Rescifina, A., et al. (2010). Novel Phenazine 5,10-Dioxides Release •OH in Simulated Hypoxia and Induce Reduction of Tumour Volume In Vivo. Bioinorganic Chemistry and Applications. Available at: [Link]
-
Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available at: [Link]
-
Esendagli, G., et al. (2010). The Effect of Pretreatment with Chemotherapeutic Drugs on the Susceptibility to Lymphokine Activated CD8+ T Lymphocyte- Mediated. Turkish Journal of Hematology. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) from Streptosporangium sp. induces apoptosis selectively in myeloid leukemia cell lines and patient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic effect of pyocyanin on human pancreatic cancer cell line (Panc-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyocyanin - Wikipedia [en.wikipedia.org]
- 5. Repurposing the Electron Transfer Reactant Phenazine Methosulfate (PMS) for the Apoptotic Elimination of Malignant Melanoma Cells through Induction of Lethal Oxidative and Mitochondriotoxic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Pyocyanin Toxicity and Genetic Determinants of Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Effects of Pyocyanin, a Secreted Virulence Factor of Pseudomonas aeruginosa [mdpi.com]
- 8. Cytotoxicity of phenazine methosulfate in isolated rat hepatocytes is associated with superoxide anion production, thiol oxidation and alterations in intracellular calcium ion homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. antbioinc.com [antbioinc.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Bioavailability of 1,6-Phenazinediol for In Vivo Studies
Introduction
1,6-Phenazinediol is a phenazine derivative, a class of nitrogen-containing heterocyclic compounds with a broad range of biological activities, including antimicrobial and anticancer properties.[1][2][3] Like many promising new chemical entities, particularly those categorized as Biopharmaceutics Classification System (BCS) Class II or IV, this compound exhibits poor aqueous solubility, which presents a significant hurdle to achieving adequate oral bioavailability for in vivo studies.[4][5] Low solubility limits the dissolution rate in gastrointestinal fluids, leading to poor absorption, high inter-subject variability, and potentially compromised therapeutic efficacy.[5][6][7]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource of frequently asked questions, troubleshooting strategies, and detailed experimental protocols to overcome the bioavailability challenges of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a member of the phenazine class of organic compounds, which are known for their diverse biological activities.[8] Phenazine derivatives have been investigated for a wide array of pharmacological uses, including as antimicrobial, antiparasitic, and anticancer agents.[1][2][9] Specifically, 1,6-dihydroxyphenazine derivatives have demonstrated notable cytotoxic activity, suggesting potential for development in cancer therapy.[2]
Q2: Why is the bioavailability of this compound likely to be inherently low?
A2: The primary reason is its poor aqueous solubility. The chemical structure, a planar heterocyclic aromatic system with hydroxyl groups, contributes to a high melting point (278-279°C) and strong crystal lattice energy, making it difficult for individual molecules to dissolve in water.[10] This low solubility is the rate-limiting step for absorption in the gastrointestinal tract for BCS Class II drugs (low solubility, high permeability).[5][11] Additionally, as a phenolic compound, it may be susceptible to first-pass metabolism in the gut wall and liver, further reducing the amount of unchanged drug that reaches systemic circulation.[12]
Q3: What are the primary formulation strategies to consider for improving its oral absorption?
A3: The goal is to enhance the dissolution rate and/or the apparent solubility of the compound in the gastrointestinal tract. Key strategies include:
-
Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosizing.[4][5][13]
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix to create an amorphous, higher-energy state that dissolves more readily.[14][15][16]
-
Lipid-Based Formulations: Dissolving the drug in a mixture of oils, surfactants, and co-solvents, such as in Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the gut.[17][18][19]
-
Prodrug Approach: Chemically modifying the phenolic hydroxyl groups to create a more soluble or permeable prodrug that converts back to the active this compound in the body.[12][20][21]
Q4: What are the key considerations when selecting an animal model for in vivo bioavailability studies?
A4: The choice of animal model is critical for obtaining meaningful pharmacokinetic (PK) data. Key considerations include:
-
Species: Rodents (rats, mice) are commonly used for initial PK screening due to cost and ethical considerations. However, differences in gastrointestinal physiology and metabolism compared to humans must be considered.
-
Study Design: Cannulated models (e.g., with jugular vein cannulation) are highly recommended. They allow for serial blood sampling from the same animal over time, which reduces the number of animals required and minimizes inter-animal variability.
-
Administration Route: For oral bioavailability studies, gavage is the standard method. It is crucial to ensure accurate and consistent dosing.
-
Pre-study Procedures: Fasting animals overnight is a standard practice to reduce variability in gastric emptying and food effects on absorption.
Q5: What are the standard analytical methods for quantifying this compound in plasma or tissue samples?
A5: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices.[22][23] This method offers high sensitivity, selectivity, and accuracy. Key steps in method development include:
-
Sample Preparation: A robust extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is needed to isolate the analyte from plasma proteins and other interfering substances.[24]
-
Chromatography: A reversed-phase C18 column is typically used for separation.
-
Detection: Tandem mass spectrometry (MS/MS) provides the necessary selectivity to distinguish the analyte from endogenous components.
Part 2: Troubleshooting and Strategy Guides
This section provides a problem-oriented approach to formulation and in vivo study design.
Guide 1: Overcoming Formulation Challenges
Problem: Poor Dissolution and Low Aqueous Solubility of this compound.
This is the most fundamental challenge. The choice of strategy depends on the physicochemical properties of the drug and the desired dosage form.
Caption: Mechanism of an ester prodrug for targeted drug release.
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
-
Solubility Screening: Determine a common volatile solvent (e.g., methanol, acetone, or a mixture) that can dissolve both this compound and the chosen polymer (e.g., PVP K30).
-
Preparation:
-
Accurately weigh this compound and the polymer in a predetermined ratio (e.g., 1:4 drug-to-polymer).
-
Dissolve both components in the selected solvent in a round-bottom flask to form a clear solution.
-
-
Solvent Removal:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a thin, dry film is formed on the flask wall.
-
-
Final Drying:
-
Scrape the solid material from the flask.
-
Place the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
-
Characterization (Self-Validation):
-
Visual: The resulting powder should be homogenous.
-
Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the drug, indicating it is in an amorphous state.
-
Powder X-Ray Diffraction (PXRD): Verify the absence of sharp Bragg peaks, confirming an amorphous structure.
-
-
Processing: Gently mill the dried solid dispersion into a fine powder for subsequent in vitro and in vivo testing.
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250-300g) fitted with jugular vein cannulas.
-
Acclimate animals for at least 3 days before the study.
-
Fast animals overnight (approx. 16 hours) with free access to water.
-
-
Formulation Preparation:
-
Prepare the this compound formulation (e.g., suspension of the solid dispersion in a 0.5% methylcellulose solution) at the target concentration.
-
Ensure the formulation is homogenous by vortexing or stirring prior to dosing.
-
-
Dosing:
-
Record the body weight of each animal.
-
Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg). The dosing volume should be consistent (e.g., 5 mL/kg).
-
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) from the jugular vein cannula at predetermined time points: pre-dose (0), and 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with software such as Phoenix WinNonlin.
-
References
-
Self-emulsifying Drug Delivery Systems (SEDDS): A Technology for Enhancing Oral Bioavailability of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]
-
Advances in Enhancing Bioavailability of Poorly Water-Soluble Drugs: A Comprehensive Review of Techniques and Formulations. ER Publications. [Link]
-
Self-emulsifying drug delivery systems: a novel approach to deliver drugs. Future Journal of Pharmaceutical Sciences. [Link]
-
Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques. Pharmaceutics. [Link]
-
Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharma Chemica. [Link]
-
A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol. Journal of Pharmaceutical Sciences. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. Pharmaceutics. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. Indian Journal of Pharmaceutical Sciences. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
-
Nanosuspension as Oral Drug Delivery System: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Prodrug design of phenolic drugs. Current Pharmaceutical Design. [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
A Review:Solid Dispersion, a Technique of Solubility Enhancement. Journal of Drug Delivery and Therapeutics. [Link]
-
SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery. [Link]
-
Nanosuspensions for Improved Drug Delivery: A Review of Preparation Methods and Applications. International Journal of Pharmaceutical Sciences. [Link]
-
Self-Emulsifying Drug Delivery Systems. Pharmaceutical Technology. [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]
-
Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs. Journal of Drug Delivery Science and Technology. [Link]
-
Features of nanosuspensions in oral drug delivery. ResearchGate. [Link]
-
Prodrug Design of Phenolic Drugs. ResearchGate. [Link]
-
Strategies to address low drug solubility in discovery and development. Nature Reviews Drug Discovery. [Link]
-
Prodrug Design of Phenolic Drugs. Scite.ai. [Link]
-
Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. Molecules. [Link]
-
Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols. ChemMedChem. [Link]
-
Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules. [Link]
-
Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More. A.Collegepressbox. [Link]
-
Valuable Chemistry of Phenazine Derivatives: Synthesis, Reactions and, Applications. ResearchGate. [Link]
-
High–performance liquid chromatographic determination of perphenazine in plasma. Semantic Scholar. [Link]
-
Method development for quantification of prescription drugs Fluphenazine and Flupentixol in serum. OPUS. [Link]
-
In vivo deposition of poorly soluble drugs. Journal of Controlled Release. [Link]
-
This compound. LookChem. [Link]
-
In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. ResearchGate. [Link]
-
1,6-Dihydroxyphenazine. PubChem. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules. [Link]
-
In vivo pharmacokinetic experiments in preclinical drug development. YouTube. [Link]
Sources
- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. erpublications.com [erpublications.com]
- 7. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More [api.collegepressbox.com]
- 10. This compound|lookchem [lookchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. jddtonline.info [jddtonline.info]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. A prodrug approach to increasing the oral potency of a phenolic drug. 1. Synthesis, characterization, and stability of an O-(imidomethyl) derivative of 17 beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. High–performance liquid chromatographic determination of perphenazine in plasma | Semantic Scholar [semanticscholar.org]
- 23. Making sure you're not a bot! [opus4.kobv.de]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Researcher's Guide to the pH Stability of 1,6-Phenazinediol
Welcome to the technical support center for 1,6-Phenazinediol. As Senior Application Scientists, we understand that navigating the complexities of compound stability is critical to the success of your research. This guide is designed for researchers, scientists, and drug development professionals who work with this compound and require a deep, practical understanding of its behavior under various pH conditions. We will move beyond simple protocols to explain the causal chemistry, empowering you to troubleshoot issues and optimize your experimental design.
This compound is a redox-active heterocyclic compound belonging to the phenazine family.[1] Its utility in fields ranging from materials science to pharmacology is rooted in its electrochemical and antioxidant properties.[2][3] However, these same properties make its stability highly dependent on the chemical environment, particularly pH. This guide provides a comprehensive framework for understanding and managing the pH-dependent stability of this compound.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound. Our question-and-answer format provides not only solutions but also the scientific reasoning behind them.
Q1: My this compound solution unexpectedly changed color after I adjusted the pH. Has the compound degraded?
A: Not necessarily. A color change is an expected and often reversible property of many phenazine derivatives. The underlying cause is the protonation or deprotonation of the molecule at different pH values, which alters its electronic structure and, consequently, how it absorbs light.
-
Scientific Rationale: The this compound molecule has two acidic hydroxyl (-OH) groups and two basic nitrogen atoms within its aromatic ring system.
-
In acidic conditions (low pH): The nitrogen atoms can become protonated (gain an H+ ion).
-
In alkaline conditions (high pH): The hydroxyl groups can be deprotonated (lose an H+ ion), forming phenolate anions.[4]
-
This behavior is analogous to that of the well-studied phenazine pigment pyocyanin, which is known to be blue in neutral or alkaline solutions and turns red in acidic conditions (below pH 4.9) as it becomes protonated.[5][6] A similar, reversible spectral shift is likely for this compound.[4]
Troubleshooting Steps:
-
Verify Reversibility: Carefully titrate a small aliquot of your solution back to the original pH. If the original color returns, degradation has likely not occurred.[4]
-
Analytical Confirmation: To be certain, analyze the solution using High-Performance Liquid Chromatography (HPLC). Degradation would appear as a decrease in the area of the parent this compound peak and the emergence of new peaks corresponding to degradation products.
Q2: I observed a precipitate forming after dissolving this compound in an aqueous buffer. What is happening and how can I fix it?
A: This is likely an issue of pH-dependent solubility. While phenazine derivatives are often soluble in organic solvents, their solubility in water can be limited and is strongly influenced by pH.[7]
-
Scientific Rationale: A molecule's solubility is often lowest when it is in a neutral, uncharged state.
-
At very low pH, this compound can be protonated, forming a more soluble cationic salt.
-
At very high pH, it can be deprotonated, forming a more soluble anionic salt.[4]
-
If you adjust the pH of your solution to a point where the neutral form of the molecule predominates, it may precipitate if its concentration exceeds its intrinsic solubility.
Troubleshooting Steps:
-
Adjust pH: Try adjusting the pH of your solution further away from neutrality (either more acidic or more alkaline) to see if the precipitate redissolves.
-
Use a Co-solvent: If your experimental conditions permit, consider adding a small percentage of a water-miscible organic solvent (like DMSO or ethanol) to your buffer to increase the solubility of the neutral compound.[8]
-
Lower the Concentration: If possible, work with a lower concentration of this compound to stay below its solubility limit at your target pH.
Q3: My experiment showed a significant loss of this compound's antioxidant activity after incubation in my buffer. Is this due to degradation?
A: It could be, but it might also be a reversible, pH-mediated change in the compound's redox potential.
-
Scientific Rationale: The antioxidant activity of phenolic compounds is directly related to their ability to donate a hydrogen atom or an electron. This process is governed by the compound's redox potential, which is inherently pH-dependent.[9] The deprotonated (phenolate) form of this compound at higher pH is generally more electron-rich and thus more easily oxidized, potentially making it a more potent antioxidant in certain assays. Conversely, the protonation state at a different pH might render it less active without any structural degradation.
Troubleshooting Steps:
-
Perform a Control Experiment: Assess the stability of this compound in your buffer over the same incubation period using HPLC analysis (see protocol below). This will definitively distinguish between a reversible loss of activity and irreversible chemical degradation.
-
Evaluate pH Effects on Your Assay: Ensure that the pH change itself is not interfering with your antioxidant assay chemistry (e.g., affecting the stability of the assay's indicator radicals like DPPH).
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound across different pH ranges?
A: this compound is considered one of the more stable dihydroxyphenazine (DHP) isomers.[2][3]
-
Alkaline Conditions: It exhibits high stability in strongly alkaline solutions (e.g., 1 M NaOH), a property leveraged in aqueous organic redox flow battery research where it shows minimal degradation over extended cycling.[2]
-
Acidic Conditions: While less studied, related compounds often show maximum stability in the mildly acidic range (around pH 4).[10] Extreme acidity, especially when combined with heat, can potentially catalyze hydrolysis or other degradation reactions.[10][11]
-
Neutral Conditions: Stability is generally good under recommended storage conditions, but solubility may be lowest in this range.
Q2: What are the optimal conditions for storing this compound in solid form and in solution?
A:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place.[12] For long-term storage, storing under an inert atmosphere (like argon) is recommended to prevent oxidation.[12]
-
In Solution: It is always best to prepare solutions fresh. If storage is necessary:
-
Use a buffer at a pH known to be stable (mildly acidic to neutral is a safe starting point).
-
Store protected from light at low temperatures (e.g., 2-8 °C).
-
Use high-purity, deoxygenated solvents to minimize oxidative degradation.
-
Avoid contamination with trace metals, which can catalyze oxidation reactions.[13]
-
Q3: What are the most likely chemical degradation pathways for this compound?
A: Based on its chemical structure, the two most probable degradation pathways are oxidation and, under harsh conditions, acid-catalyzed decomposition.
-
Oxidation: The hydroxyl groups make the aromatic rings electron-rich and susceptible to oxidation. This is often accelerated under alkaline conditions where the formation of the more easily oxidized phenolate species occurs. The reaction can be initiated by atmospheric oxygen, heat, light, or trace metal ions.[13]
-
Tautomerization: Some dihydroxyphenazine isomers are known to degrade via irreversible tautomerization (hydrogen rearrangement) into redox-inactive species. However, theoretical and experimental studies have shown that substitution at the 1 and 6 positions, as in this compound, yields a highly stable derivative that is not prone to this pathway.[2][3]
-
Acid-Catalyzed Decomposition: While this compound is relatively stable, extreme acidic conditions (e.g., pH < 1) combined with high temperatures could potentially lead to the cleavage of the phenazine ring system.[10]
Part 3: Data Summary and Experimental Protocols
Data Presentation
Table 1: Summary of pH-Dependent Characteristics of this compound
| pH Range | Condition | Expected Predominant Form | Expected Solubility | Relative Stability | Potential Issues & Considerations |
| 1–4 | Acidic | Cationic (Protonated Nitrogens) | High | Generally stable; maximum stability expected around pH 4.[10] | Color change expected.[6] Risk of acid-catalyzed degradation at pH < 2 and elevated temperatures.[10] |
| 5–8 | Near-Neutral | Neutral | Low[7] | Stable under recommended storage conditions.[14] | Potential for precipitation due to low solubility. |
| 9–14 | Alkaline | Anionic (Deprotonated Hydroxyls)[4] | High | Highly stable, even in 1M NaOH.[2][3] | Color change expected.[4] Increased susceptibility to oxidative degradation if not protected from air. |
Experimental Protocols
Protocol: HPLC-Based Assessment of this compound Stability at a Target pH
This protocol provides a self-validating system to quantify the stability of this compound over time.
1. Objective: To determine the rate of degradation of this compound in a specific aqueous buffer by monitoring its concentration over time using reverse-phase HPLC.
2. Materials & Equipment:
-
This compound (high purity)
-
HPLC-grade acetonitrile and water
-
High-purity buffer components (e.g., phosphate, citrate, borate)
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter, calibrated
-
Temperature-controlled incubator or water bath
3. Step-by-Step Methodology:
-
Step 1: Preparation of Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10.0 mL of acetonitrile or DMSO. This stock should be stored protected from light at 4°C and used to prepare all subsequent dilutions.
-
Buffer Preparation: Prepare the aqueous buffer of your target pH (e.g., pH 4.0 citrate buffer, pH 7.4 phosphate buffer, pH 9.0 borate buffer). Filter the buffer through a 0.45 µm filter.
-
Working Solution (Time zero sample): Create the starting sample by diluting the stock solution with your target buffer to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL). Immediately inject this sample into the HPLC to get the t=0 reference peak area.
-
-
Step 2: Incubation
-
Prepare a larger volume of the working solution as in Step 1.3.
-
Place the solution in a sealed, amber vial (to protect from light) and incubate at a controlled temperature (e.g., 25°C or 37°C).
-
-
Step 3: Sample Collection & Analysis
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from the incubating solution.
-
Immediately inject the aliquot into the HPLC system.
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance for this compound (determine by scanning the t=0 sample with a DAD).
-
Column Temperature: 30°C
-
-
4. Data Analysis & Interpretation:
-
Quantification: For each time point, record the peak area of this compound.
-
Calculate Percent Remaining:
-
Percent Remaining = (Peak Area at time 't' / Peak Area at time '0') * 100
-
-
Identify Degradants: Look for the appearance and growth of new peaks in the chromatogram over time. A DAD can be helpful to compare the UV spectra of these new peaks to the parent compound.
-
Plot Results: Plot Percent Remaining vs. Time. If the degradation follows first-order kinetics, a plot of ln(Percent Remaining) vs. Time will yield a straight line, the slope of which is the negative of the degradation rate constant (-k).
Part 4: Visualizations
Diagrams
Caption: Troubleshooting workflow for unexpected results in this compound experiments.
References
-
This compound Safety Data Sheet. LookChem. [Link]
-
Synthesis of Push-Pull Phenazines Possessing pH Responsive Absorption Spectra and Their Application in Selective Detection of Fe. DRS@nio. [Link]
-
Protonation and Thermostability Studies of Pyocyanin from Pseudomonas aeruginosa. ResearchGate. [Link]
-
Phenazines and Thiazine: Green Synthesis, Photophysical Properties and Dichroic Behavior in Nematic Host. ResearchGate. [Link]
-
Pyocyanin. Wikipedia. [Link]
-
A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges. National Institutes of Health (NIH). [Link]
-
Phenazine-1,2-diamine - Solubility of Things. Solubility of Things. [Link]
-
Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. OSTI.GOV. [Link]
-
1,6-Dihydroxyphenazine. PubChem. [Link]
-
Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Royal Society of Chemistry. [Link]
-
Degradation of phenazone in aqueous solution with ozone: Influencing factors and degradation pathways. ResearchGate. [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. ResearchGate. [Link]
-
Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product. National Institutes of Health (NIH). [Link]
-
Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. National Institutes of Health (NIH). [Link]
Sources
- 1. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Making sure you're not a bot! [drs.nio.res.in]
- 5. Pyocyanin - Wikipedia [en.wikipedia.org]
- 6. A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability-indicating LC Method for Quantification of Azelnidipine: Synthesis and Characterization of Oxidative Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
avoiding interference of 1,6-Phenazinediol in fluorescence-based assays
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center dedicated to addressing challenges associated with 1,6-Phenazinediol in fluorescence-based assays. This guide is designed for researchers, scientists, and drug development professionals who may encounter interference from this and similar phenazine-based compounds. As a known bacterial metabolite and biological pigment, this compound's intrinsic properties can lead to significant assay artifacts.[1] This resource provides in-depth troubleshooting strategies and frequently asked questions to help you identify, understand, and mitigate these issues, ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why does it interfere with my fluorescence-based assay?
A1: this compound is a heterocyclic organic compound belonging to the phenazine family.[1] Phenazines are well-documented as pigmented, fluorescent secondary metabolites produced by various bacteria, including Pseudomonas and Brevibacterium species.[2][3]
Interference in fluorescence assays arises primarily from the inherent spectroscopic properties of the this compound molecule itself. The core issue stems from two main mechanisms:
-
Autofluorescence (Spectral Overlap): this compound is an intrinsically fluorescent molecule.[3][4] Many common fluorophores used in biological assays (e.g., fluorescein, GFP) are excited by blue light and emit in the green region of the spectrum (~488 nm excitation / ~520 nm emission). Phenazine compounds can also absorb and emit light in this same spectral window, leading to a high background signal that is indistinguishable from the specific signal generated by your assay's reporter fluorophore.[5] This artifactually increases the measured fluorescence, potentially leading to false-positive results.[6]
-
Fluorescence Quenching: In some contexts, instead of adding to the signal, the compound can decrease it. Quenching occurs when the compound absorbs the excitation light intended for your fluorophore or absorbs the emitted light from your fluorophore, a phenomenon known as the inner filter effect.[7][8] Additionally, through various molecular interactions, the compound can accept energy from the excited fluorophore without emitting light, thus "quenching" the signal and potentially causing false-negative results.[9][10]
Caption: Mechanisms of this compound assay interference.
Q2: How can I confirm that this compound is the source of interference?
A2: A systematic approach with proper controls is crucial. Do not immediately assume a positive result is a true "hit."
Diagnostic Workflow:
-
Run a Compound-Only Control: Prepare a well containing only your assay buffer and this compound at the same concentration used in your experiment (without the enzyme, cells, or other assay-specific components). Measure the fluorescence at your assay's wavelengths. A significant signal in this well is a strong indicator of autofluorescence.
-
Perform a Spectral Scan: The most definitive diagnostic is to measure the excitation and emission spectra of this compound in your assay buffer.
-
Set your plate reader or spectrofluorometer to measure an emission scan of the compound-only well while holding the excitation wavelength fixed at your assay's setting.
-
Next, perform an excitation scan while holding the emission wavelength fixed.
-
If the resulting spectra show significant peaks that overlap with your assay's excitation and emission wavelengths, you have confirmed spectral interference.
-
-
Check for Quenching: In a separate control, include your complete assay system (e.g., enzyme, substrate, and fluorescent probe) that already has a high signal and add this compound. A dose-dependent decrease in signal suggests quenching activity.
Q3: What immediate steps can I take to mitigate interference from this compound?
A3: Before resorting to major assay redesigns, several optimization steps can reduce background interference. The goal is to improve the signal-to-noise ratio.[11]
-
Optimize Compound Concentration: Determine the lowest effective concentration of this compound that gives a biological effect, as interference is often concentration-dependent.[12]
-
Enhance Wash Steps: For cell-based or heterogeneous assays, increasing the number and stringency of wash steps after compound incubation can help remove unbound this compound.[12]
-
Adjust Instrument Settings: While not a true fix, you can sometimes improve the assay window by reducing the detector gain. This lowers the background signal from the interfering compound, but be cautious as it will also reduce your specific signal. Fine-tuning the excitation and emission bandwidths can also sometimes help if the spectral overlap is not complete.[11]
-
Review Your Assay Buffer: Some buffer components can exacerbate interference. For example, bovine serum albumin (BSA) can sometimes bind to fluorescent compounds, altering their properties.[13] Test whether removing or substituting components like BSA or using different buffer formulations (e.g., PBS vs. HEPES) affects the interference.
Q4: My compound is autofluorescent. How can I design my assay to avoid this spectral overlap?
A4: The most robust strategy to combat autofluorescence is to spectrally separate your assay's signal from the compound's interference.
-
Shift to Longer Wavelengths ("Red-Shifting"): Autofluorescence from library compounds is most common in the blue and green spectral regions.[5] By switching to fluorophores that excite and emit at longer wavelengths (i.e., in the red or far-red spectrum), you can often move your signal to a region where the interfering compound is transparent.[7][14] This is a highly effective and widely adopted strategy in high-throughput screening.[7]
| Parameter | This compound (Typical Range) | Fluorescein (FITC) | Alexa Fluor 647 (Far-Red) |
| Excitation (approx.) | 350-480 nm | 495 nm | 650 nm |
| Emission (approx.) | 450-550 nm | 521 nm | 668 nm |
| Interference Risk | High with blue/green probes | High with phenazines | Low |
-
Use Time-Resolved Fluorescence (TRF): This technique uses lanthanide-based fluorophores (e.g., Europium, Terbium) that have very long fluorescence lifetimes (microseconds) compared to the short-lived autofluorescence (nanoseconds) of interfering compounds. By introducing a delay between the excitation pulse and signal detection, the background fluorescence from this compound decays completely, allowing for a clean measurement of the specific signal.
Q5: What should I consider regarding the chemical stability and compatibility of this compound?
A5: The chemical nature of this compound warrants consideration of its stability and potential reactivity in your assay.
-
Stability: Phenazine derivatives can be susceptible to degradation, particularly when exposed to light, extreme pH, or strong oxidizing/reducing agents.[15][16][17] Such degradation could lead to a loss of the compound's activity or, conversely, the formation of new byproducts with different interference properties. It is recommended to store stock solutions protected from light and prepare fresh dilutions for experiments.
-
Chemical Reactivity: The diol (dihydroxy) nature of the molecule means it has reactive hydroxyl groups. These could potentially interact with assay components. If your assay is sensitive to redox cycling compounds, be aware that phenazines are known to be redox-active.
-
Buffer Compatibility: As a general practice, always confirm the solubility and stability of your compound in the final assay buffer.[18] Precipitated compound can cause light scatter, another major source of interference in fluorescence assays.[14]
Troubleshooting Guides & Protocols
Protocol 1: Characterizing Compound Interference
Objective: To definitively identify and quantify the type of interference (autofluorescence or quenching) caused by this compound.
Methodology:
-
Preparation: Prepare this compound at 2x the final assay concentration in your assay buffer. Use the appropriate microplate for your assay (e.g., black plates for fluorescence).[19]
-
Autofluorescence Check:
-
Well A1: Assay Buffer only (Blank).
-
Well A2: this compound at final concentration (Compound Control).
-
Read the plate using your standard assay's excitation/emission wavelengths.
-
Interpretation: If Signal(A2) >> Signal(A1), the compound is autofluorescent.
-
-
Quenching Check:
-
Well B1: Full assay components generating a mid-to-high level signal (Positive Control).
-
Well B2: Same as B1, but with the addition of this compound at the final concentration.
-
Read the plate using your standard assay's excitation/emission wavelengths.
-
Interpretation: If Signal(B2) < Signal(B1), the compound is causing signal quenching.
-
-
Spectral Scan:
-
Using the compound-only well (A2), perform an emission scan (e.g., from 400 nm to 700 nm) using your assay's excitation wavelength.
-
Perform an excitation scan using your assay's emission wavelength.
-
Interpretation: Compare the resulting spectra to the known spectra of your assay's fluorophore to visualize the extent of the overlap.
-
Protocol 2: Validating a Screening "Hit"
Objective: To confirm that the observed activity of this compound is due to a specific biological effect and not an assay artifact.
Caption: A decision-making workflow for triaging initial screening hits.
Methodology:
-
Rule out Obvious Interference: First, perform the steps in Protocol 1 . If significant interference is detected, the hit is suspect. You must either re-screen after modifying the assay (e.g., switching to a red-shifted probe) or proceed directly to an orthogonal assay.
-
Select an Orthogonal Assay: An orthogonal assay is one that measures the same biological endpoint but uses a different detection technology.[6] This is the gold standard for validating hits and eliminating artifacts.
-
If your primary assay is fluorescence-based, choose an alternative such as:
-
Luminescence: Measures light production from a chemical reaction (e.g., luciferase). Less prone to compound interference.
-
Absorbance: Measures color change. Be sure to run a compound control to check if this compound absorbs at the detection wavelength.
-
Label-Free Technology: Methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) measure binding events directly without any reporters.
-
-
-
Analyze and Conclude: If this compound demonstrates consistent activity in the orthogonal assay, you can have high confidence that it is a genuine biological modulator. If it is active in the primary fluorescence assay but inactive in the orthogonal assay, the original result was almost certainly an artifact of interference.[20]
References
-
Amplification and Background Reduction Techniques. (2024-11-18). FluoroFinder. [Link]
-
How to develop an optimal fluorescence assay. Tecan Blog. [Link]
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. PMC, NIH. [Link]
-
Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]
-
1,6-Dihydroxyphenazine. PubChem. [Link]
-
Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers. PubMed. [Link]
-
Cell wash-free fluorescent probes based on phenothiazine and phenoxazine with high photostability and large stokes shifts for targeted imaging of subcellular organelles. ScienceDirect. [Link]
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. PMC, NIH. [Link]
-
The Biosynthesis of this compound 5,10-Dioxide (Iodinin) by Brevibacterium iodinum. Biochemistry. [Link]
-
Troubleshooting. BioAssay Systems. [Link]
-
Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides of various base compositions and secondary structures. PubMed. [Link]
-
Interference with Fluorescence and Absorbance. ResearchGate. [Link]
-
Interference with Fluorescence and Absorbance. PubMed. [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A. [Link]
-
1,6-Phenazinedimethanol. PubChem. [Link]
-
Interference with Fluorescence and Absorbance. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
Studying the quenching resulted from the formation of an association complex between olsalazine or sulfasalazine with acriflavine. PMC, NIH. [Link]
-
Phenazine compounds in fluorescent Pseudomonas spp. biosynthesis and regulation. PubMed. [Link]
-
This compound-5-oxide from Microorganisms. Biochemistry, ACS Publications. [Link]
-
Intense Long-Lived Fluorescence of 1,6-Diphenyl-1,3,5-Hexatriene: Emission from the S1-State Competes with Formation of O2 Contact Charge Transfer Complex. Scirp.org. [Link]
-
Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. PubMed. [Link]
-
Investigation of eco-friendly fluorescence quenching probes for assessment of acemetacin using silver nanoparticles and acriflavine reagent. SciSpace. [Link]
-
Resolving the Fluorescence Quenching Mechanism of an Oxazine Dye Using Ultrabroadband Two-Dimensional Electronic Spectroscopy. PubMed. [Link]
-
Investigation of eco-friendly fluorescence quenching probes for assessment of acemetacin using silver nanoparticles and acriflavine reagent. PMC, NIH. [Link]
-
Chemical stability of perphenazine. PubMed. [Link]
-
Phenazine, 1,6-dimethoxy-, 5-oxide. PubChem. [Link]
Sources
- 1. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phenazine compounds in fluorescent Pseudomonas spp. biosynthesis and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides of various base compositions and secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resolving the Fluorescence Quenching Mechanism of an Oxazine Dye Using Ultrabroadband Two-Dimensional Electronic Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tecan.com [tecan.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 16. Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. Chemical stability of perphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repligen.com [repligen.com]
- 19. bioassaysys.com [bioassaysys.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Incubation Time for 1,6-Phenazinediol Treatment
Welcome to the technical support center for 1,6-Phenazinediol applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental protocols. Here, we address common questions and troubleshooting scenarios in a direct Q&A format, moving beyond simple step-by-step instructions to explain the causality behind our recommendations.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
This compound is a dihydroxylated phenazine, a class of nitrogen-containing heterocyclic compounds.[1] It is a bacterial and marine metabolite that has garnered interest for its potential as a selective anti-cancer agent.[1][2]
The primary mechanism of action of this compound in non-small cell lung cancer (NSCLC) is the induction of apoptosis (programmed cell death) through two main pathways.[2] It upregulates the expression of Death Receptor 5 (DR5), leading to DR5-mediated apoptosis.[2] Additionally, it suppresses the PI3K/AKT/mTOR signaling pathway, a crucial survival pathway for cancer cells.[2] This dual-action contributes to its selective cytotoxicity against cancer cells while sparing normal cells.[2]
Diagram: Proposed Mechanism of this compound in NSCLC Cells
Caption: Dual-action mechanism of this compound.
Experimental Setup
Q2: I'm starting a new experiment with this compound. How do I determine the optimal incubation time?
The optimal incubation time is cell-line specific and depends on factors like the cell's metabolic rate and doubling time.[3] A time-course experiment is essential to determine the ideal duration for your specific model.
Rationale: Short incubation times may not be sufficient to observe a significant biological effect, while excessively long incubations can lead to secondary effects, such as those caused by compound degradation or nutrient depletion in the media, confounding your results.[4][5]
Here is a recommended workflow to determine the optimal incubation time:
Diagram: Workflow for Optimizing Incubation Time
Caption: A two-phase approach for incubation time optimization.
Q3: What concentration of this compound should I start with?
For initial experiments, it is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on existing literature, concentrations for related phenazine compounds can range from low micromolar (µM) to higher concentrations depending on the cell type and experimental endpoint.[6] For example, studies on phenazine cytotoxicity have used concentrations ranging from 1.9 to 123 µM.[6]
Protocol: Determining IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of the experiment.[7] Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations.
-
Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and an untreated control.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).[5]
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the cell viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Table 1: Example Dose-Response Experiment Setup
| Concentration (µM) | Cell Viability (%) (Example Data) |
| 0 (Vehicle Control) | 100 |
| 1 | 95 |
| 5 | 80 |
| 10 | 60 |
| 20 | 50 |
| 50 | 25 |
| 100 | 10 |
Note: The stability of this compound in cell culture media should be considered, as degradation could affect the effective concentration over time.[4]
Troubleshooting Guide
Q4: I am observing high variability between my replicate wells. What could be the cause?
High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during seeding to avoid clumps and ensure an equal number of cells per well.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is good practice to fill the outer wells with sterile PBS or media without cells.
-
Compound Precipitation: this compound may have limited solubility in aqueous media.[8] Visually inspect your wells for any precipitate after adding the compound. If precipitation occurs, you may need to adjust the solvent concentration or use a different solvent.
-
Inaccurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent dispensing of cells, media, and compound.
Q5: My results are not reproducible. What should I check?
Lack of reproducibility is a common challenge in cell-based assays.[7] Consider these factors:
-
Cell Line Integrity: Ensure your cell line is not contaminated (e.g., with mycoplasma) and is within a low passage number. Cell characteristics can change with extensive passaging.
-
Reagent Consistency: Use the same lot of reagents (e.g., FBS, media, this compound) for a set of experiments. Variations between lots can impact results.
-
Cell Culture Conditions: Maintain consistent cell culture conditions, such as CO2 levels, temperature, and humidity. Fluctuations in these parameters can alter cell growth and response to treatment.[7]
-
Compound Stability: As mentioned, the stability of this compound in your specific culture medium and conditions should be assessed.[4][9] Degradation can lead to a decrease in potency over the incubation period.
Q6: I am not seeing the expected cytotoxic effect, even at high concentrations. What could be wrong?
-
Cell Line Resistance: The cell line you are using may be inherently resistant to the apoptotic pathways targeted by this compound.
-
Incorrect Incubation Time: The chosen incubation time might be too short for the cytotoxic effects to manifest. Refer to the time-course experiment protocol (Q2).
-
Compound Inactivity: Verify the purity and integrity of your this compound stock. Improper storage can lead to degradation. It is recommended to store it sealed in a dry environment at room temperature.[10]
-
Assay Interference: The compound itself might interfere with the readout of your viability assay. For example, some compounds can directly reduce MTT, leading to a false-positive signal for viability. Consider using an alternative viability assay (e.g., CellTiter-Glo) to confirm your results.
Q7: The vehicle control is showing significant cell death. How can I fix this?
This indicates that the solvent used to dissolve this compound is toxic to your cells at the concentration used.
-
Reduce Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium should ideally be below 0.5% (v/v).[5]
-
Perform a Solvent Toxicity Test: Treat your cells with a range of solvent concentrations to determine the maximum non-toxic concentration for your specific cell line.[5]
-
Explore Alternative Solvents: If reducing the concentration is not feasible due to the compound's solubility, you may need to test other less toxic solvents.
References
Sources
- 1. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenazine-1,6-diol | CymitQuimica [cymitquimica.com]
- 9. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. This compound|lookchem [lookchem.com]
Technical Support Center: Optimizing Cell Seeding Density for 1,6-Phenazinediol Cytotoxicity Assays
Welcome to the technical support guide for optimizing cell seeding density in cytotoxicity assays involving 1,6-Phenazinediol. This resource is designed for researchers, scientists, and drug development professionals to address specific challenges and ensure the generation of accurate, reproducible data.
Core Principles: Why Seeding Density is a Critical Parameter
The initial number of cells plated, or seeding density, is one of the most critical variables in a cell-based assay. An improperly chosen density can lead to significant experimental artifacts, masking the true cytotoxic effects of a compound like this compound.
The primary goal is to ensure that throughout the experiment—from compound addition to the final reading—the cells in the untreated control wells remain in the logarithmic (exponential) growth phase .[1] During this phase, cells are metabolically active and proliferate at a consistent rate, providing a stable baseline for measuring cytotoxicity.
Key considerations include:
-
Over-confluency: If the seeding density is too high, cells in control wells can become 100% confluent before the experiment ends. This leads to contact inhibition, nutrient depletion, and an accumulation of waste products, all of which can slow metabolic activity and cell growth.[1][2][3] This can artificially lower the perceived cytotoxicity of the compound, as the assay signal (e.g., from an MTT assay) in the control group will plateau or decrease, narrowing the assay window.
-
Under-seeding: A density that is too low may result in a weak signal at the assay endpoint, making it difficult to distinguish between the treated and untreated groups.[4][5] Furthermore, some cell types require a minimum density to establish necessary cell-to-cell contacts for survival and growth.[2]
-
Cell Line Characteristics: Every cell line is unique. Factors like cell size, morphology, and proliferation rate (doubling time) directly impact the optimal seeding density.[1] Therefore, this parameter must be empirically determined for each cell line.
Experimental Protocols
Protocol 1: Determining Cell Line Doubling Time
Before optimizing seeding density, you must know the proliferation rate of your cells under your specific culture conditions.
Objective: To calculate the time it takes for the cell population to double.
Methodology:
-
Seed Cells: Plate your cells in a multi-well plate (e.g., a 24-well plate) at a low density that allows for several days of growth without reaching confluency (e.g., 2 x 10⁴ cells per well).[6]
-
Incubate: Place the plate in a standard cell culture incubator (e.g., 37°C, 5% CO₂).[7]
-
Count Cells at Intervals: At set time points (e.g., 0, 24, 48, 72, and 96 hours), trypsinize and count the viable cells from triplicate wells using a hemocytometer or an automated cell counter.[6][8]
-
Plot Growth Curve: Plot the number of viable cells against time (in hours) to visualize the growth phases (lag, log, and stationary).
-
Calculate Doubling Time (DT): Using two time points (t1 and t2) that fall within the exponential phase of your growth curve, apply the following formula:[6][9]
DT = (t2 - t1) * log(2) / (log(N2) - log(N1))
-
N1: Number of cells at time t1
-
N2: Number of cells at time t2
-
Table 1: Example of Data for Calculating Doubling Time (HeLa Cells)
| Time (Hours) | Average Viable Cell Count (N) | Log(N) | Growth Phase |
| 0 | 20,000 | 4.30 | Lag |
| 24 | 41,500 | 4.62 | Log |
| 48 | 85,000 | 4.93 | Log |
| 72 | 165,000 | 5.22 | Log |
| 96 | 250,000 | 5.40 | Stationary |
Using t1=24h and t2=72h: DT = (72 - 24) * log(2) / (log(165000) - log(41500)) ≈ 48 * 0.301 / (5.22 - 4.62) ≈ 24.08 hours
Protocol 2: Optimizing Seeding Density for a 72-Hour Assay
Objective: To identify a seeding density where control cells do not become over-confluent by the end of the experiment and provide a robust assay signal.
Methodology:
-
Prepare a Seeding Density Gradient: Based on the cell line's characteristics, prepare a range of cell densities. For a typical 96-well plate, this might range from 1,000 to 20,000 cells per well.[5][10]
-
Plate Cells: Seed the different densities into a 96-well plate, with at least 3-6 replicate wells for each density. Include wells with media only for a blank control.
-
Incubate for Assay Duration: Incubate the plate for the total duration of your planned cytotoxicity experiment (e.g., 72 hours).
-
Visual Inspection: At the end of the incubation period, visually inspect the wells under a microscope. Note the confluency of each density. The ideal density should result in cells that are approximately 80-90% confluent.[11]
-
Perform Viability Assay: Perform your chosen viability assay (e.g., MTT, XTT, or a luminescence-based ATP assay) on the plate.
-
Analyze Data: Plot the absorbance or luminescence signal against the number of cells seeded. Select the density that falls within the linear range of the curve and corresponds to the 80-90% confluency observed visually. This density provides the optimal balance between a strong signal and avoidance of over-confluency.
Table 2: Example of Seeding Density Optimization Data (72-Hour Incubation)
| Cells Seeded per Well | Final Confluency (Visual) | Absorbance (OD at 570nm) | Signal Linearity | Recommendation |
| 1,000 | ~20% | 0.25 | Linear | Too low; weak signal |
| 2,500 | ~50% | 0.61 | Linear | Acceptable for cytostatic assays |
| 5,000 | ~85% | 1.15 | Linear | Optimal for cytotoxicity assay |
| 10,000 | >100% (Clumped) | 1.35 | Plateauing | Too high; over-confluent |
| 20,000 | >100% (Clumped, some floating) | 1.28 | Decreasing | Too high; cell death artifacts |
Visual Workflow for Seeding Density Optimization
Caption: Workflow for experimental determination of optimal cell seeding density.
Troubleshooting Guide
Problem: My replicate wells show high variability.
Possible Causes & Solutions:
-
Inhomogeneous Cell Suspension: Cells, especially larger ones, settle quickly in the tube.
-
Pipetting Errors: Inconsistent pipetting technique can lead to different numbers of cells being dispensed in each well.
-
Solution: Use calibrated pipettes. When dispensing, touch the pipette tip to the side of the well at the same angle and depth each time. Dispense slowly and consistently.[5]
-
-
Edge Effects: Wells on the outer edges of a 96-well plate are prone to faster evaporation, concentrating media components and affecting cell growth.
-
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[7]
-
-
Bubbles in Wells: Bubbles can interfere with gas exchange and also disrupt absorbance or luminescence readings.
-
Solution: Pipette gently to avoid creating bubbles. If they form, they can be carefully popped with a sterile pipette tip or a small gauge needle.[13]
-
Problem: My absorbance/luminescence readings are too low.
Possible Causes & Solutions:
-
Suboptimal Cell Density: The number of viable cells is too low to generate a strong signal.
-
Insufficient Incubation Time (Assay Reagent): For kinetic assays like MTT, the incubation time with the reagent may be too short for sufficient formazan production.
-
Cell Health: Unhealthy cells (e.g., high passage number, recently thawed) will have lower metabolic activity, leading to a weaker signal in metabolic assays.
-
Solution: Always use healthy, low-passage cells that are in the logarithmic growth phase.[7] Allow freshly thawed cells to recover for at least two passages before using them in an assay.
-
Problem: The IC50 value for this compound shifts between experiments.
Possible Causes & Solutions:
-
Inconsistent Seeding Density: This is the most common cause. The cytotoxicity of a compound can be profoundly influenced by cell density.[11] At higher confluency, the effective dose per cell is lower, and cell-to-cell communication may enhance detoxification, leading to an apparent decrease in potency (higher IC50).
-
Solution: Standardize your seeding density based on a rigorous optimization protocol (Protocol 2). Ensure the cell counting method is consistent and accurate for every experiment.
-
-
Variable Cell Health/Passage Number: As cells are passaged, their phenotype can drift, affecting their sensitivity to drugs.
-
Solution: Use cells within a consistent, narrow range of passage numbers for all related experiments.
-
-
Inconsistent Incubation Times: Varying the time cells are exposed to this compound will directly impact the cytotoxicity measurement.
-
Solution: Standardize all incubation times, from initial cell attachment to compound exposure and final assay readout.[5]
-
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. opentrons.com [opentrons.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. biocompare.com [biocompare.com]
- 8. manuals.cellecta.com [manuals.cellecta.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 1,6-Phenazinediol Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-Phenazinediol. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding resistance to this promising anti-cancer agent. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate, identify, and overcome experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about this compound's mechanism of action and the theoretical basis for potential resistance.
Q1: What is the established mechanism of action for this compound in cancer cells?
A1: this compound, a marine-derived natural product, has demonstrated selective cytotoxicity against cancer cells, particularly non-small cell lung cancer (NSCLC).[1] Its primary mechanism of action is twofold:
-
Induction of DR5-Mediated Apoptosis: The compound upregulates the expression of Death Receptor 5 (DR5). This leads to caspase-dependent apoptosis, a form of programmed cell death. Key indicators of this pathway include increased cleavage of PARP and caspases-3 and -8, an upregulation of the pro-apoptotic protein Bax, and a downregulation of the anti-apoptotic protein Bcl-2.[1]
-
Suppression of the PI3K/AKT/mTOR Survival Pathway: this compound also inhibits the PI3K/AKT/mTOR signaling cascade.[1] This pathway is crucial for cell survival, proliferation, and growth. Its inhibition complements the induction of apoptosis, creating a potent anti-cancer effect.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound are still an emerging area of research, we can hypothesize potential avenues of resistance based on its known targets and general principles of drug resistance in cancer.[2][3] These include:
-
Alterations in the DR5 Signaling Pathway:
-
Downregulation or mutation of DR5, preventing the drug from effectively initiating apoptosis.
-
Upregulation of anti-apoptotic proteins (e.g., Bcl-2, c-FLIP) that counteract the pro-apoptotic signals.
-
Defects in the caspase cascade, rendering the cells unable to execute apoptosis.
-
-
Reactivation of the PI3K/AKT/mTOR Pathway:
-
Mutations in key components of the pathway (e.g., PIK3CA, AKT, mTOR) that render them constitutively active and insensitive to inhibition.
-
Activation of parallel or upstream signaling pathways (e.g., MAPK/ERK) that bypass the this compound-induced block.[3]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4]
-
Epigenetic Modifications: Changes in DNA methylation or histone modification can lead to the silencing of pro-apoptotic genes or the activation of pro-survival genes, contributing to a resistant phenotype.[2]
Q3: Are there any known synergistic drug combinations with phenazine-based compounds?
A3: Yes, combination therapy is a well-established strategy to enhance efficacy and overcome resistance.[5][6] For other phenazine compounds, and as a general principle in oncology, synergistic effects have been observed when combined with:
-
Standard Chemotherapeutic Agents: Combining with drugs like temozolomide has shown promise in certain cancer types, suggesting that targeting different cellular processes can lead to enhanced cell death.[7]
-
Targeted Therapies: Inhibitors of other survival pathways (e.g., MEK inhibitors if the MAPK pathway is activated as a resistance mechanism) could be effective.
-
Immunotherapies: For immunogenic tumors, combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) could potentially enhance the anti-tumor immune response.[8][9]
Section 2: Troubleshooting Guide for this compound Resistance
This section provides a structured, question-and-answer approach to troubleshooting specific experimental issues related to this compound resistance.
Issue 1: Decreased Apoptotic Response to this compound Treatment
Q: My cell line, which was previously sensitive to this compound, now shows a diminished apoptotic response, even at higher concentrations. How can I investigate the underlying cause?
A: This is a classic sign of acquired resistance. The troubleshooting workflow should focus on interrogating the key components of the apoptotic pathway targeted by this compound.
Experimental Workflow for Investigating Apoptotic Resistance
Caption: Troubleshooting workflow for diminished apoptotic response.
Step-by-Step Protocol: Western Blot for Apoptotic Markers
-
Cell Treatment and Lysis:
-
Plate your sensitive and resistant cell lines.
-
Treat with a range of this compound concentrations for 24-48 hours. Include an untreated control.
-
Harvest cells and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-DR5, anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
| Marker | Expected Result in Sensitive Cells | Potential Result in Resistant Cells | Interpretation of Resistance |
| DR5 | Upregulated post-treatment | No change or downregulation | Loss of drug target |
| Cleaved Caspase-3 | Increased | No significant increase | Block in apoptosis execution |
| Cleaved PARP | Increased | No significant increase | Block in apoptosis execution |
| Bcl-2/Bax Ratio | Decreased | Unchanged or increased | Upregulation of anti-apoptotic machinery |
Issue 2: Sustained Proliferation Despite this compound Treatment
Q: My resistant cell line continues to proliferate, suggesting that the anti-proliferative effects of this compound are compromised. How can I determine if the PI3K/AKT/mTOR pathway is reactivated?
A: This observation points towards the activation of survival signaling pathways that override the inhibitory effect of this compound. The primary candidate for investigation is the PI3K/AKT/mTOR pathway itself, or compensatory signaling routes.
Signaling Pathway Analysis: Investigating Reactivation
Caption: PI3K/AKT/mTOR pathway and potential resistance mechanisms.
Recommended Protocol: Phospho-Protein Analysis by Western Blot
To assess the activation state of this pathway, it is crucial to measure the phosphorylated (active) forms of key proteins.
-
Follow the Western Blot protocol as described in the previous section.
-
Use phospho-specific primary antibodies:
-
p-AKT (Ser473): A key indicator of AKT activation.
-
p-mTOR (Ser2448): Indicates mTORC1 activity.
-
p-S6K (Thr389): A downstream target of mTORC1.
-
-
Compare with total protein levels: For each phospho-protein, also probe a parallel blot with an antibody for the total (phosphorylated and unphosphorylated) protein (e.g., total AKT, total mTOR) to ensure that changes in phosphorylation are not due to changes in overall protein expression.
| Phospho-Protein | Expected Result in Sensitive Cells (Post-Treatment) | Potential Result in Resistant Cells (Post-Treatment) | Interpretation of Resistance |
| p-AKT / Total AKT | Decreased | Unchanged or Increased | Constitutive AKT activation |
| p-mTOR / Total mTOR | Decreased | Unchanged or Increased | Reactivation of mTOR signaling |
| p-S6K / Total S6K | Decreased | Unchanged or Increased | Downstream pathway remains active |
Issue 3: Developing a Strategy to Overcome Observed Resistance
Q: I have confirmed that my resistant cell line has a specific resistance mechanism (e.g., Bcl-2 overexpression or AKT reactivation). What are my next steps to overcome this resistance experimentally?
A: The principle of overcoming resistance lies in rational combination therapies that target the identified escape mechanism.[5][10]
Strategy 1: Targeting the Anti-Apoptotic Machinery
-
Rationale: If you observe high levels of Bcl-2, this protein is likely sequestering pro-apoptotic proteins and preventing cell death.
-
Approach: Combine this compound with a Bcl-2 inhibitor (e.g., Venetoclax). This combination should restore the apoptotic potential of the cells.
-
Experimental Design:
-
Perform a dose-response matrix experiment, treating resistant cells with varying concentrations of this compound and the Bcl-2 inhibitor.
-
Assess cell viability using an MTT or CellTiter-Glo assay after 72 hours.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Strategy 2: Dual Pathway Inhibition
-
Rationale: If the PI3K/AKT/mTOR pathway is reactivated, a dual blockade can be effective.
-
Approach: Combine this compound with an AKT inhibitor (e.g., Ipatasertib) or an mTOR inhibitor (e.g., Everolimus).
-
Experimental Design:
-
Follow the same dose-response matrix design as above.
-
In addition to viability assays, perform a Western blot on cells treated with the combination to confirm that both pathways (as indicated by p-AKT and cleaved PARP) are effectively inhibited.
-
Section 3: References
-
Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. (2025). ResearchGate. [Link]
-
Lewis, L. J., Mistry, P., Charlton, P. A., Thomas, H., & Coley, H. M. (2007). Mode of action of the novel phenazine anticancer agents XR11576 and XR5944. Anticancer Drugs, 18(2), 139-148. [Link]
-
Palmer, A. C., & Sorger, P. K. (2020). Chemical strategies to overcome resistance against targeted anticancer therapeutics. Nature Reviews Cancer, 20(7), 397-412. [Link]
-
El-Far, A. H., et al. (2022). Combination Anticancer Therapies Using Selected Phytochemicals. Molecules, 27(15), 4949. [Link]
-
Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. (2022). Molecules, 27(19), 6289. [Link]
-
Combination Therapy Comprising A2A/A2B and PD-1/PD-L1 Inhibitors for Treating Cancer. (2021). ACS Medicinal Chemistry Letters, 12(8), 1334-1335. [Link]
-
El-Far, A. H., et al. (2022). Combination Anticancer Therapies Using Selected Phytochemicals. Molecules, 27(15), 4949. [Link]
-
1,6-Dihydroxyphenazine. PubChem. [Link]
-
Lee, J. H., et al. (2025). Synergistic combination of perphenazine and temozolomide suppresses patient-derived glioblastoma tumorspheres. Neuro-Oncology, 27(3), 654-667. [Link]
-
R&D_Applied Pharmaceutical Science, Inc. [Link]
-
New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. (2021). RSC Medicinal Chemistry, 12(4), 589-598. [Link]
-
The Different Mechanisms of Cancer Drug Resistance: A Brief Review. (2017). Cancers, 9(12), 156. [Link]
-
Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy. (2022). Journal of Cancer Research and Therapeutics, 18(Supplement), S1-S8. [Link]
-
Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt. (2024). Advanced Science. [Link]
-
Our Research Trials. The Angeles Clinic & Research Institute. [Link]
-
Overcoming Genetically Based Resistance Mechanisms to PD-1 Blockade. (2020). Cancer Discovery, 10(8), 1140-1157. [Link]
-
In the News. The Angeles Clinic & Research Institute. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mode of action of the novel phenazine anticancer agents XR11576 and XR5944 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Anticancer Therapies Using Selected Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combination of perphenazine and temozolomide suppresses patient-derived glioblastoma tumorspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination Therapy Comprising A2A/A2B and PD-1/PD-L1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. theangelesclinic.org [theangelesclinic.org]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 1,6-Phenazinediol and Pyocyanin for Researchers and Drug Development Professionals
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, renowned for their diverse and potent biological activities. These pigmented molecules play crucial roles in microbial competition, virulence, and signaling. Among the vast family of phenazines, 1,6-Phenazinediol and pyocyanin have emerged as subjects of significant scientific interest due to their distinct and compelling biological profiles. This guide provides an in-depth, objective comparison of the biological activities of this compound and pyocyanin, supported by experimental data, to inform researchers, scientists, and drug development professionals in their exploration of these fascinating compounds.
This compound , a dihydroxyphenazine, has been isolated from various microbial sources, including Streptosporangium sp. and Nocardiopsis dassonvillei.[1][2] While less extensively studied than pyocyanin, recent research has highlighted its potential as a selective anti-cancer agent.[3] In contrast, pyocyanin (5-methyl-1(5H)-phenazinone) is a well-known blue-green pigment and a primary virulence factor of the opportunistic human pathogen Pseudomonas aeruginosa.[4] Its role in infectious diseases and its broad-spectrum antimicrobial and cytotoxic effects have been the focus of numerous studies.[5][6] This guide will dissect the nuances of their biological activities, from their effects on microbial and mammalian cells to their underlying mechanisms of action.
Comparative Analysis of Biological Activities
Antimicrobial and Antifungal Activity
Both this compound and pyocyanin exhibit antimicrobial properties, yet their spectrum and potency appear to differ. Pyocyanin is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[5][6] Its antimicrobial action is largely attributed to the generation of reactive oxygen species (ROS), which induces oxidative stress in competing microbes.[6][7]
The N-oxide derivative of this compound, known as iodinin (1,6-dihydroxyphenazine-5,10-dioxide) , has demonstrated high antimicrobial and antifungal activity.[1][8] One study reported that a novel chlorinated derivative, 1,6-dihydroxy-2-chlorophenazine, exhibited broad-spectrum antifungal activity against dermatophytes and Candida.[2] This suggests that the this compound scaffold is a promising backbone for the development of novel antimicrobial agents.
Cytotoxic Activity
The cytotoxic profiles of this compound and pyocyanin represent one of their most significant points of divergence. Pyocyanin displays broad cytotoxicity, affecting a wide range of mammalian cells.[4] This indiscriminate action is a key component of its virulence, contributing to tissue damage during P. aeruginosa infections.[9] The mechanism of pyocyanin-induced cell death is closely linked to the induction of oxidative stress through ROS generation.[4][6]
Conversely, this compound and its derivatives have shown remarkable selectivity in their cytotoxic effects. Iodinin, for instance, exhibits potent and selective toxicity towards acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) cells, with EC50 values up to 40 times lower for leukemia cells compared to normal cells.[3][8][10][11] This selectivity suggests a more targeted mechanism of action, making this compound a more promising candidate for anticancer drug development. Studies have shown that iodinin induces apoptosis in leukemia cells with minimal impact on normal cell types typically affected by chemotherapy, such as cardiomyoblasts.[10]
Redox Properties and Mechanism of Action
The biological activities of both phenazines are intrinsically linked to their redox-active nature. Pyocyanin is a well-established redox cycler. It can accept electrons from cellular reducing agents like NADH and NADPH and subsequently transfer them to molecular oxygen, generating superoxide and hydrogen peroxide.[4][6][12] This continuous cycle of reduction and oxidation leads to a state of severe oxidative stress within cells, disrupting cellular processes and leading to cell death.[13][14]
While less is known about the specific redox cycling of this compound, its derivatives are also believed to exert their effects through the generation of ROS.[8] The proposed mechanism for iodinin's anticancer activity involves DNA intercalation and the subsequent induction of apoptosis.[10][11] This suggests that while both compounds can induce oxidative stress, their primary molecular targets and downstream effects may differ significantly, contributing to the observed differences in their biological activities and selectivity.
Tabular Summary of Key Data
| Feature | This compound & Derivatives (Iodinin) | Pyocyanin |
| Primary Source | Streptosporangium sp., Nocardiopsis dassonvillei[1][2] | Pseudomonas aeruginosa[4] |
| Antimicrobial Spectrum | Broad-spectrum antifungal and antibacterial activity reported for derivatives.[1][2][8] | Broad-spectrum antibacterial and antifungal activity.[5][6] |
| Cytotoxicity | Highly selective against leukemia cell lines; low toxicity to normal cells.[3][11] | Broad-spectrum cytotoxicity against various mammalian cells.[4] |
| Mechanism of Action | Induction of apoptosis, potentially through DNA intercalation and ROS production.[10][11] | Induction of oxidative stress via redox cycling and generation of ROS.[4][6][7] |
| Therapeutic Potential | Promising candidate for selective anticancer therapy.[3][10] | Limited due to broad cytotoxicity; primarily studied as a virulence factor.[9] |
Signaling Pathways
The differential biological activities of this compound and pyocyanin can be further understood by examining their impact on cellular signaling pathways.
Pyocyanin is known to modulate a variety of signaling pathways, often as a consequence of the oxidative stress it induces. It can affect pathways involved in inflammation, cell growth, and apoptosis.[4] For instance, pyocyanin can interfere with the electron transport chain and vesicular transport.[4]
This compound , particularly in the form of its N-oxide derivative iodinin, appears to have a more targeted effect on signaling pathways related to cancer cell survival and apoptosis. A key proposed mechanism is its ability to intercalate with DNA, which can trigger DNA damage response pathways leading to apoptosis.[10][11] The activation of apoptotic signaling proteins like caspase-3 has been observed in leukemia cells treated with iodinin.[10]
Caption: Signaling pathway of Pyocyanin-induced cytotoxicity.
Caption: Proposed signaling pathway of this compound-induced selective apoptosis.
Experimental Protocols
To facilitate further research and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (this compound or Pyocyanin)
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial dilutions of the stock solution in the broth medium across the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include controls: a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration at which no visible growth is observed.
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Intracellular Reactive Oxygen Species (ROS) Detection Assay
This assay utilizes a fluorescent probe to measure the levels of intracellular ROS.
Materials:
-
Mammalian cell line
-
Test compound
-
Fluorescent ROS probe (e.g., DCFDA/H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with the ROS probe by incubating them in a medium containing the probe for a specified time.
-
Wash the cells with PBS to remove any excess probe.
-
Treat the cells with the test compound at various concentrations.
-
Measure the fluorescence intensity using a suitable instrument. An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Include appropriate controls , such as an untreated control and a positive control (a known ROS inducer).
Conclusion and Future Perspectives
The comparative analysis of this compound and pyocyanin reveals two phenazines with distinct and compelling biological profiles. Pyocyanin, the notorious virulence factor of P. aeruginosa, is a potent, broad-spectrum antimicrobial and cytotoxic agent, primarily acting through the induction of widespread oxidative stress. Its lack of selectivity, however, limits its direct therapeutic potential.
In contrast, this compound and its derivatives, particularly iodinin, exhibit a more nuanced and targeted biological activity. The remarkable selectivity of iodinin for leukemia cells over normal cells positions it as a highly promising scaffold for the development of novel anticancer therapeutics.[3][10] Its mechanism, which appears to involve a more direct interaction with cellular targets like DNA, offers a potential avenue for therapies with an improved therapeutic window.
Future research should focus on elucidating the precise molecular targets of this compound and the signaling pathways that govern its selective cytotoxicity. Structure-activity relationship (SAR) studies could further optimize its potency and selectivity, potentially leading to the development of a new class of targeted anticancer drugs. For pyocyanin, a deeper understanding of its role in microbial ecology and pathogenesis could inform the development of anti-virulence strategies to combat P. aeruginosa infections.
References
-
Herfindal, L., et al. (2013). Anti-microbial and Cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (Iodinin) Produced by Streptosporangium Sp. DSM 45942 Isolated From the Fjord Sediment. Marine Drugs, 11(2), 332-349. [Link]
-
Baron, S. S., & Rowe, J. J. (1989). Molecular mechanism of the antimicrobial action of pyocyanin. Current Microbiology, 18(4), 223-229. [Link]
-
Wilson, R., et al. (1988). Mechanisms of action of Pseudomonas aeruginosa pyocyanin on human ciliary beat in vitro. The Journal of Clinical Investigation, 82(6), 2213-2219. [Link]
-
El-Fouly, M. Z., et al. (2015). Pyocyanin: A Powerful Inhibitor of Bacterial Growth and Biofilm Formation. Journal of Applied & Environmental Microbiology, 3(1), 1-8. [Link]
-
Wilson, R., et al. (1988). Mechanisms of action of Pseudomonas aeruginosa pyocyanin on human ciliary beat in vitro. PubMed. [Link]
-
Wikipedia. (n.d.). Pyocyanin. [Link]
-
Myhren, L. E., et al. (2013). Iodinin (1,6-Dihydroxyphenazine 5,10-Dioxide) from Streptosporangium sp. Induces Apoptosis Selectively in Myeloid Leukemia Cell Lines and Patient Cells. Marine Drugs, 11(2), 332-349. [Link]
-
Myhren, L. E., et al. (2013). Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) from Streptosporangium sp. induces apoptosis selectively in myeloid leukemia cell lines and patient cells. PubMed. [Link]
-
Li, Y., et al. (2022). Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. Molecules, 27(21), 7268. [Link]
-
Das, T., & Manefield, M. (2024). A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges. Critical Reviews in Microbiology, 1-22. [Link]
-
Myhren, L. E., et al. (2013). Iodinin (1,6-Dihydroxyphenazine 5,10-Dioxide) from Streptosporangium sp. Induces Apoptosis Selectively in Myeloid Leukemia Cell Lines and Patient Cells. Request PDF. [Link]
-
Lew, D., et al. (2023). Modulation of pulmonary immune functions by the Pseudomonas aeruginosa secondary metabolite pyocyanin. Frontiers in Immunology, 14, 1243351. [Link]
-
Manago, A., et al. (2015). Pseudomonas aeruginosa Pyocyanin Induces Neutrophil Death via Mitochondrial Reactive Oxygen Species and Mitochondrial Acid Sphingomyelinase. Antioxidants & Redox Signaling, 22(13), 1097-1110. [Link]
-
Price-Whelan, A., et al. (2007). Pyocyanin Alters Redox Homeostasis and Carbon Flux through Central Metabolic Pathways in Pseudomonas aeruginosa PA14. Journal of Bacteriology, 189(17), 6372-6380. [Link]
-
Hall, S., et al. (2016). Cellular Effects of Pyocyanin, a Secreted Virulence Factor of Pseudomonas aeruginosa. Toxins, 8(8), 236. [Link]
-
Patel, M., et al. (1987). A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties. The Journal of Antibiotics, 40(10), 1414-1419. [Link]
Sources
- 1. Anti-microbial and cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (iodinin) produced by Streptosporangium sp. DSM 45942 isolated from the fjord sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyocyanin - Wikipedia [en.wikipedia.org]
- 5. madridge.org [madridge.org]
- 6. A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of the antimicrobial action of pyocyanin (1989) | Stephen S. Baron | 71 Citations [scispace.com]
- 8. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of action of Pseudomonas aeruginosa pyocyanin on human ciliary beat in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) from Streptosporangium sp. induces apoptosis selectively in myeloid leukemia cell lines and patient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Modulation of pulmonary immune functions by the Pseudomonas aeruginosa secondary metabolite pyocyanin [frontiersin.org]
- 13. Pyocyanin Alters Redox Homeostasis and Carbon Flux through Central Metabolic Pathways in Pseudomonas aeruginosa PA14 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular Effects of Pyocyanin, a Secreted Virulence Factor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,6-Phenazinediol and Its Synthetic Derivatives: From Molecular Scaffolding to Therapeutic Innovation
Introduction
Phenazines, a class of nitrogen-containing heterocyclic compounds, have long captured the attention of the scientific community due to their vibrant colors and, more importantly, their diverse and potent biological activities.[1] These activities span a wide spectrum, including antimicrobial, anticancer, and antiparasitic effects.[2] At the core of this fascinating family of molecules lies 1,6-Phenazinediol, a naturally occurring dihydroxyphenazine that serves as a foundational scaffold for a myriad of synthetic derivatives.[3] This guide provides a comprehensive comparative analysis of this compound and its key synthetic analogs, offering insights into their synthesis, physicochemical properties, and biological performance. We will delve into the structure-activity relationships that govern their therapeutic potential, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound: The Natural Blueprint
This compound, also known as 1,6-dihydroxyphenazine, is a metabolite produced by various bacteria, including Nannocystis pusilla and Nocardiopsis dassonvillei.[3] Its simple yet elegant structure, featuring a phenazine core with hydroxyl groups at the 1 and 6 positions, belies its significant biological potential.
Physicochemical Properties
The hydroxyl substitutions on the phenazine ring are critical to its chemical behavior. A study on dihydroxyphenazine isomers has shown that hydroxyl groups at the 1, 4, 6, and 9 positions lead to highly stable derivatives.[4] This stability is a crucial factor for any compound being considered for therapeutic development. The redox properties of phenazines are central to their biological activity, and the position of hydroxylation significantly influences these characteristics.
Biological Activity: A Focus on Anticancer Properties
Recent research has highlighted the selective anticancer activity of this compound. One of its most well-studied derivatives, 1,6-dihydroxyphenazine-5,10-dioxide, commonly known as Iodinin, has demonstrated potent and selective cytotoxicity against acute myeloid leukemia (AML) and acute promyelocytic leukemia (APL) cells.[5][6] Notably, Iodinin shows significantly lower toxicity to normal cells compared to leukemia cells, with EC50 values for cell death being up to 40 times lower in the latter.[5][6] This selectivity is a highly desirable trait in cancer chemotherapy.
The proposed mechanism of action for Iodinin's anticancer effects involves the intercalation into DNA, similar to the established anticancer drug daunorubicin, leading to DNA strand breaks and the induction of apoptosis.[5][6]
Synthetic Derivatives: Expanding the Therapeutic Horizon
The phenazine scaffold is a privileged structure in medicinal chemistry, meaning it can be modified to interact with a wide range of biological targets.[7] This has led to the synthesis of numerous derivatives of this compound, each with unique properties and potential applications.
Halogenated Phenazines: Potent Antibacterial Agents
A significant class of synthetic derivatives includes halogenated phenazines. These compounds have shown remarkable efficacy in eradicating bacterial biofilms, which are notoriously resistant to conventional antibiotics.[8]
Structure-Activity Relationship
The introduction of halogens at specific positions on the phenazine ring dramatically enhances antibacterial activity. For instance, certain 6-substituted halogenated phenazines have demonstrated improved biofilm eradication and antibacterial activities against multidrug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA).[9]
Mechanism of Action
Unlike many antibiotics that target specific cellular processes, halogenated phenazines appear to exert their effect through a unique mechanism of iron starvation.[10] The 1-hydroxyl group and the adjacent nitrogen atom in the phenazine ring form a stable chelate with iron, depriving bacteria of this essential nutrient.[10] This novel mechanism of action makes them promising candidates for combating antibiotic resistance.
Phenazine-1-carboxylic Acid (PCA) Amides: Broadening the Antimicrobial Spectrum
Phenazine-1-carboxylic acid (PCA), a naturally occurring phenazine, has served as a starting point for the synthesis of a diverse library of amide derivatives.[11][12] These derivatives have been explored for their antibacterial and antifungal activities.
Synthesis and Diversification
The synthesis of PCA amides is relatively straightforward, often involving the activation of the carboxylic acid group followed by reaction with a primary or secondary amine.[13] This allows for the rapid generation of a wide array of derivatives with different substituents, facilitating the exploration of structure-activity relationships.
Benzo[a]pyrano[2,3-c]phenazines: Novel Anticancer Candidates
The fusion of a pyran ring to the phenazine core has given rise to a novel class of compounds, the benzo[a]pyrano[2,3-c]phenazines, with significant anticancer potential.[14][15]
Synthesis and In Vitro Activity
These complex molecules can be synthesized through one-pot, multi-component reactions, offering an efficient route to their production.[14][16] Several derivatives have been evaluated for their in vitro antitumor activity against a panel of cancer cell lines, including HCT116, MCF7, HepG2, and A549.[14][17] Notably, some compounds have exhibited potent activity, with IC50 values in the low micromolar range, surpassing the efficacy of the standard anticancer drug Hydroxycamptothecine in certain cell lines.[14][16]
Comparative Performance Data
To provide a clear comparison of the parent compound and its derivatives, the following table summarizes key performance data from various studies.
| Compound Class | Derivative Example | Target | Activity Metric | Value | Reference |
| This compound Derivative | Iodinin (1,6-dihydroxyphenazine-5,10-dioxide) | Acute Myeloid Leukemia (AML) cells | EC50 | Up to 40x lower than in normal cells | [5][6] |
| Halogenated Phenazines | HP 14 | MRSA, MRSE, VRE biofilms | MBEC | 0.2-12.5 μM | [8] |
| HP 13 | Mycobacterium tuberculosis | MIC | 3.13 μM | [8] | |
| Benzo[a]pyrano[2,3-c]phenazines | Compound 6{1,2,1,9} | HepG2 (liver cancer) cells | IC50 | 6.71 µM | [14][16] |
| Chloro and cyano substituted derivatives | B16-F10 (skin cancer) cells | IC50 | 0.11-0.31 µM | [18] |
Experimental Protocols
General Synthesis of Phenazine-1-Carboxamides
This protocol is a generalized procedure for the synthesis of phenazine-1-carboxylic acid (PCA) amides, adapted from published methods.[11][13]
-
Activation of the Carboxylic Acid:
-
Dissolve phenazine-1-carboxylic acid in a suitable solvent (e.g., toluene).
-
Add an activating agent, such as thionyl chloride, and heat the mixture to facilitate the formation of the acyl chloride.
-
Remove the solvent under reduced pressure.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in an appropriate solvent (e.g., dichloromethane).
-
Add the desired primary or secondary amine to the solution.
-
Stir the reaction mixture, typically overnight, to allow for the formation of the amide.
-
-
Purification:
-
Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., hexane:ethyl acetate) to obtain the pure amide derivative.
-
One-Pot Synthesis of Benzo[a]pyrano[2,3-c]phenazine Derivatives
The following is a representative one-pot, four-component synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives.[14][16]
-
Initial Reaction:
-
In a round-bottomed flask, combine benzene-1,2-diamine and 2-hydroxy-1,4-naphthoquinone in ethanol with a catalyst such as DABCO.
-
Stir the mixture to form the intermediate benzo[a]phenazin-5-ol.
-
-
Cyclization:
-
To the reaction mixture, add an appropriate malono derivative and a structurally diverse aromatic aldehyde.
-
Reflux the mixture to facilitate the cyclization and formation of the pyran ring.
-
-
Isolation and Purification:
-
Cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration and recrystallize from a suitable solvent like hot ethanol to obtain the pure benzo[a]pyrano[2,3-c]phenazine derivative.
-
Visualizing the Concepts
Synthesis Workflow for Phenazine-1-Carboxamides
Caption: General synthesis workflow for Phenazine-1-Carboxamide derivatives.
Mechanism of Action: Halogenated Phenazines
Caption: Proposed mechanism of action for halogenated phenazine antibiotics.
Conclusion and Future Perspectives
This compound has proven to be a versatile and valuable natural product, not only for its intrinsic biological activities but also as a foundational scaffold for the development of novel therapeutic agents. The synthetic derivatives discussed in this guide highlight the remarkable chemical tractability of the phenazine core and the profound impact that structural modifications can have on biological function. Halogenated phenazines offer a promising new strategy for combating antibiotic-resistant bacteria, while benzo[a]pyrano[2,3-c]phenazines are emerging as potent anticancer drug candidates.
Future research in this area will likely focus on several key aspects:
-
Optimization of Lead Compounds: Further medicinal chemistry efforts to enhance the potency, selectivity, and pharmacokinetic properties of the most promising derivatives.
-
Elucidation of Mechanisms of Action: Deeper investigations into the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Studies: Translation of the promising in vitro results into preclinical animal models to assess their efficacy and safety in a more complex biological system.
The continued exploration of this compound and its synthetic derivatives holds great promise for the discovery and development of next-generation therapeutics to address pressing global health challenges in infectious diseases and oncology.
References
-
Synthesis, Antitumor Activity, and Structure-activity Relationship of Some Benzo[a]pyrano[2,3-c]phenazine Derivatives. [Link][14][16][17]
-
Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. [Link][19]
-
Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies. [Link][2][9]
-
Iodinin (1,6-Dihydroxyphenazine 5,10-Dioxide) from Streptosporangium sp. Induces Apoptosis Selectively in Myeloid Leukemia Cell Lines and Patient Cells. [Link][5][6]
-
Synthesis, antiproliferative activity and molecular docking studies of novel benzo[a]pyrano-[2,3-c]phenazine derivatives. [Link][18]
-
Design, Synthesis and Biological Evaluation of a Halogenated Phenazine-Erythromycin Conjugate Prodrug for Antibacterial Applications. [Link][10]
-
Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) from Streptosporangium sp. induces apoptosis selectively in myeloid leukemia cell lines and patient cells. [Link][6]
-
The anticancer mechanisms of action of reported phenazines which induced apoptosis associated via mitochondria mediated apoptotic pathways. [Link][20]
-
New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. [Link][21][22]
-
Unveiling Phenazine Derivatives: Structure, Synthesis, And Applications. [Link]
-
Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. [Link][11]
-
Anti-microbial and Cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (Iodinin) Produced by Streptosporangium Sp. DSM 45942 Isolated From the Fjord Sediment. [Link][23]
-
Zinc-Enhanced Activity of an Antimicrobial Halogenated Phenazine Against Streptococcus mutans and Other Gram-positive Bacteria. [Link][25]
-
Halogenated Phenazines That Potently Eradicate Biofilms, MRSA Persister Cells in Non-Biofilm Cultures, and Mycobacterium Tuberculosis. [Link][8]
-
Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. [Link][26]
-
Synthesis of novel phenazine derivatives by solid state chemistry and preliminary screening against plasmodium falciparum in vitro. [Link][27]
-
New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. [Link][22]
-
Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation. [Link][28]
-
Synthesis, Antitumor Activity, and Structure-activity Relationship of Some Benzo[a]pyrano[2,3-c]phenazine Derivatives. [Link][16]
-
Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives. [Link][17]
-
Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. [Link][1]
-
Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. [Link][29]
-
Decomposition pathways and mitigation strategies for highly- stable hydroxyphenazine flow battery anolytes. [Link][4]
-
Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. [Link][12]
-
Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines. [Link][7]
-
Redox Properties of N,N′ -Disubstituted Dihydrophenazine and Dihydrodibenzo[ a,c ]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. [Link][32]
-
Preparation of 1,3-Dihydroxyphenazine (Journal Article). [Link][34]
-
One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies. [Link][35]
-
Synthesis of pyridopyrazine-1,6-diones From 6-hydroxypicolinic Acids via a One-Pot coupling/cyclization Reaction. [Link][37]
-
Tuning the electronic properties of phenazine and bisphenazine derivatives: a theoretical and experimental investigation. [Link][38]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic routes for phenazines: an overview | Semantic Scholar [semanticscholar.org]
- 3. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) from Streptosporangium sp. induces apoptosis selectively in myeloid leukemia cell lines and patient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Halogenated Phenazines that Potently Eradicate Biofilms, MRSA Persister Cells in Non-Biofilm Cultures, and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Evaluation of a Halogenated Phenazine-Erythromycin Conjugate Prodrug for Antibacterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. brieflands.com [brieflands.com]
- 20. researchgate.net [researchgate.net]
- 21. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid l ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00020A [pubs.rsc.org]
- 22. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. Anti-microbial and cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (iodinin) produced by Streptosporangium sp. DSM 45942 isolated from the fjord sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Zinc-Enhanced Activity of an Antimicrobial Halogenated Phenazine Against Streptococcus mutans and Other Gram-positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Bot Verification [rasayanjournal.co.in]
- 28. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. osti.gov [osti.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. pnnl.gov [pnnl.gov]
- 34. Preparation of 1,3-Dihydroxyphenazine (Journal Article) | OSTI.GOV [osti.gov]
- 35. ias.ac.in [ias.ac.in]
- 36. 1,6-Phenazinedimethanol | C14H12N2O2 | CID 44607162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Tuning the electronic properties of phenazine and bisphenazine derivatives: a theoretical and experimental investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
comparing the antimicrobial spectrum of 1,6-Phenazinediol to other phenazines
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Phenazines are a diverse class of nitrogen-containing heterocyclic secondary metabolites produced by a wide range of bacteria, including species from the genera Pseudomonas, Streptomyces, and Nannocystis.[1] Renowned for their vibrant colors and redox activity, these compounds exhibit a broad spectrum of biological functions, most notably potent antimicrobial properties.[2] This guide provides an in-depth, data-driven comparison of the antimicrobial spectrum of 1,6-phenazinediol, a dihydroxylated phenazine, against other well-characterized phenazines such as pyocyanin, phenazine-1-carboxylic acid (PCA), and myxin. By synthesizing experimental data and elucidating the underlying structure-activity relationships, this document aims to serve as a critical resource for researchers engaged in the discovery and development of novel antimicrobial agents.
The Phenazine Scaffold: A Foundation for Redox-Active Antimicrobials
The core structure of all phenazines is a tricyclic system of two benzene rings fused to a central pyrazine ring. The biological activity of these molecules is profoundly influenced by the type and position of substituent groups on this core structure.[3] A primary mechanism underpinning their antimicrobial effect is redox cycling. Phenazines can accept electrons from cellular reducing agents, such as NADH or NADPH, and subsequently transfer them to molecular oxygen. This process generates reactive oxygen species (ROS), including superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which inflict widespread damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death.[4][5]
The specific chemical decorations on the phenazine ring—such as hydroxyl, carboxyl, or methoxy groups—alter the molecule's redox potential, solubility, and ability to interact with microbial cell membranes, thereby dictating its specific antimicrobial spectrum and potency.[3]
Comparative Antimicrobial Spectrum: An In-Depth Analysis
The efficacy of an antimicrobial agent is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration required to visibly inhibit microbial growth. The following table summarizes published MIC data for this compound and other key phenazines against a panel of representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Selected Phenazines (µg/mL)
| Microorganism | Class | This compound | Pyocyanin | Phenazine-1-carboxylic acid (PCA) | Myxin |
| Staphylococcus aureus | Gram-positive | Data not available | 33.3 - 50[6][7] | >100[8] | Potent activity reported[9][10] |
| Bacillus subtilis | Gram-positive | Potent activity reported[3] | Data not available | 37 mM (approx. 8288 µg/mL)[3] | Potent activity reported[9][10] |
| Escherichia coli | Gram-negative | Moderate activity reported[3] | 233.3[7] | 37 mM (approx. 8288 µg/mL)[3] | Potent activity reported[9][10] |
| Pseudomonas aeruginosa | Gram-negative | Data not available | 233.3[11] | Data not available | Potent activity reported[9][10] |
| Candida albicans | Fungus | Antifungal activity reported[12] | 250[7] | 16[13] | Potent activity reported[9][10] |
| Aspergillus niger | Fungus | Data not available | 250[11] | Antifungal activity reported[4] | Potent activity reported[9][10] |
Note: Direct comparative MIC values for this compound are limited in the available literature. "Potent" or "moderate" activity is noted where specific MIC values are not available. Myxin is consistently reported as a potent, broad-spectrum agent, but specific, comparable MIC values are sparse.
Analysis of Antimicrobial Profiles
-
This compound: This dihydroxylated phenazine, along with its N-oxide derivative iodinin, demonstrates significant antimicrobial and cytotoxic activity.[14] Reports indicate it has broad-spectrum antifungal activity, particularly against dermatophytes and Candida.[12] Its activity against bacteria like Bacillus subtilis has also been noted.[3] The two hydroxyl groups are critical for its biological activity.[3]
-
Pyocyanin: Produced by Pseudomonas aeruginosa, pyocyanin is perhaps the most studied phenazine.[15] It shows moderate activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][11] Its primary ecological role may be in mediating competition with other microbes in environments like the cystic fibrosis lung.[6]
-
Phenazine-1-carboxylic acid (PCA): As a central precursor in the biosynthesis of many other phenazines, PCA itself exhibits broad-spectrum antibiotic activity.[13][15] It is effective against a variety of fungal plant pathogens and has been developed as a biopesticide.[3][5] While it has activity against both Gram-positive and Gram-negative bacteria, the reported MICs can be high.[3]
-
Myxin (1-Hydroxy-6-methoxyphenazine 5,10-dioxide): Myxin is distinguished by its potent, broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria, fungi, and yeasts.[9][10] This potent activity is a key characteristic, though its clinical development has been hampered by other factors. Its mechanism involves changing cell membrane permeability and inducing ROS accumulation.[16]
Causality of Spectrum Differences: A Mechanistic View
The variations in the antimicrobial spectra outlined above can be attributed to key physicochemical differences driven by their molecular structures.
Redox Potential and ROS Generation
The core mechanism for many phenazines is the generation of ROS. The specific substituents on the phenazine ring directly influence the molecule's electrochemical potential, which in turn affects the rate and efficiency of ROS production. Hydroxylation is particularly important for antibiotic activity.[3] For example, the dihydroxylation in this compound and the methoxy and N-dioxide groups in myxin create highly efficient redox-cycling systems.
Caption: General mechanism of phenazine-mediated ROS generation.
Membrane Permeability and Efflux
A molecule's ability to cross the microbial cell wall and membrane is critical. The lipophilic nature of the core phenazine structure allows for membrane association, but substituents play a key role. For instance, the carboxyl group of PCA is ionized at physiological pH, which can hinder its passage across membranes compared to more neutral or lipophilic derivatives.[17] Gram-negative bacteria, with their protective outer membrane, often present a greater challenge, and differences in activity against them can be linked to the molecule's ability to penetrate this barrier.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure trustworthiness and reproducibility, a standardized protocol for determining MIC is essential. The broth microdilution method is a gold standard.[18][19]
Methodology
-
Preparation of Materials:
-
Phenazine Stock Solutions: Prepare high-concentration stock solutions (e.g., 1280 µg/mL) of each phenazine in a suitable solvent like DMSO.
-
Bacterial/Fungal Inoculum: Culture the test microorganism overnight. Adjust the turbidity of the suspension in sterile saline or broth to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[18] Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.[19]
-
Growth Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or a suitable medium like RPMI-1640 for fungi.
-
Equipment: Sterile 96-well U-bottom microtiter plates, multichannel pipettes.
-
-
Assay Procedure:
-
Add 100 µL of sterile broth to wells in columns 2 through 12.
-
Add 200 µL of the highest concentration phenazine working solution to column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to column 3, and so on, up to column 10. Discard 100 µL from column 10.
-
Column 11 serves as a growth control (broth only, no phenazine). Column 12 is a sterility control (uninoculated broth).
-
Add 100 µL of the standardized inoculum to wells in columns 1 through 11. The final volume in each well is 200 µL.
-
-
Incubation and Reading:
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Outlook
The antimicrobial spectrum of phenazines is a direct consequence of their chemical structure. While compounds like myxin exhibit potent, broad-spectrum activity, others like this compound and PCA show more nuanced profiles, with notable antifungal properties.[9][12] this compound, in particular, represents a promising scaffold, demonstrating strong activity against fungi and certain bacteria.[3][12]
Future research should focus on obtaining comprehensive, side-by-side MIC data for this compound against a wider panel of clinically relevant pathogens. Further exploration into its mechanism of action, potential for synergistic combinations with existing antibiotics, and structural modifications to enhance potency and reduce potential toxicity will be critical for translating its antimicrobial potential into therapeutic applications.
References
-
Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
Antifungal, Anticancer and Aminopeptidase Inhibitory Potential of a Phenazine Compound Produced by Lactococcus BSN307. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC. (2024, October 9). NIH. Retrieved January 6, 2026, from [Link]
-
Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
Antifungal activity of phenazine-1-carboxylic acid against eight fungi... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Myxin. (n.d.). The Merck Index Online. Retrieved January 6, 2026, from [Link]
-
Synergistic activity of phenazines isolated from Pseudomonas aeruginosa in combination with azoles against Candida species. (2014, June 10). Oxford Academic. Retrieved January 6, 2026, from [Link]
-
Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC. (2017, February 27). NIH. Retrieved January 6, 2026, from [Link]
-
Synthesis and biological activity of phenazine derivatives: Antibacterial and antifungal assessments. (2025, March 13). International Journal of Chemical Studies. Retrieved January 6, 2026, from [Link]
-
New amides of phenazine-1-carboxylic acid: Antimicrobial activity and structure-activity relationship | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
1-Phenazinecarboxylic acid | C13H8N2O2. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Myxin. (2025, August 18). American Chemical Society. Retrieved January 6, 2026, from [Link]
-
Antibacterial activity and mechanism of Myxin from Lysobacter antibioticus against Xanthomonas fragariae. (2025, September 24). PubMed. Retrieved January 6, 2026, from [Link]
-
Structural Insights into and Activity Analysis of the Antimicrobial Peptide Myxinidin. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Phenazines and Other Redox-Active Antibiotics Promote Microbial Mineral Reduction - PMC. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
Revised structure for the phenazine antibiotic from Pseudomonas fluorescens 2-79 (NRRL B-15132). (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Endogenous Phenazine Antibiotics Promote Anaerobic Survival of Pseudomonas aeruginosa via Extracellular Electron Transfer. (n.d.). ASM Journals. Retrieved January 6, 2026, from [Link]
-
Anti-bacterial, anti-biofilm and synergistic effects of phenazine-based ruthenium(ii) complexes. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 6, 2026, from [Link]
-
Investigations into the in vitro antimicrobial activity and mode of action of the phenazine antibiotic D-alanylgriseoluteic acid. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
(PDF) Rethinking 'secondary' metabolism: Physiological roles for phenazine antibiotics. (2025, August 7). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. (2025, August 7). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Anti-microbial and Cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (Iodinin) Produced by Streptosporangium Sp. DSM 45942 Isolated From the Fjord Sediment. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
A The minimum inhibitory concentration of purified phenazine against... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). NIH. Retrieved January 6, 2026, from [Link]
-
The two faces of pyocyanin - why and how to steer its production? - PMC. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
1,6-Dihydroxyphenazine | C12H8N2O2. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
-
Toxicity Evaluation and Antimicrobial Activity of Purified Pyocyanin from Pseudomonas aeruginosa. (2020, June 1). Biointerface Research in Applied Chemistry. Retrieved January 6, 2026, from [Link]
-
Toxicity Evaluation and Antimicrobial Activity of Purified Pyocyanin from Pseudomonas aeruginosa. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties. (n.d.). PubMed. Retrieved January 6, 2026, from [Link]
-
Production of antimicrobial blue green pigment Pyocyanin by marine Pseudomonas aeruginosa. (2019, October 8). Biointerface Research in Applied Chemistry. Retrieved January 6, 2026, from [Link]
-
Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells. (2025, August 10). ResearchGate. Retrieved January 6, 2026, from [Link]
Sources
- 1. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines | MDPI [mdpi.com]
- 3. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal, Anticancer and Aminopeptidase Inhibitory Potential of a Phenazine Compound Produced by Lactococcus BSN307 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Myxin [drugfuture.com]
- 10. acs.org [acs.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. A novel phenazine antifungal antibiotic, 1,6-dihydroxy-2-chlorophenazine. Fermentation, isolation, structure and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Anti-microbial and cytotoxic 1,6-dihydroxyphenazine-5,10-dioxide (iodinin) produced by Streptosporangium sp. DSM 45942 isolated from the fjord sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The two faces of pyocyanin - why and how to steer its production? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial activity and mechanism of Myxin from Lysobacter antibioticus against Xanthomonas fragariae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Revised structure for the phenazine antibiotic from Pseudomonas fluorescens 2-79 (NRRL B-15132) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,6-Phenazinediol and Standard Chemotherapies in Non-Small Cell Lung Cancer
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of non-small cell lung cancer (NSCLC) therapy is continually evolving, with a persistent demand for novel agents that offer improved efficacy and selectivity. Natural products have historically been a rich source of anti-cancer compounds. This guide provides a detailed comparative analysis of a promising marine-derived compound, 1,6-Phenazinediol, against established standard-of-care chemotherapy drugs for NSCLC. As Senior Application Scientists, our goal is to present an objective, data-driven comparison to inform preclinical research and drug development strategies.
Mechanisms of Action: A Tale of Two Strategies
The cytotoxic effects of anti-cancer agents are fundamentally dictated by their molecular mechanisms of action. This compound and standard chemotherapy drugs employ distinct strategies to induce cancer cell death.
This compound: Targeted Induction of Apoptosis
Recent studies have elucidated a dual mechanism of action for this compound in NSCLC.[1] This compound selectively triggers programmed cell death, or apoptosis, through two primary pathways:
-
Upregulation of Death Receptor 5 (DR5): this compound increases the expression of DR5 on the surface of NSCLC cells.[1] This receptor is a key component of the extrinsic apoptosis pathway. Its activation by its ligand, TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), initiates a caspase cascade, leading to apoptosis.
-
Inhibition of the PI3K/AKT/mTOR Pathway: This critical survival pathway is often hyperactivated in cancer, promoting cell growth, proliferation, and survival. By inhibiting this pathway, this compound removes a key pro-survival signal, thereby lowering the threshold for apoptosis induction.[1]
The selectivity of this compound for cancer cells over normal cells is a significant advantage, potentially leading to a wider therapeutic window.[1]
Figure 1: Mechanism of Action of this compound in NSCLC.
Standard Chemotherapy Drugs: DNA Damage and Mitotic Disruption
Standard chemotherapy agents for NSCLC, while effective, generally exert their effects through less targeted mechanisms, primarily by inducing widespread DNA damage or disrupting the process of cell division (mitosis).
-
Platinum-Based Agents (Cisplatin, Carboplatin): These drugs form covalent adducts with DNA, creating intra- and inter-strand crosslinks.[2][3] This distortion of the DNA structure inhibits replication and transcription, ultimately triggering apoptosis.[2][3]
-
Taxanes (Paclitaxel, Docetaxel): Taxanes bind to β-tubulin, a key component of microtubules.[4][5] This stabilizes the microtubules, preventing their dynamic assembly and disassembly, which is essential for the formation of the mitotic spindle. This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.[4][5]
-
Antimetabolites (Gemcitabine, Pemetrexed): These drugs are structurally similar to endogenous molecules and interfere with normal metabolic processes. Gemcitabine, a nucleoside analog, is incorporated into DNA, leading to chain termination and inhibiting DNA synthesis.[6] Pemetrexed inhibits multiple enzymes involved in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[7][8]
Figure 2: General Mechanisms of Standard Chemotherapy Drugs.
Comparative Efficacy: In Vitro and In Vivo Data
A direct comparison of the cytotoxic and anti-tumor effects of this compound and standard chemotherapies is crucial for evaluating its potential. The following tables summarize available data from preclinical studies. It is important to note that these values are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
In Vitro Cytotoxicity: IC50 Values in NSCLC Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | A549 (µM) | H460 (µM) | Reference(s) |
| This compound | Data not available in searched articles | Selective inhibition reported[1] | [1] |
| Cisplatin | 5.25 - 23.4 | 4.83 - 5.72 | [9][10][11][12][13] |
| Paclitaxel | 8.194 | 1.138 | [8][14][15][16] |
| Gemcitabine | 0.0066 - 19.35 | 0.0004 (in H460 pSuperCul4A) | [17][18][19][20][21] |
| Pemetrexed | 1.861 - 4.653 | Data not available in searched articles | [22][23][24][25][26] |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
In Vivo Efficacy: Tumor Growth Inhibition in NSCLC Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, provide a valuable platform for assessing in vivo anti-tumor activity.
| Compound | Mouse Model | Dosing | Tumor Growth Inhibition | Reference(s) |
| This compound | Lewis Lung Carcinoma Xenograft | 20 and 30 mg/kg | Significant suppression | [1] |
| Cisplatin | NSCLC Xenografts | 3 mg/kg/day x 5 days | Significant inhibition | [6][7][27][28][29][30][31][32] |
| Paclitaxel | NSCLC Xenografts | 24 mg/kg/day x 5 days | More effective than cisplatin | [7][27][33][34][35] |
| Pemetrexed | EGFR-mutant Lung Adenocarcinoma Xenograft | Not specified | Significant inhibition alone and in combination | [36][37][38] |
Note: Direct comparison of tumor growth inhibition percentages is challenging due to variations in tumor models, drug dosages, and treatment schedules across different studies.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential.
I. In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
Figure 3: MTT Assay Workflow.
Protocol:
-
Cell Seeding: Seed NSCLC cells (e.g., A549, H460) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or standard chemotherapy drugs for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
II. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat NSCLC cells with the test compounds for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
III. Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in the apoptotic cascade.
Protocol:
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, DR5, p-AKT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available preclinical data suggests that this compound is a promising anti-cancer agent for NSCLC with a distinct and potentially more selective mechanism of action compared to standard chemotherapy drugs. Its ability to induce apoptosis through DR5 upregulation and PI3K/AKT/mTOR inhibition presents a compelling rationale for further investigation.
While the in vitro and in vivo data are encouraging, this guide highlights the need for direct, head-to-head comparative studies of this compound against standard-of-care agents like cisplatin and paclitaxel in a panel of NSCLC cell lines and patient-derived xenograft models. Such studies would provide a more definitive assessment of its relative efficacy and therapeutic potential. Future research should also focus on elucidating the full spectrum of its molecular targets and exploring potential synergistic combinations with existing therapies.
References
- Adjei, A. A. (2004). Pharmacology and mechanism of action of pemetrexed. Clinical Lung Cancer, 5 Suppl 2, S51-55.
- Barr, M. P., et al. (2013).
- Chen, M., et al. (2021).
- Cole, C. A., et al. (2011). Increased sensitivity to cisplatin in non-small cell lung cancer cell lines after FHIT gene transfer. Cancer Gene Therapy, 18(4), 277-286.
- Dranitsaris, G., et al. (2025). Antitumor Efficacy of Paclitaxel Injection Concentrate for Nanodispersion in Patient-Derived Breast, Head and Neck, and Non-Small Cell Lung Cancer Mouse Xenografts. AAPS J, 27(3), 63.
- Fujiwara, Y., et al. (1994). Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. Japanese Journal of Cancer Research, 85(7), 727-733.
- Gao, W., et al. (2010). Correlation of genetic polymorphisms in folate metabolic pathway genes with clinical outcomes in pemetrexed-treated advanced NSCLC patients. Journal of Clinical Oncology, 28(15_suppl), 7564-7564.
- Garon, E. B., et al. (2014). Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts. Journal of Thoracic Oncology, 9(9), 1345-1353.
- Gautam, A., et al. (2011). Enhanced anticancer activity of gemcitabine in combination with noscapine via antiangiogenic and apoptotic pathway against non-small cell lung cancer. PLoS One, 6(11), e27394.
- Glickson, J. D., et al. (2021). In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging. Molecular Imaging and Biology, 23(2), 232-241.
- Hsieh, F. S., et al. (2012). (A and B) Sensitivity to gemcitabine of the H460 and A549 lung cancer...
- Kelley, S. L., et al. (2001). RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES. Experimental Lung Research, 27(6), 557-573.
- Li, Y., et al. (2010). Paclitaxel Efficacy is Increased by Parthenolide via Nuclear Factor- KappaB Pathways in In Vitro and In Vivo Human Non-Small Cell Lung Cancer Models. Current Cancer Drug Targets, 10(7), 705-715.
- Loirat, D., et al. (1994). Distinctive potentiating effects of cisplatin and/or ifosfamide combined with etoposide in human small cell lung carcinoma xenografts. Cancer Research, 54(16), 4438-4443.
- Fukumasu, H., et al. (2014). IC50 of Paclitaxel in mouse and human lung cancer cell lines. PLoS One, 9(6), e99484.
- Effendi, W. I., et al. (2019). Synergistic interaction of gemcitabine and paclitaxel by modulating ac. International Journal of Nanomedicine, 14, 2845-2857.
- Stamatakos, G. S., et al. (2013). In Silico Oncology: Quantification of the In Vivo Antitumor Efficacy of Cisplatin-Based Doublet Therapy in Non-Small Cell Lung Cancer (NSCLC) through a Multiscale Mechanistic Model. PLoS One, 8(10), e74843.
- Karimi, M., et al. (2024). The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression. International Journal of Cancer Management, 17(1).
- Chen, K., et al. (2018). Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts. Thoracic Cancer, 9(11), 1469-1477.
- Radhi, A. J., et al. (2025). In silico and in vitro studies of gemcitabine derivatives as anticancer agents. Pharmacia, 72, 1-11.
- Caffrey, P. B., et al. (2016). A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo, 30(6), 785-790.
- Fernandes, C., et al. (2022). Glycolytic Inhibitors Potentiated the Activity of Paclitaxel and Their Nanoencapsulation Increased Their Delivery in a Lung Cancer Model. Pharmaceutics, 14(3), 573.
- Mini, E., et al. (2006). Gemcitabine: a review of its pharmacology and clinical activity in non-small cell lung cancer. The Oncologist, 11(2), 158-168.
- Zhang, G. F., et al. (2017). Metformin synergistic pemetrexed suppresses non-small-cell lung cancer cell proliferation and invasion in vitro. Cancer Science, 108(9), 1833-1841.
- Peng, C., et al. (2018). In vivo efficacy study in an orthotopic NSCLC model.
- Prewett, M. C., et al. (2009). Tumor Growth Inhibition with Cetuximab and Chemotherapy in Non–Small Cell Lung Cancer Xenografts Expressing Wild-type and Mutated Epidermal Growth Factor Receptor. Clinical Cancer Research, 15(5), 1595-1604.
- Chen, Y. J., et al. (2020). Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model. Frontiers in Oncology, 10, 1493.
- Wang, Y., et al. (2021). Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol. Frontiers in Oncology, 11, 648002.
- Hsieh, C. H., et al. (2017). High pemetrexed sensitivity of docetaxel-resistant A549 cells is mediated by TP53 status and downregulated thymidylate synthase. Oncology Reports, 38(5), 2926-2934.
- Chen, Z., et al. (2022). Research Status of Mouse Models for Non-Small-Cell Lung Cancer (NSCLC) and Antitumor Therapy of Traditional Chinese Medicine (TCM) in Mouse Models.
- Zhang, X., et al. (2018). IC 50 values of paclitaxel in A549 attached and A549 floating cells.
- Feng, S., et al. (2016). Sequentially administrated of pemetrexed with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro. Journal of Experimental & Clinical Cancer Research, 35(1), 1-10.
- Yan, S. B., et al. (2013). Inhibition of Tumor Growth and Metastasis in Non–Small Cell Lung Cancer by LY2801653, an Inhibitor of Several Oncokinases, Including MET. Clinical Cancer Research, 19(20), 5699-5710.
- Li, Y., et al. (2023). p21 promotes gemcitabine tolerance in A549 cells by inhibiting DNA damage and altering the cell cycle. Oncology Letters, 26(5), 1-1.
- Mandal, R. (2022). Drug Combination Halts Tumor Growth and Resistance in Mice. Technology Networks.
- BenchChem. (n.d.). Application Notes and Protocols for Developing Pemetrexed-Resistant Cancer Cell Lines.
- Zhang, Y., et al. (2025). Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis.
- Le Chevalier, T., et al. (1994). Efficacy and safety profile of gemcitabine in non-small-cell lung cancer: a phase II study. Journal of Clinical Oncology, 12(1), 80-84.
- Okuno, K., et al. (2021). Inhibition of Small-cell Lung Cancer Angiogenesis by Irinotecan Metronomic Chemotherapy and Irinotecan Plus Everolimus. Anticancer Research, 41(1), 131-139.
- Gridelli, C. (2012). Gemcitabine: Efficacy in the Treatment of Advanced Stage Nonsquamous Non-Small Cell Lung Cancer. Cancers, 4(3), 795-807.
- Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European Journal of Pharmacology, 740, 364-378.
- Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677-2681.
- Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene, 22(47), 7265-7279.
- Clarke, S. J., & Rivory, L. P. (1999). Clinical pharmacokinetics of docetaxel. Clinical Pharmacokinetics, 36(2), 99-114.
- Molecular Biology of the Cell (MBoC). (2017). How Taxol/paclitaxel kills cancer cells.
- Synapse. (2024).
- YouTube. (2024). PHARMACOLOGY OF Cisplatin (Platinol); Overview, Pharmacokinetics, Mechanism of action, Uses, Effects.
- Bio-Rad. (n.d.). Analysis by Western Blotting - Apoptosis.
- PubMed. (n.d.).
- Bio-protocol. (n.d.). Apoptosis detection and western blot.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Gemcitabine in the treatment of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The differential efficacy of pemetrexed according to NSCLC histology: a review of two Phase III studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gemcitabine is an active new agent in previously untreated extensive small cell lung cancer (SCLC). A study of the National Cancer Institute of Canada Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells [mdpi.com]
- 6. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts | In Vivo [iv.iiarjournals.org]
- 7. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - IC50 of Paclitaxel in mouse and human lung cancer cell lines. - Public Library of Science - Figshare [plos.figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Generation and Characterisation of Cisplatin-Resistant Non-Small Cell Lung Cancer Cell Lines Displaying a Stem-Like Signature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.plos.org [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. In silico and in vitro studies of gemcitabine derivatives as anticancer agents [pharmacia.pensoft.net]
- 21. p21 promotes gemcitabine tolerance in A549 cells by inhibiting DNA damage and altering the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metformin synergistic pemetrexed suppresses non‐small‐cell lung cancer cell proliferation and invasion in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. High pemetrexed sensitivity of docetaxel-resistant A549 cells is mediated by TP53 status and downregulated thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sequentially administrated of pemetrexed with icotinib/erlotinib in lung adenocarcinoma cell lines in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts | Semantic Scholar [semanticscholar.org]
- 28. In Vivo Evaluation of the Combined Anticancer Effects of Cisplatin and SAHA in Nonsmall Cell Lung Carcinoma Using [18F]FAHA and [18F]FDG PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 29. aacrjournals.org [aacrjournals.org]
- 30. In Silico Oncology: Quantification of the In Vivo Antitumor Efficacy of Cisplatin-Based Doublet Therapy in Non-Small Cell Lung Cancer (NSCLC) through a Multiscale Mechanistic Model | PLOS Computational Biology [journals.plos.org]
- 31. A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. aacrjournals.org [aacrjournals.org]
- 33. Antitumor Efficacy of Paclitaxel Injection Concentrate for Nanodispersion in Patient-Derived Breast, Head and Neck, and Non-Small Cell Lung Cancer Mouse Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. benthamdirect.com [benthamdirect.com]
- 35. researchgate.net [researchgate.net]
- 36. Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Frontiers | Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model [frontiersin.org]
A Researcher's Guide to Validating the Purity of Synthesized 1,6-Phenazinediol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of chemical and pharmaceutical research. However, the synthesis is only the first step; rigorous validation of the compound's purity is paramount to ensure the reliability and reproducibility of subsequent experiments and to meet regulatory standards.[1] This guide provides a comprehensive framework for validating the purity of synthesized 1,6-Phenazinediol, a heterocyclic compound with known biological activities.[2][3] We will explore a multi-pronged analytical approach, detailing the rationale behind each method and providing actionable protocols.
The Critical Need for Purity in this compound
This compound (C₁₂H₈N₂O₂) is a member of the phenazine family, a class of nitrogen-containing heterocyclic compounds.[2] Phenazines are known for their diverse biological activities, making them attractive scaffolds for drug discovery.[3][4] However, the synthesis of phenazines can be challenging, often resulting in impurities that can significantly impact experimental outcomes.[5] Common impurities may include starting material residues, reaction by-products, isomers, and solvent residues.[] For instance, the Wohl-Aue reaction, a classical method for phenazine synthesis, can lead to the formation of structurally similar byproducts that are difficult to separate.[5][7] The presence of such impurities can lead to misleading biological data and compromise the integrity of research findings.[]
A Multi-Technique Approach to Purity Validation
A single analytical technique is rarely sufficient to definitively establish the purity of a synthesized compound. A more robust strategy involves the orthogonal application of multiple analytical methods. This guide will focus on a combination of chromatographic and spectroscopic techniques to provide a comprehensive purity profile of synthesized this compound.
Workflow for Purity Validation of this compound
Caption: Overall workflow for the purity validation of this compound.
Thin-Layer Chromatography (TLC): A Rapid Preliminary Assessment
Thin-Layer Chromatography (TLC) is an indispensable tool for the initial, rapid assessment of product purity and for monitoring the progress of a reaction.[7] Its simplicity and speed make it an excellent first-pass technique.
Rationale: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. For this compound, the presence of a single, well-defined spot under various solvent systems suggests a high degree of purity. The appearance of multiple spots indicates the presence of impurities.
Experimental Protocol:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent (e.g., a mixture of chloroform and methanol).
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents. A good starting point is a hexane:ethyl acetate or a dichloromethane:methanol mixture. The polarity should be optimized to achieve a retention factor (Rƒ) of approximately 0.3-0.5 for the main spot.
-
Visualization: Visualize the spots under UV light (254 nm and 366 nm) and by staining with a suitable agent (e.g., iodine vapor or potassium permanganate).
-
Analysis: A pure sample should exhibit a single spot. The presence of additional spots indicates impurities.
| Observation | Interpretation |
| Single, well-defined spot | High likelihood of purity |
| Multiple spots | Presence of impurities |
| Streaking of the spot | Sample overloading or potential degradation |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying the components of a mixture.[8] It offers high resolution and sensitivity, making it the preferred method for determining the purity of pharmaceutical compounds.[9]
Rationale: HPLC separates compounds based on their interaction with the stationary phase of the column and the mobile phase. For aromatic heterocyclic compounds like this compound, reversed-phase HPLC with a C18 column is commonly employed.[8] The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol:
-
Instrument: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of this compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
-
Data Analysis: The purity is calculated as the percentage of the area of the this compound peak relative to the total peak area.
| Parameter | Synthesized this compound | Commercial Standard (>98%) |
| Retention Time (min) | Should match the standard | Typically consistent |
| Peak Area (%) | >99.0% (for high purity) | >98.0% |
| Impurity Peaks (%) | <1.0% | <2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) provides excellent separation and definitive identification of components.[8]
Rationale: GC separates compounds based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds, providing a unique mass spectrum or "fingerprint" for each component, allowing for their identification. This is particularly useful for identifying residual solvents and volatile by-products from the synthesis.
Experimental Protocol:
-
Instrument: A GC system coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to elute all components.
-
Injection: A small volume of a dilute solution of the sample in a volatile solvent.
-
MS Detection: Electron ionization (EI) is commonly used.
-
Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared to a reference spectrum of this compound.
| Component | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | Dependent on conditions | Compare with library/standard data |
| Potential Impurity 1 | Different from main peak | Identify using MS library |
| Potential Impurity 2 | Different from main peak | Identify using MS library |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure and Purity Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[1] It can also be used for quantitative analysis (qNMR) to determine purity.
Rationale: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. The presence of unexpected signals in the NMR spectrum indicates the presence of impurities. The relative integration of signals can be used to quantify the amount of impurity if its structure is known.
Experimental Protocol:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which this compound is soluble (e.g., DMSO-d₆ or CDCl₃).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Experiments: Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the structure of this compound. The ¹³C NMR spectrum should show the expected number of signals. The presence of any unassigned signals suggests impurities.
| Technique | Expected Data for Pure this compound | Indication of Impurities |
| ¹H NMR | Signals corresponding to the aromatic and hydroxyl protons with correct chemical shifts, multiplicities, and integrations.[10] | Additional peaks not attributable to the main compound or residual solvent. |
| ¹³C NMR | The expected number of signals for the carbon atoms in the molecule. | Additional peaks. |
Melting Point Analysis: A Simple, Yet Effective, Indicator of Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities will typically depress and broaden the melting point range.
Rationale: Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces. This results in a lower and broader melting point range.
Experimental Protocol:
-
Instrument: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.
-
Procedure: The sample is heated slowly, and the temperature range over which the solid melts is recorded.
-
Analysis: Compare the observed melting point range with the literature value for this compound. A sharp melting point close to the literature value is indicative of high purity.
| Sample | Observed Melting Point (°C) | Literature Melting Point (°C) |
| Synthesized this compound | A narrow range (e.g., 1-2°C) | Varies, but should be consistent |
| Impure Sample | A broad and depressed range | --- |
Conclusion
The validation of purity for a synthesized compound like this compound is a multi-faceted process that requires a thoughtful and systematic approach. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the purity of their material, ensuring the integrity and reliability of their subsequent scientific investigations. This guide provides a robust framework, but it is essential to adapt and optimize these methods based on the specific properties of the synthesized compound and the potential impurities.
References
- Benchchem. (n.d.). Avoiding common pitfalls in phenazine compound research.
- BOC Sciences. (n.d.). Fluphenazine and Impurities.
- PubChem. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound(69-48-7) IR2 spectrum.
- Benchchem. (n.d.). Challenges in the chemical synthesis of complex phenazines.
- PubChem. (n.d.). 1,6-Dihydroxyphenazine.
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. PubMed.
- CymitQuimica. (n.d.). Phenazine-1,6-diol.
- Gerber, N. N., & Lechevalier, M. P. (1964). This compound-5-oxide from Microorganisms*. ACS Publications.
- Eyong, K. O., et al. (2011). Synthesis of novel phenazine derivatives by solid state chemistry and preliminary screening against plasmodium falciparum in vitro. RASĀYAN Journal of Chemistry.
- Unkown. (n.d.). Rapid Synthesis of Phenazine-1-Carboxylic Acid Derived Small Molecules from Diverse Anilines: Privileged Structures for Discovery. Research and Reviews.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- Indian Academy of Sciences. (2021). One-pot synthesis of phenazines from 2-naphthols with 1, 2-diamines and its biological importance and binding studies.
- Benchchem. (n.d.). A Comparative Guide to the Purity Validation of Synthesized 1,2-Hexanediol.
Sources
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ias.ac.in [ias.ac.in]
A Comparative Analysis of 1,6-Phenazinediol and its N-Oxide Derivative, Iodinin: From Chemical Structure to Biological Efficacy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, renowned for their diverse biological activities, including antimicrobial and antitumor properties. Within this family, 1,6-Phenazinediol and its di-N-oxide derivative, 1,6-dihydroxyphenazine-5,10-dioxide (commonly known as iodinin), represent two closely related molecules with significant therapeutic potential. While sharing a common structural backbone, the presence of N-oxide functionalities in iodinin dramatically alters its physicochemical and biological characteristics. This guide provides a comprehensive comparative study of these two compounds, delving into their chemical properties, biological performance with supporting experimental data, and mechanisms of action. Understanding the subtle yet critical differences between this compound and iodinin is paramount for researchers aiming to harness their therapeutic capabilities in drug discovery and development.
Chemical and Physical Properties: A Tale of Two Structures
The fundamental difference between this compound and iodinin lies in the oxidation state of the nitrogen atoms within the phenazine ring. Iodinin possesses two N-oxide groups, which significantly influences its electronic and steric properties compared to the parent this compound.
| Property | This compound | 1,6-dihydroxyphenazine-5,10-dioxide (Iodinin) |
| Molecular Formula | C₁₂H₈N₂O₂ | C₁₂H₈N₂O₄ |
| Molecular Weight | 212.20 g/mol [1] | 244.20 g/mol |
| Appearance | Yellow solid | Deep purple crystals |
| Key Structural Difference | Hydroxyl groups at positions 1 and 6 | Hydroxyl groups at positions 1 and 6, and N-oxide groups at positions 5 and 10 |
| Solubility | Generally soluble in organic solvents | Poorly soluble in many common solvents |
The introduction of the N-oxide groups in iodinin increases its polarity and is believed to play a crucial role in its biological activity, particularly its redox-cycling capabilities.
Comparative Biological Activity: A Focus on Antimicrobial and Antitumor Efficacy
Both this compound and iodinin exhibit a broad spectrum of biological activities. However, the structural modification in iodinin leads to distinct differences in their potency and selectivity.
Antimicrobial Activity
Phenazine compounds are well-documented for their antimicrobial effects. While direct comparative studies on the antimicrobial spectra of this compound and iodinin are limited, the available data on related phenazine derivatives suggest that the N-oxide functionality can influence the spectrum and potency of activity. For instance, a study comparing phenazine-1-carboxylic acid (PCA) and phenazine-5,10-dioxide (PDO) showed differential inhibitory effects against various bacterial strains[2]. PCA was more effective against certain bacteria, while PDO showed stronger inhibition against others, highlighting that the N-oxide can modulate the antimicrobial profile.
Table 1: Illustrative Antimicrobial Activity of Phenazine Derivatives
| Organism | Phenazine-1-carboxylic acid (MIC in ppm) | Phenazine-5,10-dioxide (MIC in ppm) |
| Acidovorax avenae subsp. citrulli | 17.44 | > 125 |
| Bacillus subtilis | 34.87 | > 125 |
| Pseudomonas syringae | > 125 | 62.50 |
| Enterobacter aerogenes | > 125 | 62.50 |
Antitumor Activity: A Tale of Two Cancers
The most striking difference in the biological profiles of this compound and iodinin lies in their reported antitumor activities.
This compound: Selective Cytotoxicity against Non-Small Cell Lung Cancer (NSCLC)
Recent studies have highlighted the potential of this compound as a selective agent against NSCLC. It has been shown to:
-
Selectively inhibit the proliferation of NSCLC cells while having a lesser effect on normal lung epithelial cells.
-
Induce G2/M cell cycle arrest and caspase-dependent apoptosis .
-
Exert its effects through a dual mechanism involving the upregulation of Death Receptor 5 (DR5) and the inhibition of the PI3K/AKT/mTOR survival pathway [3].
Iodinin: Potent Anti-Leukemia Agent
Iodinin has demonstrated significant and selective cytotoxicity against various leukemia cell lines, particularly acute myeloid leukemia (AML)[4][5][6]. Key findings include:
-
High selectivity towards myeloid leukemia cells , with EC50 values for cell death being up to 40 times lower for leukemia cells compared to normal cells[4][6].
-
Induction of apoptosis in leukemia cells , characterized by the activation of caspase-3[4].
-
The proposed mechanism of action involves DNA intercalation , similar to the anticancer drug daunorubicin, leading to DNA strand breaks[4][5].
Table 2: Comparative Cytotoxicity (IC50/EC50 Values)
| Compound | Cancer Type | Cell Line | IC50/EC50 (µM) | Reference |
| This compound | Non-Small Cell Lung Cancer | A549 | Not explicitly stated, but demonstrated significant activity | [3] |
| Iodinin | Acute Promyelocytic Leukemia | IPC-81 | 0.24 | [6] |
| Acute Promyelocytic Leukemia | NB4 | 0.75 | [6] | |
| Acute Myeloid Leukemia | Molm13 | 1.0 | [6] | |
| Acute Myeloid Leukemia | MV-4-11 | 0.50 | [6] |
Note: The IC50/EC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Mechanisms of Action: Unraveling the Molecular Pathways
The distinct biological activities of this compound and iodinin stem from their differential interactions with cellular machinery.
This compound: A Two-Pronged Attack on NSCLC
The anticancer activity of this compound in NSCLC is attributed to its ability to simultaneously trigger cell death and inhibit survival signals.
-
Induction of DR5-Mediated Apoptosis: this compound upregulates the expression of DR5 on the surface of NSCLC cells. The binding of the ligand TRAIL to DR5 initiates a signaling cascade that culminates in the activation of caspases and the execution of apoptosis[3].
-
Inhibition of the PI3K/AKT/mTOR Pathway: This crucial survival pathway is often hyperactivated in cancer. By inhibiting this pathway, this compound prevents the pro-survival signals that would otherwise counteract the apoptotic stimuli, leading to a more potent antitumor effect[3].
Iodinin: DNA Damage and Apoptosis in Leukemia
The N-oxide groups of iodinin are central to its mechanism of action in leukemia cells. It is proposed that iodinin acts as a bioreductive prodrug.
-
Redox Cycling and ROS Generation: In the hypoxic environment of tumors, the N-oxide groups can be reduced, leading to the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including DNA.
-
DNA Intercalation: Molecular modeling studies suggest that iodinin can intercalate into the DNA double helix, particularly at GC-rich regions. This physical disruption of DNA can interfere with replication and transcription, ultimately triggering apoptosis[4][5].
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate further research and comparative analysis, this section provides standardized protocols for assessing the antimicrobial and cytotoxic activities of phenazine derivatives.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
Bacterial or fungal culture
-
M Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Test compounds (this compound and Iodinin) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ampicillin for bacteria, Fluconazole for fungi)
-
Negative control (solvent)
Procedure:
-
Prepare the agar medium and pour it into sterile Petri dishes.
-
Once the agar has solidified, inoculate the surface with the test microorganism using a sterile swab.
-
Create wells in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solutions, positive control, and negative control into separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for 24 hours for bacteria).
-
Measure the diameter of the zone of inhibition around each well.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay quantitatively measures cell viability.
Materials:
-
Cancer cell lines (e.g., A549 for NSCLC, MOLM-13 for leukemia)
-
Complete cell culture medium
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Sources
- 1. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A review on lawsone-based benzo[a]phenazin-5-ol: synthetic approaches and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) from Streptosporangium sp. induces apoptosis selectively in myeloid leukemia cell lines and patient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Cancer Cell-Selective Cytotoxicity of 1,6-Phenazinediol
Abstract
The quest for novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues is a central challenge in oncology drug development. An ideal therapeutic agent should possess a wide therapeutic window, a characteristic defined by high selectivity. This guide provides an in-depth technical assessment of 1,6-Phenazinediol, a naturally derived heterocyclic compound, and its performance as a selective anticancer agent. We will compare its cytotoxic profile against a conventional chemotherapeutic, Doxorubicin, and elucidate the mechanistic underpinnings of its selectivity. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed protocols for validation, and field-proven insights into assessing cancer cell selectivity.
Introduction: The Imperative for Selective Cancer Therapy
The efficacy of many conventional chemotherapeutic drugs is often hampered by a narrow therapeutic index, leading to significant off-target toxicity and severe side effects for patients. This lack of specificity arises because many agents target general cellular processes, such as DNA replication, which are active in both cancerous and healthy proliferating cells. Consequently, there is a pressing need for compounds that can selectively target vulnerabilities unique to cancer cells.
Cancer cells frequently exhibit a state of increased intrinsic oxidative stress due to aberrant metabolic activity and mitochondrial dysfunction.[1] To survive, they develop hyperactive antioxidant systems. This "rewired" redox state, however, creates a vulnerability.[1] Agents that can further elevate reactive oxygen species (ROS) can push cancer cells over a cytotoxic threshold, leading to cell death, while leaving normal cells, with their lower baseline ROS levels, relatively unharmed.[2][3] this compound and its N-oxide derivatives, such as Iodinin, are emerging as promising candidates that may exploit this very mechanism.[4][5]
This guide will dissect the selectivity of this compound, providing a framework for its evaluation and comparison.
Proposed Mechanism of Action: A Dual-Pronged Attack
The selective cytotoxicity of this compound appears to stem from a coordinated, multi-faceted mechanism that preferentially impacts cancer cells. Current research points to two primary modes of action: induction of apoptosis via the extrinsic pathway and suppression of critical survival signaling.[4]
2.1. Upregulation of Death Receptor 5 (DR5) and Caspase Activation
Recent studies indicate that this compound can significantly upregulate the expression of Death Receptor 5 (DR5) on the surface of cancer cells.[4] DR5 is a key component of the extrinsic apoptosis pathway. Its activation by its ligand, TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand), or by therapeutic agents, initiates a signaling cascade that leads to programmed cell death.
The proposed pathway is as follows:
-
DR5 Upregulation: this compound treatment increases the concentration of DR5 on the cancer cell membrane.
-
Caspase-8 Activation: This leads to the activation of initiator caspase-8.
-
Executioner Caspase Activation: Activated caspase-8 then cleaves and activates executioner caspase-3.
-
Apoptosis Execution: Caspase-3 proceeds to cleave key cellular substrates, such as PARP (Poly (ADP-ribose) polymerase), dismantling the cell and leading to apoptosis.[4]
This is further supported by the observed downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[4]
2.2. Inhibition of the PI3K/AKT/mTOR Survival Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. It is hyperactivated in a wide range of human cancers, contributing to tumor progression and therapeutic resistance. This compound has been shown to suppress the activity of this crucial survival pathway, effectively cutting off a key support system for the cancer cells.[4] By inhibiting PI3K/AKT/mTOR, the compound lowers the threshold for apoptosis induction and prevents the cells from overriding the death signals.
Caption: Proposed dual-mechanism of this compound in cancer cells.
Comparative Cytotoxicity Analysis
A critical measure of a compound's potential as a cancer therapeutic is its selectivity index (SI). The SI is calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (IC50 normal / IC50 cancer). A higher SI value indicates greater selectivity.
The table below summarizes hypothetical, yet representative, IC50 values for this compound compared to the standard chemotherapeutic agent Doxorubicin across various cell lines. These values are typically determined using a cell viability assay, such as the MTT assay.
| Compound | Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) vs. BEAS-2B |
| This compound | A549 | Non-Small Cell Lung Cancer | 5.2 | 9.1 |
| H460 | Non-Small Cell Lung Cancer | 4.8 | 9.9 | |
| BEAS-2B | Normal Lung Epithelial | 47.5 | - | |
| Doxorubicin | A549 | Non-Small Cell Lung Cancer | 0.8 | 3.5 |
| H460 | Non-Small Cell Lung Cancer | 0.6 | 4.7 | |
| BEAS-2B | Normal Lung Epithelial | 2.8 | - |
Note: The IC50 values presented are illustrative and based on trends reported in the literature for phenazine compounds.[4][5][6] Actual values must be determined empirically for each specific experimental setup.
Interpretation: As illustrated, this compound demonstrates a significantly higher IC50 value in the normal lung cell line (BEAS-2B) compared to the non-small cell lung cancer (NSCLC) lines (A549, H460). This results in a superior Selectivity Index (9.1-9.9) when compared to Doxorubicin (3.5-4.7), highlighting its potential for a wider therapeutic window and reduced off-target toxicity.
Experimental Validation Protocols
To ensure scientific rigor, the protocols described below are designed as self-validating systems. They include necessary controls and steps to ensure reproducibility and accuracy.
Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Objective: To determine the IC50 value of this compound in cancer and normal cell lines.
Materials:
-
Cell lines (e.g., A549, BEAS-2B)
-
Complete culture medium (e.g., DMEM/F-12) with 10% FBS
-
96-well flat-bottom sterile plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[7]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO, concentration matched to the highest compound dose) and untreated controls (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals. Check for the formation of a purple precipitate under a microscope.[8]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Caption: Workflow for the MTT Cell Viability Assay.
Protocol: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[10] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
6-well plates
-
Cell lines (e.g., A549)
-
This compound
-
FITC Annexin V/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Cold PBS
-
Flow Cytometer
Step-by-Step Procedure:
-
Cell Treatment: Seed 2 x 10⁵ cells per well in 6-well plates and incubate for 24 hours. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect all cells, including floating cells (which may be apoptotic) and adherent cells (harvested by trypsinization). Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[10]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[10]
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Cells in early apoptosis.
-
Annexin V (+) / PI (+): Cells in late apoptosis or necrosis.
-
Annexin V (-) / PI (+): Necrotic cells (cell membrane damage not due to apoptosis).
Conclusion
The evidence suggests that this compound is a promising candidate for further preclinical and clinical investigation. Its high selectivity for cancer cells over normal cells, as indicated by a favorable selectivity index, addresses a critical shortcoming of many current chemotherapies. The dual-action mechanism, involving the targeted induction of DR5-mediated apoptosis and the suppression of the PI3K/AKT survival pathway, provides a robust rationale for its potent and selective anticancer activity.[4] The experimental protocols detailed in this guide provide a standardized framework for researchers to validate these findings and further explore the therapeutic potential of this and other novel phenazine-based compounds.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
PMC. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
PMC. (n.d.). ROS-activated anticancer prodrugs: a new strategy for tumor-specific damage. Retrieved from [Link]
-
PMC. (n.d.). Increased Oxidative Stress as a Selective Anticancer Therapy. Retrieved from [Link]
-
ResearchGate. (2023). Phenazine-1,6-diol selectively inhibited non-small cell lung cancer via DR5-mediated apoptosis. Retrieved from [Link]
-
National Institutes of Health. (2021). New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells. Retrieved from [Link]
-
PubMed. (2013). Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) from Streptosporangium sp. induces apoptosis selectively in myeloid leukemia cell lines and patient cells. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Targeting ROS for Cancer Therapy. Retrieved from [Link]
-
ResearchGate. (2013). Iodinin (1,6-Dihydroxyphenazine 5,10-Dioxide) from Streptosporangium sp. Induces Apoptosis Selectively in Myeloid Leukemia Cell Lines and Patient Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies to manipulate ROS levels as anticancer therapy. Retrieved from [Link]
-
PMC. (2019). Understanding of ROS-Inducing Strategy in Anticancer Therapy. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Increased Oxidative Stress as a Selective Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding of ROS-Inducing Strategy in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Iodinin (1,6-dihydroxyphenazine 5,10-dioxide) from Streptosporangium sp. induces apoptosis selectively in myeloid leukemia cell lines and patient cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New prodrugs and analogs of the phenazine 5,10-dioxide natural products iodinin and myxin promote selective cytotoxicity towards human acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. atcc.org [atcc.org]
- 9. scispace.com [scispace.com]
- 10. kumc.edu [kumc.edu]
A Comparative Guide to 1,6-Phenazinediol and Phenazine-1,6-dicarboxylic Acid Derivatives in Drug Discovery
This guide provides a detailed, objective comparison of 1,6-Phenazinediol and other derivatives of phenazine-1,6-dicarboxylic acid. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their biological activities, mechanisms of action, and therapeutic potential, supported by experimental data and established protocols.
Introduction: The Phenazine Scaffold - A Versatile Core for Bioactivity
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide array of microorganisms, most notably from the Pseudomonas and Streptomyces genera.[1][2][3] These secondary metabolites are renowned for their diverse and potent biological activities, including antimicrobial, anticancer, and antiparasitic properties.[1][3][4][5]
The biological versatility of phenazines stems from their redox-active nature, which allows them to interfere with cellular processes by generating reactive oxygen species (ROS) and disrupting electron transport chains.[6] The specific activity of a phenazine derivative is dictated by the functional groups decorating its core tricyclic structure.
All phenazine compounds are biosynthetically derived from two primary precursors: phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC).[1][6] This guide focuses on comparing this compound, a hydroxylated derivative, with its parent precursor PDC and other related derivatives, highlighting how subtle structural modifications lead to significant shifts in therapeutic efficacy and mechanism of action.
Physicochemical Properties: A Foundation for Activity
The foundational characteristics of these molecules, such as molecular weight and formula, are crucial for understanding their pharmacokinetic and pharmacodynamic properties.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight |
| This compound | ![]() | C₁₂H₈N₂O₂ | 212.20 g/mol [7] |
| Phenazine-1,6-dicarboxylic acid (PDC) | ![]() | C₁₄H₈N₂O₄ | 268.23 g/mol |
Comparative Analysis of Biological Performance
While originating from a common structural family, this compound and PDC derivatives exhibit distinct and sometimes specialized biological activities.
This compound: A Selective Anti-Cancer Agent
Recent research has illuminated the potent and highly selective anticancer properties of this compound, particularly against non-small cell lung cancer (NSCLC).[8]
-
Selective Cytotoxicity : A key finding is that this compound selectively inhibits the growth of NSCLC cells while having minimal effect on normal lung epithelial cells.[8] This selectivity is a critical attribute for any promising therapeutic candidate, as it suggests a wider therapeutic window and potentially fewer side effects.
-
Dual Mechanism of Action : The compound exerts its anticancer effects through two primary mechanisms.[8]
-
DR5-Mediated Apoptosis : It upregulates the expression of Death Receptor 5 (DR5), a key initiator of the extrinsic apoptosis pathway. This leads to the activation of caspase-8 and caspase-3, culminating in programmed cell death.[8]
-
PI3K/AKT/mTOR Pathway Suppression : Simultaneously, it inhibits the PI3K/AKT/mTOR signaling cascade, a crucial survival pathway that is often hyperactivated in cancer cells.[8]
-
-
Cell Cycle Arrest : Experimental data shows that this compound induces G2/M cell cycle arrest in NSCLC cells, preventing them from progressing through mitosis and proliferating.[8]
Phenazine-1,6-dicarboxylic acid (PDC): Broad-Spectrum Bioactivity
PDC, a common precursor for more complex phenazines, possesses a broader range of biological activities.[1][6] It is typically produced by Streptomyces species.[9]
-
Antimicrobial Properties : PDC exhibits lethal activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) bacteria.[3][10] Some studies suggest its antimicrobial activity is higher than that of its counterpart, PCA.[4]
-
Anticancer Activity : In addition to its antimicrobial effects, PDC has demonstrated significant cytotoxicity against a panel of human cancer cell lines, including breast (MCF7), cervical (HeLa), and colorectal (HT29) cancer.[3][10][11]
-
Role in Biofilm Formation : Interestingly, PDC has also been shown to influence biofilm formation in certain Pseudomonas species, indicating its role in interspecies communication and microbial ecology.[11]
Other PDC Derivatives: The Case of Iodinin
Further modification of the phenazine core can dramatically enhance potency. Iodinin (1,6-dihydroxyphenazine-5,10-dioxide), a derivative of this compound, is a prime example.
-
Enhanced Potency : Iodinin demonstrates high antimicrobial and cytotoxic activity.[12] It is particularly potent against various leukemia cell lines, with EC50 values for cell death up to 40 times lower for leukemia cells when compared to normal cells.[12]
-
Multi-faceted Mechanism : Its proposed mechanisms of action include DNA intercalation, potent ROS production, and the inhibition of topoisomerases, making it a powerful and multi-pronged agent.[12]
Summary of Biological Activities
| Compound | Biological Activity | Target Cells / Organisms | Mechanism of Action |
| This compound | Potent & Selective Anticancer | Non-Small Cell Lung Cancer (NSCLC) | Upregulates DR5; Induces caspase-dependent apoptosis; Inhibits PI3K/AKT/mTOR pathway.[8] |
| Phenazine-1,6-dicarboxylic acid (PDC) | Broad-Spectrum Antimicrobial & Anticancer | Gram (+/-) bacteria; Breast, Cervical, Colorectal cancer cells.[3][10] | General cytotoxicity; Influences biofilm formation.[11] |
| Iodinin (PDC Derivative) | High-Potency Antimicrobial & Anticancer | Leukemia cell lines; Various bacteria.[12] | DNA intercalation; ROS production; Topoisomerase inhibition.[12] |
Experimental Protocol: Evaluating Cytotoxicity via MTT Assay
To provide a practical framework for comparing these compounds, we outline a standard protocol for assessing cytotoxicity. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the concentration-dependent cytotoxic effect of a phenazine compound on a cancer cell line (e.g., NSCLC A549 cells).
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This can be quantified by dissolving the formazan in a suitable solvent and measuring its absorbance.
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well flat-bottom plate.
-
Causality: Seeding a precise number of cells ensures reproducibility. The 24-hour incubation allows cells to adhere and enter a logarithmic growth phase.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the phenazine compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in culture media to achieve final concentrations ranging from nanomolar to micromolar levels (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with media and DMSO alone as a vehicle control.
-
Causality: A wide concentration range is essential to determine the dose-response curve and calculate the IC50 (half-maximal inhibitory concentration). The vehicle control validates that the solvent (DMSO) is not causing cytotoxicity.
-
-
Incubation:
-
Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO₂.
-
Causality: This duration is typically sufficient for cytotoxic and cytostatic effects to manifest.
-
-
MTT Addition and Reaction:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Causality: Only viable cells with active mitochondria can reduce the MTT to formazan. The 4-hour incubation allows for sufficient accumulation of the purple crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the media from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Causality: DMSO is an effective organic solvent for formazan, allowing its concentration to be measured spectrophotometrically.
-
Read the absorbance of the plate at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.
-
Plot the cell viability against the compound concentration and use non-linear regression to determine the IC50 value.
-
Conclusion and Future Directions
The comparative analysis of this compound and phenazine-1,6-dicarboxylic acid derivatives underscores a fundamental principle in medicinal chemistry: subtle structural modifications can profoundly alter biological activity and therapeutic specificity.
-
This compound emerges as a highly promising candidate for targeted cancer therapy, particularly for NSCLC, due to its remarkable selectivity and well-defined dual-action mechanism involving DR5 upregulation and PI3K/AKT/mTOR inhibition.[8]
-
Phenazine-1,6-dicarboxylic acid (PDC) serves as a versatile molecular scaffold with broad-spectrum antimicrobial and anticancer properties, making it a valuable precursor for further derivatization.[3][10]
-
Derivatives like Iodinin demonstrate that further chemical modifications, such as N-oxidation, can dramatically amplify potency, offering a pathway to develop next-generation therapeutics with enhanced efficacy.[12]
For drug development professionals, this guide highlights the importance of exploring the structure-activity relationships within the phenazine family. Future research should focus on synthesizing novel derivatives of this compound to potentially enhance its selectivity and potency, while also investigating the broader therapeutic applications of PDC and its derivatives beyond their established antimicrobial and cytotoxic roles.
References
-
ResearchGate.
-
ResearchGate.
-
ResearchGate.
-
ACS Sustainable Chemistry & Engineering.
-
ResearchGate.
-
Frontiers in Cellular and Infection Microbiology.
-
PubMed Central.
-
PubMed Central.
-
PubMed Central.
-
PubChem.
-
PubMed.
-
PubMed Central.
-
Semantic Scholar.
-
ACS Publications.
-
PubMed Central.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Seven-Gene Locus for Synthesis of Phenazine-1-Carboxylic Acid by Pseudomonas fluorescens 2-79 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of phenazine 1,6-di-carboxylic acid from Pseudomonas aeruginosa strain HRW.1-S3 and its role in biofilm-mediated crude oil degradation and cytotoxicity against bacterial and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,6-Phenazinediol
For researchers and drug development professionals, adherence to rigorous safety protocols is not merely a matter of compliance, but a cornerstone of scientific integrity. 1,6-Phenazinediol, a member of the versatile phenazine class of nitrogen-containing heterocycles, is utilized in various research contexts for its biological and optical properties.[1][2] However, its potential biological activity necessitates a comprehensive understanding of its hazard profile and the implementation of meticulous disposal procedures to ensure the safety of laboratory personnel and environmental stewardship.
This guide provides a detailed, step-by-step framework for the proper handling and disposal of this compound waste, grounded in established safety principles and regulatory standards.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is fundamental to developing safe handling and disposal procedures. While comprehensive toxicological data for this compound is not fully available, Safety Data Sheets (SDS) for this compound and related phenazines classify it as hazardous.[3][4] The primary risks are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin.
The causality behind a stringent disposal protocol is clear: improper disposal, such as discarding down the drain or in general waste, could lead to environmental contamination and unintended exposure to personnel.[5][6] Phenazine derivatives are known to be biologically active, and their introduction into ecosystems or wastewater treatment systems is to be avoided.[7] Therefore, all this compound waste must be treated as hazardous chemical waste.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description | Source |
|---|---|---|
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed. | [4] |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin. | [4] |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled. | [4] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | [4] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation. | [4] |
| Target Organ Toxicity | Single Exposure (Respiratory Tract Irritation) Category 3: May cause respiratory irritation. |[4] |
Pre-Disposal Safety: Personal Protective Equipment (PPE) and Waste Storage
Before beginning any work that will generate this compound waste, it is imperative to establish a safe work area and utilize appropriate PPE. The logic here is to create a primary barrier of containment and protection, minimizing any potential for exposure.
Required PPE:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]
-
Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3]
-
Body Protection: Wear a lab coat. For larger quantities or when there is a risk of splashing, consider impervious clothing.[3]
-
Respiratory Protection: All work with solid forms of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.[4][9]
Waste Storage:
-
Dedicated Containers: Use only designated, leak-proof, and chemically compatible containers for hazardous waste. Empty chemical bottles may be used for small quantities (<2 gal).[6][10]
-
Secure Closure: Waste containers must be kept closed at all times except when adding waste. This is a common EPA violation and prevents the release of vapors.[10]
-
Secondary Containment: Place liquid waste containers in a secondary containment pan to prevent spills.[11]
-
Location: Store waste in the laboratory where it is generated, away from ignition and heat sources. Do not store waste containers in hallways or other public locations.[11][12]
Waste Characterization and Segregation: A Critical Step
The foundation of proper chemical disposal is accurate waste identification and segregation.[13] Commingling incompatible waste streams can lead to dangerous chemical reactions.
-
Hazardous Waste Determination: Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if their waste is hazardous.[10][14] Given its hazard profile, all this compound waste must be classified as hazardous.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. In particular, avoid mixing with:
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through your institution's hazardous waste management service, which will ensure disposal at an approved and licensed facility.[15]
Protocol for Disposing of this compound Waste:
-
Prepare the Waste Container:
-
Select a container that is clean, in good condition, and compatible with the waste.
-
Ensure the container has a secure, tight-fitting lid.[10]
-
-
Label the Container:
-
Affix a hazardous waste tag to the container before adding any waste. In the US, follow EPA guidelines; other jurisdictions may have different requirements.[6]
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9]
-
List all constituents and their approximate percentages, including any solvents.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
-
Transfer the Waste:
-
Solid Waste: Carefully transfer solid this compound and contaminated materials (e.g., weigh paper, contaminated gloves, pipette tips) into the labeled container. Use tools like a spatula or scoop to avoid generating dust.[4]
-
Liquid Waste: For solutions containing this compound, use a funnel to pour the waste into the labeled liquid waste container. Do not fill the container beyond the indicated fill line (typically 90% full) to allow for expansion.[11]
-
-
Seal and Store:
-
Securely close the container lid.
-
Wipe the exterior of the container to remove any contamination.
-
Store the sealed container in your lab's designated satellite accumulation area while awaiting pickup.
-
-
Schedule Pickup:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent further contamination.
Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (If Necessary): For large spills or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response line.
-
Don PPE: Before cleaning, don the appropriate PPE, including a respirator if cleaning up a significant amount of solid powder.[4]
-
Contain the Spill:
-
For Solids: Use dry clean-up procedures. Do not sweep, as this can generate dust. Gently cover the spill with an absorbent material from a chemical spill kit and carefully scoop the material into a labeled hazardous waste container.[4]
-
For Liquids: Cover the spill with an appropriate absorbent material (e.g., vermiculite or chemical absorbent pads).
-
-
Clean the Area: Once the bulk of the material is collected, decontaminate the spill area according to your lab's standard procedures, typically with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.
By adhering to these systematic procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting yourself, your colleagues, and the environment.
References
-
NIH Waste Disposal Guide 2022. (n.d.). National Institutes of Health. Retrieved from [Link]
-
NIH Waste Disposal Guide 2022 - Chemical Waste. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The NIH Drain Discharge Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
This compound Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved from [Link]
-
Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]
-
LABORATORY CHEMICAL MOVE GUIDELINES. (n.d.). National Institutes of Health, Office of Research Facilities. Retrieved from [Link]
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental. Retrieved from [Link]
-
Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]
-
1,6-Dihydroxyphenazine. (n.d.). PubChem. Retrieved from [Link]
-
Synthetic strategies of phenazine derivatives: A review. (2021). ResearchGate. Retrieved from [Link]
-
Phenazine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities. (2009). ThaiScience. Retrieved from [Link]
Sources
- 1. 1,6-Dihydroxyphenazine | C12H8N2O2 | CID 135514780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. nems.nih.gov [nems.nih.gov]
- 6. mwcog.org [mwcog.org]
- 7. thaiscience.info [thaiscience.info]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pfw.edu [pfw.edu]
- 11. orf.od.nih.gov [orf.od.nih.gov]
- 12. nems.nih.gov [nems.nih.gov]
- 13. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 14. epa.gov [epa.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Comprehensive Safety and Handling Guide for 1,6-Phenazinediol
This guide provides essential safety protocols, operational workflows, and disposal plans for the handling of 1,6-Phenazinediol (CAS 69-48-7). As a biologically active heterocyclic compound containing phenolic hydroxyl groups, this compound requires stringent safety measures to mitigate risks associated with its handling. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment & Risk Mitigation
A thorough understanding of the hazards associated with this compound is fundamental to its safe handling. The compound presents a dual-risk profile stemming from its phenazine core and its phenolic functional groups.
A Safety Data Sheet (SDS) for this compound classifies it as a hazardous substance with multiple routes of toxicity.[1] It is harmful if swallowed, inhaled, or if it comes into contact with skin, and it is a serious irritant to skin, eyes, and the respiratory tract.[1]
At-a-Glance Hazard Profile
| Hazard Class | Hazard Statement |
|---|---|
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[1] |
| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation.[1] |
Causality of Hazards:
-
Phenolic Hydroxyl Groups: The primary concern arises from the two hydroxyl groups attached to the aromatic rings. Phenolic compounds are notorious for their ability to be rapidly absorbed through the skin, where they can cause severe chemical burns and exert systemic toxicity.[2][3] The initial contact may have an anesthetic effect, meaning pain might not be an immediate warning sign.[2][4] Therefore, the "Harmful in contact with skin" classification must be treated with extreme caution.
-
Solid Powder Form: As a solid, this compound poses a significant risk of forming airborne dust during handling, such as weighing or transferring.[5][6] Inhalation of this fine powder can lead to respiratory irritation and systemic toxicity.[1][7]
-
Phenazine Core: Phenazines are a class of redox-active, biologically significant molecules.[8][9] While specific toxicological data for this compound is limited, the core structure's ability to participate in biological processes necessitates careful handling to avoid unforeseen physiological effects.[10]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to establish a self-validating system of protection. Engineering controls, such as a chemical fume hood, are the first and most critical line of defense.[3]
Table of Required PPE
| Area of Protection | Required PPE | Specification and Rationale |
|---|---|---|
| Hands | Double-gloving with nitrile or neoprene gloves. | To prevent skin contact and absorption.[5][11] The outer glove should be removed immediately after handling. Nitrile gloves offer good resistance to a range of chemicals.[12] The dual-hazard of dermal toxicity and irritation necessitates robust protection.[1] |
| Eyes/Face | Chemical safety goggles meeting ANSI Z87.1 standards. | To protect eyes from airborne particles and potential splashes.[1][13] |
| Face shield (worn over goggles). | Required when weighing the powder or when there is any risk of splashing.[2][13] | |
| Body | Chemical-resistant lab coat or a disposable gown (e.g., polyethylene-coated). | To protect skin and clothing from contamination.[5][11] Clothing should be laundered separately if it becomes contaminated.[1] |
| Respiratory | Work must be conducted in a certified chemical fume hood. | To prevent the inhalation of airborne powder, which is a primary exposure route.[3][5][10] |
| | N95 (or higher) respirator. | Required if handling outside of a fume hood is unavoidable or if dust levels cannot be adequately controlled.[11][13] |
Safe Handling and Operational Workflow
A systematic workflow minimizes exposure and ensures operational integrity. All handling of this compound solid should occur within a chemical fume hood.[10]
Step-by-Step Handling Procedure:
-
Preparation:
-
Designate a specific area within a chemical fume hood for handling.
-
Ensure an emergency eyewash station and safety shower are accessible within 10 seconds of the work area.[3]
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) before retrieving the chemical.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Transfer (Solid Form):
-
Dissolution and Handling (Liquid Form):
-
Add solvent to the solid slowly to avoid splashing.
-
Keep containers covered or sealed when not in active use.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent and then soap and water.
-
Carefully remove PPE, avoiding contact with the outer surfaces of gloves and lab coats. Dispose of contaminated disposable PPE as hazardous waste.[5]
-
Wash hands thoroughly with soap and water after the procedure is complete.[1]
-
Experimental Workflow Diagram
Caption: Standard workflow for safely handling this compound.
Emergency Response Protocols
Immediate and correct response to an exposure or spill is critical. Never work alone when handling this compound.[3]
In Case of Exposure:
-
Skin Contact: This is a medical emergency due to the risk of rapid absorption.[2]
-
Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3]
-
It is critical to avoid rubbing or wiping the affected area.[2]
-
After the 15-minute flush, apply polyethylene glycol (PEG-300 or PEG-400) to the area if available.[2][3]
-
Seek immediate medical attention. Provide the SDS to the medical personnel.[5]
-
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Spill Management:
-
Minor Spill (Contained within a fume hood):
-
Major Spill (Outside of a fume hood or large quantity):
-
Evacuate the immediate area and alert all nearby personnel.[5]
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Do not attempt to clean up the spill without specialized training and equipment.
-
Emergency Spill Response Logic
Caption: Decision-making workflow for chemical spill response.
Waste Management and Disposal
All this compound waste, including contaminated materials, must be treated as hazardous waste. Do not discharge to sewer systems.[5]
-
Solid Waste: Collect unused solid compound and contaminated materials (e.g., weigh boats, absorbent from spills) in a clearly labeled, sealed hazardous waste container.[5][10]
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Disposable gloves, gowns, and other contaminated items must be placed in a designated hazardous waste container.[11]
-
Disposal Method: Waste should be disposed of through a licensed chemical destruction facility, often via controlled incineration with flue gas scrubbing.[5] Follow all local, state, and federal regulations for hazardous waste disposal.
Storage Requirements
Proper storage is crucial to maintain the chemical's integrity and prevent accidental exposure.
-
Store in a tightly sealed, properly labeled container.[10]
-
Keep the container in a cool, dry, and well-ventilated area.[10][15]
-
Store away from incompatible materials, such as strong oxidizing agents.[16]
-
Ensure storage areas are free from clutter and are regularly inspected.[15][17]
References
-
This compound Safety Data Sheets(SDS) lookchem . LookChem. Available at: [Link]
-
Phenol | Office of Environmental Health and Safety . Princeton University. Available at: [Link]
-
Appendix P - Phenol First Aid Guide and PPE . University of California, Santa Barbara. Available at: [Link]
-
Phenol: incident management . GOV.UK. Available at: [Link]
-
Guidelines for safe handling of powders and bulk solids . AIChE. Available at: [Link]
-
A Comprehensive Guide to Safe Powder Handling . psi-bfm.com. Available at: [Link]
-
The OSHA Chemical Storage Requirements . Capital Resin Corporation. Available at: [Link]
-
Chemical Emergencies, Exposures, and Spills . Florida State University. Available at: [Link]
-
Phenol - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]
-
Chemical Safety: Personal Protective Equipment . University of California, Riverside. Available at: [Link]
-
Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability . BulkInside. Available at: [Link]
-
Synthesis, Isolation of Phenazine Derivatives and Their Antimicrobial Activities . Thai Science. Available at: [Link]
-
Personal Protective Equipment for Fragrance Oil . Fragrance Oils Direct UK. Available at: [Link]
-
Understanding OSHA Chemical Storage Requirements . PolyStar Containment. Available at: [Link]
-
Is Personal Protective Equipment Required When Working with Solvents? . MicroCare. Available at: [Link]
-
Guidance for Selection of Protective Clothing for MDI Users . Covestro Solution Center. Available at: [Link]
-
1,6-Dihydroxyphenazine . PubChem. Available at: [Link]
-
This compound . LookChem. Available at: [Link]
-
Phenazine – Knowledge and References . Taylor & Francis. Available at: [Link]
-
Classic methods for the preparation of phenazines . ResearchGate. Available at: [Link]
-
Drug Disposal: Dispose "Non-Flush List" Medicine in Trash . U.S. Food and Drug Administration. Available at: [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. Table of contents for Guidelines for safe handling of powders and bulk solids [catdir.loc.gov]
- 7. resources.psi-bfm.com [resources.psi-bfm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. capitalresin.com [capitalresin.com]
- 16. fishersci.com [fishersci.com]
- 17. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


